1-Ethoxy-2-methylpropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUBQBFVDOLUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074934 | |
| Record name | 1-Ethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-02-1 | |
| Record name | 1-Ethoxy-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, ethyl isobutyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethoxy-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Ethoxy-2-methylpropane chemical structure and properties
An In-depth Technical Guide to 1-Ethoxy-2-methylpropane
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a dialkyl ether with significant applications in research and industry. The document details its chemical structure, physicochemical properties, synthesis methodologies, and key applications. Emphasis is placed on the underlying chemical principles and practical considerations for its use in a laboratory and industrial context. Safety protocols and handling guidelines are also thoroughly addressed to ensure safe and effective utilization.
Introduction and Nomenclature
This compound, also widely known by its common names Ethyl Isobutyl Ether or Isobutyl Ethyl Ether, is an organic compound classified as a dialkyl ether.[1] Structurally, it consists of an ethyl group and an isobutyl group linked by an oxygen atom. This branched structure influences its physical properties, such as its boiling point and solubility, making it a versatile, colorless liquid with a characteristic mild odor.[2] Its moderate polarity and low boiling point contribute to its efficacy as a solvent in various industrial processes, including in paints, coatings, and adhesives.[2][3][]
The compound is relatively inert, a common characteristic of ethers, which contributes to its utility as a reaction medium.[1] This guide will delve into the specific attributes of this compound, providing researchers, scientists, and drug development professionals with the detailed information necessary for its application.
Chemical Structure and Physicochemical Properties
The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in this compound dictates its interactions and behavior.
Chemical Structure and Identifiers
The unambiguous identification of this compound is crucial for regulatory compliance, procurement, and scientific communication.
-
Synonyms : Ethyl isobutyl ether, Isobutyl ethyl ether, Ether, ethyl isobutyl, Propane, 1-ethoxy-2-methyl-[2][6]
-
InChI : InChI=1S/C6H14O/c1-4-7-5-6(2)3/h6H,4-5H2,1-3H3[5][6]
Caption: 2D Chemical Structure of this compound.
Physicochemical Data
The utility of a solvent or chemical reagent is largely defined by its physical properties. The data below has been aggregated from various chemical databases.
| Property | Value | Source(s) |
| Molecular Weight | 102.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [2][7] |
| Boiling Point | 81.1 - 94 °C | [3][8] |
| Melting Point | -95 to -97 °C | [3] |
| Density | 0.7323 - 0.742 g/cm³ | [8] |
| Vapor Pressure | 82.9 mmHg at 25°C | [8] |
| Refractive Index | 1.3749 (at 20°C) | [8] |
| Solubility | Slightly soluble in water, miscible in organic solvents | [3] |
| logP (Octanol/Water) | 1.8 | [5] |
Spectral Information
Spectral data is indispensable for the verification of a compound's identity and purity.
-
Mass Spectrometry : The NIST WebBook provides mass spectrum data (electron ionization) for this compound, which is crucial for structural elucidation.[9][10]
-
Infrared (IR) Spectroscopy : The gas-phase IR spectrum is available, showing characteristic C-O stretching frequencies for ethers.[11]
-
NMR Spectroscopy : PubChem lists the availability of 13C NMR spectra.[6] A synthesis protocol also describes monitoring reactions using the disappearance and appearance of specific proton NMR peaks.[12]
Synthesis of this compound
The synthesis of ethers can be accomplished through several established routes. The Williamson ether synthesis is a classic and versatile method, particularly for unsymmetrical ethers like this compound.
Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers.[13] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[13][14][15]
For this compound, there are two potential combinations of reactants:
-
Sodium ethoxide and 1-bromo-2-methylpropane.
-
Sodium 2-methylpropan-1-olate (sodium isobutoxide) and bromoethane.
Causality in Reactant Selection: The SN2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[13] Primary alkyl halides are excellent substrates, while tertiary alkyl halides will predominantly undergo elimination.[16] Therefore, the second pathway, utilizing a primary alkyl halide (bromoethane) and a sterically hindered alkoxide (sodium isobutoxide), is the preferred and more efficient route to minimize the competing elimination reaction and maximize the yield of the desired ether.
Caption: Preferred Williamson Ether Synthesis pathway.
Experimental Protocol: Williamson Synthesis
This protocol outlines the synthesis of this compound from 2-methyl-1-propanol and bromoethane.
Materials:
-
2-Methyl-1-propanol (isobutanol)
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous diethyl ether or THF (solvent)
-
Bromoethane (ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen), add 2-methyl-1-propanol to the anhydrous solvent.
-
Slowly add sodium hydride (or sodium metal) portion-wise to the stirred solution. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Stir until the evolution of gas ceases, indicating the complete formation of sodium isobutoxide. Self-Validation: The cessation of H₂ evolution confirms the completion of the deprotonation step.
-
Nucleophilic Substitution: Cool the alkoxide solution in an ice bath. Add bromoethane dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion. Expertise Insight: Refluxing drives the SN2 reaction forward, especially if the reactants are not highly reactive at room temperature.
-
Workup and Purification: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain pure this compound.[8]
Applications and Utility
This compound's properties make it suitable for several specialized applications.
-
Solvent: It is used as an industrial solvent due to its ability to dissolve a wide range of organic compounds, such as resins and oils.[] Its volatility is advantageous in applications like paints and coatings where solvent evaporation is desired.[2]
-
Biopreservation: A niche but significant application is its use in a biopreservation system. It has been identified as a component in a system formed by coupling Lactobacillus reuteri and glycerol, which helps inhibit the growth of spoilage microorganisms.[8][17][18]
-
Chemical Intermediate: It can serve as a raw material or intermediate in the synthesis of other chemical compounds.[17]
Safety, Handling, and Toxicology
Adherence to safety protocols is paramount when handling any chemical substance. This compound is classified as a highly flammable liquid and vapor.[6]
GHS Hazard Information
Recommended Handling Procedures
-
Ventilation: Always handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and flame-retardant lab coats.[3][19]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. For fire suppression, use dry chemical, carbon dioxide, or alcohol-resistant foam.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]
-
Skin Contact: Immediately remove contaminated clothing and wash the skin with soap and water.[19]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[19]
Conclusion
This compound is a valuable ether with a well-defined profile of properties that lend it to specific applications, primarily as a solvent and in specialized biopreservation systems. Its synthesis is straightforward via the Williamson ether synthesis, a classic example of an SN2 reaction where careful selection of reagents is key to a successful outcome. Understanding its chemical characteristics, synthesis, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in scientific and industrial endeavors.
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An In-depth Technical Guide on the Physicochemical Properties of Ethyl Isobutyl Ether
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl isobutyl ether. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of this ether, supported by experimental data and established scientific principles. The guide covers its molecular structure, thermal properties, solubility, and safety considerations, offering a foundational understanding for its application in various scientific endeavors.
Introduction
Ethyl isobutyl ether, also known by its IUPAC name 1-ethoxy-2-methylpropane, is an organic compound classified as an ether.[1][2][3] Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups.[4][5] These compounds are generally less reactive than alcohols and are valued for their solvent properties.[6] Ethyl isobutyl ether, with its specific branched alkyl group, exhibits a unique set of physicochemical properties that dictate its behavior and potential applications in organic synthesis and as a solvent. This guide aims to provide a detailed examination of these properties, grounded in experimental data and theoretical understanding.
Molecular and Chemical Identity
A thorough understanding of a compound's properties begins with its molecular identity.
Molecular Structure and Formula
The molecular formula for ethyl isobutyl ether is C6H14O.[1][2][3] Its structure consists of an ethyl group (-CH2CH3) and an isobutyl group (-CH2CH(CH3)2) linked by an oxygen atom. This asymmetrical structure influences its polarity and steric hindrance, which in turn affect its reactivity and physical properties.
The molecular structure can be visualized as follows:
Caption: Molecular structure of ethyl isobutyl ether.
Key Identifiers
-
Molecular Weight: 102.17 g/mol [1]
-
Synonyms: this compound, Ethyl iso-butyl ether, Isobutyl ethyl ether.[1][2][3]
Physicochemical Properties: A Quantitative Overview
The macroscopic properties of ethyl isobutyl ether are a direct consequence of its molecular structure and intermolecular forces. The presence of the oxygen atom allows for weak dipole-dipole interactions, but the absence of a hydroxyl group prevents hydrogen bonding between ether molecules, leading to lower boiling points compared to alcohols of similar molecular weight.[6][7]
Data Summary
The following table summarizes the key physicochemical properties of ethyl isobutyl ether, compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C6H14O | [1][2][3] |
| Molecular Weight | 102.17 g/mol | [1] |
| Boiling Point | 81-83.8 °C | [2][8] |
| Melting Point | -125 to -127 °C | [1] |
| Density | 0.750 - 0.760 g/cm³ | [2][8] |
| Refractive Index | 1.3749 - 1.386 | [1][2] |
| Vapor Pressure | 82.9 mmHg at 25 °C | [2][9] |
| Flash Point | -5.7 °C | [1][9] |
| Solubility in Water | Sparingly soluble (11 g/L at 25 °C) | [1] |
Thermal Properties
The boiling point of ethyl isobutyl ether is reported to be in the range of 81-83.8 °C.[2][8] This is comparable to alkanes of similar molecular weight, which is a characteristic of ethers due to the lack of strong intermolecular hydrogen bonding.[4][7] The melting point is cited as between -125 and -127 °C, indicating that it remains in a liquid state over a wide temperature range.[1]
Density and Refractive Index
The density of ethyl isobutyl ether is approximately 0.760 g/cm³, which is less than that of water.[2] The refractive index , a measure of how light propagates through the substance, is reported to be around 1.3749 to 1.386 at 20 °C.[1][2]
Solubility
Ethyl isobutyl ether is sparingly soluble in water, with a reported solubility of 11 g/L at 25 °C.[1] While the oxygen atom in the ether linkage can act as a hydrogen bond acceptor with water molecules, the hydrophobic nature of the large alkyl groups limits its miscibility.[7]
Experimental Protocols for Property Determination
The accurate determination of physicochemical properties is paramount for the safe handling, application, and quality control of chemical compounds. The following section outlines standard methodologies for characterizing a liquid ether like ethyl isobutyl ether.
General Experimental Workflow
A typical workflow for the physicochemical characterization of an ether involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for physicochemical characterization.
Synthesis and Purification
An established method for synthesizing ethyl isobutyl ether involves the reaction of isobutyl alcohol with diethyl sulfate.[10] The crude product is then purified through a series of steps including washing with dilute sulfuric acid to remove unreacted alcohol, followed by drying and fractional distillation.[10]
Step-by-Step Synthesis Protocol:
-
React anhydrous isobutyl alcohol with sodium to form the alkoxide.
-
Slowly add diethyl sulfate to the reaction mixture while controlling the temperature.
-
Reflux the mixture to ensure the reaction goes to completion.
-
Cool the reaction and quench with crushed ice and dilute sulfuric acid.
-
Separate the ether layer and wash it multiple times with 30% sulfuric acid and then with water.
-
Dry the ether over anhydrous potassium carbonate.
-
Finally, reflux the dried product over sodium ribbon and perform a precision fractional distillation to obtain the pure ethyl isobutyl ether.[10]
Purity and Structural Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical technique to assess the purity of the synthesized ether. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a fragmentation pattern that can confirm the identity of the compound and any impurities.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These spectroscopic methods are essential for confirming the molecular structure.
-
¹H NMR spectroscopy will show characteristic peaks for the protons on the ethyl and isobutyl groups, with specific chemical shifts and splitting patterns.
-
¹³C NMR will confirm the number and types of carbon environments in the molecule.
-
IR spectroscopy will show a characteristic C-O-C stretching vibration, confirming the presence of the ether functional group.
Safety and Handling
Ethyl isobutyl ether is a flammable liquid and should be handled with appropriate safety precautions.[11][12][13]
-
Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[9][11][12] It is crucial to keep it away from heat, sparks, and open flames.[14][15]
-
Peroxide Formation: Like many ethers, ethyl isobutyl ether can form explosive peroxides upon exposure to air and light.[11][12] It is important to store it in a cool, dark, and well-ventilated area in a tightly sealed container.[14]
-
Toxicity: Inhalation of high concentrations of vapors may cause dizziness or drowsiness.[15] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[14][15]
Applications and Relevance
Ethers, in general, are widely used as solvents in organic synthesis and industrial processes due to their relative inertness and ability to dissolve a wide range of nonpolar and slightly polar compounds.[6] Ethyl isobutyl ether's specific properties make it a suitable candidate for various applications. For instance, its isomer, ethyl tert-butyl ether (ETBE), is used as a gasoline additive to increase octane ratings and reduce emissions.[16][17][18] While not as common as ETBE, the physicochemical data for ethyl isobutyl ether is valuable for researchers exploring new solvent systems or reaction media.
Conclusion
This technical guide has provided a detailed examination of the key physicochemical properties of ethyl isobutyl ether. By synthesizing data from multiple sources and outlining standard experimental procedures, we have presented a comprehensive resource for scientists and researchers. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound in any research or development setting. The data presented herein serves as a critical foundation for future investigations and applications of ethyl isobutyl ether.
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Core Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to 1-Ethoxy-2-methylpropane (Ethyl Isobutyl Ether) for Advanced Research Applications
This guide provides a comprehensive technical overview of this compound (CAS No. 627-02-1), also commonly known as ethyl isobutyl ether. Designed for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, analytical characterization, practical applications, and safe handling, grounded in established scientific principles.
This compound is an aliphatic ether characterized by an ethyl group and an isobutyl group linked to an oxygen atom. This structure imparts a specific set of physical and chemical properties that define its utility in the laboratory and in industrial processes.
Its primary identifiers are:
Physicochemical Properties and Comparative Analysis
Ethers are a class of solvents known for their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds.[5] The properties of this compound are a direct result of its molecular structure. The C-O-C linkage creates a bent molecule with a net dipole moment, making it weakly polar. However, unlike alcohols, it lacks a hydroxyl (-OH) group and therefore cannot act as a hydrogen bond donor, which significantly lowers its boiling point compared to an isomeric alcohol like 1-hexanol.[2][3][6]
To contextualize its utility, the following table compares key properties of this compound with other common laboratory ethers.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Methyl tert-Butyl Ether (MTBE) |
| CAS Number | 627-02-1 | 60-29-7 | 109-99-9 | 1634-04-4 |
| Boiling Point | 81.1 °C[7] | 34.6 °C | 66 °C | 55.2 °C |
| Density (g/cm³) | ~0.732[7] | 0.713 | 0.889 | 0.740 |
| LogP (Octanol/Water) | ~1.8 (Predicted) | 0.89 | 0.45 | 1.3 |
| Key Feature | Moderate boiling point, stable | Highly volatile, common extraction solvent | Water-miscible, good for polar solutes | Higher octane rating, less volatile than diethyl ether |
Data for comparative ethers sourced from publicly available chemical databases.
Synthesis Methodologies: The Williamson Ether Synthesis
The most reliable and versatile method for preparing asymmetrical ethers like this compound is the Williamson ether synthesis .[8][9] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]
The core principle involves two steps:
-
Deprotonation of an Alcohol : An alcohol is deprotonated by a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic alkoxide ion.[4][10]
-
Nucleophilic Attack : The alkoxide ion attacks a primary alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming the ether linkage.[8][9]
For the synthesis of this compound, there are two potential pathways. However, due to the steric constraints of the SN2 reaction, one is strongly preferred. The mechanism favors the nucleophile attacking a sterically unhindered, primary alkyl halide.[9]
-
Preferred Pathway : Sodium isobutoxide (from 2-methyl-1-propanol) reacts with an ethyl halide (e.g., bromoethane).
-
Disfavored Pathway : Sodium ethoxide (from ethanol) reacts with an isobutyl halide (e.g., 1-bromo-2-methylpropane). While this is also a primary halide, the branching on the adjacent carbon can slightly hinder the reaction compared to the unbranched ethyl halide. A reaction with a secondary or tertiary halide would be highly disfavored and would primarily yield an elimination product.[8][10]
Logical Workflow: Williamson Ether Synthesis
Caption: Preferred pathway for Williamson synthesis of this compound.
Experimental Protocol: NMR-Scale Ethylation
An alternative, documented laboratory-scale synthesis involves the ethylation of 2-methylpropan-1-ol using a sulfonimidate reagent as an ethyl source, catalyzed by tetrafluoroboric acid. This method offers high yields and rapid completion at room temperature.[11]
Methodology:
-
Reagent Preparation : In an NMR tube, dissolve 2-methylpropan-1-ol (0.97 mmol) and a sulfonimidate ethylating agent (0.105 mmol) in 0.5 mL of tetrachloromethane (CCl₄).[11]
-
Internal Standard : Add an internal quantitative standard, such as fluorobenzene (2.3 μL, 0.024 mmol), to the mixture for accurate yield determination by NMR.[11]
-
Initiation : Acquire an initial ¹H NMR spectrum. Then, add the catalyst, HBF₄·OMe₂ (1.0 μL, 9.7 μmol), cap the tube, and mix by inversion.[11]
-
Reaction Monitoring : Monitor the reaction progress via ¹H NMR. The reaction is typically complete in under 15 minutes, observed by the disappearance of reactant peaks and the appearance of product peaks.[11]
-
Workup : Neutralize the catalyst by adding several pellets of molecular sieves. Isolate the product by pipetting the CCl₄ solution away from the precipitated sulfonamide byproduct and passing it through a small silica gel plug.[11]
Analytical Characterization
Quality control and characterization of this compound rely on standard chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the ideal technique for assessing the purity of volatile compounds like ethers. The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is a key identifier. For this compound, the standard non-polar Kovats index is approximately 646.[1] Mass spectrometry provides definitive structural confirmation. The electron ionization (EI) mass spectrum shows characteristic fragmentation patterns that can be compared against reference libraries like NIST.[1][12]
Illustrative GC Protocol:
-
Sample Preparation : Prepare a dilute solution of the ether in a suitable solvent (e.g., dichloromethane). If quantifying, add a known concentration of an internal standard not present in the sample.
-
Instrumentation : Use a gas chromatograph with a non-polar capillary column (e.g., DB-5 or equivalent) coupled to a mass spectrometer.[13]
-
GC Conditions :
-
Injector : 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas : Helium at a constant flow of ~1 mL/min.[13]
-
Oven Program : Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
MS Detector : Scan range of m/z 35-300.
-
-
Data Analysis : Identify the this compound peak by its retention time and confirm its identity by matching the resulting mass spectrum against a reference database.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra provide information on the chemical environment of each proton and carbon atom. Reference spectra for this compound are available in public databases like PubChem.[1]
Applications in Research and Drug Development
While not typically a key reactive intermediate in drug synthesis, this compound serves critical roles in the pharmaceutical landscape.
-
Solvent : Its moderate boiling point, low polarity, and chemical stability make it a useful solvent for specific reactions and extractions where more volatile ethers (like diethyl ether) or more polar ethers (like THF) are unsuitable.[]
-
USP Reference Standard : Its most significant role in drug development is as a United States Pharmacopeia (USP) Reference Standard. In this capacity, it is a highly characterized material used as a benchmark for quality control assays and tests specified in USP compendia, ensuring the identity, strength, quality, and purity of medicines.
-
Biopreservation Systems : Research has identified ethyl isobutyl ether as a component in biopreservation systems. Specifically, it was found in systems coupling Lactobacillus reuteri with glycerol, where it contributes to inhibiting the growth of spoilage microorganisms.[15]
Safety and Handling
As with all laboratory chemicals, proper handling of this compound is paramount. Its primary hazards are flammability and potential narcotic effects upon inhalation.
GHS Hazard Classification
-
H225 : Highly flammable liquid and vapor.[1]
-
H336 : May cause drowsiness or dizziness (Specific Target Organ Toxicity, Single Exposure).[1]
Laboratory Safety Workflow
Caption: A standard safety workflow for handling flammable laboratory solvents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection : Wear tightly fitting safety goggles.
-
Skin Protection : Handle with appropriate gloves (e.g., nitrile) and wear a flame-retardant lab coat.
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.
First Aid Measures:
-
Inhalation : Move the victim to fresh air.
-
Skin Contact : Remove contaminated clothing and rinse skin with water.
-
Eye Contact : Rinse cautiously with water for several minutes.
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Conclusion
This compound is a valuable compound whose utility is defined by its specific physicochemical properties. While its application as a solvent is noteworthy, its role as a USP reference standard solidifies its importance for quality assurance in the drug development pipeline. A thorough understanding of its synthesis, analytical profile, and safety requirements enables researchers and scientists to leverage this ether effectively and responsibly in their work.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69386, this compound. Retrieved from [Link][1]
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Solubility of Things. Ethers: Structure, Properties, and Reactions. Retrieved from [Link][5]
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JoVE. Physical Properties of Ethers. Retrieved from [Link][6]
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Wikipedia. Williamson ether synthesis. Retrieved from [Link][8]
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Chemistry Steps. The Williamson Ether Synthesis. Retrieved from [Link][9]
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J&K Scientific LLC. Williamson Ether Synthesis. Retrieved from [Link][10]
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Grokipedia. Williamson ether synthesis. Retrieved from [Link]
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NIST. Propane, 1-ethoxy-2-methyl-. Retrieved from [Link][12]
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SpectraBase. (1-Ethoxy-2-methyl-prop-1-enyl)benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Chemsrc. this compound | CAS#:627-02-1. Retrieved from [Link]
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An In-Depth Technical Guide to the Nomenclature, Properties, and Synthesis of 1-Ethoxy-2-methylpropane (Ethyl Isobutyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the organic compound commonly known as ethyl isobutyl ether. The primary focus is the systematic derivation of its International Union of Pure and Applied Chemistry (IUPAC) name, 1-ethoxy-2-methylpropane, grounded in the fundamental principles of chemical nomenclature. This document details the physicochemical properties, outlines robust synthesis methodologies such as the Williamson ether synthesis, and explores the broader applications of the ether functional group within scientific research and pharmaceutical development. The content is structured to offer both foundational knowledge and practical insights for professionals in the chemical and life sciences.
Systematic Nomenclature of Ethers: A Foundational Overview
Ethers are a class of organic compounds defined by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R').[1][2] While common names, derived by listing the two alkyl/aryl groups followed by the word "ether," are prevalent for simpler structures, the IUPAC system provides a systematic and unambiguous method for naming all ethers, regardless of complexity.[3][4]
The IUPAC system treats ethers as hydrocarbon derivatives where a hydrogen atom has been replaced by an alkoxy (-OR) group.[4] The nomenclature is based on the "alkoxyalkane" model.[5] The core principle involves identifying the longest carbon chain attached to the oxygen as the parent alkane, while the shorter chain, along with the oxygen atom, is named as an alkoxy substituent.[1][6]
The logical process for determining the IUPAC name of an ether is outlined below.
Caption: Logical workflow for deriving the IUPAC name of an ether.
Derivation of the IUPAC Name for Ethyl Isobutyl Ether
The common name "ethyl isobutyl ether" clearly identifies the two alkyl groups attached to the central oxygen atom. However, applying the systematic IUPAC rules is essential for unambiguous classification.
Step-by-Step Derivation:
-
Identify the Alkyl Groups: The structure contains an ethyl group (-CH₂CH₃) and an isobutyl group (-CH₂CH(CH₃)₂).
-
Determine the Parent Alkane: The ethyl group has a two-carbon chain. The isobutyl group has a total of four carbons, but its longest continuous carbon chain consists of three carbons (propane) with a methyl substituent.[5] Since the three-carbon chain of the isobutyl group is longer than the two-carbon chain of the ethyl group, the parent alkane is 2-methylpropane .[5][7]
-
Identify the Alkoxy Substituent: The shorter ethyl group becomes the alkoxy substituent. By replacing the "-ane" suffix of ethane with "-oxy," we get ethoxy .[6]
-
Number the Parent Chain: The 2-methylpropane chain is numbered starting from the carbon atom bonded to the oxygen. This ensures the alkoxy group receives the lowest possible locant, which is 1.[4]
-
Assemble the Final Name: Combining the components yields the full IUPAC name: This compound .[5][8][9]
| Nomenclature Type | Name | Rationale |
| Common Name | Ethyl isobutyl ether | Lists the two alkyl groups alphabetically followed by "ether".[3][4] |
| IUPAC Name | This compound | The longer carbon chain (isobutyl group) is the parent alkane (2-methylpropane), and the shorter chain (ethyl group) is the alkoxy substituent (ethoxy) at position 1.[5][9] |
Physicochemical Properties
This compound is a colorless liquid characterized by a mild, pleasant odor.[10] It is relatively inert and possesses moderate polarity, making it an effective solvent for a range of organic compounds.[5][10]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O | [9][10][11] |
| Molecular Weight | 102.17 g/mol | [9] |
| Appearance | Colorless to Light Yellow Liquid | [10] |
| Boiling Point | 81.1 °C | [12][13] |
| Density | ~0.732 - 0.760 g/cm³ at 20°C | [12][13] |
| Refractive Index | ~1.375 at 20°C | [12][13] |
| Solubility in Water | Sparingly soluble | [13] |
| CAS Number | 627-02-1 | [9][11] |
Synthesis Methodologies
The synthesis of unsymmetrical ethers like this compound is most reliably achieved in a laboratory setting via the Williamson ether synthesis. This method offers high yields and minimizes the formation of byproducts.
Williamson Ether Synthesis
This classic Sₙ2 reaction involves the reaction of a metal alkoxide with a primary alkyl halide.[14] The alkoxide acts as a potent nucleophile, displacing the halide to form the ether linkage. For this compound, two pathways are theoretically possible:
-
Pathway A: Sodium ethoxide + 1-bromo-2-methylpropane
-
Pathway B: Sodium 2-methylpropan-1-oxide (sodium isobutoxide) + bromoethane
Causality in Pathway Selection: Pathway B is the superior and preferred route. The Williamson synthesis is highly susceptible to a competing E2 elimination reaction, especially when using secondary or tertiary alkyl halides.[14] In Pathway A, the substrate is a primary alkyl halide, but the ethoxide base is relatively unhindered. In Pathway B, the substrate (bromoethane) is a primary alkyl halide with minimal steric hindrance, making it an excellent candidate for Sₙ2 substitution. The alkoxide (sodium isobutoxide) is somewhat bulky, but the primary nature of the halide ensures substitution dominates over elimination.
Caption: Workflow for the Williamson synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis using Pathway B.
-
Alkoxide Preparation:
-
In a dry, round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous 2-methyl-1-propanol (isobutyl alcohol) (1.25 moles).[15]
-
Carefully add sodium metal (1.0 mole) in small portions. The reaction is exothermic and produces hydrogen gas; proper ventilation and caution are essential.
-
Allow the reaction to proceed until all the sodium has dissolved, forming sodium 2-methylpropan-1-oxide in the alcohol solvent.
-
-
Ether Formation:
-
Cool the alkoxide solution in an ice bath.
-
Slowly add bromoethane (1.0 mole) dropwise to the flask while stirring. Maintain a low temperature to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 2 hours to ensure the reaction goes to completion.[15]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and add crushed ice to quench any unreacted alkoxide.[15]
-
Transfer the mixture to a separatory funnel. The organic layer (containing the ether) will separate from the aqueous layer.
-
Wash the organic layer sequentially with dilute sulfuric acid (to remove unreacted alcohol), followed by water washes.[15]
-
Dry the crude ether over an anhydrous drying agent, such as anhydrous potassium carbonate or magnesium sulfate.[15]
-
Filter to remove the drying agent and purify the final product by fractional distillation. The fraction collected at approximately 81°C is the desired this compound.[12]
-
Applications in Research and Pharmaceutical Development
While this compound itself is primarily used as a solvent, the broader class of ethers is fundamental to research and drug development.[10]
-
Solvents in Synthesis and Extraction: Ethers are highly valued as solvents due to their ability to dissolve a wide range of non-polar and moderately polar compounds, coupled with their low reactivity.[16][17] This stability prevents them from interfering with many chemical reactions, making them ideal media for Grignard reactions and other organometallic syntheses. Their volatility facilitates easy removal from the final product.[16]
-
Pharmaceutical Excipients: Polyethylene glycol (PEG) ethers are widely used as excipients in pharmaceutical formulations.[17][18] They function as solubilizers for poorly water-soluble drugs, plasticizers, and surfactants, enhancing the stability and bioavailability of drug products.[17] Cellulose ethers are also critical in drug delivery systems, forming matrices for controlled-release tablets.[19]
-
Structural Motifs in Bioactive Molecules: The ether linkage is a common structural motif found in numerous pharmaceutical agents. For example, the widely used local anesthetic lidocaine contains an ether linkage.[18] Many modern general anesthetics, such as sevoflurane and isoflurane, are halogenated ethers, which were developed to be non-flammable and safer alternatives to the historically significant but hazardous diethyl ether.[18]
-
Fuel Oxygenates: In industrial chemistry, ethers like ethyl tert-butyl ether (ETBE) are synthesized on a large scale for use as gasoline additives.[14][20] They increase the octane rating and promote cleaner combustion, reducing harmful emissions.[21]
Conclusion
The systematic IUPAC name for ethyl isobutyl ether is This compound . This name is derived from a logical set of rules that prioritize the longest carbon chain as the parent alkane and treat the smaller alkyl group as an alkoxy substituent. Understanding this nomenclature is fundamental for precise communication in science. The compound is readily synthesized via the Williamson ether synthesis, a cornerstone reaction in organic chemistry. Beyond this specific molecule, the ether functional group is of immense importance, serving as indispensable solvents, key components of pharmaceutical formulations, and structural elements in life-saving drugs, underscoring its versatility and significance in the chemical and pharmaceutical sciences.
References
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Synthesis pathways for 1-Ethoxy-2-methylpropane
An In-depth Technical Guide to the Synthesis of 1-Ethoxy-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (also known as ethyl isobutyl ether), a valuable ether solvent and potential fuel additive. Tailored for researchers, chemists, and professionals in drug development and chemical manufacturing, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic methodologies. We will explore the venerable Williamson ether synthesis, the regioselective alkoxymercuration-demercuration reaction, and acid-catalyzed dehydration routes. Each section is grounded in established chemical principles, supported by peer-reviewed literature, and supplemented with detailed experimental protocols and comparative data to guide laboratory and process development endeavors.
Introduction: The Chemical Identity and Utility of this compound
This compound (CAS No. 627-02-1) is an aliphatic ether with the molecular formula C₆H₁₄O.[1][2] As a colorless liquid with a characteristic ether-like odor, it possesses properties such as moderate polarity and a relatively low boiling point (83.8 °C), making it a useful solvent in various organic transformations and formulations.[3][4] Its structural isomer, ethyl tert-butyl ether (ETBE), is a well-known gasoline oxygenate used to increase octane ratings and reduce emissions, suggesting potential applications for this compound in the fuel industry as well.[5][6] A thorough understanding of its synthesis is crucial for leveraging its full potential in both research and industrial contexts.
This guide provides an in-depth analysis of the most effective and scientifically significant pathways to its synthesis, focusing on the causality behind procedural choices to empower researchers with a robust and adaptable knowledge base.
Principal Synthetic Pathways
The synthesis of an unsymmetrical ether like this compound requires a strategic approach to maximize yield and minimize the formation of byproducts. The primary retrosynthetic disconnections point to three main strategies: nucleophilic substitution (Williamson ether synthesis), electrophilic addition to an alkene (alkoxymercuration or acid catalysis), and dehydration of alcohols.
The Williamson Ether Synthesis: A Cornerstone of Ether Formation
The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and unsymmetrical ethers.[7][8] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, wherein an alkoxide ion acts as the nucleophile, displacing a halide or other suitable leaving group from an organohalide.[8][9]
The core of the Williamson synthesis is the Sₙ2 reaction between an alkoxide and a primary alkyl halide.[10] For the synthesis of this compound, two reactant pairings are possible:
-
Route A: Sodium isobutoxide reacting with an ethyl halide (e.g., bromoethane).
-
Route B: Sodium ethoxide reacting with an isobutyl halide (e.g., 1-bromo-2-methylpropane).
Causality Behind Reactant Choice: The Sₙ2 mechanism is highly sensitive to steric hindrance at the electrophilic carbon center.[7] Tertiary alkyl halides are unsuitable as they overwhelmingly favor elimination (E2) pathways, while secondary halides often yield a mixture of substitution and elimination products.[10] In the case of this compound, both potential alkyl halides (ethyl halide and isobutyl halide) are primary. However, the isobutyl group is more sterically demanding than the ethyl group. Therefore, Route A is mechanistically preferred , as the attack of the isobutoxide nucleophile on the less hindered ethyl halide will proceed with a faster reaction rate and fewer potential side reactions, such as elimination.
The alkoxide nucleophile is typically generated in situ by deprotonating the corresponding alcohol (isobutanol in the preferred route) with a strong base, such as sodium hydride (NaH) or sodium metal (Na).[11][12] The use of NaH is often favored in a laboratory setting as the only byproduct is hydrogen gas, which bubbles out of the solution.[7]
Caption: Williamson Ether Synthesis Mechanism.
This protocol is a representative laboratory-scale procedure.
Materials:
-
2-Methyl-1-propanol (Isobutanol), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Bromoethane (Ethyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile[8]
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous isobutanol (1.0 eq). Dilute with anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. The mineral oil from the NaH dispersion can be removed by washing with hexanes prior to use.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating complete formation of sodium isobutoxide.
-
Sₙ2 Reaction: Cool the reaction mixture back to 0 °C. Add bromoethane (1.05 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Purification: Cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by fractional distillation to yield pure this compound.
Alkoxymercuration-Demercuration: A Regioselective Alternative
For the synthesis of ethers from alkenes, the alkoxymercuration-demercuration pathway offers a significant advantage over direct acid-catalyzed hydration: it reliably produces the Markovnikov addition product without the risk of carbocation rearrangements.[11][13]
The reaction proceeds in two distinct steps:
-
Alkoxymercuration: An alkene (in this case, 2-methylpropene) reacts with a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂) or mercuric trifluoroacetate (Hg(TFA)₂), in an alcohol solvent (ethanol). The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate.[14] This bridged intermediate prevents rearrangement. The alcohol then attacks the more substituted carbon of the bridge in a regioselective, anti-addition fashion.[13][15]
-
Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄) in a basic solution, which replaces the mercury-containing group with a hydrogen atom.[14]
Caption: Alkoxymercuration-Demercuration Pathway.
This pathway is highly efficient for producing ethers where one component can be sourced from a corresponding alkene. However, the primary drawback is the use of highly toxic mercury reagents, which requires specialized handling and disposal procedures.
Acid-Catalyzed Synthesis: Dehydration and Alkene Addition
Acid-catalyzed methods are common in industrial settings due to the low cost of the catalysts (e.g., sulfuric acid, solid acid resins).[5] Two main variations exist for ether synthesis.
The acid-catalyzed dehydration of two alcohols can produce an ether. This reaction is most effective for producing symmetrical ethers from primary alcohols.[16][17] For unsymmetrical ethers like this compound from ethanol and isobutanol, the reaction is plagued by a lack of selectivity. It produces a statistical mixture of three ethers (diethyl ether, diisobutyl ether, and the desired ethyl isobutyl ether) along with alkene byproducts from the dehydration of each alcohol (ethylene and isobutylene).[11][18]
The reaction mechanism involves the protonation of one alcohol to form a good leaving group (water), followed by an Sₙ2 attack by a second alcohol molecule.[19] Temperature control is critical; at higher temperatures (e.g., >150 °C for ethanol), elimination to form alkenes becomes the dominant pathway.[18]
Caption: Acid-Catalyzed Dehydration Mechanism.
A more controlled acid-catalyzed approach is the addition of an alcohol to an alkene. This is the basis for the industrial production of fuel ethers like ETBE from ethanol and isobutylene.[20] To synthesize this compound, one would react isobutanol with ethylene or, more practically, ethanol with 2-methylpropene (isobutylene). The reaction proceeds via protonation of the alkene to form the most stable carbocation (a tertiary carbocation in the case of isobutylene), which is then trapped by the alcohol nucleophile. While this avoids the issue of mixed ether formation, it is still susceptible to carbocation rearrangements if the initial carbocation is not the most stable possible structure (not an issue for isobutylene).
A published procedure for the ethylation of alcohols provides a modern, high-yield example. The reaction of 2-methylpropan-1-ol with a sulfonimidate in the presence of a catalytic amount of tetrafluoroboric acid dimethyl ether complex (HBF₄·OMe₂) in carbon tetrachloride was reported to be complete in under 15 minutes, affording this compound in 81% yield.[21] This method highlights the use of specialized reagents to achieve high efficiency under mild conditions.
Experimental Protocol: Acid-Catalyzed Ethylation Adapted from Maricich, T. J., et al., Synthesis, 2013.[21]
Materials:
-
2-Methylpropan-1-ol (Isobutanol)
-
N-(tert-Butyl)-N-ethyl-p-toluenesulfonimidate (or similar ethylating agent)
-
Tetrafluoroboric acid dimethyl ether complex (HBF₄·OMe₂)
-
Tetrachloromethane (CCl₄), anhydrous
-
Molecular sieves
Procedure:
-
In an NMR tube, dissolve the ethylating agent (0.105 mmol) and 2-methylpropan-1-ol (0.97 mmol) in anhydrous CCl₄ (0.5 mL).
-
Acquire an initial NMR spectrum.
-
Add the HBF₄·OMe₂ catalyst (9.7 μmol, 10 mol% relative to the alcohol).
-
Cap the tube and mix thoroughly. Monitor the reaction by ¹H NMR, observing the disappearance of starting material peaks and the appearance of product peaks. The reaction is typically complete within 15 minutes.[21]
-
Upon completion, add several pellets of molecular sieves to neutralize the acid catalyst.
-
Isolate the product by pipetting the CCl₄ solution away from the precipitated sulfonamide byproduct. Further purification can be achieved by passing the solution through a short plug of silica gel.
Comparative Summary of Synthesis Pathways
The optimal choice of synthetic route depends on factors such as scale, reagent availability, cost, and tolerance for hazardous materials.
| Synthesis Pathway | Reactants | Mechanism | Advantages | Disadvantages | Typical Yield |
| Williamson Ether Synthesis | Isobutanol, NaH, Ethyl Bromide | Sₙ2 | High versatility, good yields, well-understood.[8] | Requires strong base, anhydrous conditions. | Good to Excellent |
| Alkoxymercuration-Demercuration | 2-Methylpropene, Ethanol, Hg(OAc)₂, NaBH₄ | Electrophilic Addition | High regioselectivity (Markovnikov), avoids rearrangements.[13] | Uses highly toxic mercury reagents. | Excellent |
| Acid-Catalyzed Dehydration | Isobutanol, Ethanol, H₂SO₄ | Sₙ2/Sₙ1/E1 | Low-cost catalyst, suitable for industrial scale.[16] | Poor selectivity for unsymmetrical ethers, byproduct formation.[11][18] | Poor to Moderate |
| Modern Acid-Catalyzed Ethylation | Isobutanol, Ethylating Agent, HBF₄·OMe₂ | Catalytic | Fast reaction, mild conditions, high yield.[21] | Requires specialized, expensive reagents. | 81%[21] |
General Experimental and Analytical Workflow
Regardless of the chosen pathway, a standard workflow is employed for the synthesis, purification, and characterization of the final product.
Caption: General Laboratory Workflow for Ether Synthesis.
Characterization: The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (102.17 g/mol ) and fragmentation pattern.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-O ether stretch.[22]
Conclusion
The synthesis of this compound can be effectively achieved through several distinct chemical pathways. The Williamson ether synthesis stands out as the most versatile and reliable laboratory method, offering high yields and predictable outcomes when steric factors are properly considered. For syntheses starting from alkenes, alkoxymercuration-demercuration provides excellent regioselectivity but is hampered by the toxicity of its reagents. Acid-catalyzed methods , while industrially scalable, generally suffer from poor selectivity for unsymmetrical ethers unless modern, specialized catalytic systems are employed. The selection of an appropriate synthetic strategy requires a careful evaluation of the specific requirements of the research or manufacturing goal, balancing factors of efficiency, cost, safety, and scale.
References
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Assabumrungrat, S., Kiatkittipong, W., Sevitoon, N., Praserthdam, P., & Goto, S. (2002). Reactive Distillation for Synthesizing Ethyl tert-Butyl Ether from Low-Grade Alcohol Catalyzed by Potassium Hydrogen Sulfate. Industrial & Engineering Chemistry Research, 41(23), 5539-5543.
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
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ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. Retrieved from
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LibreTexts. (2025). 18.2: Preparing Ethers. Chemistry LibreTexts.
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Georganics. (n.d.). Ethyl tert-butyl ether - preparation and application. Georganics.
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Filo. (2025). How do you prepare t-butyl-ethyl ether by using Williamson synthesis? Filo.
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LibreTexts. (2019). 9.14: Preparation of Alcohols, Ethers, and Epoxides. Chemistry LibreTexts.
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Wilczura-Wachnik, H. (n.d.). Catalytic dehydration of alcohols. Warsaw University of Technology.
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ResearchGate. (2009). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins. ResearchGate.
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Wikipedia. (n.d.). Ethyl tert-butyl ether. Wikipedia.
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JoVE. (2023). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Journal of Visualized Experiments.
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NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook.
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LibreTexts. (2024). 18.2: Preparing Ethers. Chemistry LibreTexts.
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BYJU'S. (n.d.). What is Alkoxymercuration-Demercuration? BYJU'S.
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An In-depth Spectroscopic Guide to 1-Ethoxy-2-methylpropane
This technical guide provides a comprehensive analysis of the spectral data for 1-ethoxy-2-methylpropane (also known as ethyl isobutyl ether), a common ether in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide delves into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into experimental design and data interpretation.
Introduction to this compound and its Spectroscopic Characterization
This compound (CAS No. 627-02-1) is a simple dialkyl ether with the molecular formula C₆H₁₄O and a molecular weight of 102.17 g/mol .[1] Its structure consists of an ethoxy group (-OCH₂CH₃) bonded to an isobutyl group (-CH₂CH(CH₃)₂). Accurate structural elucidation and purity assessment are critical in chemical research and development, for which techniques like Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable. This guide will explore the distinct spectral signature of this compound, providing a foundational understanding for its identification.
Molecular Structure and Spectroscopic Overview
The asymmetry of this compound gives rise to a unique spectral fingerprint. The molecule possesses four distinct carbon environments and four unique proton environments, which are key to interpreting its NMR spectra.
Caption: Molecular structure of this compound with carbons numbered for NMR assignment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For ethers, fragmentation is typically initiated by the loss of a non-bonding electron from the oxygen atom, followed by cleavage of adjacent carbon-carbon or carbon-oxygen bonds.
Fragmentation Analysis
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. While the molecular ion peak (M⁺) at m/z 102 may be observed, it is often weak. The most prominent fragmentation pathway for ethers is α-cleavage (cleavage of the C-C bond adjacent to the oxygen).
Table 1: Key Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity | Proposed Fragment Ion |
| 102 | Low | [CH₃CH₂OCH₂CH(CH₃)₂]⁺ (Molecular Ion) |
| 59 | 100 (Base Peak) | [CH₂=O⁺CH₂CH₃] |
| 41 | ~27 | [C₃H₅]⁺ |
| 29 | ~43 | [CH₃CH₂]⁺ |
The base peak at m/z 59 is a result of α-cleavage with the loss of an isobutyl radical, leading to the formation of a stable, resonance-stabilized oxonium ion.
Caption: Primary fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 200°C) to ensure separation from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV for EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and a spectrum of relative abundance versus m/z is generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an ether is primarily characterized by the C-O single bond stretching vibration.
Spectral Interpretation
The gas-phase IR spectrum of this compound displays several key absorption bands.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2850-3000 | C-H Stretch | Alkyl C-H |
| ~1370-1390 | C-H Bend | -CH(CH₃)₂ (isopropyl group) |
| ~1120 | C-O Stretch | Ether (C-O-C) |
The most diagnostic peak for an ether is the strong C-O stretching absorption. In this compound, this appears around 1120 cm⁻¹. The spectrum also shows strong absorptions in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the various C-H bonds in the ethyl and isobutyl groups.
Experimental Protocol: Liquid Phase IR
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.
-
Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer.
-
Background Scan: First, run a background spectrum of the clean salt plates.
-
Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.15 | Doublet (d) | 2H | -O-CH₂ -CH(CH₃)₂ |
| ~1.85 | Nonet or multiplet (m) | 1H | -CH₂-CH (CH₃)₂ |
| ~1.15 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~0.90 | Doublet (d) | 6H | -CH( CH₃ )₂ |
Note: Predicted values based on standard chemical shift tables and spectral data of similar compounds. Exact values may vary depending on the solvent and instrument.
Interpretation:
-
The quartet at ~3.40 ppm corresponds to the two protons of the methylene group of the ethoxy moiety, split by the three adjacent methyl protons.
-
The doublet at ~3.15 ppm is assigned to the methylene protons of the isobutyl group, split by the single adjacent methine proton.
-
The multiplet around 1.85 ppm represents the single methine proton of the isobutyl group, which is split by the two adjacent methylene protons and the six protons of the two methyl groups.
-
The triplet at ~1.15 ppm is due to the three protons of the methyl group of the ethoxy moiety, split by the two adjacent methylene protons.
-
The doublet at ~0.90 ppm, integrating to six protons, corresponds to the two equivalent methyl groups of the isobutyl moiety, split by the single adjacent methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~75.0 | -O-C H₂-CH(CH₃)₂ |
| ~65.0 | -O-C H₂-CH₃ |
| ~28.0 | -C H(CH₃)₂ |
| ~19.0 | -CH(C H₃)₂ |
| ~15.0 | -O-CH₂-C H₃ |
Note: Predicted values based on standard chemical shift tables and spectral data of similar compounds.
Interpretation:
-
There are four distinct signals, corresponding to the four unique carbon environments in the molecule.
-
The carbons directly attached to the oxygen atom (-O-CH₂-) are the most deshielded, appearing furthest downfield.
-
The methyl carbons are the most shielded and appear furthest upfield.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequencies for ¹H or ¹³C nuclei.
-
Data Acquisition for ¹H NMR: A typical experiment involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID) signal. Multiple scans are usually acquired and averaged to improve the signal-to-noise ratio.
-
Data Acquisition for ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired. This involves irradiating the protons while acquiring the carbon signal, which results in all carbon signals appearing as singlets and enhances the signal intensity (Nuclear Overhauser Effect).
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.
Caption: General workflow for NMR sample preparation and data acquisition.
Summary of Spectral Data
The table below provides a consolidated summary of the key spectral data for the identification of this compound.
Table 5: Consolidated Spectral Data for this compound
| Technique | Key Features |
| Mass Spec (EI) | Molecular Ion: m/z 102 (low intensity). Base Peak: m/z 59. Other Fragments: m/z 41, 29. |
| IR Spectroscopy | Strong C-O stretch at ~1120 cm⁻¹. Strong C-H stretches at ~2850-3000 cm⁻¹. |
| ¹H NMR | ~3.40 ppm (q, 2H), ~3.15 ppm (d, 2H), ~1.85 ppm (m, 1H), ~1.15 ppm (t, 3H), ~0.90 ppm (d, 6H). |
| ¹³C NMR | Four signals expected at ~75.0, ~65.0, ~28.0, ~19.0, and ~15.0 ppm. |
This comprehensive spectral analysis provides a robust basis for the unambiguous identification and characterization of this compound, essential for ensuring its quality and purity in research and industrial applications.
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An In-Depth Technical Guide to the Solubility of 1-Ethoxy-2-methylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-ethoxy-2-methylpropane, also known as isobutyl ethyl ether. The document delves into the underlying physicochemical principles that govern its solubility, presents available solubility data, and offers a detailed experimental protocol for determining liquid-liquid miscibility. This guide is intended to be a valuable resource for researchers and professionals working with this versatile ether in various applications, including its use as a solvent in organic synthesis and drug development.
Introduction: Understanding this compound
This compound (CAS No. 627-02-1) is an ether with the molecular formula C6H14O. It is a colorless liquid with a characteristic ether-like odor.[1][2] Structurally, it is an unsymmetrical ether, featuring an ethyl group and an isobutyl group attached to an oxygen atom. This structure, particularly the branched isobutyl group, influences its physical and chemical properties, including its solubility in various organic solvents.[2] It is important to distinguish this compound from its isomer, 2-ethoxy-2-methylpropane, more commonly known as ethyl tert-butyl ether (ETBE). While they share the same molecular formula, their different structures result in distinct physical properties and applications.
Ethers, as a class of compounds, are widely used as solvents in organic chemistry due to their relative inertness and ability to dissolve a wide range of nonpolar and slightly polar compounds.[3] this compound's moderate polarity allows it to be a versatile solvent in applications such as paints, coatings, and adhesives.[2] In the pharmaceutical and drug development sectors, understanding the solubility of such ethers is critical for reaction chemistry, purification processes, and formulation development.
Theoretical Framework of Solubility
The solubility of one substance in another is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces between the solute and solvent molecules.[4][5] The miscibility of this compound in various organic solvents can be understood by examining the interplay of these forces.
Intermolecular Forces at Play
The primary intermolecular forces influencing the solubility of this compound are:
-
London Dispersion Forces (LDF): These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution. As the size of the alkyl groups in an ether increases, LDF become more significant.[6]
-
Dipole-Dipole Interactions: The C-O-C bond in ethers is polar, creating a net dipole moment in the molecule.[3] These permanent dipoles allow ether molecules to attract each other and other polar molecules.
-
Hydrogen Bonding: While ethers cannot form hydrogen bonds with themselves (as they lack a hydrogen atom bonded to an oxygen), the oxygen atom can act as a hydrogen bond acceptor.[6][7] This is a crucial factor in their solubility in protic solvents like alcohols.
The branched structure of this compound also plays a role by affecting how efficiently the molecules can pack together, which can influence the strength of London dispersion forces.[8]
Predicting Solubility in Different Solvent Classes
Based on these intermolecular forces, we can predict the solubility behavior of this compound:
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions between this compound and nonpolar solvents are London dispersion forces. Given that the ether itself has significant nonpolar alkyl portions, it is expected to be readily miscible with these solvents.[9]
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Both this compound and polar aprotic solvents exhibit dipole-dipole interactions. The similarity in the types of intermolecular forces suggests good solubility.
-
In Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): In addition to dipole-dipole interactions and LDF, the ability of the ether's oxygen to accept hydrogen bonds from the hydroxyl group of alcohols leads to strong intermolecular attractions, resulting in high solubility or complete miscibility.[7]
The logical relationship governing the solubility of this compound is visualized in the following diagram:
Caption: Workflow for determining liquid-liquid miscibility.
Step-by-Step Procedure:
-
Preparation: Label a series of clean, dry vials for the different volume ratios to be tested (e.g., 1:9, 1:1, 9:1 of this compound to the test solvent). A total volume of 5-10 mL is typically sufficient.
-
Addition of Liquids: Using calibrated pipettes or graduated cylinders, carefully add the specified volumes of this compound and the test solvent to the corresponding vials.
-
Mixing: Securely cap the vials and vortex them for 30-60 seconds to ensure thorough mixing.
-
Equilibration: Allow the vials to stand undisturbed for at least 5-10 minutes. For more precise measurements, especially if temperature effects are being considered, place the vials in a constant temperature bath.
-
Observation: Visually inspect each vial against a well-lit background.
-
Miscible: The mixture will appear as a single, clear liquid phase with no visible interface or cloudiness.
-
Immiscible: Two distinct layers will be visible.
-
Partially Miscible: The mixture may appear cloudy or as a single phase with a second phase separating out over time.
-
-
Record Results: Record the observations for each ratio. For a determination of complete miscibility, the liquids should form a single phase at all tested proportions.
Causality and Self-Validation
-
Why test multiple ratios? Testing at the extremes (e.g., 1:9 and 9:1) in addition to a midpoint (1:1) is crucial. Some liquid pairs are only partially miscible, meaning they will mix up to a certain concentration but will separate into two phases beyond that. Observing a single phase across all ratios provides strong evidence of complete miscibility.
-
Why allow time for equilibration? While some liquids mix almost instantaneously, others may take time for the phases to fully separate if they are immiscible. This waiting period ensures that the observation is of a system at or near equilibrium.
-
Trustworthiness of the Protocol: This visual method is a fundamental and reliable technique for determining miscibility. The self-validating nature comes from the consistent observation of a single, clear phase across a range of concentrations. Any deviation from this (e.g., cloudiness, phase separation) is a clear indicator of immiscibility or partial miscibility. For regulatory submissions or more rigorous quantitative analysis, instrumental methods such as gas chromatography could be used to analyze the composition of each phase in an immiscible system, following guidelines similar to those in OECD Test Guideline 117 for partition coefficients. [10][11]
Safety and Handling
This compound is a flammable liquid and vapor. [12]As with all ethers, there is a risk of peroxide formation upon prolonged exposure to air and light. [3][13]
-
Handling: Use in a well-ventilated area, away from ignition sources. [13]All equipment should be properly grounded to prevent static discharge. [14]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile ether with favorable solvent properties. Based on the principles of intermolecular forces, it is expected to be miscible with a wide range of common organic solvents, including alcohols, hydrocarbons, ketones, and esters. While extensive quantitative solubility data is not widely published, its miscibility can be readily confirmed using the straightforward experimental protocol detailed in this guide. A thorough understanding of its solubility characteristics and adherence to proper safety procedures are essential for its effective and safe use in research and industrial applications.
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Discovery and history of ether compounds
An In-Depth Technical Guide to the Discovery and History of Ether Compounds
Abstract
This guide provides a comprehensive technical overview of the discovery and history of ether compounds, from their initial synthesis in the 16th century to their revolutionary impact on medicine and their continued relevance in modern chemistry and drug development. We will explore the key scientific milestones, from the early, serendipitous observations of Valerius Cordus to the definitive structural elucidation by Alexander Williamson. A significant focus is placed on the dramatic introduction of diethyl ether as the first successful surgical anesthetic, a development that irrevocably transformed medical practice. Methodologies for historical synthesis, key chemical properties, and the evolution of ether applications are detailed for an audience of researchers, scientists, and drug development professionals.
Introduction
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R').[1] The most famous member of this class, diethyl ether ((CH₃CH₂)₂O), holds a storied place in the history of science.[2] Its journey from an alchemical curiosity to a laboratory staple and a revolutionary anesthetic agent encapsulates centuries of scientific progress. This guide traces that journey, explaining the causality behind key experimental discoveries and their profound impact on science and medicine. We will examine the evolution of synthetic methods, the pivotal experiments that defined its use, and the legacy of this simple yet transformative molecule.
Chapter 1: The Alchemical Origins and Early Synthesis
The history of ether begins not in a modern laboratory, but in the world of alchemy and early pharmacy. While some sources suggest possible synthesis by Jābir ibn Hayyān in the 8th century or Ramon Llull in 1275, the first well-documented synthesis is credited to the German botanist and physician Valerius Cordus in 1540.[2][3][4]
Cordus produced what he termed "oleum dulce vitrioli" (sweet oil of vitriol) by distilling a mixture of ethanol (spirit of wine) and sulfuric acid (oil of vitriol).[2][5][6][7][8][9] His work, published posthumously, described this novel substance and noted some of its medicinal properties.[2][4][6] Around the same time, the Swiss physician Paracelsus observed the analgesic and soporific effects of the vapors on chickens, a remarkable early insight into its anesthetic potential.[2][10] Despite these findings, the compound remained a relative curiosity. It was not until 1729 that August Sigmund Frobenius formally gave the substance the name "ether," derived from a Greek word for the upper, bright air, alluding to its high volatility.[2][11]
Experimental Protocol: Synthesis of "Sweet Oil of Vitriol" (Acid-Catalyzed Dehydration)
This protocol is based on the historical method of acid-catalyzed dehydration of ethanol, which has been known since the 13th century and was refined over time.[2] It is the basis of Cordus's 1540 synthesis.
Objective: To synthesize diethyl ether from ethanol using a strong acid catalyst.
Materials:
-
Ethanol (C₂H₅OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distillation apparatus
-
Heating mantle
-
Receiving flask, cooled in an ice bath
Step-by-Step Methodology:
-
Catalyst Preparation: Carefully add a measured volume of concentrated sulfuric acid to a distillation flask.
-
Reactant Addition: Slowly add an excess of ethanol to the sulfuric acid while cooling the flask to control the initial exothermic reaction. The use of excess alcohol favors the formation of ether over the competing elimination reaction that forms ethene.[12]
-
Reaction & Distillation: Heat the mixture to approximately 140°C.[12] At this temperature, the ethanol molecules dehydrate and combine to form diethyl ether and water, with sulfuric acid acting as a catalyst.[13]
-
Product Collection: The highly volatile diethyl ether (boiling point: 34.6°C) will distill over and should be collected in a receiving flask cooled by an ice bath to minimize evaporation and loss of product.[14][15]
-
Purification: The collected distillate may contain unreacted ethanol and acidic impurities. It can be washed with a cold, dilute sodium bicarbonate solution to neutralize the acid, followed by a water wash. Subsequent drying over an anhydrous agent and redistillation can yield a purer product.
Causality and Insights: The key to this process is the role of sulfuric acid. It first protonates an alcohol molecule, turning the hydroxyl group (-OH) into a good leaving group (H₂O). A second alcohol molecule can then act as a nucleophile, attacking the protonated alcohol and displacing the water molecule to form the ether linkage.[12] Early chemists discovered that a small amount of acid could produce a large amount of ether, indicating its catalytic rather than stoichiometric role.
Caption: Mechanism of Acid-Catalyzed Ether Synthesis.
Chapter 2: Elucidating the Structure: The Williamson Synthesis
For centuries, the true chemical nature of ether was a mystery. It was initially believed to be a sulfur compound due to its synthesis using sulfuric acid, a misconception that was disproven around 1800.[2] The work of chemists like Fourcroy and Gay-Lussac established that ether was formed by the removal of water from ethanol. However, its precise atomic arrangement remained unknown.
The definitive proof of ether's structure came in 1850 from the English chemist Alexander Williamson.[16][17][18][19] His eponymous Williamson ether synthesis was not only a versatile new method for preparing ethers but also a powerful tool for structural elucidation.[16][20] By reacting an alkoxide (the conjugate base of an alcohol) with an alkyl halide, Williamson was able to synthesize asymmetrical ethers (R-O-R'). This was crucial evidence against the prevailing theory that ethers were simply hydrates of a radical, as it demonstrated that two different alkyl groups could be joined by a single oxygen atom.
Experimental Protocol: The Williamson Ether Synthesis
Objective: To synthesize an ether via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.
Materials:
-
An alcohol (e.g., ethanol, C₂H₅OH)
-
A strong base (e.g., sodium hydride, NaH)
-
A primary alkyl halide (e.g., chloroethane, C₂H₅Cl)
-
An appropriate aprotic solvent (e.g., THF)
-
Reaction flask with reflux condenser
Step-by-Step Methodology:
-
Alkoxide Formation: The alcohol is deprotonated using a strong base to form the alkoxide nucleophile. For example, ethanol is treated with sodium hydride to generate sodium ethoxide (NaOEt). The use of a strong base like NaH ensures complete conversion to the highly nucleophilic alkoxide.[17][18]
-
Nucleophilic Substitution: The primary alkyl halide is added to the solution containing the alkoxide.
-
Reaction: The mixture is heated to reflux. The alkoxide ion performs a backside attack on the electrophilic carbon of the alkyl halide, displacing the halide ion in a classic Sₙ2 mechanism.[16][17]
-
Workup and Purification: After the reaction is complete, the mixture is cooled. The resulting salt (e.g., NaCl) is removed by filtration or washing with water. The ether product can then be isolated and purified by distillation.
Causality and Insights: The Williamson synthesis is a cornerstone of organic chemistry because it exemplifies the Sₙ2 reaction.[19] The reaction works best with primary alkyl halides because they are unhindered, allowing for easy backside attack by the nucleophile.[16][21] Secondary and tertiary alkyl halides are more likely to undergo a competing E2 elimination reaction, producing an alkene instead of the desired ether, especially when a bulky alkoxide is used.[16][19] This predictable reactivity makes the Williamson synthesis a reliable and versatile method for preparing a wide range of both symmetrical and asymmetrical ethers.[16]
Caption: The Sₙ2 mechanism of the Williamson Ether Synthesis.
Chapter 3: The Anesthetic Revolution
Prior to the mid-19th century, surgery was a brutal, terrifying, and rare procedure, limited by the patient's ability to endure excruciating pain.[5] Surgeons relied on speed, physical restraint, and crude palliatives like alcohol or opium.[5][11] The discovery of ether's anesthetic properties was arguably one of the greatest milestones in medical history.
The story of anesthetic ether involves several key figures and a significant amount of controversy.[22][23]
-
Crawford W. Long (1842): A physician in Jefferson, Georgia, Dr. Crawford Long was the first to use ether as a surgical anesthetic.[5][24] Having observed that participants in recreational "ether frolics" felt no pain from bumps and falls, he deduced its potential for surgery.[10][25] On March 30, 1842, he painlessly removed a tumor from the neck of James Venable, who was under the influence of inhaled ether.[5][25][26][27] Long performed several more surgeries using ether but, crucially, did not publish his findings until 1849.[5][25][26]
-
William T. G. Morton (1846): A Boston dentist, William T. G. Morton, sought a way to perform painless tooth extractions.[5][11] After experimenting with ether, he arranged for a public demonstration. On October 16, 1846, at Massachusetts General Hospital, in what is now known as the Ether Dome , Morton successfully anesthetized a patient, Edward Gilbert Abbott, from whom surgeon John Collins Warren removed a neck tumor.[2][11][26][28][29] Upon completion, Warren famously declared to the astonished audience, "Gentlemen, this is no Humbug."[29]
This public demonstration transformed surgery overnight.[28] The news spread rapidly, and the technique was quickly adopted worldwide.[24][28] However, the ether produced at the time was often impure, leading to unpredictable results until Dr. Edward Robinson Squibb developed a process for manufacturing pure, reliable anesthetic ether in 1856.[24]
Despite its success, diethyl ether had significant drawbacks, including high flammability, a long induction period, and a high incidence of post-anesthetic nausea and vomiting.[2][24] These issues spurred the search for better alternatives, leading to the development of nonflammable halogenated ethers like isoflurane and sevoflurane, which dominate modern anesthetic practice.[2]
Caption: Key milestones in the history of ether anesthesia.
Chapter 4: Ethers in Modern Science and Drug Development
While its use as a general anesthetic has been largely discontinued in the developed world, the ether functional group and diethyl ether itself remain vital in science and industry.[2][5][11]
-
Laboratory Solvent: Diethyl ether is an excellent non-polar aprotic solvent.[2] Its ability to dissolve a wide range of non-polar compounds, its low boiling point for easy removal, and its relative inertness make it a valuable solvent for extractions and reactions, most notably the Grignard reaction.[2][15]
-
Pharmaceutical Importance: The ether linkage is a common structural motif in a vast number of pharmaceuticals due to its chemical stability and ability to modulate a molecule's properties.
-
Codeine: This widely used opioid analgesic is the methyl ether of morphine.[30]
-
Polyethylene Glycol (PEG): This polyether compound is a ubiquitous excipient in drug formulations, used to improve the solubility and stability of active pharmaceutical ingredients.[31]
-
Crown Ethers: These cyclic polyethers are remarkable for their ability to selectively bind specific cations. This property has been harnessed in areas like phase-transfer catalysis and the development of novel drug delivery systems.[31]
-
Modern Anesthetics: Many modern inhaled anesthetics, such as sevoflurane and desflurane, are halogenated ethers, building upon the legacy of diethyl ether but engineered for greater safety and fewer side effects.[2]
-
Data Presentation: Properties of Diethyl Ether
| Property | Value | Reference(s) |
| Chemical Formula | (C₂H₅)₂O | [2] |
| Molar Mass | 74.123 g/mol | [14] |
| Appearance | Colorless, volatile liquid | [2][14][32] |
| Odor | Sweetish, pungent, ethereal | [2][14][32] |
| Density | 0.7134 g/cm³ | [2][14] |
| Melting Point | -116.3 °C | [2][14] |
| Boiling Point | 34.6 °C | [14][15] |
| Solubility in Water | 6.05 g/100 mL (at 25°C) | [2][15] |
| Autoignition Temp. | 160 °C | [2] |
| Safety Concerns | Extremely flammable; forms explosive peroxides upon exposure to air and light. | [2][6][33] |
Conclusion
The history of ether compounds is a compelling narrative of scientific discovery, from alchemical origins to a revolution in medicine and enduring utility in modern chemistry. The journey of diethyl ether, from "sweet oil of vitriol" to the first surgical anesthetic, fundamentally altered the human experience of pain and enabled the development of complex surgical procedures. The elucidation of its structure through the Williamson synthesis provided deep insights into chemical bonding and reaction mechanisms that are still taught today. While diethyl ether itself has been succeeded by safer alternatives in the operating room, the ether functional group remains a critical component in countless applications, particularly in the design and formulation of modern pharmaceuticals. The story of ether is a powerful testament to how the investigation of a single chemical compound can have a profound and lasting impact across multiple scientific disciplines.
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An In-depth Technical Guide to the Safety and Hazards of 1-Ethoxy-2-methylpropane
Abstract
This technical guide provides a comprehensive overview of the safety and hazards associated with 1-ethoxy-2-methylpropane (CAS No. 627-02-1), also known as ethyl isobutyl ether. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on the substance's physical and chemical properties, flammability, toxicological profile, and appropriate handling procedures. While significant data gaps exist in the toxicological and environmental profiles, this guide establishes a framework for safe laboratory conduct based on the known hazards of its chemical class and available regulatory information. Particular emphasis is placed on its high flammability and potential to cause central nervous system depression, as indicated by its GHS classification. This guide also details protocols for personal protective equipment, emergency response, and waste disposal to ensure the safety of laboratory personnel and the environment.
Chemical Identification and Physical Properties
This compound is a dialkyl ether commonly used as a solvent.[1] Its fundamental identifiers and physical characteristics are summarized below. It is imperative to note that some physical properties, such as the flash point, have conflicting reports in available literature, necessitating a cautious approach to its handling.
| Property | Value | Source(s) |
| CAS Number | 627-02-1 | [2][3] |
| Molecular Formula | C6H14O | [2][3] |
| Molecular Weight | 102.17 g/mol | [2][3] |
| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether, Propane, 1-ethoxy-2-methyl- | [2][3] |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, pleasant | [1] |
| Boiling Point | ~81.1-83.8 °C | [3][4] |
| Density | ~0.7323-0.76 g/cm³ | [3][4] |
| Flash Point | Data inconsistent (-10 °C or N/A reported) | [3] |
| Solubility | Slightly soluble in water, miscible with organic solvents. |
Hazard Identification and GHS Classification
The primary hazards of this compound are its flammability and its potential to cause narcotic effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of these dangers.[2]
-
GHS Pictograms:
-
flammable
-
irritant
-
-
Signal Word: Danger[2]
-
Hazard Statements:
-
Precautionary Statements (selected):
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]
-
P261: Avoid breathing mist or vapours.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P403 + P235: Store in a well-ventilated place. Keep cool.[2]
-
Toxicological Profile: Acknowledging Data Gaps
A significant challenge in assessing the full hazard profile of this compound is the lack of comprehensive toxicological data. Many safety data sheets report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, mutagenicity, and reproductive toxicity.[4]
However, the classification of H336 (May cause drowsiness or dizziness) indicates that inhalation of vapors can depress the central nervous system.[2] Symptoms of overexposure may include headache, dizziness, and nausea.[5] As a general precaution for ethers, repeated skin contact may lead to dryness and cracking due to the removal of natural oils.[6]
Given the limited specific data, a conservative approach is warranted. Researchers should handle this compound with the same level of caution as other volatile, flammable ethers with known narcotic effects.
The Peroxide Hazard: A Latent Danger in Ethers
Protocol for Managing Peroxide Formation:
-
Date all containers upon receipt and upon opening. This is crucial for tracking the age of the solvent.
-
Store in a cool, dark, and dry place. Use a flammable liquids storage cabinet away from heat and light sources.[6][7]
-
Maintain an inert atmosphere. If possible, store under nitrogen or argon to minimize contact with oxygen.
-
Do not distill or evaporate without first testing for peroxides. Concentration of the solvent will also concentrate any peroxides, significantly increasing the risk of explosion.
-
Test for peroxides regularly. Use commercially available peroxide test strips. A common guideline for ethers is to test after 3-12 months of opening, depending on the specific ether and storage conditions.
-
If peroxides are detected, do not attempt to open the container if crystals are present around the cap. Contact your institution's environmental health and safety (EHS) office immediately for disposal.
Safe Handling and Personal Protective Equipment (PPE)
Given the high flammability and inhalation hazard, strict adherence to engineering controls and PPE is mandatory.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to control vapor exposure.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Grounding: Use proper grounding and bonding for containers when transferring large volumes to prevent static discharge, a potential ignition source.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required. A face shield should be worn if there is a significant risk of splashing.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given that ethers can permeate some glove materials, consult a glove compatibility chart. Change gloves immediately if contamination occurs.[8]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[8]
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator with an appropriate organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing.[4]
Emergency Procedures
Rapid and correct response to emergencies is critical to mitigating harm.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested). Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Specific Hazards: The vapor is heavier than air and can travel a considerable distance to an ignition source and flash back. Containers may explode when heated.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Eliminate all ignition sources immediately (no smoking, flares, sparks, or flames in the area).[5]
-
Evacuate the area.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[9]
-
Keep away from heat, sparks, open flames, and strong oxidizing agents.[9]
-
Containers should be dated upon receipt and opening to monitor for potential peroxide formation.[8]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.[6]
Conclusion
This compound is a highly flammable liquid that poses a significant risk of fire and can cause central nervous system depression upon inhalation. The potential for peroxide formation necessitates careful inventory management and periodic testing. While there are notable gaps in the publicly available toxicological and environmental data, a thorough understanding of the known hazards and adherence to the rigorous safety protocols outlined in this guide are essential for its safe use in a research and development setting. All personnel must be trained on these hazards and procedures before working with this chemical.
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A Technical Guide to the Refractive Index of Ethyl Isobutyl Ether
Abstract
The refractive index is a fundamental physical property, offering a rapid and non-destructive method for substance identification, purity assessment, and quality control in various scientific and industrial applications. This technical guide provides an in-depth exploration of the refractive index of ethyl isobutyl ether (CAS No. 627-02-1), a compound relevant in chemical synthesis and research. We will delve into the theoretical principles underpinning refractometry, present a detailed, field-proven methodology for its accurate measurement using the Abbe refractometer, and discuss the critical parameters of calibration, temperature, and wavelength that govern experimental integrity. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the property itself and the self-validating systems required for its precise determination.
The Significance of Refractive Index in Chemical Analysis
The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through that material. It is defined as the ratio of the speed of light in a vacuum to the speed of light in the substance. For a chemist or pharmaceutical scientist, this optical property transcends a simple physical constant; it serves as a critical indicator of a sample's identity and quality.
The power of the refractive index lies in its sensitivity. A pure chemical compound has a characteristic refractive index under specified conditions of temperature and wavelength. Any deviation from this value often signals the presence of impurities, a change in concentration, or even degradation of the sample. In the context of ethyl isobutyl ether, an accurate refractive index measurement can confirm the material's identity, assess its purity against a standard, and monitor its quality over time, which is particularly crucial for ethers that can form peroxide impurities.
Core Physicochemical Properties of Ethyl Isobutyl Ether
Ethyl isobutyl ether, also known as 1-ethoxy-2-methylpropane, is an organic solvent. Its fundamental properties provide the necessary context for any analytical measurement. The refractive index, in particular, is intrinsically linked to the molecular structure and density of the compound.
| Property | Value | Source |
| CAS Number | 627-02-1 | [1][2][3] |
| Molecular Formula | C₆H₁₄O | [1][2][3] |
| Molecular Weight | 102.17 g/mol | [1][2] |
| Boiling Point | 81.1 °C (at 760 mmHg) | [2] |
| Density | 0.76 g/cm³ | [1] |
| Refractive Index (n_D) | 1.3749 (at 20°C, 589.3 nm) | [2] |
| 1.386 | [1] |
The Foundational Principle: Critical Angle of Refraction
The operation of modern laboratory refractometers, such as the Abbe refractometer, is elegantly grounded in the principle of the critical angle.[4][5] This phenomenon is a direct consequence of Snell's Law, which governs the refraction of light at the interface between two media of different refractive indices.
When light passes from a denser medium (with a higher refractive index, n') into a less dense medium (with a lower refractive index, n), it bends away from the normal. As the angle of incidence increases, the angle of refraction increases until it reaches 90 degrees. The specific angle of incidence that causes this 90-degree refraction is called the critical angle . Beyond this angle, the light no longer passes into the second medium but is instead completely reflected back—a phenomenon known as total internal reflection.[6] The Abbe refractometer is expertly designed to measure this precise critical angle boundary, from which the refractive index of the sample can be calculated with high precision.[5]
Standard Methodology: Determination via Abbe Refractometer
The Abbe refractometer is a cornerstone instrument for measuring the refractive index of liquids.[6][7] Its enduring design, first developed by Ernst Abbe, provides a robust and accurate method for this determination.[8]
Causality of Instrumental Design
The instrument consists of two prisms: a stationary measuring prism made of high-refractive-index glass and a hinged illuminating prism.[4][7][8] A few drops of the liquid sample, such as ethyl isobutyl ether, are placed between them. Light is directed through the illuminating prism, whose ground-glass surface ensures light strikes the sample at all possible angles.[8] The telescope is then used to observe the sharp boundary between light and dark fields, which corresponds to the critical angle at the interface of the sample and the measuring prism.[4] To counteract the chromatic dispersion that occurs when using a white light source, a set of rotating "Amici" prisms is integrated into the instrument to produce a sharp, achromatic shadow line.[4][6]
Experimental Workflow Diagram
The logical flow of a reliable refractive index measurement is a self-validating process. Each step builds upon the integrity of the last, from instrument calibration to final data acquisition.
Caption: Workflow for Refractive Index Measurement.
Step-by-Step Experimental Protocol
-
Temperature Stabilization: Connect the refractometer prisms to a circulating water bath set to the desired temperature (e.g., 20.0 °C). Allow the instrument to thermally equilibrate. This step is non-negotiable, as refractive index is highly temperature-dependent.[4][7]
-
Prism Cleaning: Open the prisms and gently clean their surfaces with a soft lens tissue moistened with ethanol or acetone. Allow the solvent to fully evaporate.
-
Calibration Check: Place a drop of a certified reference material, such as distilled water (n_D at 20°C = 1.3330), onto the prism. Close the prisms, adjust the instrument, and verify that the reading matches the certified value. If not, adjust the instrument according to the manufacturer's instructions.
-
Sample Application: Apply 1-2 drops of ethyl isobutyl ether to the surface of the measuring prism.
-
Measurement: Close and lock the prisms. Look through the eyepiece and turn the main adjustment knob until the light/dark boundary comes into view.
-
Achromatization: Rotate the dispersion compensation (Amici prism) knob to eliminate any color fringe at the boundary, resulting in a sharp, black-and-white dividing line.
-
Final Reading: Precisely align the shadow line with the center of the crosshairs in the eyepiece.
-
Data Recording: Read the refractive index value from the instrument's scale or digital display to four decimal places. Record this value along with the precise measurement temperature.
-
Post-Measurement Cleaning: Immediately clean the prisms as described in step 2 to prevent residue from affecting subsequent measurements.
Trustworthiness Through Rigorous Calibration
The trustworthiness of any refractometric data hinges entirely on proper calibration. An uncalibrated instrument yields numbers, not scientifically valid results. Calibration ensures the instrument's output is traceable to established standards.
The protocol must incorporate the use of Certified Reference Materials (CRMs).[9][10] These are materials with a precisely known and certified refractive index, traceable to national standards bodies like the National Institute of Standards and Technology (NIST).[11] Depending on the required refractive index range, standards can include high-purity water, sucrose solutions of known concentration, or specialized calibration oils.[10][11][12] Regular verification of instrument performance against a CRM is a mandatory component of a self-validating system.[10][13]
Critical Factors Influencing Refractive Index
Temperature
The refractive index of a liquid is inversely proportional to its temperature. As temperature increases, the liquid's density typically decreases, causing light to travel faster through it and thus lowering the refractive index. For most organic liquids, this change is on the order of -0.0004 per degree Celsius. Therefore, maintaining and recording the temperature with high precision (e.g., ±0.1 °C) is essential for achieving accuracy to the fourth decimal place.[4]
Wavelength of Light
Refractive index is also a function of the light's wavelength, a phenomenon known as dispersion.[4] Shorter wavelengths are bent more than longer wavelengths, resulting in a higher refractive index. To ensure consistency and comparability of data across different laboratories, measurements are standardized to a specific wavelength. The most common standard is the sodium D-line, an intense yellow doublet at approximately 589.3 nm.[2][6] Refractive index values measured at this wavelength are denoted as nD.
Safety Considerations for Handling Ethyl Isobutyl Ether
As a prerequisite to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. Ethyl isobutyl ether, like many ethers, presents specific hazards that must be managed.
-
Flammability: The compound is a highly flammable liquid.[14] All work must be conducted in a well-ventilated area, such as a fume hood, and away from any potential ignition sources like sparks or open flames.[15][16]
-
Peroxide Formation: Ethers have a tendency to form explosive peroxides upon exposure to air and light over time.[15][17] Containers should be dated upon opening, and material should be tested for the presence of peroxides before any distillation or concentration step. Store in tightly sealed containers in a cool, dark place.[15][18]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18]
Conclusion
The refractive index of ethyl isobutyl ether is a precisely defined constant under standard conditions, with a value of 1.3749 at 20°C using the 589.3 nm sodium D-line .[2] This guide has detailed that the determination of this value is not a trivial act but a systematic scientific process. By understanding the core principles of critical angle refractometry, adhering to a rigorous, self-validating experimental protocol centered on the Abbe refractometer, and controlling the critical variables of temperature and calibration, researchers can generate highly accurate and trustworthy data. This ensures the confident identification, purity assessment, and quality control of ethyl isobutyl ether in any research or development setting.
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Reagecon. Standards for Refractive Index. [Link]
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Methodological & Application
Application Notes and Protocols for 1-Ethoxy-2-methylpropane as a Nonpolar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 1-Ethoxy-2-methylpropane
In the landscape of organic solvents, the ether functional group has long been a mainstay for its unique solvating properties and relative inertness.[1] While diethyl ether and tetrahydrofuran (THF) are ubiquitous, their high volatility, propensity for peroxide formation, and, in the case of THF, water miscibility, necessitate the exploration of viable alternatives.[2] This guide introduces this compound, also known as isobutyl ethyl ether, as a promising nonpolar solvent for applications in research and drug development. With a moderate boiling point, low water solubility, and a branched structure, this compound presents a unique set of properties that can be advantageous in various laboratory and process scale operations.[3][4]
This document serves as a comprehensive technical guide, providing in-depth information on the physicochemical properties of this compound, along with detailed protocols for its application in extraction and chromatography. Furthermore, we will explore its potential as a reaction solvent and address the critical aspects of safety, handling, and disposal.
Physicochemical Properties: A Comparative Overview
The utility of a solvent is fundamentally dictated by its physical and chemical characteristics. The following table provides a summary of the key properties of this compound, with comparative data for other common nonpolar solvents.
| Property | This compound | Diethyl Ether | Methyl tert-Butyl Ether (MTBE) | Cyclopentyl Methyl Ether (CPME) |
| CAS Number | 627-02-1[5][6] | 60-29-7 | 1634-04-4 | 5614-37-9 |
| Molecular Formula | C₆H₁₄O[5][6] | C₄H₁₀O | C₅H₁₂O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 102.17[5][6] | 74.12 | 88.15 | 100.16 |
| Boiling Point (°C) | 81.1[5] | 34.6 | 55.2 | 106 |
| Density (g/mL at 20°C) | ~0.7323 - 0.750[5][7] | 0.713 | 0.740 | 0.860 |
| Water Solubility | Sparingly soluble | 6.9 g/100 mL (20°C) | 4.8 g/100 mL (20°C) | 1.1 g/100 mL (23°C)[8] |
| Flash Point (°C) | Not readily available | -45 | -28 | -1[8] |
| Vapor Pressure (mmHg at 25°C) | 82.9[5] | 537 | 245 | 43 |
The higher boiling point of this compound compared to diethyl ether and MTBE offers a significant advantage in terms of reduced flammability and evaporative losses, making it a safer and more economical choice for many applications. Its low water solubility is beneficial for efficient phase separation in liquid-liquid extractions.
Applications in Liquid-Liquid Extraction
Liquid-liquid extraction is a cornerstone technique for the separation and purification of compounds in drug discovery and development.[9] The choice of extraction solvent is critical for achieving high recovery of the target compound while minimizing the co-extraction of impurities. The nonpolar nature of this compound makes it an excellent candidate for the extraction of a wide range of organic compounds from aqueous media.[4]
Protocol 1: General Liquid-Liquid Extraction of a Neutral Organic Compound
This protocol outlines a general procedure for the extraction of a neutral organic compound from an aqueous reaction mixture or natural product extract.
Methodology:
-
Preparation of the Aqueous Phase: Ensure the aqueous phase containing the target compound is at room temperature. If necessary, adjust the pH to ensure the target compound is in its neutral form.
-
Solvent Addition: Transfer the aqueous phase to a separatory funnel. Add a volume of this compound equal to or greater than the volume of the aqueous phase.
-
Extraction: Stopper the separatory funnel and invert it gently. Open the stopcock to release any pressure buildup. Close the stopcock and shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. This compound is less dense than water and will form the upper organic layer.
-
Collection of the Organic Phase: Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted compound into a clean, dry flask.
-
Back-Extraction (Optional): To maximize recovery, the aqueous layer can be returned to the separatory funnel and re-extracted with a fresh portion of this compound.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product. The higher boiling point of this compound will require slightly higher temperatures or lower pressures for efficient removal compared to diethyl ether.
Causality Behind Experimental Choices: The vigorous shaking in step 3 maximizes the interfacial surface area between the two immiscible liquids, facilitating the efficient transfer of the nonpolar target compound from the polar aqueous phase to the nonpolar organic phase. The optional back-extraction in step 6 is based on the principle of partitioning; a single extraction may not transfer the entire compound, and subsequent extractions increase the overall yield.
Workflow for Liquid-Liquid Extraction
Caption: Workflow for a standard liquid-liquid extraction.
Applications in Chromatography
Chromatography is an indispensable tool for the purification of compounds in all stages of drug development. The choice of the mobile phase is critical for achieving the desired separation. As a nonpolar solvent, this compound can be employed as a component of the mobile phase in normal-phase chromatography.
Protocol 2: Normal-Phase Flash Chromatography
This protocol describes the use of this compound in a mobile phase for the purification of a moderately polar organic compound by flash chromatography on a silica gel column.
Methodology:
-
Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material to be purified. Pack the column using a nonpolar solvent such as hexane.
-
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a nonpolar mobile phase, such as a mixture of hexane and this compound (e.g., 95:5 v/v).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of this compound (e.g., from 5% to 20% over several column volumes). This will facilitate the elution of compounds with increasing polarity.
-
Fraction Collection: Collect fractions of the eluent and monitor the separation by thin-layer chromatography (TLC).
-
Compound Isolation: Combine the fractions containing the pure desired compound and remove the solvent under reduced pressure.
Causality Behind Experimental Choices: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase is nonpolar.[10] Nonpolar compounds have a lower affinity for the stationary phase and elute first. By starting with a highly nonpolar mobile phase and gradually increasing its polarity with the addition of this compound, compounds are selectively eluted based on their polarity, allowing for effective separation.
Logical Relationship of Solvent Properties to Applicationdot
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The Untapped Potential of Ethyl Isobutyl Ether in Organic Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl isobutyl ether, a less-common member of the dialkyl ether family, presents a unique combination of properties that merit its consideration as a versatile solvent in modern organic synthesis. While not as extensively documented as its counterparts like diethyl ether or tetrahydrofuran, its structural attributes—a blend of steric bulk and moderate polarity—suggest significant potential in a range of applications, from organometallic reactions to extractions. This guide provides a comprehensive overview of the inferred and potential applications of ethyl isobutyl ether, complete with detailed protocols and safety considerations, to empower researchers to explore its utility in their synthetic endeavors.
Introduction: Re-evaluating the Chemist's Toolkit
The selection of a solvent is a critical parameter in the design and execution of a chemical reaction, influencing solubility, reactivity, and ultimately, yield and purity. While a handful of ethers have become the workhorses of the organic chemistry laboratory, the exploration of less conventional solvents can unlock new possibilities. Ethyl isobutyl ether (CAS No: 627-02-1), with its asymmetrical structure, offers a distinct profile that bridges the gap between the highly volatile diethyl ether and higher-boiling ethers.[1] This guide aims to provide a theoretical and practical framework for the application of ethyl isobutyl ether in organic synthesis.
Physicochemical Properties and Their Synthetic Implications
Understanding the physical properties of a solvent is paramount to predicting its behavior in a reaction. The properties of ethyl isobutyl ether, when compared to other common ethers, reveal its potential advantages.
| Property | Ethyl Isobutyl Ether | Diethyl Ether | Diisopropyl Ether | Tetrahydrofuran (THF) |
| Boiling Point (°C) | ~86 (Predicted) | 34.6 | 68.5 | 66 |
| Density (g/cm³) | ~0.75 (Predicted) | 0.713 | 0.725 | 0.889 |
| Polarity | Moderate | Low-Moderate | Low | Moderate-High |
| Water Solubility | Slightly Soluble | 7.5 g/100 mL | 0.2 g/100 mL | Miscible |
Data for ethyl isobutyl ether is estimated based on structurally similar compounds. Data for other ethers is from standard chemical reference sources.
The predicted boiling point of ethyl isobutyl ether suggests it is less volatile than diethyl ether, which can be advantageous for reactions requiring elevated temperatures or for minimizing solvent loss during prolonged reaction times. Its moderate polarity, stemming from the C-O-C bond, allows it to dissolve a range of organic compounds, both polar and non-polar.[2][3]
Core Application: A Superior Solvent for Organometallic Reactions
Ethers are quintessential solvents for organometallic chemistry due to their ability to solvate the metal center, thereby stabilizing the reagent and enhancing its reactivity.[4][5] Ethyl isobutyl ether's structure suggests its suitability for such transformations.
Grignard Reactions: A Balance of Stability and Reactivity
Grignard reagents (RMgX) are typically prepared and used in ethereal solvents. The ether's lone pair of electrons coordinates with the magnesium atom, forming a stable complex.[4]
Causality of Solvent Choice:
-
Solubility: The ether must dissolve the Grignard reagent.
-
Stability: The solvent must be aprotic and unreactive towards the highly basic Grignard reagent.[5]
-
Coordination: The Lewis basicity of the ether oxygen stabilizes the magnesium center.
While diethyl ether is traditional, its low boiling point can be a limitation. Higher boiling ethers like dibutyl ether can sometimes lead to sluggish reactions at room temperature. Ethyl isobutyl ether, with its intermediate boiling point, offers a wider operational temperature range. Its steric bulk around the oxygen, provided by the isobutyl group, may influence the aggregation state of the Grignard reagent, potentially impacting its reactivity in unique ways compared to less hindered ethers.
Protocol: Preparation of a Grignard Reagent using Ethyl Isobutyl Ether
Objective: To prepare a solution of phenylmagnesium bromide in ethyl isobutyl ether.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous Ethyl Isobutyl Ether
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel (all flame-dried)
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Assemble the flame-dried glassware under an inert atmosphere.
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromobenzene in anhydrous ethyl isobutyl ether.
-
Add a small portion of the bromobenzene solution to the magnesium turnings.
-
Initiate the reaction by gentle heating or with a heat gun. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting dark grey to brown solution of phenylmagnesium bromide is ready for use in subsequent reactions.
Self-Validation:
-
The concentration of the prepared Grignard reagent should be determined by titration (e.g., with a standard solution of sec-butanol in xylene using a colorimetric indicator like 1,10-phenanthroline) before use.
Lithiation Reactions: Tuning Reactivity with Solvent Choice
Organolithium reagents (RLi) are highly reactive bases and nucleophiles, and their reactivity is significantly modulated by the choice of solvent.[6] Ethereal solvents are essential for solvating the lithium cation, which breaks down the oligomeric aggregates of the organolithium reagent into more reactive monomers or dimers.[6][7]
Causality of Solvent Choice:
-
Solvating Power: The ability of the ether to coordinate to the lithium ion influences the reactivity of the organolithium reagent.
-
Stability: The ether must be stable to the strongly basic organolithium reagent. Ethers can undergo deprotonation at the α-position, and the rate of this decomposition is solvent-dependent.[6]
The steric hindrance of the isobutyl group in ethyl isobutyl ether might offer greater stability against decomposition by organolithium reagents compared to less hindered ethers like THF, potentially allowing for reactions to be conducted at higher temperatures.
Workflow for a Directed Ortho-Metalation (DoM) Reaction
Caption: Decision workflow for handling potential ether peroxides.
Conclusion
Ethyl isobutyl ether represents an underutilized solvent with a promising profile for a variety of applications in organic synthesis. Its intermediate boiling point, moderate polarity, and potential for enhanced stability in certain organometallic reactions make it a valuable addition to the synthetic chemist's toolkit. By understanding its properties and adhering to strict safety protocols, researchers can begin to explore the full potential of this versatile ether.
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AIP Publishing. (2020). Ethyl tert-butyl ether (ETBE) from isobutylene as gasoline bioadditive, the preparation and performance test. [Link]
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AIP Publishing. (n.d.). Ethyl Tert-Butyl Ether (ETBE) from Isobutylene As Gasoline Bioadditive, The Preparation and Performance Test. [Link]
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Wikipedia. (n.d.). Ethyl tert-butyl ether. [Link]
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Production of ETBE (Ethyl Tert Butyl Ether) From Isobutene. (n.d.). [Link]
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Ethyl Tert Butyl Ether - SAFETY DATA SHEET. (2017). [Link]
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Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. [Link]
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OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]
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DiVA portal. (2006). ETBE as an additive in gasoline: advantages and disadvantages. [Link]
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ResearchGate. (2025). Effects of ethyl tert-butyl ether addition to diesel fuel on characteristics of combustion and exhaust emissions of diesel engines. [Link]
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Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers. [Link]
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ResearchGate. (n.d.). Some examples of ethers with relevant applications. ETBE=ethyl.... [Link]
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ResearchGate. (n.d.). (PDF) Ethyl tert -butyl ether synthesis using carbon catalysts from lignocellulose. [Link]
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PubMed. (2012). Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium. [Link]
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Application Note: High-Purity Isolation of 1-Ethoxy-2-methylpropane
Abstract: This document provides a comprehensive, technically detailed protocol for the purification of 1-Ethoxy-2-methylpropane (also known as ethyl isobutyl ether). The guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity grade of this ether, free from common synthetic and storage-related impurities. The protocol emphasizes a multi-step strategy encompassing peroxide detection and removal, extractive washing, desiccation, and final purification by fractional distillation. Each step is rationalized based on the physicochemical properties of the target compound and its likely contaminants. The protocol's self-validating nature is ensured through integrated quality control checkpoints, culminating in purity verification by Gas Chromatography-Mass Spectrometry (GC-MS).
Foundational Principles: Understanding the Purification Challenge
This compound (CAS No. 627-02-1) is a dialkyl ether with applications as a solvent and a potential fuel additive.[1] Achieving high purity is critical, as contaminants can interfere with sensitive reactions or analytical measurements. The purification strategy must address two primary sources of impurities: those arising from its synthesis and those from degradation during storage.
Synthetic Impurity Profile
The most common laboratory-scale synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2][3] This SN2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[4] There are two viable pathways:
-
Pathway A: Sodium isobutoxide with an ethyl halide (e.g., bromoethane).
-
Pathway B: Sodium ethoxide with an isobutyl halide (e.g., 1-bromo-2-methylpropane).
Pathway A is generally preferred as it involves a primary alkyl halide, which is ideal for the SN2 mechanism and minimizes the competing E2 elimination reaction that can occur with the more sterically hindered isobutyl halide in Pathway B.[5]
Regardless of the pathway, the crude product is likely to contain:
-
Unreacted Alcohols: Isobutanol (from isobutoxide) or ethanol (from ethoxide).
-
Unreacted Alkyl Halides: Bromoethane or 1-bromo-2-methylpropane.
-
Elimination Byproducts: Isobutylene (from the reaction of base with isobutyl halide).
-
Residual Base and Salts: Sodium hydroxide, sodium bromide.
Storage-Related Impurities: The Peroxide Menace
Like many ethers, this compound can react with atmospheric oxygen in the presence of light to form explosive hydroperoxides and peroxides.[6][7] These compounds are insidious for two reasons:
-
Extreme Safety Hazard: Peroxides can detonate violently when concentrated, heated, or subjected to mechanical shock.[6] Distilling an ether without first testing for and removing peroxides is an exceptionally dangerous practice.[8]
-
Reaction Interference: Peroxides are oxidizing agents that can initiate unwanted side reactions, compromising experimental outcomes.
This purification protocol is therefore designed with safety as the paramount concern, beginning with the rigorous detection and quenching of any peroxides.
Physicochemical Data for Separation Strategy
The viability of fractional distillation hinges on the differing boiling points of the components in the mixture. The following table summarizes key properties, providing the rationale for the separation methodology.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| This compound | 102.17 | 83.8 [9] | Target Compound |
| Ethanol | 46.07 | 78.4 | Potential unreacted starting material. Forms an azeotrope with water. |
| Isobutanol (2-Methyl-1-propanol) | 74.12 | 108 | Potential unreacted starting material. |
| Bromoethane | 108.97 | 38.4 | Potential unreacted starting material. |
| 1-Bromo-2-methylpropane | 137.02 | 91-93 | Potential unreacted starting material. |
| Water | 18.02 | 100 | Introduced during workup; must be removed before distillation. |
| Isobutylene | 56.11 | -6.9 | Gaseous byproduct; likely removed during initial handling. |
The significant differences in boiling points between this compound and its primary alcohol and alkyl halide impurities confirm that fractional distillation is a highly effective method for purification.[10][11]
Purification Workflow and Logic
The purification process is a logical sequence designed to systematically remove specific classes of impurities at each stage. The overall workflow is outlined below.
Caption: Overall workflow for the purification of this compound.
Detailed Experimental Protocols
Safety First: All operations involving this compound and other organic solvents must be conducted inside a certified chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.[13] All potential ignition sources must be eliminated.[14][15]
Protocol 1: Peroxide Testing and Removal
Rationale: This is the most critical safety step. Ethers must be confirmed to be free of peroxides before any heating or concentration step.[7][8] We will describe two common and effective testing methods.
A. Peroxide Testing
-
Method 1: Test Strips:
-
Dip a peroxide test strip (e.g., EM Quant®) into ~1-2 mL of the ether for 1 second.
-
Allow the solvent to evaporate from the strip.
-
Moisten the test pad with a drop of deionized water.
-
Compare the color of the pad to the color scale on the container. A blue color indicates the presence of peroxides.[7]
-
-
Method 2: Potassium Iodide (KI) Test:
B. Peroxide Removal (if test is positive)
Caution: If visible crystals are present in the ether container, do NOT attempt to open or handle it. The crystals may be highly explosive peroxide polymers. The container should be treated as a potential bomb and disposed of by professional hazardous waste personnel.[6][7][13]
-
Ferrous Sulfate Wash: This method reduces peroxides to the corresponding alcohols.
-
Prepare a fresh solution of 60 g of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of water, and carefully add 6 mL of concentrated sulfuric acid.[7]
-
Transfer the peroxide-containing ether to a separatory funnel.
-
Add a volume of the ferrous sulfate solution equal to about 20-25% of the ether volume.
-
Gently swirl the funnel initially, venting frequently to release any pressure. Then, stopper and shake for 1 minute.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the wash until a peroxide test on the ether layer is negative.
-
-
Activated Alumina Column: This method adsorbs the polar peroxides.
-
Pack a chromatography column with activated basic alumina (approx. 100 g of alumina per 100 mL of ether).[8][16]
-
Gently percolate the ether through the column, collecting the eluate.
-
Test the collected ether for peroxides. If positive, pass it through the column a second time.
-
Note: This process removes inhibitors, so the purified ether should be used immediately or stored with an inhibitor.[6]
-
Protocol 2: Aqueous Workup for Impurity Removal
Rationale: This step removes water-soluble impurities such as residual alcohols (ethanol, isobutanol) and inorganic salts from the synthesis.
-
Transfer the peroxide-free ether to a separatory funnel.
-
Wash the ether with an equal volume of 5% aqueous sodium hydroxide (NaOH) solution to remove any acidic impurities. Drain the lower aqueous layer.
-
Wash the ether with an equal volume of deionized water. Drain the aqueous layer.
-
Perform a final wash with an equal volume of saturated sodium chloride solution (brine). This step helps to remove the bulk of the dissolved water from the organic layer, facilitating the subsequent drying step.[17] Drain the brine layer.
-
Transfer the washed ether to a clean, dry Erlenmeyer flask.
Protocol 3: Drying the Ether
Rationale: Water must be rigorously removed before distillation to ensure accurate boiling point readings and prevent the formation of azeotropes.
-
Add a suitable anhydrous drying agent to the ether in the Erlenmeyer flask. Good choices for ethers include:
-
Anhydrous Magnesium Sulfate (MgSO₄): Fast and effective.[17] Add in portions with swirling until some of the powder remains free-flowing.
-
Anhydrous Sodium Sulfate (Na₂SO₄): High capacity but slower. Requires longer contact time (at least 30 minutes).[17]
-
Molecular Sieves (3Å or 4Å): Very efficient and clean. Add about 10% by volume and allow to stand for several hours, or overnight for best results.[18]
-
-
Stopper the flask and let it stand for the recommended time (e.g., 15-30 minutes for MgSO₄).
-
Separate the dry ether from the drying agent by either decanting carefully or by gravity filtering through a fluted filter paper into a dry round-bottom flask suitable for distillation.
Protocol 4: Fractional Distillation
Rationale: This is the definitive purification step, separating the this compound from components with different volatilities based on their boiling points.[19]
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask (no more than two-thirds full), a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is perfectly dry.
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[10]
-
Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.
-
-
Distillation Procedure:
-
Begin heating the flask gently using a heating mantle.
-
Observe the vapor rising slowly through the fractionating column. The column should establish a temperature gradient, with the temperature being hottest at the bottom and coolest at the top.[11]
-
Collect any initial low-boiling fraction (forerun) that comes over at a temperature significantly below the target boiling point. This may contain volatile impurities like residual bromoethane.
-
As the temperature stabilizes at the boiling point of this compound (~84 °C), switch to a clean, dry receiving flask.
-
Collect the fraction that distills over a narrow temperature range (e.g., 83-85 °C). This is the purified product.
-
Stop the distillation when the temperature either begins to rise sharply or when only a small amount of residue (~10-15%) is left in the distillation flask. Never distill to dryness , as this can concentrate potentially explosive residual peroxides.[7]
-
-
Allow the apparatus to cool completely before disassembling.
Protocol 5: Purity Assessment and Storage
Rationale: The purity of the final product must be analytically confirmed. Proper storage is then essential to maintain this purity.
A. Purity Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method to assess purity. It separates any remaining volatile impurities and provides mass spectra for their identification.[20][21]
| Parameter | Typical Value |
| Instrument | Agilent 7890A GC with 5975C MS or equivalent[20] |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of ~1 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Start at 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-200 m/z |
The resulting chromatogram should show a single major peak corresponding to this compound (retention index data can be used for confirmation[22]), with purity calculated from the peak area percentage. The mass spectrum should match literature data, with characteristic fragments observed.[22][23]
B. Proper Storage
-
Transfer the purified, dry ether to a clean, dry amber glass bottle to protect it from light.[12]
-
If long-term storage is intended, consider adding a stabilizer like butylated hydroxytoluene (BHT) at a concentration of ~10-50 ppm.
-
Purge the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing tightly.
-
Store the bottle in a cool, dark, well-ventilated area in a flammable liquids storage cabinet.[14][15]
-
Clearly label the bottle with the compound name, date of purification, and a date for re-testing for peroxides (e.g., 3-6 months).[13]
References
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The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from [Link]
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The University of Edinburgh. (2024). Ethers | Health & Safety. Retrieved from [Link]
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Yufeng. (n.d.). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]
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Safety & Risk Services, University of British Columbia. (2017). Working Safely with Peroxide Forming Compounds. Retrieved from [Link]
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VelocityEHS. (2015). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
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Reddit. (2022). What is the best drying agent for Diethyl ether?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. Retrieved from [Link]
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Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents. Retrieved from [Link]
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Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from [Link]
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Study.com. (n.d.). The Williamson synthesis is a method used to produce unsymmetrical ethers.... Retrieved from [Link]
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The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
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Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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NIST WebBook. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]
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Auburn University. (2009). Thesis GC/MS STUDY ON ETHOXYPHENETHYLAMINES RELATED. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Ethoxy-2-methylpropane (HMDB0258842). Retrieved from [Link]
-
ResearchGate. (n.d.). GC MS analysis of ethanolic extract in C. decumbens. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy-2-methyl- (CAS 627-02-1). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved from [Link]
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1-Ethoxy-2-methylpropane as a reagent in Williamson ether synthesis
Application Note & Protocol
Topic: Strategic Synthesis of 1-Ethoxy-2-methylpropane via Williamson Ether Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing symmetrical and asymmetrical ethers.[1][2][3] The reaction facilitates the formation of an ether by coupling an alkoxide with an alkyl halide (or a substrate with a suitable leaving group, like a tosylate) through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4][5] This application note provides a detailed guide to the strategic synthesis of this compound (also known as isobutyl ethyl ether), a common solvent and chemical intermediate.[6][7] We will dissect the critical mechanistic considerations that dictate reagent selection, present a robust, step-by-step experimental protocol for its efficient synthesis, and address potential challenges to ensure a high-yield outcome. The objective is to provide researchers with both the theoretical foundation and the practical methodology required for success.
Mechanistic Deep Dive: The SN2 Pathway and Strategic Reagent Selection
The Williamson synthesis proceeds via a concerted SN2 mechanism where the alkoxide ion, a potent nucleophile, executes a "backside attack" on the electrophilic carbon of the alkyl halide, displacing the leaving group in a single step.[1][4] This mechanistic pathway has profound implications for reagent selection, as its efficiency is highly sensitive to steric hindrance.[2][8]
For the synthesis of an unsymmetrical ether like this compound, there are two theoretical combinations of reactants:
-
Pathway A: Sodium ethoxide (nucleophile) + 1-bromo-2-methylpropane (electrophile).
-
Pathway B: Sodium 2-methylpropan-1-oxide (sodium isobutoxide) (nucleophile) + bromoethane (electrophile).
A third, less viable pathway would involve a secondary alkyl halide:
-
Pathway C (Disfavored): Sodium ethoxide (nucleophile) + 2-bromobutane (electrophile).
The success of the synthesis hinges on minimizing a competing elimination (E2) reaction.[2][9] Alkoxides are not only strong nucleophiles but also strong bases. When the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide is more likely to act as a base, abstracting a proton from a β-carbon and leading to the formation of an alkene byproduct instead of the desired ether.[9][10]
Therefore, the cardinal rule for planning a Williamson ether synthesis is to use the less sterically hindered alkyl group as the alkyl halide partner. Both Pathway A and Pathway B adhere to this principle by utilizing a primary alkyl halide (1-bromo-2-methylpropane or bromoethane), ensuring the SN2 reaction is heavily favored and leading to a high yield of this compound.[3][5] Pathway C is inefficient because the secondary alkyl halide is highly susceptible to the E2 elimination reaction, which would yield butene isomers as major byproducts.[4][9]
Caption: Strategic routes for synthesizing this compound.
Detailed Experimental Protocol: Synthesis via Pathway B
This protocol details the synthesis of this compound from 2-methyl-1-propanol (isobutanol) and bromoethane. The alkoxide is generated in situ using sodium hydride (NaH), a strong base that irreversibly deprotonates the alcohol.[3][4]
3.1 Materials and Equipment
-
Reagents: 2-methyl-1-propanol (anhydrous), Sodium Hydride (60% dispersion in mineral oil), Bromoethane, Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flask (3-neck), Reflux condenser, Nitrogen/Argon inlet, Septa, Syringes, Magnetic stirrer and stir bar, Heating mantle, Separatory funnel, Rotary evaporator, Distillation apparatus.
3.2 Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere (Nitrogen or Argon). Avoid inhalation of dust.[11]
-
Bromoethane: Volatile and toxic. Potential carcinogen. Handle exclusively in a well-ventilated chemical fume hood.[12]
-
Solvents (THF, Diethyl Ether): Highly flammable liquids. Ensure no ignition sources are nearby.[13]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
3.3 Step-by-Step Procedure
-
Alkoxide Formation:
-
Set up a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum.
-
Under a positive flow of nitrogen, add sodium hydride (60% dispersion, 1.1 equivalents) to the flask.
-
Add anhydrous THF via syringe to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous 2-methyl-1-propanol (1.0 equivalent) dropwise via syringe to the stirred NaH slurry. (CAUTION: Hydrogen gas evolution).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until gas evolution ceases, indicating complete formation of the sodium isobutoxide.
-
-
SN2 Reaction:
-
Cool the freshly prepared alkoxide solution back down to 0 °C.
-
Slowly add bromoethane (1.05 equivalents) dropwise via syringe.
-
Once the addition is complete, remove the ice bath and gently heat the reaction mixture to reflux (approx. 65-70 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 2-4 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by fractional distillation to yield pure this compound (Boiling Point: ~91-92 °C).
-
Caption: General experimental workflow for Williamson ether synthesis.
Data Presentation and Troubleshooting
Table 1: Key Reaction Parameters and Expected Results
| Parameter | Value/Condition | Rationale |
| Reactant Ratio | 1.0 eq. Alcohol : 1.1 eq. NaH : 1.05 eq. Alkyl Halide | A slight excess of base ensures full deprotonation; a slight excess of the halide drives the reaction to completion. |
| Solvent | Anhydrous THF | A polar aprotic solvent that solvates the sodium counter-ion, enhancing the nucleophilicity of the alkoxide.[4] |
| Temperature | 0 °C for additions; Reflux (~65-70°C) for reaction | Initial cooling controls the exothermic deprotonation and addition; heating provides activation energy for the SN2 reaction.[14] |
| Reaction Time | 2-4 hours | Typical for primary halides; should be monitored for completion. |
| Expected Yield | 75-90% | High yields are expected due to the favorable SN2 conditions with a primary alkyl halide. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete alkoxide formation (wet reagents/solvent). | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. |
| Side reaction (E2 elimination). | Confirm the use of a primary alkyl halide. If using a secondary halide, lower the reaction temperature and consider a less basic alkoxide source if possible.[9][10] | |
| Unreacted Starting Material | Insufficient reaction time or temperature. | Increase reflux time and confirm the temperature is adequate. Ensure efficient stirring. |
| Poor quality reagents. | Verify the purity and activity of NaH and the alkyl halide. |
Conclusion
The Williamson ether synthesis is a powerful and adaptable tool for the synthesis of ethers, provided its mechanistic underpinnings are respected. For the preparation of this compound, the strategic choice of a primary alkyl halide (either 1-bromo-2-methylpropane or bromoethane) is paramount to favor the desired SN2 pathway and suppress the competing E2 elimination reaction. The detailed protocol provided herein, which leverages the in situ generation of sodium isobutoxide followed by reaction with bromoethane, represents a reliable and high-yielding approach for obtaining this target molecule. By understanding the causality behind reagent selection and adhering to careful experimental technique, researchers can effectively apply this classic reaction to a wide range of synthetic challenges in drug discovery and materials science.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Student Doctor Network. (2015, June 24). Can William ether synthesis be done with secondary halides?[Link]
-
LibreTexts Chemistry. (n.d.). 12. The Williamson Ether Synthesis. [Link]
-
Read Chemistry. (2024, May 21). Williamson Ether Synthesis : Mechanism, Examples. [Link]
-
Brainly. (2017, March 6). If sec-butyl-ethyl ether were synthesized by a Williamson synthesis, which combination would give the best. [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
OrgoSolver. (n.d.). SN1, SN2, E1, E2: How to Choose the Mechanism. [Link]
-
CrashCourse. (2021, March 4). Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. [Link]
-
Chemsrc. (2025, August 26). This compound | CAS#:627-02-1. [Link]
-
ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]
-
Study.com. (n.d.). Write three reactions with different starting materials to show how ethyl sec-butyl ether could be made from alkene and alcohol. [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy![Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]
-
One Part of Chemistry. (2011, May 20). Synthesis of n-Butyl Ethyl Ether from 1-Butanol. [Link]
-
National Institutes of Health. (n.d.). Ethyl butyl ether | C6H14O | CID 12355 - PubChem. [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
-
OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition. [Link]
-
Chad's Prep. (2021, January 28). 13.2 Synthesis of Ethers | Organic Chemistry. [Link]
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Application Note & Protocols: Experimental Setup for Reactions Involving Ethyl Isobutyl Ether
Abstract
Ethyl isobutyl ether (1-ethoxy-2-methylpropane) is a valuable chemical compound that serves dual roles in organic synthesis: as a target molecule synthesized via nucleophilic substitution and as an aprotic solvent for organometallic reactions. Its specific physicochemical properties, including a boiling point of 81°C and moderate polarity, make it a useful alternative to more volatile ethers like diethyl ether.[1] This guide provides a comprehensive overview of the experimental considerations, detailed protocols for its synthesis, and its application as a reaction solvent. The causality behind procedural steps, critical safety measures, and methods for reaction monitoring are emphasized to ensure reproducible and safe laboratory execution.
Core Concepts: Properties and Safety of Ethyl Isobutyl Ether
A thorough understanding of a reagent's properties is fundamental to its safe and effective use. Ethyl isobutyl ether is a flammable liquid and, like many ethers, carries the significant risk of forming explosive peroxides upon storage and exposure to air.[2][3]
Physicochemical Data
The properties of ethyl isobutyl ether dictate its handling, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O | [4] |
| Molecular Weight | 102.17 g/mol | [4][5] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 81.1 °C | [6] |
| Density | ~0.750 g/cm³ | [1] |
| Flash Point | -5.7 °C | [6] |
| Solubility in Water | Sparingly soluble (1.1 g/L) | [6] |
Critical Safety Directive: Peroxide Formation
Ethers are notorious for their ability to form unstable and potentially explosive peroxides when exposed to oxygen and light.[7][8] This is a non-negotiable safety consideration.
-
Mechanism Insight: The reaction occurs via a free-radical process at the carbon atom adjacent to the ether oxygen, forming hydroperoxides and dialkyl peroxides. These crystalline solids are shock-sensitive and can detonate upon heating or mechanical friction.
-
Prevention and Handling:
-
Storage: Always store ethers in tightly sealed, opaque containers, away from light and heat.[9] The container should be flushed with an inert gas like nitrogen or argon.
-
Dating: Containers must be dated upon receipt and upon opening.[9] Unopened containers should be discarded after 12 months, and opened containers after 6 months, or as per institutional safety policy.
-
Peroxide Testing: Crucially, always test for the presence of peroxides before heating or distilling an ether. This can be done using commercial peroxide test strips. A positive test necessitates quenching the peroxides before use.
-
Quenching Peroxides: If peroxides are detected, they can be removed by shaking the ether with a freshly prepared 5% solution of ferrous sulfate (FeSO₄) or by passing it through a column of activated alumina.
-
Protocol I: Synthesis of Ethyl Isobutyl Ether via Williamson Ether Synthesis
The Williamson ether synthesis is the most common and versatile method for preparing unsymmetrical ethers.[10][11] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from a primary alkyl halide.[12][13]
Principle and Strategy
To synthesize ethyl isobutyl ether, there are two possible routes:
-
Route A: Sodium isobutoxide + Ethyl halide
-
Route B: Sodium ethoxide + Isobutyl halide
The SN2 mechanism is sensitive to steric hindrance.[14] Using a secondary halide (isobutyl halide) increases the likelihood of a competing E2 elimination reaction, which would form isobutene as an undesired byproduct.[15] Therefore, Route A is the preferred synthetic strategy as it involves the nucleophile attacking a less sterically hindered primary ethyl halide.[12][14]
Caption: Williamson synthesis of ethyl isobutyl ether.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| Isobutanol | 74.12 | 10.0 g | 0.135 | Reagent, dried over 3Å molecular sieves |
| Sodium Hydride (60% in oil) | 24.00 | 6.0 g | 0.150 | Strong base, handle with extreme care |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous solvent |
| Ethyl Bromide | 108.97 | 16.2 g (11 mL) | 0.149 | Primary alkyl halide |
| Saturated NH₄Cl (aq) | - | 50 mL | - | For quenching |
| Saturated NaCl (aq) | - | 50 mL | - | For washing |
Step-by-Step Experimental Protocol
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.
-
Alkoxide Formation:
-
To the flask, add anhydrous THF (100 mL) via syringe.
-
Carefully add the sodium hydride dispersion. Causality: NaH is a strong, non-nucleophilic base perfect for deprotonating the alcohol to form the required alkoxide.[13][15] It generates H₂ gas, so the reaction must be vented properly.
-
Begin stirring and slowly add the isobutanol dropwise via syringe over 20 minutes. Control the addition rate to manage the hydrogen gas evolution.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium isobutoxide.
-
-
SN2 Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add ethyl bromide dropwise via syringe over 15 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (~65 °C) for 2-3 hours.
-
-
Reaction Monitoring (TLC):
-
Periodically take a small aliquot from the reaction mixture with a capillary tube.
-
Spot it on a silica TLC plate alongside spots of the starting isobutanol and ethyl bromide.
-
Develop the plate in a 9:1 Hexanes:Ethyl Acetate solvent system.
-
Visualize under a UV lamp (for ethyl bromide) and by staining with potassium permanganate (which will react with the alcohol). The reaction is complete when the isobutanol spot has disappeared.
-
-
Workup and Extraction:
-
Cool the flask to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel. Add 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will be a colorless oil. Purify it by fractional distillation.
-
Collect the fraction boiling at 80-82 °C to yield pure ethyl isobutyl ether.
-
Protocol II: Ethyl Isobutyl Ether as a Solvent for Grignard Reactions
Ethers are essential solvents for the formation of Grignard reagents (organomagnesium halides).[16] Their lone pair electrons on the oxygen atom coordinate to the magnesium, forming a soluble complex that stabilizes the highly reactive reagent.[17][18] Ethyl isobutyl ether, being an aprotic ether, can serve this role effectively.
Principle
This protocol describes the formation of ethylmagnesium bromide and its subsequent reaction with a ketone (acetone) to form a tertiary alcohol (2-methyl-2-butanol). The ether solvent is critical for solvating the Grignard reagent, preventing it from precipitating and facilitating its nucleophilic attack on the carbonyl carbon.[17] Absolute anhydrous (dry) conditions are mandatory, as Grignard reagents are strong bases and will be destroyed by any protic source, including water.[18]
Caption: Standard experimental setup for a Grignard reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.43 g | 0.100 | Activate by crushing/stirring |
| Ethyl Bromide | 108.97 | 10.9 g (7.4 mL) | 0.100 | Reagent |
| Ethyl Isobutyl Ether | 102.17 | 100 mL | - | Anhydrous solvent |
| Acetone | 58.08 | 5.22 g (6.6 mL) | 0.090 | Electrophile, dried |
| 1 M HCl (aq) | - | 50 mL | - | For workup |
Step-by-Step Experimental Protocol
-
Apparatus and Reagent Preparation:
-
Assemble and flame-dry the apparatus as shown in the diagram above.
-
Place the magnesium turnings in the flask. Add a small crystal of iodine. Causality: Iodine helps to activate the magnesium surface by etching away the passivating oxide layer.
-
Ensure all reagents and the solvent are strictly anhydrous.
-
-
Grignard Reagent Formation:
-
Add 20 mL of anhydrous ethyl isobutyl ether to the flask containing the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in 30 mL of anhydrous ethyl isobutyl ether.
-
Add ~2-3 mL of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gray, cloudy appearance. If it doesn't start, gently warm the flask with a heat gun.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the gray mixture for another 30-45 minutes to ensure all the magnesium has reacted.
-
-
Reaction with Electrophile:
-
Prepare a solution of dry acetone in 50 mL of anhydrous ethyl isobutyl ether.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the acetone solution dropwise from the dropping funnel. This reaction is exothermic; control the addition rate to keep the internal temperature below 10 °C.
-
After the addition, remove the ice bath and stir at room temperature for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.
-
Add 1 M HCl dropwise until the white magnesium salts dissolve and the solution becomes clear.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 40 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent via rotary evaporation to yield the crude tertiary alcohol. Further purification can be achieved by distillation if necessary.
-
General Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to assess reaction progress.[19][20]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.
-
Spotting:
-
Dissolve a tiny amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate) to create reference solutions.
-
Withdraw a micro-sample from your reaction mixture. If necessary, quench it in a vial with a drop of water and extract with a drop of ethyl acetate.
-
Using separate capillary tubes, apply small, concentrated spots for your starting material(s), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
-
Development: Place the plate in a covered chamber containing a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). The solvent level must be below the origin line.[20] Allow the solvent to ascend the plate via capillary action.
-
Visualization: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or chemical stains (e.g., potassium permanganate, iodine).
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
References
- Vertex AI Search. (n.d.). Production of ETBE (Ethyl Tert Butyl Ether) From Isobutene. Retrieved December 31, 2025.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved December 31, 2025, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved December 31, 2025, from [Link]
- TCI America. (2017).
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Total Organic Chemistry. (2020, July 18). Reactions of Ethers | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl butyl ether. PubChem. Retrieved December 31, 2025, from [Link]
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OpenStax. (2023, September 20). 18.2 Preparing Ethers. In Organic Chemistry. [Link]
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Study.com. (n.d.). Ether: Preparation & Reactions. Retrieved December 31, 2025, from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved December 31, 2025, from [Link]
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Chad's Prep. (n.d.). 13.9 Organic Synthesis with Ethers and Epoxides. Retrieved December 31, 2025, from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved December 31, 2025, from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - ethyl vinyl ether. Retrieved December 31, 2025.
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ResearchGate. (n.d.). (PDF) Ethyl tert -butyl ether synthesis using carbon catalysts from lignocellulose. Retrieved December 31, 2025, from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved December 31, 2025, from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Diethyl ether. Retrieved December 31, 2025.
-
ResearchGate. (2025). A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol. Retrieved December 31, 2025, from [Link]
-
Stenutz. (n.d.). ethyl isobutyl ether. Retrieved December 31, 2025, from [Link]
-
ACS Publications. (n.d.). An Improved Method for Synthesizing Isobutyl Ethyl Ether. Retrieved December 31, 2025, from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved December 31, 2025, from [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Retrieved December 31, 2025.
-
Illinois State Academy of Science. (n.d.). di-isopropyl ether as a solvent in the grignard reaction. Retrieved December 31, 2025, from [Link]
-
Chemistry Stack Exchange. (2024, June 11). Does di(n-propyl)ether support Grignard reactions? Retrieved December 31, 2025, from [Link]
-
Chempendix. (n.d.). Grignard Reagents. Retrieved December 31, 2025, from [Link]
-
Britannica. (2025, November 26). Ethyl ether. In Encyclopedia Britannica. [Link]
-
Solubility of Things. (n.d.). Ethers: Structure, Properties, and Reactions. Retrieved December 31, 2025, from [Link]
-
Vedantu. (n.d.). Why is ether used as a solvent during Grignard reaction? Retrieved December 31, 2025, from [Link]
- Acta Poloniae Pharmaceutica. (n.d.). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved December 31, 2025.
- Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved December 31, 2025.
-
Quora. (2017, December 13). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved December 31, 2025, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved December 31, 2025, from [Link]
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The Role of 1-Ethoxy-2-methylpropane in Cationic Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationic polymerization is a cornerstone technique for synthesizing a wide array of polymers, particularly those derived from electron-rich monomers such as vinyl ethers. The choice of solvent in these systems is critical, as it can profoundly influence the stability of the propagating carbocationic species, and thus the overall kinetics and control of the polymerization. This document provides a detailed examination of the role of ethers, specifically 1-ethoxy-2-methylpropane (isobutyl ethyl ether), in the context of cationic polymerization. While not a conventional initiator, its properties as a solvent and potential Lewis base can significantly impact the polymerization process. These notes offer insights into the mechanistic implications of using ethers and provide a detailed protocol for the cationic polymerization of a vinyl ether, using this compound as a representative ether solvent.
Introduction to Cationic Polymerization
Cationic polymerization is a chain-growth polymerization method initiated by an electrophilic species, such as a protic or Lewis acid.[1][2] The process involves the formation of a carbocationic active center from a monomer, which then propagates by the sequential addition of more monomer units.[3] This technique is particularly well-suited for the polymerization of alkenes bearing electron-donating substituents, which can stabilize the positive charge of the carbocation.[4] Vinyl ethers are a prominent class of monomers polymerized via this mechanism.[1][3]
The key steps in cationic polymerization are:
-
Initiation: Generation of a carbocation from the monomer. This is often achieved using a Lewis acid in conjunction with a protogen (e.g., water, alcohol) or a cationogen (e.g., an alkyl halide).[2]
-
Propagation: The carbocationic chain end adds to another monomer molecule, regenerating the carbocation at the new chain end.
-
Chain Transfer: The positive charge is transferred to another species, such as a monomer, solvent, or counter-ion, terminating the growth of one chain while initiating a new one.
-
Termination: The active center is destroyed, for example, by combination with a nucleophile.
The solvent plays a crucial role in cationic polymerization, influencing the dissociation of the initiator-co-initiator complex and the stability of the propagating carbocation.[4] Ethers, such as this compound, are polar aprotic solvents that can act as Lewis bases and solvate the cationic species.
This compound: Properties and Potential Roles
This compound, also known as isobutyl ethyl ether, is a colorless liquid with moderate polarity.[5] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H14O | [6][7] |
| Molecular Weight | 102.17 g/mol | [7] |
| Boiling Point | 83.8 °C at 760 mmHg | [6] |
| Density | 0.76 g/cm³ | [6] |
| Flash Point | -5.7 °C | [6] |
In the context of cationic polymerization, this compound can be considered for the following roles:
-
Solvent: Its moderate polarity can help to dissolve the monomer and initiator system, while its aprotic nature prevents it from acting as a terminating agent.[5]
-
Lewis Base: The oxygen atom in the ether linkage has lone pairs of electrons and can act as a Lewis base, interacting with and stabilizing the propagating carbocation. This interaction can influence the rate of polymerization and the molecular weight distribution of the resulting polymer.[8][9] However, strong interactions can also interfere with the desired monomer-cation interaction, potentially leading to a loss of control over the polymerization.[10]
-
Chain Transfer Agent: Ethers can potentially act as chain transfer agents, although this is generally less favorable than with other potential transfer species.
It is important to note that while ethers like diethyl ether have been used in initiator systems (e.g., BF3OEt2), the direct use of this compound as a primary initiating species is not established in the literature.[11][12] Its primary role is anticipated to be that of a solvent, where its Lewis basicity must be carefully considered. Studies with the structurally similar n-butyl ethyl ether have shown that its presence can lead to uncontrolled polymerization, highlighting the delicate balance required when using ethers in these systems.[10]
Mechanistic Implications of Ethers in Cationic Polymerization
The presence of an ether solvent like this compound can introduce several mechanistic complexities in a cationic polymerization system. The ether's oxygen can coordinate with the Lewis acid co-initiator and the propagating carbocation.
Figure 1: Simplified reaction scheme showing the initiation of cationic polymerization and the potential interaction of an ether solvent with the propagating carbocation.
The solvation of the carbocation by the ether can reduce its reactivity, potentially slowing down the rate of propagation and side reactions like chain transfer. However, if the ether is too strong a Lewis base, it may compete with the monomer for the carbocation, hindering polymerization.
Experimental Protocol: Cationic Polymerization of Isobutyl Vinyl Ether
This protocol describes the cationic polymerization of isobutyl vinyl ether (IBVE) using a tin(IV) chloride (SnCl4) initiator system in this compound as the solvent. This protocol is based on established procedures for the cationic polymerization of vinyl ethers in non-polar or moderately polar solvents.[10]
4.1. Materials and Reagents
-
Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.[10]
-
This compound, dried over molecular sieves.
-
Tin(IV) chloride (SnCl4), solution in heptane or toluene.[10]
-
Methanol, for quenching the reaction.
-
Dry nitrogen gas.
4.2. Equipment
-
Schlenk line or glove box for inert atmosphere operations.
-
Baked glass reaction tube with a rubber septum.
-
Magnetic stirrer and stir bar.
-
Syringes for transferring liquids under inert atmosphere.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
4.3. Experimental Workflow
Figure 2: Experimental workflow for the cationic polymerization of isobutyl vinyl ether.
4.4. Step-by-Step Procedure
-
Preparation: All glassware should be baked in an oven at >120 °C overnight and cooled under a stream of dry nitrogen. The polymerization should be carried out under a dry nitrogen atmosphere.[10]
-
Charging the Reactor: To a baked and nitrogen-purged reaction tube equipped with a magnetic stir bar, add this compound (e.g., 10 mL) and freshly distilled isobutyl vinyl ether (e.g., 1.0 g, ~10 mmol).
-
Cooling: Place the reaction tube in a low-temperature bath at -78 °C and allow the solution to equilibrate for at least 15 minutes with stirring.
-
Initiation: Using a dry syringe, rapidly inject the SnCl4 solution (e.g., 0.1 mL of a 1.0 M solution in heptane, 0.1 mmol) into the stirred monomer solution. The initiation is often rapid, and a slight increase in viscosity may be observed.
-
Polymerization: Allow the reaction to proceed at -78 °C for the desired time (e.g., 1-2 hours).
-
Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 1 mL).
-
Isolation: Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.
-
Purification: Filter the precipitated poly(isobutyl vinyl ether), wash with fresh cold methanol, and dry under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the polymer by gel permeation chromatography (GPC). The chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[10][11]
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Low or no polymer yield | Inactive initiator (hydrolyzed); impurities in monomer or solvent. | Ensure all reagents are pure and dry; use freshly opened initiator solution. |
| Broad molecular weight distribution | Chain transfer reactions; uncontrolled polymerization. | Lower the reaction temperature; adjust the monomer/initiator ratio; consider a different initiator system if control is poor. |
| Bimodal GPC trace | Multiple active species or termination/transfer events. | This may be inherent to the system with this ether; investigate the effect of temperature and concentration.[10] |
Conclusion
This compound, while not a direct initiator, can serve as a solvent in cationic polymerization. Its Lewis basicity allows it to interact with the propagating carbocation, which can influence the reaction kinetics and polymer properties. The provided protocol for the polymerization of isobutyl vinyl ether offers a starting point for researchers exploring the use of alternative ether solvents in cationic polymerization. Careful control of reaction conditions, particularly temperature and purity of reagents, is paramount to achieving a successful and controlled polymerization. Further investigation is warranted to fully elucidate the specific effects of this compound on the livingness and stereocontrol of cationic polymerization for various monomers.
References
- Yonezumi, M., Kanaoka, S., Okumoto, S., & Aoshima, S. (n.d.). Living Cationic Polymerization of Vinyl Ethers Using a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCl4.
- De, P., et al. (2014). Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway. RSC Publishing.
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- Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Cationic Polymerization.
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Application Notes & Protocols: Ethyl Isobutyl Ether in Extraction Procedures
Introduction: Re-evaluating a Classic Solvent for Modern Extraction Needs
In the landscape of chemical separations, liquid-liquid extraction remains a cornerstone technique for isolating and purifying compounds in research, development, and quality control.[1][2] The choice of solvent is paramount, dictating the efficiency, selectivity, and safety of the entire process.[3] While classic solvents like diethyl ether (DEE) and methyl tert-butyl ether (MTBE) are well-established, there is a growing need for alternatives that balance performance with improved safety profiles. Ethyl isobutyl ether (EIBE), also known as 1-ethoxy-2-methylpropane, emerges as a compelling candidate in this context.[4][5]
This guide provides an in-depth analysis of EIBE as an extraction solvent. We will move beyond a simple recitation of properties to explain the causal relationships between its chemical characteristics and its practical performance. This document is designed for the hands-on researcher and process chemist, offering not only detailed protocols but also the scientific rationale needed to adapt and troubleshoot extraction workflows effectively.
Section 1: Physicochemical Profile of Ethyl Isobutyl Ether
Understanding the fundamental properties of a solvent is the first step in harnessing its potential. The characteristics of EIBE make it a versatile option for a range of applications.
| Property | Value | Significance in Extraction | Reference |
| Molecular Formula | C₆H₁₄O | - | [5][6] |
| Molecular Weight | 102.18 g/mol | Influences volatility and diffusion rates. | [5][6] |
| Boiling Point | 81 °C | Lower volatility than diethyl ether (34.5°C), reducing fire hazard and evaporative loss. Easier to remove under vacuum than higher-boiling solvents. | [6] |
| Density | 0.750 g/mL | Less dense than water (1.0 g/mL), ensuring it forms the upper layer in aqueous extractions for straightforward separation.[7] | [6] |
| Water Solubility | Sparingly soluble (11 g/L) | Low miscibility with water is essential for forming distinct phases in liquid-liquid extraction.[1][4] | [4] |
| LogP (Octanol/Water) | 1.80 | Indicates good lipophilicity, favoring the extraction of non-polar to moderately polar organic compounds from aqueous matrices. | [6] |
| Flash Point | -5.7 °C | Highly flammable; requires stringent safety precautions against ignition sources. | [4] |
Section 2: The Rationale for Use: Advantages and Critical Considerations
The decision to use EIBE should be based on a clear understanding of its benefits and inherent risks.
Key Advantages
-
Reduced Volatility and Flammability: With a boiling point of 81°C, EIBE is significantly less volatile than diethyl ether (34.5°C).[6][8] This translates to a lower vapor pressure at room temperature, which reduces the concentration of flammable vapors in the workspace and minimizes solvent loss during manipulation.
-
Favorable Phase Separation: Its density of 0.750 g/mL ensures a clean and predictable separation as the top organic layer when used with aqueous solutions, simplifying the physical process of draining layers in a separatory funnel.[6][7]
-
Effective Solvating Power: EIBE is an excellent solvent for a wide range of non-polar and moderately polar organic compounds, comparable to other ethers used in extraction.[9][10]
Critical Consideration: Peroxide Formation
Like most ethers, EIBE is a peroxide-forming chemical .[11][12][13] This is the single most critical safety consideration for its use.
The Mechanism of Hazard: In the presence of oxygen, light, and heat, ethers can undergo auto-oxidation to form hydroperoxides and peroxides.[11][13] These peroxide compounds are highly unstable and can detonate violently when subjected to heat, friction, or mechanical shock.[11] The risk is amplified during distillation or evaporation, as the less volatile peroxides become concentrated.
Trustworthiness Through Self-Validation: A protocol is only trustworthy if it accounts for inherent risks. Therefore, all containers of ethyl isobutyl ether must be dated upon receipt and upon opening. [13] The material should be tested for peroxides before each use, especially before any distillation or concentration step.
Mandatory Peroxide Testing Protocol:
-
Add 1 mL of the EIBE to be tested to a test tube.
-
Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution in glacial acetic acid.
-
Shake the mixture. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high and dangerous concentration.[14]
-
Action: If peroxides are detected, the solvent must be treated (e.g., by passing through activated alumina) or disposed of according to institutional safety guidelines.[14] Never attempt to open a container of a peroxide-forming solvent if solid crystals are observed in the liquid or around the cap. [12] Contact your institution's Environmental Health & Safety (EHS) office immediately.[11]
Section 3: Standard Protocol for Liquid-Liquid Extraction
This protocol provides a detailed, step-by-step methodology for a standard aqueous workup using ethyl isobutyl ether.
Materials and Reagents
-
Ethyl Isobutyl Ether (EIBE), tested and confirmed to be peroxide-free.
-
Aqueous solution containing the target analyte.
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Separatory funnel of appropriate size (should not be more than 2/3 full during use)[15]
-
Erlenmeyer flasks for collecting layers
-
Glass funnel and fluted filter paper
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for a standard liquid-liquid extraction using EIBE.
Step-by-Step Methodology
-
Preparation:
-
Confirm EIBE is peroxide-free using the KI test described in Section 2.2.
-
Select a separatory funnel with approximately double the volume of the total liquids to be used.[15] Ensure the stopcock is closed and properly greased if necessary. Place the funnel securely in a ring stand.
-
-
First Extraction:
-
Pour the aqueous solution containing the compound of interest into the separatory funnel.
-
Add a measured volume of EIBE. A typical starting point is a 1:1 volume ratio with the aqueous phase.
-
Place the stopper on the funnel. Firmly hold the stopper and stopcock, invert the funnel, and immediately open the stopcock to vent any pressure.[1][16]
-
Shake the funnel gently for 10-15 seconds to facilitate partitioning of the solute. Periodically vent to release pressure.
-
Causality Note: Vigorous shaking can lead to the formation of emulsions (stable colloidal suspensions of the two layers), which are difficult to separate. Gentle inversion is often sufficient.
-
Return the funnel to the ring stand and remove the stopper. Allow the layers to fully separate. You will observe the less dense EIBE layer on top and the aqueous layer on the bottom.[6][7]
-
Carefully drain the bottom aqueous layer into a labeled Erlenmeyer flask.
-
Pour the top EIBE layer out through the top opening of the funnel into a separate labeled flask. This prevents re-contamination from any droplets of the aqueous layer remaining in the stopcock.
-
-
Subsequent Extractions (Optional but Recommended):
-
Return the collected aqueous layer to the separatory funnel.
-
Add a fresh portion of EIBE (typically 1/2 of the initial volume).
-
Repeat the shaking, venting, and separation process.
-
Combine the second EIBE extract with the first.
-
Rationale: Performing multiple extractions with smaller volumes of solvent is more efficient at recovering the solute than a single extraction with a large volume.[17]
-
-
Washing the Organic Layer:
-
Return the combined EIBE extracts to the separatory funnel.
-
Add a small volume of brine (saturated NaCl solution).
-
Shake gently and allow the layers to separate. Drain the lower brine layer.
-
Purpose of Brine Wash: The highly ionic brine solution helps to remove dissolved water from the EIBE layer and can also help break up emulsions.[15][17]
-
-
Drying and Isolation:
-
Add an anhydrous drying agent like sodium sulfate to the collected EIBE layer. Add in portions and swirl until some of the agent remains free-flowing (not clumped), indicating all water has been absorbed.
-
Filter the dried EIBE solution through a fluted filter paper into a pre-weighed round-bottom flask.
-
Remove the EIBE using a rotary evaporator. The bath temperature should be set below the boiling point of EIBE (e.g., 40-50°C) under an appropriate vacuum.
-
Once the solvent is removed, the isolated, purified compound will remain in the flask.
-
Section 4: Comparative Analysis with Other Ethers
The choice of an ether for extraction often involves trade-offs between volatility, safety, and performance.
Caption: Decision tree for selecting an appropriate ether solvent.
| Feature | Diethyl Ether (DEE) | Ethyl Isobutyl Ether (EIBE) | Methyl tert-Butyl Ether (MTBE) |
| Boiling Point | 34.5 °C[8] | 81 °C [6] | 55.2 °C |
| Density | 0.713 g/mL[18] | 0.750 g/mL [6] | 0.74 g/mL |
| Peroxide Formation | High risk; forms explosive peroxides readily.[13] | Moderate risk; requires testing and monitoring. [11][12] | Low risk; less prone to peroxide formation due to the lack of a tertiary hydrogen on the ether oxygen-adjacent carbon.[19] |
| Handling | Extremely flammable, high vapor pressure requires excellent ventilation. Anesthetic properties.[20] | Flammable liquid, lower vapor pressure than DEE makes it safer to handle. [21] | Flammable liquid. Often considered a safer alternative to DEE.[19][22] |
| Common Use Case | General purpose extraction where very easy solvent removal is critical.[8][20] | General purpose extraction where lower volatility and improved safety over DEE are desired. | Lipidomics and general extraction; often a direct replacement for DEE.[23][24] |
References
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Stenutz, R. ethyl isobutyl ether. Available at: [Link] (Accessed: December 31, 2025).
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Environmental Health & Safety (EHS). Peroxide Forming Chemicals. Available at: [Link] (Accessed: December 31, 2025).
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Texas Christian University. Peroxide-Forming Chemicals – Safety Guidelines. Available at: [Link] (Accessed: December 31, 2025).
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University of California, Riverside. Peroxide Forming Chemicals. Available at: [Link] (Accessed: December 31, 2025).
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ResearchGate. Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid | Request PDF. Available at: [Link] (Accessed: December 31, 2025).
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NJ.gov. Common Name: ETHYLBUTYL ETHER HAZARD SUMMARY. Available at: [Link] (Accessed: December 31, 2025).
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Western Sydney University. Ethers and peroxide forming compounds. Available at: [Link] (Accessed: December 31, 2025).
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Solubility of Things. Isobutyl tert-butyl ether. Available at: [Link] (Accessed: December 31, 2025).
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Lab Alley. SAFETY DATA SHEET - Ethyl Ether. Available at: [Link] (Accessed: December 31, 2025).
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Gaylord Chemical. Ethyl Ether Solvent Properties. Available at: [Link] (Accessed: December 31, 2025).
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University of California, Los Angeles. Extraction. Available at: [Link] (Accessed: December 31, 2025).
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ResearchGate. Can anyone recommend an alternative solvent to ether for extraction?. Available at: [Link] (Accessed: December 31, 2025).
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Britannica. Ethyl ether | Solvent, Reagent, Anesthetic. Available at: [Link] (Accessed: December 31, 2025).
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NCBI. HAZARD IDENTIFICATION - Toxicological Review of Ethyl Tertiary Butyl Ether. Available at: [Link] (Accessed: December 31, 2025).
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University of Colorado Boulder. Extraction. Available at: [Link] (Accessed: December 31, 2025).
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NIST. Isobutyl ether - the NIST WebBook. Available at: [Link] (Accessed: December 31, 2025).
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OneLab. MTBE Lipid Extraction - Protocol. Available at: [Link] (Accessed: December 31, 2025).
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NIH PubChem. Isobutyl ether | C8H18O | CID 12346. Available at: [Link] (Accessed: December 31, 2025).
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Economy Process Solutions. Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. Available at: [Link] (Accessed: December 31, 2025).
-
Quora. What are the advantages and disadvantages of using ether as an extraction solvent?. Available at: [Link] (Accessed: December 31, 2025).
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MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available at: [Link] (Accessed: December 31, 2025).
-
NCERT. Alcohols, Phenols and Ethers. Available at: [Link] (Accessed: December 31, 2025).
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Semantic Scholar. Lipid Extraction: Basics of the Methyl-tert-Butyl Ether Extraction. Available at: [Link] (Accessed: December 31, 2025).
-
PubMed. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Available at: [Link] (Accessed: December 31, 2025).
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Cheméo. Chemical Properties of Isobutyl ether (CAS 628-55-7). Available at: [Link] (Accessed: December 31, 2025).
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Science.gov. diethyl ether extracts: Topics by Science.gov. Available at: [Link] (Accessed: December 31, 2025).
-
LCGC International. Simultaneous Extraction of Metabolites and Lipids. Available at: [Link] (Accessed: December 31, 2025).
-
NIH PMC. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Available at: [Link] (Accessed: December 31, 2025).
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Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Available at: [Link] (Accessed: December 31, 2025).
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Chemistry LibreTexts. 4.4: Which Layer is Which?. Available at: [Link] (Accessed: December 31, 2025).
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Records Collections. PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Available at: [Link] (Accessed: December 31, 2025).
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Columbia University. solid-liquid extraction. Available at: [Link] (Accessed: December 31, 2025).
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Application Note: 1-Ethoxy-2-methylpropane as a Robust Internal Standard for the Quantification of Volatile Organic Compounds by Gas Chromatography
Abstract
This application note provides a comprehensive guide and detailed protocol for the use of 1-ethoxy-2-methylpropane, also known as ethyl isobutyl ether, as an internal standard (IS) for the quantitative analysis of volatile organic compounds (VOCs) by gas chromatography (GC). We will explore the physicochemical properties that make it an excellent candidate for this role, the principles of internal standardization, and a step-by-step methodology for its implementation. This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical, environmental, and chemical industries.
Introduction: The Imperative for Precision in GC Analysis
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds.[1][2] While modern instrumentation offers remarkable sensitivity and resolution, achieving high precision and accuracy in quantitative analysis remains a significant challenge. Variations in sample volume, injection inconsistencies, and fluctuations in detector response can introduce significant errors.[3] The internal standard method is a powerful technique to mitigate these sources of error, ensuring the reliability and reproducibility of quantitative results.[3][4]
An internal standard is a compound of known concentration added to every sample, including calibration standards and unknowns.[3][5] Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach effectively cancels out variations that affect both the analyte and the standard, leading to a significant improvement in analytical precision.[3]
The selection of an appropriate internal standard is critical. An ideal IS should possess the following characteristics:
-
It must be chemically similar to the analytes of interest.
-
It should not be naturally present in the samples being analyzed.
-
Its peak must be well-resolved from the analyte peaks and any matrix components.
-
It should be chemically inert and not react with the sample components or the chromatographic system.
-
It should be available in high purity.[4]
This compound emerges as an excellent internal standard for a wide range of volatile organic compounds. Its ether functionality and branched alkyl structure give it moderate polarity and a boiling point that allows it to elute in a convenient region of the chromatogram for many common VOCs.[6][7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of an internal standard is fundamental to its effective application.
| Property | Value | Source |
| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether | [6][8][9] |
| CAS Number | 627-02-1 | [6][9] |
| Molecular Formula | C₆H₁₄O | [6][7] |
| Molecular Weight | 102.17 g/mol | [7][10] |
| Boiling Point | 81.1 - 83.8 °C | [7][11][12] |
| Density | ~0.76 g/cm³ | [7][12] |
| Refractive Index | ~1.375 - 1.386 | [7][11][12] |
| Kovats Retention Index (Standard Non-Polar) | 646 | [10] |
| Kovats Retention Index (Standard Polar) | 1364 | [10] |
These properties, particularly its boiling point and retention indices, indicate that this compound will elute in a similar timeframe as many common solvents and volatile pollutants, making it an effective reference point.
The Rationale of Internal Standardization: A Self-Validating System
The core principle of the internal standard method is to provide a constant reference within each chromatographic run. By adding a precise amount of this compound to every sample and standard, we introduce a controlled variable that experiences the same analytical variations as our target analytes.
Figure 1. Logical diagram illustrating how the internal standard method corrects for analytical variations.
Detailed Experimental Protocol
This protocol outlines the use of this compound as an internal standard for the analysis of a representative mixture of volatile organic compounds.
Materials and Reagents
-
Internal Standard: this compound (Purity ≥ 95%)
-
Solvent: Methanol or Dichloromethane (GC Grade)
-
Target Analytes: e.g., Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), or other relevant VOCs.
-
Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) or Flame Ionization Detector (GC-FID)
-
Autosampler Vials (2 mL, glass) with caps[13]
-
Microsyringes
-
Volumetric flasks and pipettes
-
Standard and Sample Preparation Workflow
Figure 2. Experimental workflow from standard preparation to final quantification.
Step-by-Step Methodology
1. Preparation of Internal Standard Stock Solution (1000 µg/mL):
- Accurately weigh 100 mg of this compound.
- Dissolve it in a 100 mL volumetric flask with GC-grade methanol.
- Store the stock solution at 2-8°C.[11]
2. Preparation of Calibration Standards:
- Prepare a mixed stock solution of your target analytes (e.g., at 1000 µg/mL each in methanol).
- Perform a serial dilution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
- To each calibration standard, add a fixed amount of the this compound stock solution to achieve a constant final concentration (e.g., 50 µg/mL).
3. Sample Preparation:
- For liquid samples, accurately pipette a known volume (e.g., 1 mL) into a vial.
- Add the same fixed amount of the this compound stock solution as used in the calibration standards.
- Dilute with methanol if necessary to bring analyte concentrations within the calibration range.[14]
- For solid samples, perform an appropriate extraction (e.g., solvent extraction, purge and trap) and add the internal standard to the final extract before analysis.[2][15]
Recommended GC-MS Instrumental Parameters
The following parameters are a starting point and should be optimized for your specific instrument and analytes.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of VOCs.[16] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for concentrated samples to avoid column overload; Splitless for trace analysis.[16] |
| Injector Temperature | 250 °C | Ensures rapid volatilization of analytes and the internal standard. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column, providing good separation. |
| Oven Program | 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min | This program effectively separates highly volatile compounds at the beginning and allows for the elution of less volatile components. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for creating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | Standard source temperature. |
| Quadrupole Temp. | 150 °C | Standard quadrupole temperature. |
| Mass Range | 35 - 350 amu | Covers the mass fragments of common VOCs and this compound. |
| Scan Mode | Full Scan | Allows for both qualitative identification and quantitative analysis. |
Data Analysis and Quantification
-
Peak Identification: Identify the peaks for the target analytes and this compound based on their retention times and mass spectra. The NIST WebBook is an excellent resource for reference mass spectra.[9]
-
Integration: Integrate the peak areas for each analyte and the internal standard in all chromatograms (standards and samples).
-
Calibration Curve Construction:
-
For each calibration standard, calculate the Response Ratio: (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Plot the Response Ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically desired.
-
-
Quantification of Unknown Samples:
-
Calculate the Response Ratio for the analyte in your unknown sample.
-
Use the calibration curve equation to calculate the concentration of the analyte in the sample.
-
Conclusion
This compound is a highly effective and reliable internal standard for the quantitative analysis of volatile organic compounds by gas chromatography. Its chemical and physical properties ensure it behaves predictably within the chromatographic system, eluting without interference with many common analytes. By correcting for inevitable variations in sample preparation and instrument performance, the use of this compound as an internal standard significantly enhances the precision, accuracy, and trustworthiness of quantitative GC results.
References
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Cheméo. (n.d.). Chemical Properties of Propane, 1-ethoxy-2-methyl- (CAS 627-02-1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:627-02-1. Retrieved from [Link]
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NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
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Odinity. (2018). ANALYTICAL TECHNIQUES FOR THE COMPOSITION OF PETROLEUM ETHER FRACTIONS. Retrieved from [Link]
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Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
Anax Laboratories. (n.d.). 627-02-1 | this compound. Retrieved from [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 10). What Is An Internal Standard In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]
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-
ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
LibreTexts. (2022). 2.1.5F: Sample Preparation for Gas Chromatography. Chemistry LibreTexts. Retrieved from [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
University of Helsinki. (n.d.). Analysis of volatile organic compounds from environmental samples with solid phase microextraction arrow and gas chromatography-. Helda. Retrieved from [Link]
-
PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]
-
Chromatography Forum. (2016). Volatile Organic Compounds Method. Retrieved from [Link]
-
Brainly.in. (2019). prepare 2-ethoxy-2-methylpropane with the help of williamson synthesis. Retrieved from [Link]
-
HSC Cores - BookStack. (2024). GC/MS Sample Preparation. Retrieved from [Link]
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Application Note: Comprehensive Handling and Storage Protocols for 1-Ethoxy-2-methylpropane
An In-Depth Guide for Laboratory Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and emergency procedures for 1-Ethoxy-2-methylpropane (also known as Ethyl tert-butyl ether or ETBE).[1] Designed for researchers, scientists, and drug development professionals, these protocols are grounded in established safety data and best practices. The guide emphasizes not just the procedural steps but the scientific rationale behind them to ensure a culture of safety and experimental integrity. Adherence to these guidelines is critical for minimizing risks associated with the compound's flammability, potential for peroxide formation, and health hazards.[2][3][4][5]
Introduction and Physicochemical Profile
This compound is an organic ether compound commonly utilized as a solvent.[1][6] Its moderate polarity allows it to dissolve a wide range of organic compounds, making it valuable in various laboratory and industrial applications.[1] However, its physical and chemical properties, particularly its high flammability and potential to form explosive peroxides, necessitate stringent safety protocols.[3][4] Understanding these properties is the foundation for safe handling.
A summary of its key physicochemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 627-02-1 | [7] |
| Molecular Formula | C₆H₁₄O | [1][7] |
| Molecular Weight | 102.17 g/mol | [2][7] |
| Appearance | Colorless liquid with a characteristic odor | [1][4] |
| Boiling Point | ~81-94 °C (See Note 1.1) | [6][8][9][10] |
| Density | ~0.73 - 0.76 g/cm³ | [6][10] |
| Vapor Pressure | 82.9 mmHg at 25°C | [6] |
| Vapor Density | Heavier than air | [4] |
| Solubility | Slightly soluble in water; miscible with organic solvents | [9] |
Note 1.1: Different sources report varying boiling points. This variation can be due to measurement conditions or sample purity. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Hazard Identification and Risk Mitigation
A thorough understanding of the hazards associated with this compound is paramount. The primary risks are its flammability, health effects from exposure, and the chemical hazard of peroxide formation.
-
Flammability: The compound is a highly flammable liquid and vapor.[2][5] Its vapors are heavier than air and can travel a considerable distance to an ignition source, causing a "flashback".[4][5] Vapors can also form explosive mixtures with air.[4]
-
Health Hazards: Inhalation may cause drowsiness, dizziness, and respiratory tract irritation.[2][4][9][11] It can also cause skin and eye irritation upon contact.[3][9][11]
-
Chemical Reactivity: Like many ethers, this compound can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[3][4][5] This is a critical consideration for inventory management.
The following diagram illustrates the logical flow for risk assessment before handling the compound.
Caption: Pre-Handling Safety Checklist.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable. The rationale is to create a barrier between the researcher and the chemical, preventing exposure through inhalation, dermal contact, or eye contact.
| PPE Category | Specification | Rationale and Citation |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene). Always inspect gloves for integrity before use. | Provides a barrier against skin contact, which can cause irritation.[4][12] Used gloves should be disposed of properly. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation.[3][4][12] |
| Skin/Body Protection | Fire/flame-resistant lab coat and impervious clothing. Ensure full coverage of exposed skin. | Protects skin from accidental splashes and provides a layer of protection in case of a flash fire.[12] |
| Respiratory Protection | Required when ventilation is inadequate or exposure limits may be exceeded. Use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., AX filter for short durations). | Prevents inhalation of vapors, which can lead to CNS depression and respiratory irritation.[4][5][9][12] |
Safe Handling and Transfer Protocol
Handling this compound requires methodical procedures to control vapor release and eliminate ignition sources.
4.1 Protocol: Chemical Transfer
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that a chemical fume hood is operational and the sash is at the appropriate height. All handling of open containers must occur within the fume hood.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[5][13]
-
Assemble all necessary equipment (receiving vessel, transfer lines, etc.) before opening the chemical container.
-
-
Grounding and Bonding:
-
Dispensing:
-
Completion:
-
Securely close both containers immediately after transfer.
-
Wipe down any minor drips on the container or work surface with an appropriate absorbent material.
-
Leave the fume hood running for several minutes after the procedure is complete to ensure all vapors are exhausted.
-
Wash hands thoroughly with soap and water after removing gloves.[3][15]
-
Caption: Workflow for Safe Chemical Transfer.
Storage Procedures
Proper storage is essential for maintaining chemical stability and preventing hazardous situations like fires or explosions.
-
Location: Store in a dedicated, fireproof flammables cabinet.[4] The storage area must be cool, dry, dark, and well-ventilated.[3][4][5][11][12]
-
Container: Keep the container tightly closed to prevent vapor escape and exposure to air.[3][5][12][15]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids, which can trigger violent reactions.[3][4][5][11]
-
Ignition Sources: The storage area must be free of any heat sources, sparks, or open flames.[4][5][11] Use only explosion-proof electrical equipment in the vicinity.[4][5]
-
Peroxide Management: Ethers are notorious for forming explosive peroxides over time.[4][5]
-
Date all containers upon receipt and upon opening.
-
Test for peroxides periodically (e.g., every 3-6 months) after the container has been opened, or if the expiration date has passed. Commercially available peroxide test strips can be used.
-
Do not use or attempt to open any container that has visible crystal formation around the cap or in the liquid, as these may be concentrated, shock-sensitive peroxides. In such cases, contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm to personnel and property.
6.1 Spills and Leaks
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the area.
-
Isolate: Remove all sources of ignition from the area (e.g., turn off equipment, no smoking).[4][5][11][12]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Assess & Equip: For small spills, personnel with appropriate training and PPE may proceed. For large spills, evacuate and call emergency services.
-
Containment Protocol (Small Spills):
-
Wear the full PPE outlined in Section 3.0, including respiratory protection.
-
Prevent the spill from entering drains or waterways.[3][4][12]
-
Cover the spill with a non-combustible, inert absorbent material like sand, earth, or vermiculite.[4][5][15][17] Do not use combustible materials like sawdust.
-
Using non-sparking tools, carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[5][12][17]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste container according to institutional and local regulations.[5]
6.2 First Aid Measures
The immediate administration of first aid is crucial following any exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[4][5][12][18]
-
Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[4][12][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][12] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the risk of aspiration into the lungs.[4][12] Rinse the mouth with water and seek immediate medical attention.[4][12]
6.3 Fire Fighting
-
Evacuate: Immediately activate the fire alarm and evacuate the area.
-
Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3][4][5][11][12]
-
Unsuitable Media: Do not use a solid water jet, as it can scatter the flammable liquid and spread the fire.[3][11][14] Water spray can be used to cool nearby containers to prevent them from exploding.[5][11][14]
-
Professional Response: Only trained personnel should attempt to fight a chemical fire. All others should evacuate and await the arrival of emergency responders. Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][11][12]
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Application Note & Protocol: Safe Disposal of Ethyl Isobutyl Ether Waste
Abstract
This document provides a comprehensive guide for the safe handling, management, and disposal of ethyl isobutyl ether (EIBE) waste, tailored for researchers, scientists, and professionals in drug development and other laboratory settings. EIBE, like many aliphatic ethers, presents a dual hazard profile of extreme flammability and the potential for forming shock-sensitive, explosive peroxides upon storage. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guide moves beyond a simple checklist, explaining the chemical principles that underpin these safety measures and providing a logical framework for risk-based decision-making.
Section 1: Chemical Profile and Hazard Analysis
A thorough understanding of the chemical nature of ethyl isobutyl ether is fundamental to appreciating the risks associated with its waste. Its properties dictate every aspect of its handling, from storage to final disposal.
1.1 Key Chemical and Safety Data
| Property | Value | Significance & Citation |
| Chemical Family | Aliphatic Ether | Ethers are known for peroxide formation and high vapor pressure.[1] |
| Appearance | Clear, colorless liquid | Visual inspection for discoloration or crystals is a key safety check.[1][2] |
| Primary Hazards | Highly Flammable Liquid, Peroxide Former | Requires stringent control of ignition sources and monitoring of shelf-life.[1][3][4][5][6] |
| Flash Point | ~ -1°C (29°F) (for Ethyl Butyl Ether) | Vapors can ignite at temperatures well below room temperature.[1] |
| Explosive Limits | LEL: 1.9%, UEL: 36.0% (for Diethyl Ether) | A wide flammable range in air increases the risk of fire and explosion.[7][8] |
| Regulatory Classification | EPA Hazardous Waste Codes: F003 , D001 | Classified as a spent non-halogenated solvent and an ignitable waste under RCRA.[9] |
| Occupational Exposure | OSHA PEL: 400 ppm (8-hr TWA) (for Diethyl Ether) | Dictates the need for handling in well-ventilated areas or fume hoods.[7][10] |
1.2 The Hazard of Flammability Ethyl isobutyl ether is an extremely flammable liquid.[1][3][5][11] Its low flash point means that at or above this temperature, it releases enough vapor to form an ignitable mixture with air. The vapor is heavier than air and can travel considerable distances along floors or benchtops to an ignition source, causing a dangerous "flashback" to the original container.[12] Consequently, all handling and disposal operations must be conducted far from open flames, sparks, hot surfaces, or static electricity sources.[4][5][13] All equipment used, including waste containers and funnels, must be properly grounded and bonded to prevent the buildup of static charge.[4][5][13]
1.3 The Critical Danger: Peroxide Formation The most insidious hazard associated with ethers is their propensity to form explosive peroxides through auto-oxidation when exposed to oxygen and light.[1][8][12][14][15] This free-radical reaction can be catalyzed by light and heat.[15][16]
-
Mechanism: Oxygen inserts into the C-H bond adjacent to the ether oxygen, forming hydroperoxides. Over time, these can polymerize into highly unstable, shock-sensitive polymeric peroxides.
-
The Risk: These peroxide crystals can accumulate in the liquid or form a crust around the container's cap.[2][15][16] They are sensitive to friction, shock, and heat. Simply unscrewing the cap of an old ether container has been known to cause a detonation.[12] Distillation or evaporation of ether concentrates these non-volatile peroxides in the residue, creating a severe explosion risk.[2][14][15] For this reason, ether waste must never be distilled to dryness. [14]
Any container of ethyl isobutyl ether of unknown age or history, or one with visible crystals or discoloration, must be treated as a potential bomb.[2][6][15][16][17] Do not move or attempt to open such containers.
Section 2: Regulatory Framework for Disposal
Disposal of ethyl isobutyl ether waste is not merely a matter of safety but of strict legal compliance. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[18][19][20]
-
Waste Identification: Ethyl isobutyl ether waste is classified as a hazardous waste due to two primary factors:
-
Ignitability (D001): As a flammable liquid with a low flash point, it meets the characteristic of an ignitable waste.
-
Listed Waste (F003): It is listed as a spent non-halogenated solvent.[21]
-
-
Generator Status: Your laboratory's responsibilities under RCRA depend on the total amount of hazardous waste generated per month. This determines your generator status (e.g., Large Quantity Generator, Small Quantity Generator), which dictates how long you can accumulate waste on-site and the specific administrative requirements.[22][23]
-
"Cradle-to-Grave" Management: RCRA mandates a "cradle-to-grave" system, meaning the generator is responsible for the waste from its creation to its final, safe disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[20][23] Under no circumstances should ether waste be disposed of down the drain or in regular trash. [12][18]
Section 3: Pre-Disposal Safety & Risk Mitigation
Before waste is collected, a series of checks and precautions are mandatory to mitigate the inherent risks.
3.1 Protocol: Mandatory Peroxide Testing For any opened container of ethyl isobutyl ether that is within its expiration date but requires disposal, peroxide levels must be tested.
Materials:
-
Potassium iodide (KI) test strips or a quantitative peroxide test kit.
-
Appropriate Personal Protective Equipment (PPE).
Procedure:
-
Work within a certified chemical fume hood.
-
Don appropriate PPE: safety goggles (or face shield), flame-retardant lab coat, and chemical-resistant gloves.
-
Carefully open the container, avoiding friction on the cap threads.
-
If using test strips, dip the strip into the waste liquid for the time specified by the manufacturer.
-
Remove the strip and compare the resulting color to the chart provided.
-
Decision Point:
-
< 30 ppm: The waste is safe for routine collection and consolidation.
-
> 30 ppm: The waste is considered a high hazard. DO NOT consolidate it with other waste streams.[2] Segregate the container, label it clearly as "PEROXIDE-CONTAMINATED WASTE," and contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.
-
3.2 Visual Inspection Before handling any container, perform a visual inspection. Look for:
-
Crystallization: White crystals within the liquid or around the cap.[2][15][16]
-
Discoloration: Any unusual yellowing or cloudiness.[2]
-
Stratification: Separation of liquid layers.[15]
-
Container Condition: Severe rust or damage to the container.[15]
If any of these signs are present, DO NOT MOVE OR OPEN THE CONTAINER. Cordon off the area and contact your EHS office or a hazardous materials disposal expert immediately.[2][15][16][24]
Section 4: Waste Management Workflow
The following diagram illustrates the decision-making process for safely managing a container of ethyl isobutyl ether waste.
Caption: Decision workflow for handling ethyl isobutyl ether waste.
4.1 Waste Segregation Ethyl isobutyl ether waste must be segregated from other waste streams to prevent dangerous reactions.
-
DO NOT mix with acids, strong oxidizing agents, or other reactive chemicals.[1][3][4][8]
-
Keep halogenated and non-halogenated solvent waste streams separate if required by your disposal facility.
-
Collect aqueous waste and organic solvent waste in separate containers.
4.2 Waste Container Selection and Labeling
-
Container: Use a designated, chemically compatible hazardous waste container (e.g., glass or high-density polyethylene). The container must have a tight-fitting, screw-on cap.[12][18][25]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including "Ethyl Isobutyl Ether" and any other components.[18][24] The label should also indicate the hazards present (e.g., "Ignitable," "Peroxide-Former").
Section 5: Standard Operating Procedures for Disposal
5.1 Protocol for Small Quantities (Research Labs)
-
Ensure all pre-disposal safety checks (Section 3) have been completed and the waste is deemed safe to handle.
-
Working in a chemical fume hood, carefully transfer the ethyl isobutyl ether waste into the designated hazardous waste container using a grounded funnel.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely close the container. Keep the container closed at all times except when adding waste.[26]
-
Store the waste container in a designated satellite accumulation area, typically within a flammable storage cabinet, away from heat and sunlight.[2]
-
Once the container is full or the accumulation time limit is reached, contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal vendor.[24]
5.2 Protocol for Management of Contaminated Materials Any materials that come into contact with ethyl isobutyl ether, such as pipette tips, gloves, and absorbent pads used for minor drips, must also be disposed of as hazardous waste.
-
Collect these solid contaminated materials in a separate, clearly labeled hazardous waste bag or container.
-
Do not place liquids in the solid waste container.
-
Manage this container as hazardous waste for professional disposal.[26]
Section 6: Emergency Response
6.1 Handling Suspected High-Peroxide Containers As stated previously, if a container is old, of unknown origin, or shows any visual signs of peroxide formation, the only correct action is to leave it alone and contact EHS immediately. [2][15][24][26] These situations may require specialized handling by explosive ordnance disposal (EOD) or bomb squad personnel.[12]
6.2 Spill Response
-
Alert Personnel: Notify everyone in the immediate area.
-
Control Ignition Sources: Extinguish all flames and turn off any spark-producing equipment.
-
Evacuate: If the spill is large or ventilation is poor, evacuate the area.
-
Containment (for small, manageable spills only): If you are trained and it is safe to do so, contain the spill using a chemical spill kit with absorbent pads or another non-combustible absorbent material like sand.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[9][17]
-
Reporting: Report the spill to your supervisor and EHS office.
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Application Notes & Protocols: An Investigative Guide to the Use of Ethyl Isobutyl Ether in Biopreservation Systems
Abstract: This document provides a comprehensive theoretical framework and a set of investigative protocols for evaluating the potential of ethyl isobutyl ether as a novel agent in biopreservation systems. Recognizing the nascent stage of research in this specific application, this guide is intended for researchers, scientists, and drug development professionals interested in exploring new frontiers in antimicrobial preservation and cryopreservation. We consolidate the known physicochemical properties and safety data for ethyl isobutyl ether and, by drawing parallels with related chemical structures and their known biological activities, we propose a rationale for its potential utility. The core of this document is a series of detailed, step-by-step experimental protocols designed to systematically assess its efficacy and safety as a biopreservative agent.
Introduction: The Quest for Novel Biopreservatives
The long-term preservation of biological materials, including cells, tissues, and pharmaceutical formulations, is a cornerstone of modern biotechnology and medicine. The primary challenges in this field are the prevention of microbial contamination and the mitigation of cellular damage during processes like cryopreservation. While established agents such as dimethyl sulfoxide (DMSO), glycerol, and various parabens are widely used, their inherent toxicity and, in some cases, limited efficacy drive the continued search for novel, more effective, and safer alternatives[1][2].
Ethers, a class of organic compounds, are recognized for their solvent properties and relative chemical inertness[3]. While some complex ether compounds, such as lariat ethers, have demonstrated significant antimicrobial properties, the potential of simpler alkyl ethers like ethyl isobutyl ether in biopreservation remains largely unexplored[4][5][6]. This document aims to bridge this gap by providing a foundational guide for the systematic investigation of ethyl isobutyl ether as a potential biopreservative.
1.1 Current Landscape and Unmet Needs: Current biopreservation strategies often involve a trade-off between efficacy and toxicity. For instance, DMSO is an excellent cryoprotectant but can induce cellular differentiation or toxicity, necessitating its removal from cell therapy products before administration[7]. Similarly, microbial preservatives can be effective but may also impact the stability or biological activity of the preserved material. Therefore, there is a significant need for new agents that offer a favorable safety profile while providing robust antimicrobial or cryoprotective effects.
1.2 Ethyl Isobutyl Ether: A Candidate for Investigation: Ethyl isobutyl ether (CAS 627-02-1) is a colorless, volatile liquid. Its molecular structure, featuring both ethyl and isobutyl groups, imparts a degree of lipophilicity that may facilitate interaction with microbial cell membranes, a common mechanism for antimicrobial solvents. This document outlines the necessary steps to validate this hypothesis and to explore its potential role in biopreservation systems.
Physicochemical Properties and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of ethyl isobutyl ether is paramount before undertaking any experimental work.
2.1 Physicochemical Data: The key properties of ethyl isobutyl ether are summarized in the table below. Its volatility and low flash point indicate that it is highly flammable and requires appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 627-02-1 | [8][9] |
| Molecular Formula | C6H14O | [8][9] |
| Molecular Weight | 102.17 g/mol | [8] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 81.1 °C | [8][10] |
| Melting Point | -125 to -127 °C | [8] |
| Flash Point | -5.7 °C | [8] |
| Density | 0.750 - 0.760 g/cm³ | [8][10] |
| Solubility in Water | Sparingly soluble (11 g/L at 25°C) | [8] |
2.2 Safety and Handling: Ethyl isobutyl ether is classified as a flammable liquid. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood.
| Hazard Statement | Precautionary Measures | Source |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools. | [11][12] |
| Health Hazards | May cause skin, eye, and respiratory tract irritation. May cause drowsiness or dizziness. | [11][13] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [12] |
Theoretical Framework for Biopreservation Potential
The potential utility of ethyl isobutyl ether in biopreservation can be hypothesized based on two primary mechanisms: antimicrobial activity and cryoprotective effects.
3.1 Proposed Mechanism of Antimicrobial Action: Many organic solvents and ethers exert their antimicrobial effects by disrupting the structural integrity of microbial cell membranes. The lipid bilayer of bacterial and fungal cell membranes is a primary target. We propose that the amphipathic nature of ethyl isobutyl ether, with its polar ether linkage and nonpolar alkyl groups, allows it to partition into the lipid bilayer. This insertion could disrupt the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is common to many membrane-active microbiocides[14].
Caption: Proposed mechanism of antimicrobial action of ethyl isobutyl ether.
3.2 Proposed Mechanism of Cryoprotective Action: Cryoprotectants primarily work by preventing the formation of damaging ice crystals and mitigating the "solution effects" injury that arises from high solute concentrations in the unfrozen portion of the solution[15]. They are broadly classified as penetrating or non-penetrating agents[2][16].
Given its limited water solubility, ethyl isobutyl ether is unlikely to act as a penetrating cryoprotectant. However, it may function as a non-penetrating agent. By remaining in the extracellular space, it could:
-
Modify Ice Crystal Growth: Interfere with the lattice formation of ice, resulting in smaller, less damaging crystals.
-
Alter Solute Concentration: Increase the overall solute concentration in the extracellular medium, drawing water out of the cells osmotically before intracellular ice can form.
-
Lower the Glass Transition Temperature: In high concentrations, it might contribute to the vitrification of the solution, where it solidifies into a glass-like state without forming crystals[1][7].
Further investigation is required to determine if ethyl isobutyl ether possesses any of these properties.
Investigative Protocols
The following protocols are designed as a comprehensive workflow to screen and validate the potential of ethyl isobutyl ether as a biopreservative agent.
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Application Notes & Protocols: 1-Ethoxy-2-methylpropane as a Pharmaceutical Reference Standard
Introduction: The Role of Ethers as Reference Standards in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, reference standards are the cornerstone of analytical accuracy and reliability.[1][2] They serve as highly characterized materials against which samples are compared to confirm identity, purity, strength, and quality.[2] 1-Ethoxy-2-methylpropane (also known as ethyl isobutyl ether), a member of the ether chemical class, has found a niche application as a pharmaceutical reference standard, particularly due to its suitable physicochemical properties for specific analytical techniques.[3]
Ethers, being relatively inert and volatile, are excellent candidates for use as internal standards in chromatographic methods like Gas Chromatography (GC).[4] An internal standard is a compound added in a constant amount to all samples, calibration standards, and controls in an analysis.[4][5] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the precision and accuracy of the analytical method.[4][5] this compound, with its distinct retention time and chemical properties, can serve as a reliable internal standard in assays for residual solvents or related volatile impurities in active pharmaceutical ingredients (APIs) and drug products.
This document provides a comprehensive guide to the qualification and application of this compound as a pharmaceutical reference standard. It is intended for researchers, scientists, and drug development professionals engaged in analytical method development, validation, and routine quality control testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application. The key properties of this compound are summarized in the table below.[6][7]
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O | , |
| Molecular Weight | 102.17 g/mol | |
| CAS Number | 627-02-1 | , |
| Appearance | Colorless liquid | |
| Boiling Point | 81.1 °C | |
| Density | 0.7323 g/cm³ | |
| Refractive Index | 1.3749 (at 20°C) | |
| Solubility | Soluble in organic solvents | |
| Storage | 2-8°C |
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Qualification of this compound as a Reference Standard
The qualification of a reference standard is a critical process to ensure its suitability for its intended use.[1][8][9] This involves a comprehensive characterization of the material to confirm its identity and purity.[1][2] The United States Pharmacopeia (USP) provides this compound as a pharmaceutical primary standard, indicating it has undergone rigorous testing. For in-house or secondary reference standards, a similar qualification process must be followed.
Identity Confirmation
The identity of the reference standard material must be unequivocally confirmed. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Purity Assessment
The purity of a reference standard is a critical parameter. Purity is typically determined by a combination of methods to account for different types of potential impurities.
-
Chromatographic Purity (GC-FID): Gas chromatography with a flame ionization detector (GC-FID) is a powerful technique for assessing the purity of volatile compounds like this compound. The area percentage of the main peak relative to the total area of all peaks provides a measure of purity.
-
Residual Solvents (Headspace GC): Headspace GC is used to determine the content of residual solvents from the synthesis process.[10][11][12]
-
Water Content (Karl Fischer Titration): This is the standard method for determining the water content in a substance.
Assay (Purity by Mass Balance)
The absolute purity, or assay value, of the reference standard is often determined by a mass balance approach, where the content of the main component is calculated by subtracting the percentages of all identified impurities (including water and residual solvents) from 100%.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a pharmaceutical reference standard.
Application Protocol: this compound as an Internal Standard for Residual Solvent Analysis by GC-MS
This protocol describes the use of this compound as an internal standard for the quantitative determination of residual solvents in a pharmaceutical substance. This is a common application for a volatile, relatively inert compound.[11][13]
Rationale for Method Selection
Headspace Gas Chromatography with Mass Spectrometric detection (HS-GC-MS) is a highly sensitive and specific method for the analysis of residual solvents in pharmaceuticals. The use of an internal standard like this compound is crucial to compensate for variations in sample preparation, headspace sampling, and injection, thereby ensuring the accuracy and precision of the results.[4]
Materials and Reagents
-
This compound Reference Standard
-
Reference standards for the residual solvents to be quantified
-
High-purity solvent for sample and standard dilution (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Headspace vials (20 mL) with caps and septa
-
Gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector
Step-by-Step Protocol
1. Preparation of Standard Solutions
-
Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen diluent (e.g., DMSO).
-
-
Residual Solvent Stock Solution (e.g., 1000 µg/mL of each solvent):
-
Accurately weigh approximately 100 mg of each residual solvent reference standard into a single 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the Residual Solvent Stock Solution to achieve a range of concentrations that bracket the expected levels in the sample.
-
To each calibration standard, add a constant amount of the Internal Standard Stock Solution to achieve a final IS concentration (e.g., 50 µg/mL).
-
2. Preparation of Sample Solution
-
Accurately weigh a specified amount of the pharmaceutical substance (e.g., 200 mg) into a 20 mL headspace vial.
-
Add a precise volume of the Internal Standard Stock Solution (e.g., 1.0 mL of a 100 µg/mL solution) to the vial.
-
Add a precise volume of the diluent (e.g., 4.0 mL) to the vial.
-
Immediately cap and crimp the vial.
-
Gently mix to dissolve the sample.
3. GC-MS Instrumental Conditions (Example)
| Parameter | Setting |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Injector Temp. | 200 °C |
| Oven Program | 40 °C (5 min), ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 35-350 |
| Headspace Temp. | 80 °C |
| Equilibration Time | 30 min |
4. Data Analysis
-
For each residual solvent and the internal standard, identify a characteristic ion for quantification.
-
Integrate the peak areas of the characteristic ions for each residual solvent and the internal standard in all chromatograms.
-
Calculate the response factor (RF) for each residual solvent using the calibration standards: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)
-
Calculate the concentration of each residual solvent in the sample using the following equation: Concentration in Sample (µg/g) = (Area of Analyte in Sample / Area of IS in Sample) x (Concentration of IS / RF) x (Volume of Diluent / Weight of Sample)
Experimental Workflow Diagram
Caption: Workflow for residual solvent analysis using an internal standard.
Trustworthiness and Self-Validation
The protocol described above incorporates several self-validating systems to ensure the trustworthiness of the results:
-
System Suitability: Before running the sequence, a system suitability solution (a mid-level calibration standard) should be injected multiple times. The relative standard deviation (RSD) of the peak areas and retention times should be within established limits (e.g., <15% for area, <2% for retention time) to demonstrate that the chromatographic system is performing adequately.
-
Internal Standard Response: The peak area of the internal standard should be monitored across all injections. A consistent IS response indicates that the sample preparation and injection processes were consistent. Significant variations may indicate a problem with a particular sample.
-
Calibration Curve Linearity: The calibration curve for each analyte should exhibit a high degree of linearity (e.g., r² > 0.99) over the intended concentration range, confirming a proportional response.[14]
Conclusion
This compound serves as a valuable and reliable pharmaceutical reference standard, particularly for applications as an internal standard in chromatographic analyses. Its well-defined physicochemical properties and commercial availability as a primary standard from pharmacopeias underscore its utility. The proper qualification of this reference standard and its application within a well-controlled and validated analytical method, such as the one detailed for residual solvent analysis, are essential for ensuring the accuracy and integrity of analytical data in the pharmaceutical industry. By following the principles and protocols outlined in these application notes, researchers and analysts can confidently employ this compound to enhance the quality and reliability of their analytical results.
References
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
CURRENTA. Reference Standard Qualification. [Link]
-
Intertek. Reference Standard Materials Program. [Link]
-
ResolveMass Laboratories Inc. (2025, September 29). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]
-
Veeprho. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification. [Link]
-
A Review on Recent Developments in the Determination of Residual Solvents by Gas Chromatography. (2019, October 18). ResearchGate. [Link]
-
Analytical method validation: A brief review. Journal of Pharmacy Research. [Link]
-
Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]
-
LookChem. Cas 627-02-1,this compound. [Link]
-
A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. (2025, August 6). ResearchGate. [Link]
-
Analytical methods for residual solvents determination in pharmaceutical products. Macedonian Pharmaceutical Bulletin. [Link]
-
PubChem. this compound. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. [Link]
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- 6. lookchem.com [lookchem.com]
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Laboratory-scale synthesis of 1-Ethoxy-2-methylpropane
An Application Note and Protocol for the Laboratory-Scale Synthesis of 1-Ethoxy-2-methylpropane
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, also known as ethyl isobutyl ether. The protocol is centered on the Williamson ether synthesis, a robust and widely applicable method for preparing unsymmetrical ethers.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product purification and characterization, and addresses critical safety considerations. The procedure involves the formation of a sodium alkoxide from 2-methyl-1-propanol, followed by a nucleophilic substitution reaction with an ethyl halide. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction
This compound (CAS No. 627-02-1) is an ether with applications as a solvent and potentially as a fuel additive.[] Its synthesis is a classic example of the Williamson ether synthesis, a cornerstone reaction in organic chemistry developed by Alexander Williamson in 1850.[1] The reaction is valued for its versatility in creating both symmetrical and asymmetrical ethers from readily available starting materials.[2]
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[4][5] This method is particularly effective when using primary alkyl halides, as this minimizes competing elimination reactions (E2) that are prevalent with secondary and tertiary halides.[6] This protocol employs the reaction between sodium isobutoxide and bromoethane, a pathway that exemplifies the strategic selection of reagents to maximize yield and purity of the target ether.
Reaction Mechanism and Synthetic Strategy
The Williamson ether synthesis is a two-step process in practice. First, a strong base is used to deprotonate an alcohol, forming a highly nucleophilic alkoxide ion. Second, this alkoxide attacks an alkyl halide in an SN2 fashion to form the ether linkage.
Mechanistic Pathway
The reaction follows a concerted SN2 mechanism where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide.[1] This "backside attack" results in the inversion of stereochemistry if the carbon is chiral, though for this specific synthesis, the electrophilic carbon is achiral.
The overall reaction is: (CH₃)₂CHCH₂OH + NaH → (CH₃)₂CHCH₂O⁻Na⁺ + H₂ (CH₃)₂CHCH₂O⁻Na⁺ + CH₃CH₂Br → (CH₃)₂CHCH₂OCH₂CH₃ + NaBr
Rationale for Reagent Selection
To synthesize this compound, two combinations are possible:
-
Route A: Sodium isobutoxide ((CH₃)₂CHCH₂O⁻Na⁺) + Ethyl halide (CH₃CH₂-X)
-
Route B: Sodium ethoxide (CH₃CH₂O⁻Na⁺) + Isobutyl halide ((CH₃)₂CHCH₂-X)
Both ethyl halide and isobutyl halide are primary alkyl halides, making them excellent substrates for SN2 reactions.[4] Route A is detailed here. The alkoxide is generated in situ from 2-methyl-1-propanol (isobutanol) using sodium hydride (NaH). NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide and producing hydrogen gas as the only byproduct.[7] Bromoethane is chosen as the electrophile due to its good reactivity and the excellent leaving group ability of the bromide ion.
An aprotic solvent like tetrahydrofuran (THF) is ideal for this reaction. It readily dissolves the organic reagents and does not interfere with the nucleophilic alkoxide, unlike protic solvents which could protonate the alkoxide and slow the reaction.[2]
Synthetic Scheme
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Formula | MW ( g/mol ) | CAS No. | Properties |
| 2-Methyl-1-propanol | C₄H₁₀O | 74.12 | 78-83-1 | Flammable liquid |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 7646-69-7 | Water-reactive, flammable solid |
| Bromoethane | C₂H₅Br | 108.97 | 74-96-4 | Volatile, toxic liquid |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Flammable liquid, peroxide former |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | 84.01 | 144-55-8 | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Equipment:
-
Round-bottom flasks (three-necked)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Oil bubbler
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (simple or fractional)
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
WARNING: Sodium hydride (NaH) reacts violently with water to produce flammable hydrogen gas. This entire procedure must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with an oil bubbler (or N₂ outlet), an addition funnel, and a rubber septum for the inert gas inlet. Dry all glassware in an oven (120 °C) for at least 4 hours and allow to cool under a stream of inert gas.
-
Alkoxide Formation:
-
To the reaction flask, add sodium hydride (1.0 eq, 60% dispersion in mineral oil).
-
Add anhydrous THF via syringe to the flask to create a slurry.
-
In the addition funnel, prepare a solution of 2-methyl-1-propanol (1.0 eq) in anhydrous THF.
-
Cool the NaH slurry in an ice bath (0 °C).
-
Add the 2-methyl-1-propanol solution dropwise from the addition funnel to the stirred NaH slurry. Vigorous bubbling (H₂ evolution) will occur. Control the addition rate to maintain a steady, manageable effervescence.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
-
Ether Formation (SN2 Reaction):
-
Add bromoethane (1.0 eq) to the addition funnel (it can be diluted with a small amount of anhydrous THF).
-
Add the bromoethane solution dropwise to the stirred sodium isobutoxide solution at room temperature. The reaction may be slightly exothermic.
-
After the addition is complete, attach a heating mantle and heat the reaction mixture to reflux (the boiling point of THF is ~66 °C).
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quenching: Cautiously quench the reaction by slowly adding water dropwise to destroy any unreacted NaH. Once the bubbling subsides, add more water to dissolve the NaBr salt formed.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. The aqueous layer may be extracted two more times with diethyl ether to maximize recovery.
-
Washing: Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine (saturated NaCl solution). This removes any acidic impurities and helps break up emulsions.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvents (THF and diethyl ether) using a rotary evaporator.
-
Distillation: Purify the crude product by simple distillation. Collect the fraction boiling at approximately 83-85 °C.[8]
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₄O |
| Molecular Weight | 102.17 g/mol [9] |
| Appearance | Colorless liquid |
| Boiling Point | 83.8 °C at 760 mmHg[8] |
| Density | 0.76 g/cm³[8] |
| ¹H NMR (CDCl₃) | δ ~3.38 (t, 2H, -O-CH₂-CH₃), 3.15 (d, 2H, -O-CH₂-CH(CH₃)₂), 1.85 (m, 1H, -CH(CH₃)₂), 1.18 (t, 3H, -O-CH₂-CH₃), 0.89 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ ~75.0 (-O-CH₂-CH), 72.0 (-O-CH₂-CH₃), 28.5 (-CH(CH₃)₂), 19.5 (-CH(CH₃)₂), 15.5 (-O-CH₂-CH₃) |
| IR (Capillary Cell) | ~2960 cm⁻¹ (C-H stretch), ~1115 cm⁻¹ (C-O-C stretch)[9][10] |
| Mass Spec (EI) | m/z = 59 (base peak), 41, 29[11] |
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile gloves are suitable).
-
Sodium Hydride: NaH is highly reactive. Handle only under inert gas. Quench any residual NaH carefully with a high-boiling alcohol like isopropanol before using water. Mineral oil can be removed by washing with hexanes.
-
Flammable Solvents: THF and diethyl ether are extremely flammable. Ensure there are no open flames or spark sources in the laboratory.[12] Conduct all operations in a certified chemical fume hood.
-
Bromoethane: Bromoethane is a toxic and volatile alkylating agent. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of halogenated organic waste and non-halogenated organic waste in separate, clearly labeled containers according to institutional guidelines. Aqueous waste should be neutralized before disposal.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
PubChem. This compound. [Link]
-
University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]
-
KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
-
NIST WebBook. Propane, 1-ethoxy-2-methyl-. [Link]
-
LookChem. This compound. [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. [Link]
-
NIST WebBook. Propane, 1-ethoxy-2-methyl- Mass Spectrum. [Link]
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Techniques for drying ethyl isobutyl ether solvent
An Application Guide to the Effective Dehydration of Ethyl Isobutyl Ether for Scientific Applications
Abstract
Ethyl isobutyl ether (EiBE) is an increasingly utilized solvent in organic synthesis and pharmaceutical development, valued for its favorable boiling point and solvency characteristics. The presence of water, even in trace amounts, can significantly hinder or halt many sensitive chemical reactions, particularly those involving organometallic reagents, strong bases, or certain catalytic processes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and techniques for effectively drying ethyl isobutyl ether. It details methodologies ranging from routine dehydration for general use to rigorous protocols for preparing ultra-dry solvent suitable for the most demanding applications.
Introduction: The Critical Need for Anhydrous Ethyl Isobutyl Ether
Ethyl isobutyl ether, with the chemical structure (CH₃)₂CHCH₂OCH₂CH₃, is a relatively non-polar solvent that is generally unreactive towards many reagents, making it a suitable medium for a variety of chemical transformations.[1] However, its utility in moisture-sensitive reactions is entirely dependent on the rigorous exclusion of water.
Water can act as an unwanted nucleophile, a proton source, or a catalyst poison, leading to side reactions, reduced yields, and compromised product purity. For instance, in Grignard or organolithium reactions, water will rapidly quench the highly basic organometallic species, rendering them inactive. Therefore, the selection and proper execution of a drying protocol are paramount to experimental success.
Key Properties of Ethyl Isobutyl Ether:
| Property | Value | Source |
| CAS Number | 627-02-1 | [2] |
| Molecular Formula | C₆H₁₄O | [2] |
| Molecular Weight | 102.17 g/mol | [2] |
| Boiling Point | 81-84 °C | [3] |
| Density | ~0.76 g/cm³ | [2][3] |
| Solubility in Water | Sparingly soluble (11 g/L at 25 °C) | [2] |
| Flash Point | -5.7 °C (Calculated) | [2] |
The first step in any drying procedure is often a pre-drying wash with a saturated sodium chloride solution (brine) during an aqueous workup. This significantly reduces the amount of dissolved water in the organic layer before treatment with a chemical drying agent.[4][5]
Selecting the Appropriate Drying Agent
The choice of drying agent depends on the required level of dryness, the chemical compatibility with the solvent and any dissolved substrates, the speed of drying, and the ease of separation. Ethers are generally compatible with most common neutral and basic drying agents.[1][6]
Table 1: Comparative Analysis of Common Drying Agents for Ethers
| Drying Agent | Mechanism | Capacity | Speed | Efficiency (Final H₂O) | Compatibility & Remarks |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Forms hydrates (Na₂SO₄·10H₂O)[6] | High | Slow | Moderate (~100-200 ppm) | Neutral pH, cost-effective.[6] Best for pre-drying very wet solutions. Easy to filter due to its granular nature.[5] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Forms hydrates (MgSO₄·7H₂O)[7] | High | Fast | Good (~50-100 ppm) | Slightly acidic, fine powder can be difficult to filter.[8] Visually indicates dryness when it stops clumping.[8][9] |
| Anhydrous Calcium Chloride (CaCl₂) | Forms hydrates | Moderate | Fast | Good | Economical.[10] Generally suitable for ethers, but may form complexes with some alcohols or other functional groups.[10][11] |
| Activated Molecular Sieves (3Å or 4Å) | Adsorption into pores | Moderate | Moderate to Slow | Excellent (<10 ppm) | Highly efficient for achieving ultra-dry conditions.[12][13] Must be activated before use. 4Å sieves are ideal for ethers.[12][14] |
| Sodium Metal (with Benzophenone indicator) | Chemical reaction | High | Fast | Ultimate (<1 ppm) | For distillation only. Provides rigorously anhydrous and oxygen-free solvent. Extremely hazardous; for advanced users only. [15][16] |
Experimental Protocols
Safety First: Ethyl isobutyl ether is highly flammable and may form explosive peroxides upon prolonged exposure to air and light.[17][18][19] Always handle in a well-ventilated fume hood, away from ignition sources. Ground all equipment to prevent static discharge.[20] Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.
Protocol 1: Routine Drying with Anhydrous Magnesium Sulfate (MgSO₄)
This method is suitable for drying ethyl isobutyl ether after an aqueous workup for general synthetic use.
Methodology:
-
Transfer the collected ethyl isobutyl ether solution to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate powder (approximately 1-2 g per 100 mL of solvent) to the flask.
-
Gently swirl the flask. If the solvent is wet, the MgSO₄ will clump together at the bottom.[8][9]
-
Continue adding small portions of MgSO₄ and swirling until some of the powder remains free-flowing and suspended, resembling a "snow globe" effect when swirled.[9] This indicates that all the water has been absorbed.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Separate the dried solvent from the MgSO₄ by gravity filtration through a fluted filter paper into a clean, dry round-bottom flask.
-
Rinse the Erlenmeyer flask and the filter paper with a small amount of fresh, dry ethyl isobutyl ether to recover any residual product.[8]
-
The solvent is now ready for use or can be removed under reduced pressure using a rotary evaporator.
Protocol 2: High-Efficiency Drying with Activated Molecular Sieves
This protocol is ideal for preparing anhydrous solvent for moisture-sensitive reactions where distillation is not required.
Part A: Activation of Molecular Sieves
-
Place the required amount of 4Å molecular sieves in a Schlenk flask.
-
Heat the flask to 180-200 °C using a heating mantle and sand bath while under high vacuum (a liquid nitrogen trap is recommended to protect the pump).[12]
-
Maintain these conditions for at least 8-12 hours to drive off all adsorbed water.[12]
-
Allow the flask to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Store the activated sieves in a tightly sealed container, preferably in a desiccator or glovebox.
Part B: Drying the Solvent
-
Add the previously activated 4Å molecular sieves (approximately 10-20% of the solvent volume) to a bottle of ethyl isobutyl ether.
-
Seal the bottle and allow it to stand for at least 24 hours. For optimal dryness, a period of 48-72 hours is recommended.[13]
-
The dry solvent can be carefully decanted or drawn via a syringe for use in reactions. The sieves can remain in the storage bottle.[12]
Protocol 3: Preparation of Rigorously Anhydrous Solvent by Distillation
WARNING: This procedure involves highly reactive sodium metal and a highly flammable solvent. It should only be performed by experienced personnel with appropriate safety measures in place, including a nearby fire extinguisher (Class B) and a safety shield.
Pre-requisite: The ethyl isobutyl ether must be pre-dried using one of the methods above (e.g., with MgSO₄ or molecular sieves) and tested for peroxides. To test for peroxides, add 1 mL of the ether to 1 mL of a freshly prepared 10% potassium iodide (KI) solution acidified with a few drops of acetic acid. A yellow-brown color indicates the presence of dangerous peroxides, which must be removed before proceeding.[21]
Methodology:
-
Set up a distillation apparatus in a fume hood, ensuring all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Place the pre-dried ethyl isobutyl ether into the distillation flask.
-
Add a small amount of benzophenone (~0.2 g per 500 mL) and small, freshly cut pieces of sodium metal (~1-2 g per 500 mL).
-
Heat the mixture to a gentle reflux under an inert atmosphere.
-
As the sodium reacts with residual water and oxygen, the solution will turn a deep blue or purple color. This indicates that the solvent is anhydrous and oxygen-free.[15]
-
Once the characteristic color persists, the ethyl isobutyl ether can be distilled directly into a receiving flask under an inert atmosphere.
-
Collect the freshly distilled, ultra-dry solvent and use it immediately or store it over activated molecular sieves in a sealed flask under an inert atmosphere.
Workflow and Decision Making
The selection of a drying technique is dictated by the specific requirements of the chemical application. The following diagram illustrates a decision-making workflow.
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- 17. gustavus.edu [gustavus.edu]
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- 19. fishersci.com [fishersci.com]
- 20. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 21. Sciencemadness Discussion Board - drying ether - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for 1-Ethoxy-2-methylpropane in Spectroscopy
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 1-ethoxy-2-methylpropane, also known as ethyl isobutyl ether, in various spectroscopic applications. This document outlines the key physicochemical properties of the solvent, its spectral characteristics, and detailed protocols for its use in Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to this compound
This compound (CAS No. 627-02-1) is an ether that sees utility as a solvent in various chemical applications.[1] Its molecular structure, consisting of an ethyl group and an isobutyl group linked by an oxygen atom, imparts properties that can be advantageous in specific spectroscopic contexts. Understanding these properties is crucial for its effective application.
A key aspect of employing any compound in spectroscopy is a thorough understanding of its intrinsic spectral behavior. This guide will detail the characteristic signals of this compound in different spectroscopic techniques to enable researchers to distinguish solvent signals from those of the analyte.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are critical when considering its use as a solvent, particularly its boiling point for sample recovery and its density.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O | [1][2] |
| Molecular Weight | 102.17 g/mol | [1][2] |
| Boiling Point | 81.1 °C | [1] |
| Density | 0.7323 g/cm³ | [1] |
| Refractive Index | 1.3749 (at 20°C) | [1] |
| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether | [1][2] |
Safety and Handling
This compound is a highly flammable liquid and vapor and may cause drowsiness or dizziness.[2] It is imperative to handle this solvent in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry, and well-ventilated place away from sources of ignition.
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its relatively simple proton and carbon NMR spectra and its nature as a non-protic solvent, this compound can be considered for dissolving non-polar to moderately polar organic compounds for NMR analysis. Its primary advantage lies in its distinct and well-separated signals, which are unlikely to overlap with many common organic analytes.
Rationale for Use in NMR
The choice of an NMR solvent is dictated by its ability to dissolve the analyte without interfering with its signals. This compound's own NMR signals serve as a background that must be accounted for. While deuterated versions of this solvent are not commonly available, its protonated form can be used for certain applications where the analyte signals are in clear regions of the spectrum.
Spectral Characteristics (¹H and ¹³C NMR)
The approximate chemical shifts for this compound are as follows:
-
¹H NMR: The spectrum will show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a doublet for the methylene protons of the isobutyl group, a multiplet for the methine proton of the isobutyl group, and a doublet for the two methyl groups of the isobutyl group.
-
¹³C NMR: The carbon spectrum will exhibit distinct peaks for each of the unique carbon atoms in the molecule.[2]
Protocol for Sample Preparation and Analysis in ¹H NMR
This protocol outlines the steps for preparing a sample for ¹H NMR analysis using this compound as the solvent.
Caption: Workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Analyte Preparation: Accurately weigh approximately 5-10 mg of the purified analyte into a clean, dry vial.
-
Solvent Addition: Add approximately 0.5 mL of this compound to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal if a deuterated solvent is used in an external capillary or if the instrument can lock on a proton signal. Otherwise, run the experiment unlocked.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. It is advisable to run a spectrum of the pure solvent beforehand to identify its characteristic peaks.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the analyte, being careful to exclude the known solvent peaks.
-
Application in Infrared (IR) Spectroscopy
This compound can be used as a solvent for non-polar to moderately polar compounds in IR spectroscopy, particularly for solution-phase analysis. Its utility is determined by its transparency in specific regions of the infrared spectrum.
Rationale for Use in IR
The primary requirement for an IR solvent is that it should have minimal absorption in the regions of the spectrum where the analyte's characteristic functional group vibrations are expected. Ethers, in general, have a strong C-O stretching band that can obscure a portion of the fingerprint region.
Spectral Characteristics (FTIR)
The FTIR spectrum of this compound is characterized by:
-
C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-O-C stretching vibration: A strong, characteristic absorption band in the 1050-1150 cm⁻¹ range.
The regions outside of these strong absorptions are potentially useful for analyzing solutes. For example, the carbonyl stretching region (1650-1850 cm⁻¹) and the O-H and N-H stretching regions (3200-3600 cm⁻¹) are relatively free of solvent interference.
Protocol for Solution-Phase IR Analysis
This protocol describes the preparation and analysis of a sample dissolved in this compound using a liquid transmission cell.
Caption: Workflow for solution-phase IR analysis.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a 1-5% (w/v) solution of the analyte in this compound. Ensure the analyte is fully dissolved.
-
Cell Preparation: Select a liquid transmission cell with salt plates (e.g., NaCl or KBr) that are transparent in the mid-IR range and compatible with the solvent. Assemble the cell according to the manufacturer's instructions.
-
Background Spectrum:
-
Fill the cell with pure this compound.
-
Place the cell in the sample compartment of the FTIR spectrometer.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the solvent and the cell.
-
-
Sample Spectrum:
-
Empty and dry the cell, then fill it with the analyte solution.
-
Place the cell back into the spectrometer.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum.
-
Analyze the resulting spectrum, focusing on the absorption bands that are characteristic of the analyte's functional groups. Pay close attention to the regions where the solvent has minimal absorption.
-
Application in Mass Spectrometry (MS)
In the context of mass spectrometry, this compound is more likely to be an analyte itself or a component of a mixture being analyzed, rather than a solvent for sample introduction, especially for techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). However, in Gas Chromatography-Mass Spectrometry (GC-MS), it can be a solvent for injecting volatile and semi-volatile analytes.
Rationale for Use in GC-MS
For GC-MS, the solvent should be volatile and not interfere with the chromatography or mass spectral analysis of the analytes. This compound's volatility and relatively simple mass spectrum can make it suitable for this purpose, provided its retention time does not overlap with that of the analytes of interest.
Spectral Characteristics (Electron Ionization - MS)
Under electron ionization (EI), this compound will fragment in a predictable manner. The mass spectrum is characterized by a base peak and several other significant fragment ions.[2] Knowledge of this fragmentation pattern is essential to deconvolve the mass spectra of co-eluting analytes. The most abundant fragment ion is often observed at m/z 59.[2]
Protocol for GC-MS Analysis
This protocol outlines the use of this compound as a solvent for the analysis of a volatile organic compound.
Caption: Workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the analyte in this compound. The concentration should be optimized to be within the linear dynamic range of the detector.
-
GC-MS Parameters:
-
Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split or splitless mode depending on the analyte concentration.
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for the separation of the analytes.
-
Oven Program: Develop a temperature program that provides good separation of the analytes from the solvent peak and from each other.
-
MS Parameters: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 35-500) in EI mode.
-
-
Data Acquisition: Start the GC-MS run to acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Analysis:
-
Identify the solvent peak in the TIC based on its retention time and mass spectrum.
-
Identify the analyte peaks and analyze their corresponding mass spectra.
-
Compare the obtained mass spectra with library databases for compound identification. When interpreting the spectra of analytes, be mindful of potential background ions from the solvent column bleed.
-
Conclusion
This compound is a versatile solvent with potential applications in various spectroscopic techniques. Its utility is contingent on a thorough understanding of its own spectral properties and physicochemical characteristics. By following the detailed protocols and considering the rationale behind its use as outlined in these application notes, researchers can effectively leverage this compound for their analytical needs in NMR, IR, and GC-MS. As with any chemical, adherence to safety protocols is paramount.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 1-Ethoxy-2-methylpropane Synthesis
Welcome to the technical support guide for the synthesis of 1-Ethoxy-2-methylpropane, also known as isobutyl ethyl ether. This document is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can impact reaction yield and purity. Here, we delve into the mechanistic principles, provide actionable solutions to frequently encountered problems, and offer a validated, step-by-step protocol.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What is the most likely cause?
A1: Low yields in this synthesis, which is typically a Williamson ether synthesis, are most often due to a competing elimination (E2) side reaction.[1][2] The Williamson synthesis is an S(_N)2 reaction, which is sensitive to steric hindrance.[2] If your reaction conditions or choice of reagents favor elimination, the yield of the desired ether will decrease. Other factors include incomplete reaction, impure reagents (especially wet solvents or alcohols), or suboptimal reaction temperature.[3]
Q2: I've identified a significant alkene byproduct in my final product mixture. What is it and how can I prevent its formation?
A2: The alkene byproduct is almost certainly 2-methylpropene, formed via an E2 elimination pathway.[4][5][6] This occurs when the alkoxide base abstracts a proton from the alkyl halide instead of attacking the electrophilic carbon.[5] To prevent this, the most critical factor is the proper selection of your starting materials. The S(_N)2 reaction is most efficient with primary alkyl halides.[2][7] Therefore, you should use an ethyl halide (the less hindered electrophile) and sodium isobutoxide (the more hindered nucleophile). Using sodium ethoxide and isobutyl halide will lead to a higher percentage of the elimination product.[4]
Q3: Does the choice of solvent matter for this reaction?
A3: Yes, the solvent choice is crucial. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended because they effectively solvate the cation (e.g., Na(_+)) while leaving the alkoxide nucleophile free and highly reactive.[3][8] Protic solvents, such as ethanol, can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired S(_N)2 reaction.[3] Using the parent alcohol as the solvent (e.g., isobutanol) is a common practice but may not provide the highest yields compared to a polar aprotic solvent.[2]
Q4: How long should I run the reaction and at what temperature?
A4: A typical Williamson synthesis is conducted at temperatures between 50 to 100 °C, with reaction times ranging from 1 to 8 hours.[3] Insufficient reaction time is a common reason for low yields in academic settings.[3] Reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting material has been consumed.
Advanced Troubleshooting Guide
Issue 1: Reaction Fails to Proceed or Proceeds Very Slowly
-
Causality & Explanation: A stalled reaction is often due to inactive reagents or poor reaction conditions. The alkoxide is the key nucleophile; its formation and reactivity are paramount.
-
Troubleshooting Steps:
-
Verify Alkoxide Formation: Ensure the alcohol (isobutanol) is completely deprotonated. If using sodium hydride (NaH), ensure it is fresh, as it can be deactivated by moisture. The reaction should show hydrogen gas evolution. If using metallic sodium, ensure the surface is clean and the alcohol is anhydrous.
-
Check Reagent Purity: Water is detrimental. It will protonate the alkoxide, neutralizing your nucleophile. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Increase Temperature: If the reaction is sluggish at 50 °C, gradually increase the temperature towards 80-100 °C while monitoring for byproduct formation.[3]
-
Solvent Choice: If you are using a protic solvent like isobutanol, consider switching to a polar aprotic solvent like DMF to enhance the nucleophilicity of the isobutoxide.[3][8]
-
Issue 2: Yield is Below 50% and Elimination Product Dominates
-
Causality & Explanation: This is a classic case of the E2 pathway outcompeting the S(_N)2 pathway. This is dictated by the structure of your reactants. The Williamson ether synthesis works best with methyl or primary alkyl halides.[2][9] Secondary halides give mixed results, and tertiary halides yield almost exclusively elimination products.[2][7]
-
Strategic Reagent Selection:
-
Correct Pathway (Favors S(_N)2): Sodium Isobutoxide + Ethyl Halide. Here, the electrophile is a primary alkyl halide with minimal steric hindrance, making it an excellent target for S(_N)2 attack.
-
Incorrect Pathway (Favors E2): Sodium Ethoxide + Isobutyl Halide. Although isobutyl halide is a primary halide, it is more sterically hindered than an ethyl halide. The strong, small ethoxide base can more easily access a beta-hydrogen, leading to elimination.[4]
-
-
Diagram of Competing Pathways:
Caption: SN2 vs. E2 pathways in Williamson ether synthesis.
Issue 3: Product is Contaminated with Unreacted Starting Alcohol
-
Causality & Explanation: This indicates either incomplete deprotonation of the starting alcohol or an insufficient amount of the alkylating agent (ethyl halide).
-
Troubleshooting Steps:
-
Stoichiometry Check: Use a slight excess (1.05-1.1 equivalents) of the deprotonating agent (e.g., NaH) to ensure all the isobutanol is converted to the alkoxide.
-
Equivalents of Alkyl Halide: Ensure at least a stoichiometric equivalent of the ethyl halide is used. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
Purification: Unreacted alcohol can often be removed during the aqueous workup. Washing the organic layer with water or brine can help extract the more polar alcohol. Careful fractional distillation is the most effective final purification step, as isobutanol (b.p. ~108 °C) has a significantly different boiling point than the product, this compound (b.p. ~88-90 °C).
-
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound by favoring the S(_N)2 pathway.
Materials:
-
Isobutanol (2-methyl-1-propanol), anhydrous
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide (Bromoethane)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Alkoxide Formation:
-
Under a positive pressure of inert gas, charge the flask with sodium hydride (1.1 eq).
-
Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, and carefully decant the hexane.
-
Add anhydrous DMF to the flask.
-
Slowly add anhydrous isobutanol (1.0 eq) dropwise via the dropping funnel at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, indicating complete formation of sodium isobutoxide.
-
-
S(_N)2 Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromide (1.1 eq) dropwise.
-
After addition, heat the reaction mixture to 60-70 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or GC.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with water, then with brine.
-
-
Purification:
-
Dry the combined organic layer over anhydrous MgSO(_4).
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Workflow Diagram:
Caption: Optimized workflow for the synthesis of this compound.
Data Summary Table
The following table summarizes the expected outcomes based on the choice of reactants, highlighting the importance of strategic selection to maximize yield.
| Reactant 1 | Reactant 2 | Primary Mechanism | Major Product | Expected Yield |
| Sodium Isobutoxide | Ethyl Bromide | S(_N)2 | This compound | High ( > 80%) |
| Sodium Ethoxide | Isobutyl Bromide | E2 / S(_N)2 | 2-Methylpropene | Low Ether Yield |
Note: Yields are estimates and can be influenced by specific reaction conditions and procedural execution.
References
- Filo. (2025, September 16). The product mixture obtained in the reaction of isobutyl bromide with sodium ethoxide in ethanol contains 62% 2-methyl-1propene.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis.
- Vedantu. (n.d.). How are the following ethers prepared by Williamson synthesis? A.Ethoxybenzene B. 2-methoxy-2-methylpropane.
- Gauth. (n.d.). What is the product obtained when sodium ethoxide reacts with isobutyl chloride?Tert-Butyl.
- Quora. (2018, July 12). What will form when isobutyl chloride reacts with sodium ethoxide?.
- YouTube. (2024, December 12). Williamson Ether Synthesis - IT'S JUST AN SN2 REACTION!.
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. The product mixture obtained in the reaction of isobutyl bromide with sod.. [askfilo.com]
- 5. gauthmath.com [gauthmath.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tailoredread.com [tailoredread.com]
- 9. youtube.com [youtube.com]
Common impurities in commercial ethyl isobutyl ether
Welcome to the Technical Support Center for Ethyl Isobutyl Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the use of commercial ethyl isobutyl ether in experimental settings. We will delve into the typical impurities you might encounter, their origins, and how to address them to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ethyl isobutyl ether?
A1: Commercial ethyl isobutyl ether can contain several types of impurities stemming from its synthesis, storage, and handling. The most common ones include:
-
Peroxides: Ethers are notorious for forming explosive peroxides over time when exposed to oxygen and light.[1][2][3] This is the most critical impurity to monitor due to safety concerns.
-
Unreacted Starting Materials: Depending on the synthesis route, you may find residual ethanol, isobutanol, or their corresponding halides. The Williamson ether synthesis, for example, involves the reaction of an alkoxide with an alkyl halide.[4]
-
Water: Moisture can be present from the synthesis process or absorbed from the atmosphere if the container is not properly sealed.[5][6]
-
Aldehydes: These can form from the oxidation of the ether or the precursor alcohols.[7]
-
Related Ethers: If the starting alcohols contain impurities (e.g., n-butanol instead of isobutanol), you might find small amounts of other ethers.
Q2: How do peroxides form in ethyl isobutyl ether, and what are the risks?
A2: Peroxide formation in ethers is an autoxidation process that occurs via a free-radical chain mechanism.[2] The process is initiated by light, heat, or the presence of contaminants and requires oxygen.[1] The carbon atom adjacent to the ether oxygen is particularly susceptible to hydrogen abstraction, leading to the formation of hydroperoxides and dialkyl peroxides.[2]
Risks:
-
Explosion Hazard: Peroxides can be shock-sensitive and may explode violently upon heating, concentration (e.g., during distillation or rotary evaporation), or mechanical shock.[2][3][8]
-
Reaction Interference: Peroxides are oxidizing agents and can interfere with sensitive chemical reactions, leading to unexpected side products and lower yields.
The mechanism of peroxide formation is illustrated below:
Caption: Free-radical mechanism of peroxide formation in ethers.
Q3: How can I test for the presence of peroxides in my ethyl isobutyl ether?
A3: Periodically testing for peroxides is a critical safety measure.[1][8] Two common methods are:
-
Peroxide Test Strips: These are commercially available and easy to use for organic solvents.[9] Simply dip the strip into the solvent and compare the color change to the provided chart to estimate the peroxide concentration.
-
Iodide Detection Method: A qualitative method where you mix 1-3 mL of the ether with an equal volume of acetic acid in a test tube, then add a few drops of a 5% potassium iodide solution and shake.[1][2] The appearance of a yellow to brown color indicates the presence of peroxides, as they oxidize the iodide to iodine.
Q4: My reaction is giving unexpected byproducts. Could impurities in the ethyl isobutyl ether be the cause?
A4: Absolutely. Impurities in solvents can have significant effects on pharmaceutical synthesis and other sensitive reactions.[10][11][12]
-
Peroxides: As oxidizing agents, they can react with your reagents or products, leading to oxidized byproducts.
-
Water: Can quench moisture-sensitive reagents like Grignards or organolithiums and can hydrolyze esters or other functional groups.
-
Alcohols (Ethanol, Isobutanol): Can act as nucleophiles in unintended side reactions or compete with your desired nucleophile.
-
Aldehydes: Can undergo aldol or other condensation reactions, or be reduced or oxidized, leading to a complex mixture of products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield in a moisture-sensitive reaction (e.g., Grignard, organolithium) | Presence of water or residual alcohols in the ethyl isobutyl ether. | 1. Use a freshly opened bottle of anhydrous grade solvent. 2. If using an older bottle, dry the ether over a suitable drying agent (e.g., sodium wire, molecular sieves) and distill it before use.[7] 3. Always handle the solvent under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Formation of unexpected oxidized byproducts | Presence of peroxides. | 1. Test for peroxides using test strips or the iodide method.[1][9] 2. If peroxides are present, purify the ether before use (see purification protocol below).[7] 3. For future prevention, store the ether in a cool, dark place, away from light and heat, and under an inert atmosphere.[8][9][13] |
| Inconsistent reaction outcomes between different batches of solvent | Batch-to-batch variability in impurity profiles. | 1. Analyze the solvent from each batch using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.[14][15] 2. Consider purifying the solvent before use to ensure consistency. |
| Visible discoloration or crystal formation in the ether container | High levels of peroxide formation.[8] | DO NOT MOVE OR OPEN THE CONTAINER. This could be a sign of shock-sensitive peroxide crystals. Contact your institution's Environmental Health & Safety (EH&S) department immediately for safe disposal.[8] |
Experimental Protocols
Protocol 1: Peroxide Testing using the Iodide Method
Objective: To qualitatively detect the presence of peroxides in ethyl isobutyl ether.
Materials:
-
Ethyl isobutyl ether sample
-
Test tube
-
Glacial acetic acid
-
5% Potassium Iodide (KI) solution
Procedure:
-
Add 1-3 mL of the ethyl isobutyl ether sample to a clean, dry test tube.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add 3-5 drops of the 5% potassium iodide solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observation: A yellow to brown color in either layer indicates the presence of peroxides.[1][2] The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Purification of Ethyl Isobutyl Ether (Peroxide Removal)
Objective: To remove peroxides from ethyl isobutyl ether to make it safe and suitable for experimental use.
Materials:
-
Ethyl isobutyl ether containing peroxides
-
Separatory funnel
-
Aqueous solution of ferrous sulfate (6g FeSO₄·7H₂O and 6mL concentrated H₂SO₄ in 110mL of water)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Distillation apparatus
Procedure:
-
Safety First: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
In a separatory funnel, wash the ether with an equal volume of the ferrous sulfate solution to reduce the peroxides.[7] Shake well and discard the aqueous layer.
-
Wash the ether with 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the ether with brine to remove dissolved water.
-
Dry the ether over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried ether into a distillation flask.
-
Distill the ether under an inert atmosphere. Collect the fraction boiling at the correct temperature for ethyl isobutyl ether (approximately 103-104 °C).
-
Store the purified ether in a tightly sealed, amber glass bottle under an inert atmosphere and away from light and heat.[9][13] Add a radical inhibitor like butylated hydroxytoluene (BHT) for long-term storage if desired.[8]
Protocol 3: Analytical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of commercial ethyl isobutyl ether.
Caption: A logical workflow for the purity assessment of ethyl isobutyl ether.
References
-
Peroxide Formation - Department of Chemistry and Biochemistry - The Ohio State University. [Link]
-
Autoxidation of Ethers to Peroxides and Hydroperoxides - JoVE. [Link]
-
Peroxide forming chemicals - Department of Biology, University of York. [Link]
-
Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. [Link]
-
EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. [Link]
-
Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid | Request PDF - ResearchGate. [Link]
-
Feasibility Study on the Etherification of Fermentative-Produced Isobutylene to Fully Renewable Ethyl Tert-Butyl Ether (ETBE) - MDPI. [Link]
-
Ethyl Tert Butyl Ether - SAFETY DATA SHEET. [Link]
-
Preparation of Ethers | CK-12 Foundation. [Link]
-
Material Safety Data Sheet - Ethyl ether - Cole-Parmer. [Link]
-
Byproducts formation in the ethyl tert-butyl ether (ETBE) synthesis reaction on macroreticular acid ion-exchange resins | Request PDF - ResearchGate. [Link]
- US5679872A - Process for the purification of an ether comprising two distillation steps - Google P
-
Production of ETBE (Ethyl Tert Butyl Ether) From Isobutene. [Link]
-
Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem. [Link]
-
Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry - SciELO. [Link]
-
Ethyl isobutyl ether - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]
-
18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. [Link]
-
A study on the synthesis of ethyl tert-butyl ether from isobutanol and ethanol - ResearchGate. [Link]
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Reactions of ether I Ether cleavage I Ether I Organic Chemistry I English - YouTube. [Link]
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Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. [Link]
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A REVIEW ON PHARMACEUTICAL IMPURITIES AND THEIR IMPORTANCE *Corresponding Author - ResearchGate. [Link]
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ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS (PPS251, Rev. 1.2, 02/18, KMC) RE: Ethyl Ether (Diethyl Ether) - Greenfield Global. [Link]
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Analysis of Organic Volatile Impurities in Drug Products and Drug Substances | Agilent. [Link]
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Purification of Diethyl Ether (Ethyl Ether) | PDF | Ethanol | Sulfuric Acid - Scribd. [Link]
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Organic Volatile Impurities in Drug Products and Drug Substances - ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Technical Support Center: Decomposition Pathways of 1-Ethoxy-2-methylpropane
Welcome to the technical support center for researchers studying the decomposition of 1-ethoxy-2-methylpropane (ethyl isobutyl ether). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that arise during experimental investigations. Our approach is grounded in established principles of physical organic chemistry and catalysis, drawing parallels from well-studied analogous ether systems to illuminate the pathways for this compound.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What are the primary expected decomposition pathways for this compound under thermal stress (pyrolysis)?
A1: Under pyrolytic conditions (typically temperatures above 500°C), this compound is expected to decompose primarily through two competing mechanisms: free-radical chain reactions and molecular rearrangements.[1][2]
-
Free-Radical Mechanism: This pathway is initiated by the homolytic cleavage of the weakest bond in the molecule. The C-O bonds and the C-H bonds alpha to the ether oxygen are the most likely candidates for initial cleavage, leading to a cascade of radical propagation, branching, and termination steps.[3] The major products will be a complex mixture of smaller alkanes, alkenes, and oxygenated compounds.[4]
-
Molecular Rearrangement (Elimination): This is a concerted, unimolecular pathway that typically involves a cyclic transition state. For this compound, this would likely lead to the formation of ethanol and isobutylene. This pathway is often less dominant than the free-radical route at higher temperatures but can be a significant contributor.[3]
Q2: How do the decomposition pathways differ in the presence of an acid catalyst, such as a zeolite?
A2: The introduction of a solid acid catalyst like H-ZSM-5 fundamentally alters the decomposition mechanism, favoring ionic pathways over free-radical ones.[5][6] The high acidity and shape-selective nature of zeolites can steer the reaction towards specific products.[7] The primary catalytic pathways are:
-
Catalytic Cracking/Cleavage: The ether oxygen is protonated by a Brønsted acid site on the catalyst, forming an oxonium-like intermediate.[8] This activates the C-O bonds for nucleophilic attack or elimination, leading to the formation of alcohols and alkenes (ethanol, isobutanol, ethene, isobutylene).[9]
-
Dehydration: At higher temperatures, alcohols formed during the initial cleavage can undergo subsequent dehydration on the acid sites to produce additional alkenes and water.[10][11][12]
-
Disproportionation/Isomerization: The carbocation intermediates formed during catalytic cracking can undergo rearrangements, leading to a wider range of hydrocarbon products than observed in thermal decomposition.[13]
Troubleshooting Experimental Results
Q3: My GC-MS analysis of the pyrolysis products of this compound shows a large number of small hydrocarbons (methane, ethane, propene). Is this expected, and how can I confirm the primary decomposition pathways?
A3: Yes, a complex mixture of small hydrocarbons is characteristic of a free-radical decomposition mechanism.[3] The initial radicals formed from this compound are highly reactive and will undergo subsequent β-scission, hydrogen abstraction, and termination reactions to produce a wide array of smaller, more stable molecules.
Troubleshooting Steps:
-
Low-Temperature Runs: To favor the initial decomposition steps and minimize secondary decomposition, conduct experiments at the lowest temperature at which you observe conversion. This may allow for the detection of larger, primary radical-derived products before they completely fragment.
-
Radical Scavenging Experiments: Introduce a radical scavenger, such as nitric oxide or propylene, into your reaction system.[14] A significant reduction in the reaction rate and a change in the product distribution would provide strong evidence for a free-radical chain mechanism.
-
Product Ratio Analysis: Carefully quantify the molar ratios of your products. For example, the ratio of C2 to C4 products can provide insights into which C-O bond is preferentially cleaved.
Q4: I am studying the catalytic decomposition over a zeolite catalyst and observe rapid catalyst deactivation. What are the likely causes and how can I mitigate this?
A4: Catalyst deactivation is a common issue in zeolite-catalyzed reactions, especially with oxygenates. The primary cause is typically the formation of coke, which consists of heavy, carbonaceous deposits that block the active sites and pores of the zeolite.
Mitigation Strategies:
-
Lower Reaction Temperature: High temperatures can accelerate coke formation. Determine the optimal temperature that balances a reasonable reaction rate with catalyst stability.
-
Co-feeding Water: Introducing a small amount of water vapor into the feed can sometimes help to reduce coke formation by competing for active sites and potentially gasifying coke precursors.
-
Modify Catalyst Acidity: The strength and density of acid sites influence coking. Experiment with zeolites of varying Si/Al ratios to find a catalyst with optimal acidity for your reaction. Higher Si/Al ratios generally lead to lower acid site density and can sometimes reduce coking.[6]
-
Regeneration: Periodically regenerate the catalyst by calcination in air to burn off the coke deposits. This is a standard industrial practice.
Q5: The product slate from my catalytic experiment is very complex, making it difficult to propose a clear reaction network. How can I simplify the analysis?
A5: A complex product distribution is common in catalysis. A systematic approach is needed to unravel the reaction network.
Analytical Strategy:
-
Vary Conversion: Analyze the product distribution at very low conversions (e.g., <5%). At this stage, the product slate will be dominated by the primary products of decomposition. By analyzing the products as a function of increasing conversion, you can distinguish primary products from secondary and tertiary products.
-
Test Product Stability: Introduce the suspected primary products (e.g., ethanol, isobutylene) into the reactor under the same conditions as your decomposition experiment. This will help you understand which of the observed products are due to the secondary reactions of the initial products.
-
Utilize Advanced Analytical Techniques: While GC-MS is excellent for product identification, it may not be sufficient for complex mixtures.[15][16][17][18] Consider two-dimensional gas chromatography (GCxGC) for enhanced separation of isomers and complex hydrocarbon mixtures.
Experimental Protocols and Visualizations
Protocol 1: Analysis of Liquid Products from Catalytic Decomposition by GC-MS
-
Sample Collection: Collect the liquid product from the cold trap of your reactor system.
-
Internal Standard: Add a known amount of an internal standard (e.g., undecane) to a measured volume of the liquid product. The internal standard should be a compound that is not expected to be formed in the reaction and is well-resolved from other products in the chromatogram.
-
Dilution: Dilute the sample with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for your GC-MS system.
-
GC-MS Analysis:
-
Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) for good separation of hydrocarbons and oxygenates.
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC.
-
Temperature Program: Start with a low initial oven temperature (e.g., 40°C) to resolve volatile products, and then ramp to a higher temperature (e.g., 250°C) to elute heavier compounds.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the identified products by integrating the peak areas and comparing them to the peak area of the internal standard.
-
Visualization of a Plausible Free-Radical Decomposition Pathway
Caption: A simplified representation of a free-radical chain mechanism for the thermal decomposition of this compound.
Visualization of a Catalytic Decomposition Pathway on an Acid Zeolite
Caption: A proposed ionic mechanism for the decomposition of this compound on a Brønsted acid zeolite catalyst.
Quantitative Data Summary
| Decomposition Type | Primary Products | Secondary Products | Key Intermediates |
| Thermal | Ethanol, Isobutylene, Ethyl radical, Isobutyl radical | Methane, Ethane, Ethene, Propene, Acetaldehyde, Propanal | Alkyl and alkoxy radicals |
| Catalytic (Acid) | Ethanol, Isobutanol, Ethene, Isobutylene | Diethyl ether, Diisobutyl ether, Water, Higher olefins | Oxonium ions, Carbocations |
References
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Reaction of Dimethyl Ether with Hydroxyl Radicals: Kinetic Isotope Effect and Prereactive Complex Formation. The Journal of Physical Chemistry A.
-
Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers and Aliphatic Diethers. The Journal of Physical Chemistry A.
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A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society A.
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Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. JoVE.
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The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics.
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The Cleavage of Ethers. Chemical Reviews.
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The Presence of Free Radicals in the Thermal Decomposition of Diethyl Ether. Journal of the American Chemical Society.
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Kinetic Studies on the Reactions of Hydroxyl Radicals with Diethers and Hydroxyethers. The Journal of Physical Chemistry A.
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Preparation of Ethers by Dehydration of Alcohols. BYJU'S.
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Ether cleavage. Wikipedia.
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The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society A.
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The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society A.
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The thermal decomposition of diethyl ether. I. Rate-pressure relations. Semantic Scholar.
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Reactions of Ethers-Ether Cleavage. Chemistry Steps.
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Reactions of Ethers | Organic Chemistry Lessons. YouTube.
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FREE RADICALS IN ORGANIC DECOMPOSITION REACTIONS: I. THE THERMAL DECOMPOSITION OF MIXTURES OF METHYL ETHER AND DEUTERO-ACETONE. Canadian Science Publishing.
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A pyrolysis study on C4–C8 symmetric ethers. Université d'Orléans.
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Organic Chemistry – Specific Name Reactions. Vedantu.
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Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products. MDPI.
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Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. SciELO.
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GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. ResearchGate.
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Organic Chemistry - Reactions of Ethers. YouTube.
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The catalytic dehydration of alcohols. University of Bath's research portal.
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Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
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Ethers: Structure and Reactivity. YouTube.
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Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. MDPI.
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Alkane. Wikipedia.
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GC/GCMS analysis of the petroleum ether and dichloromethane extracts of Moringa oleifera roots. National Institutes of Health.
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Gas Chromatographic Analysis of Ether — Alcohols in Carbon Removing Compounds. Oxford Academic.
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Troubleshooting: About. University of Rochester Department of Chemistry.
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Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry.
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Isobutyl ether. PubChem.
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Isobutyl ether. NIST WebBook.
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Technical Support Center: Stabilizing Carbenium Ions with 1-Ethoxy-2-methylpropane
Welcome to the technical support guide for utilizing 1-Ethoxy-2-methylpropane in synthetic protocols involving carbenium ion intermediates. This document is designed for researchers, medicinal chemists, and process development scientists who require robust methods for controlling highly reactive cationic species. Here, we move beyond simple procedural lists to explore the mechanistic underpinnings and practical troubleshooting of your experiments.
Part 1: The Core Science - Why Ethers, and Why this compound?
Carbenium ions are notoriously reactive intermediates, prone to rearrangement, elimination, and undesired side-reactions.[1][2] Controlling their fate is paramount to achieving high yields and product selectivity. The choice of solvent is not merely a medium for dissolution but an active participant in stabilizing these transient species.
Ethers, such as this compound (also known as ethyl isobutyl ether), are effective at stabilizing carbenium ions due to the presence of non-bonding electron pairs on the oxygen atom. These lone pairs can donate electron density to the vacant p-orbital of the sp²-hybridized carbocation, forming a transient oxonium ion. This interaction delocalizes the positive charge, reducing the ion's electrophilicity and extending its lifetime, thereby allowing the desired reaction to proceed.[3][4]
Figure 1. Stabilization of a carbenium ion by this compound.
This compound is a moderately polar, aprotic solvent, which is ideal for promoting the formation of ionic intermediates while not interfering with them as a nucleophile (unlike protic solvents like alcohols).[5][6] Its branched isobutyl group provides steric hindrance that can influence the stereochemical outcome of reactions and reduces the risk of the ether itself being cleaved under certain acidic conditions.[7][8]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the application of this compound.
Q1: Why should I choose this compound over more common ethers like diethyl ether or tetrahydrofuran (THF)?
A1: While diethyl ether and THF are staples in organic synthesis, this compound offers distinct advantages in specific contexts:
-
Reduced Peroxide Formation: Ethers are notorious for forming explosive peroxides upon storage. While no ether is completely immune, branched ethers like tert-amyl methyl ether (TAME), a close structural relative, are known to be less prone to peroxide formation than diethyl ether due to the nature of the carbon radicals formed.[9] This enhances safety during handling and reaction setup.
-
Optimal Boiling Point: With a boiling point around 81-94°C, it is less volatile than diethyl ether (35°C), reducing solvent loss during reactions run at room temperature or with mild heating.[10][11][12] It is also easier to remove under reduced pressure than higher-boiling solvents like dioxane.
-
Favorable Solvating Properties: Its moderate polarity effectively solvates the charged intermediates common in SN1 and Friedel-Crafts reactions without being overly reactive.[5]
Q2: Which classes of reactions are most suitable for this solvent?
A2: this compound is particularly well-suited for reactions proceeding through a carbenium ion intermediate that is prone to rearrangement. This includes:
-
SN1 Reactions: Where the rate-determining step is the formation of a carbocation. The solvent helps stabilize this intermediate, preventing immediate collapse back to the starting material.[8][13]
-
Friedel-Crafts Alkylations: In these reactions, a primary alkyl halide can generate a primary carbocation that rapidly rearranges to a more stable secondary or tertiary carbocation.[14] A stabilizing solvent can modulate this process.
-
Pinacol Rearrangements: These acid-catalyzed rearrangements of 1,2-diols involve carbocation intermediates where solvent stabilization is crucial for controlling migratory aptitudes.[2]
Q3: How pure does my this compound need to be?
A3: For reactions sensitive to moisture or protic impurities, the solvent must be rigorously dried and purified. Water can act as a competing nucleophile, quenching the carbenium ion to form an alcohol byproduct. Peroxides, if present, can initiate unwanted radical side reactions. We strongly recommend using a freshly distilled or inhibitor-free grade and drying it over a suitable agent before use. A standard protocol for this is provided in Part 4.
Data Summary: Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O | [10][15] |
| Molecular Weight | 102.17 g/mol | [10][15] |
| Boiling Point | 81.1 - 94 °C | [10][11][12] |
| Density | ~0.73 - 0.76 g/cm³ | [10][16][17] |
| Refractive Index | ~1.3749 | [10][11] |
| Polarity | Moderately Polar, Aprotic | [5] |
Part 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This guide provides a systematic approach to diagnosing and resolving common issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Wet or Impure Solvent: Water or alcohol impurities are quenching the carbenium ion. | Action: Re-purify the solvent. See Protocol 1 for drying procedures. Ensure all glassware is flame- or oven-dried. |
| 2. Insufficiently Stable Carbenium Ion: The intermediate is too high in energy to form under the reaction conditions. | Action: Consider a more potent Lewis acid or a substrate that forms a more stable (e.g., tertiary, benzylic) carbocation.[3] | |
| 3. Ether Cleavage: If using very strong acid (e.g., excess HBr, HI) and/or high temperatures, the solvent itself can be cleaved.[7][8] | Action: Use the minimum required amount of acid catalyst. Run the reaction at the lowest feasible temperature. | |
| Multiple Products / Isomers | 1. Carbocation Rearrangement: The initially formed carbenium ion is rearranging (via hydride or alkyl shift) to a more stable form before reacting.[18][19] | Action: Lower the reaction temperature to disfavor the rearrangement pathway, which often has a higher activation energy. Screen different Lewis acids. |
| 2. E1 Elimination Competition: The carbenium ion is losing a proton to form an alkene (E1) instead of being attacked by the nucleophile (SN1).[7] | Action: Perform the reaction at lower temperatures. Use a non-basic, highly nucleophilic reagent if possible. | |
| Formation of Alcohol Byproduct | 1. Trace Water in the System: As mentioned above, water is a common and effective nucleophile for carbenium ions. | Action: Rigorously dry all reagents, solvents, and glassware. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Difficulty in Product Isolation | 1. Emulsion during Workup: The ether's amphiphilic character can sometimes lead to stable emulsions with aqueous layers. | Action: Add saturated NaCl solution (brine) to the separatory funnel to increase the aqueous phase density and disrupt the emulsion. Centrifugation may be necessary in persistent cases. |
Part 4: Experimental Protocols & Workflows
Adherence to validated protocols is essential for reproducibility. The following are generalized procedures that should be optimized for your specific substrate and reaction scale.
Protocol 1: Anhydrous Solvent Preparation
Objective: To remove water and peroxides from commercial-grade this compound.
Materials:
-
This compound (commercial grade)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Sodium metal (use with extreme caution) or molecular sieves (4Å)
-
Distillation apparatus
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Pre-drying: Stir the solvent over anhydrous Na₂SO₄ for 1-2 hours to remove gross amounts of water.
-
Peroxide Test: Before distillation, test for peroxides using commercial test strips or the potassium iodide method. If peroxides are present, they must be removed by passing the solvent through a column of activated alumina or by treatment with a reducing agent.
-
Final Drying & Distillation:
-
Method A (Molecular Sieves): Decant the pre-dried solvent into a clean, oven-dried flask containing activated 4Å molecular sieves. Allow to stand for at least 12 hours. The solvent can often be used directly from the sieves.
-
Method B (Sodium Distillation - for experts only): Decant the pre-dried solvent into a dry distillation flask. Add small, freshly cut pieces of sodium metal. A benzophenone indicator can be added; a deep blue/purple color indicates an anhydrous, oxygen-free state. Distill the solvent under an inert atmosphere.
-
-
Storage: Store the anhydrous solvent over activated molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Model SN1 Reaction - Synthesis of tert-Amyl Ethyl Ether
Objective: To demonstrate the use of this compound as a stabilizing solvent in a reaction that proceeds via a tertiary carbenium ion. This is an illustrative synthesis, as a related compound, tert-amyl ethyl ether, is often made via etherification.[20][21][22]
Figure 2. General workflow for a laboratory-scale SN1 reaction.
Materials:
-
tert-Amyl chloride (2-chloro-2-methylbutane)
-
Ethanol
-
Anhydrous this compound (as solvent)
-
Mild, non-nucleophilic base (e.g., 2,6-lutidine)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
Setup: Assemble a dry, round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere of nitrogen or argon.
-
Reagents: Charge the flask with anhydrous this compound. Add tert-amyl chloride (1.0 eq) and the non-nucleophilic base (1.1 eq).
-
Reaction Initiation: Add ethanol (1.5 eq) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting alkyl halide by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer twice with diethyl ether or dichloromethane.[14]
-
Washing: Combine the organic layers and wash successively with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and finally, brine.[14]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product (tert-amyl ethyl ether) by fractional distillation.
-
Analysis: Confirm the product structure and purity using NMR spectroscopy and GC-MS.
Part 5: Safety and Handling
This compound is a flammable liquid and should be handled with appropriate care.[15][23]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H225: Highly flammable liquid and vapor | Flammable liquids, Category 2 | Keep away from heat, sparks, open flames. Use non-sparking tools. Keep container tightly closed.[15][23] |
| H336: May cause drowsiness or dizziness | Specific target organ toxicity, single exposure; Narcotic effects | Avoid breathing vapors. Use only in a well-ventilated area.[15][23] |
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves.[24] All manipulations should be performed in a certified chemical fume hood.
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Technical Support Center: Acid-Catalyzed Dehydration for Ether Preparation
Welcome to the technical support center for ether preparation via acid-catalyzed dehydration of alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis method. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the acid-catalyzed dehydration of alcohols to form ethers. Each entry provides a diagnosis of the potential cause and a step-by-step protocol for resolution.
Issue 1: Low or No Yield of the Desired Ether Product.
Q: My reaction has resulted in a very low yield of the expected ether, or no ether at all. What are the likely causes and how can I rectify this?
A: A low yield of ether is one of the most common issues in this synthesis and typically points to suboptimal reaction conditions that favor competing side reactions. The primary culprits are improper temperature control and the choice of alcohol substrate.
Root Cause Analysis:
-
Incorrect Temperature: The acid-catalyzed dehydration of alcohols is highly temperature-sensitive. At lower temperatures (e.g., ~130-140°C for ethanol), bimolecular substitution (S(_N)2) is favored, leading to ether formation.[1][2] As the temperature increases (e.g., above 150°C for ethanol), the elimination reaction (E1 or E2) begins to dominate, producing the corresponding alkene instead of the ether.[1][2]
-
Inappropriate Alcohol Substrate: This method is most effective for producing symmetrical ethers from primary alcohols.[1][3][4] Secondary and tertiary alcohols are highly prone to dehydration via an E1 mechanism due to the stability of the resulting secondary and tertiary carbocation intermediates.[2][5][6] This makes alkene formation the predominant pathway for these substrates.[2][3]
-
Insufficient Alcohol Concentration: The reaction mechanism involves one molecule of alcohol acting as a nucleophile to attack another protonated alcohol molecule.[7] If the alcohol concentration is not kept in excess, the intramolecular elimination pathway can become more favorable.[2]
Troubleshooting Protocol:
-
Optimize Reaction Temperature:
-
Carefully monitor and control the reaction temperature using a reliable heating mantle and thermometer.
-
For the synthesis of diethyl ether from ethanol, maintain the temperature between 130-140°C.[1]
-
If alkene formation is suspected (e.g., by gas evolution), immediately lower the reaction temperature.
-
-
Verify Substrate Suitability:
-
This method is not recommended for secondary or tertiary alcohols due to the high propensity for alkene formation.[2][3][6]
-
For synthesizing ethers from secondary or tertiary alcohols, or for preparing unsymmetrical ethers, the Williamson Ether Synthesis is a more reliable alternative.[2][7][8] This method involves reacting an alkoxide with a primary alkyl halide and is less prone to elimination side reactions.[9][10]
-
-
Ensure Excess Alcohol:
-
Maintain an excess of the alcohol reactant in the reaction mixture to favor the bimolecular S(_N)2 pathway required for ether formation.[2]
-
Issue 2: My main product is an alkene, not an ether.
Q: I've analyzed my product mixture and found that the major component is an alkene. Why did this happen and how can I favor ether formation?
A: The formation of an alkene is the primary competing reaction in the acid-catalyzed dehydration of alcohols. This outcome is a clear indication that the reaction conditions have favored elimination over substitution.
Scientific Rationale:
The acid-catalyzed dehydration of an alcohol proceeds via a protonated alcohol intermediate, which has a good leaving group (water).[1][3] From this point, the reaction can proceed via two main pathways, which are in competition:
-
Substitution (S(_N)2 for primary alcohols): A second alcohol molecule acts as a nucleophile, attacking the protonated alcohol to form a protonated ether, which is then deprotonated. This pathway is favored at lower temperatures.[1][4]
-
Elimination (E2 for primary, E1 for secondary/tertiary): A base (another alcohol molecule or water) removes a proton from a beta-carbon, leading to the formation of a double bond (alkene) and elimination of water. This pathway is favored at higher temperatures and with sterically hindered alcohols.[2][11]
The decision gate between these two pathways is primarily controlled by temperature and the structure of the alcohol, as summarized in the table below.
Table 1: Temperature and Substrate Effects on Dehydration Products
| Alcohol Type | Optimal Temperature for Ether (S(_N)2) | Temperature Favoring Alkene (Elimination) | Primary Product with 2° & 3° Alcohols |
| Primary | ~130-140°C (e.g., Ethanol)[1][7] | > 150°C (e.g., Ethanol)[1][2] | Ether (at lower temp), Alkene (at higher temp) |
| Secondary | Not Recommended | Prone to elimination at most temperatures | Alkene[2][3][6] |
| Tertiary | Not Recommended | Readily eliminates even at moderate temperatures | Alkene[2][3][6] |
Visualizing the Competing Pathways
The following diagram illustrates the critical decision point after the alcohol is protonated.
Caption: Competing S(_N)2 and E2 pathways in alcohol dehydration.
Corrective Protocol:
-
Reduce Reaction Temperature: As the primary control variable, lower the temperature to the range optimal for ether formation for your specific primary alcohol (typically 130-140°C).[1]
-
Use a Milder Acid Catalyst: While strong acids like sulfuric acid are common, they can also promote charring and side reactions.[12] Consider using phosphoric acid, which is less oxidizing and can lead to a cleaner reaction.[12]
-
Consider an Alternative Synthesis: If you are working with secondary or tertiary alcohols, or require an unsymmetrical ether, this method is fundamentally unsuitable. The Williamson Ether Synthesis is the industry-standard alternative for these cases.[2][4][8]
Issue 3: I am trying to synthesize an unsymmetrical ether and my product is an inseparable mixture.
Q: I used a mixture of two different primary alcohols to create an unsymmetrical ether, but my final product is a mixture of three different ethers. Is there a way to make this synthesis selective?
A: No, the acid-catalyzed dehydration method is inherently non-selective for the preparation of unsymmetrical ethers.[1][2][4]
Explanation of Non-Selectivity:
When you use a mixture of two different primary alcohols (e.g., R-OH and R'-OH), the protonation step is not selective.[13] Both alcohols will be protonated. Subsequently, any non-protonated alcohol molecule can act as a nucleophile. This leads to a statistical mixture of three possible products:
-
Symmetrical Ether 1: R-O-R (from R-OH attacking a protonated R-OH)
-
Symmetrical Ether 2: R'-O-R' (from R'-OH attacking a protonated R'-OH)
-
Unsymmetrical Ether: R-O-R' (from either R-OH attacking protonated R'-OH, or vice-versa)
This results in a low yield of your desired product and a difficult purification challenge.[1]
Troubleshooting Workflow for Ether Synthesis
Caption: Decision workflow for selecting the correct ether synthesis method.
Recommended Solution:
For the synthesis of unsymmetrical ethers, the Williamson Ether Synthesis is the superior and recommended method.[2][13] This reaction involves an S(_N)2 reaction between an alkoxide and an alkyl halide (or tosylate).[9][10] By choosing your reagents carefully (typically a less sterically hindered alkyl halide), you can achieve a highly selective synthesis of the desired unsymmetrical ether.[8]
Frequently Asked Questions (FAQs)
Q1: What are the necessary safety precautions when performing an acid-catalyzed dehydration?
A: This reaction involves hazardous materials and conditions. Key safety precautions include:
-
Always work in a well-ventilated fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Use concentrated acids like sulfuric or phosphoric acid with extreme care. They are highly corrosive.
-
The reaction is typically heated. Use a heating mantle and avoid open flames, as the alcohols and resulting ethers/alkenes can be flammable.[14]
-
Be aware that the reaction can release flammable and toxic gases.[14]
-
When purifying the product, be cautious as ethers can form explosive peroxides over time.
Q2: How can I purify my ether product from the reaction mixture?
A: Purification typically involves several steps:
-
Distillation: If there is a significant boiling point difference between the ether product and the starting alcohol, distillation can be an effective first step to separate the volatile ether.[15]
-
Washing: The crude distillate may contain unreacted alcohol and residual acid. It should be washed with a sodium bicarbonate solution to neutralize the acid, followed by water to remove any remaining salts or water-soluble impurities.
-
Drying: The washed ether should be dried over an anhydrous drying agent like calcium chloride or magnesium sulfate.
-
Final Distillation: A final fractional distillation of the dried ether can yield a pure product. For removing residual alcohol impurities, one patented method involves reacting the mixture with sulfamic acid to form non-volatile esters, allowing the pure ether to be distilled off.[16]
Q3: What is the mechanism for ether formation from primary alcohols?
A: The formation of symmetrical ethers from primary alcohols follows an S(_N)2 mechanism.[1][3][4] The three main steps are:
-
Protonation: The acid catalyst protonates the hydroxyl group of an alcohol molecule, converting it into a good leaving group (-OH2+).[1][3]
-
Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile and attacks the carbon atom bonded to the leaving group in a backside attack.[3][17] This displaces a water molecule and forms a protonated ether.
-
Deprotonation: A weak base (like water or another alcohol molecule) removes the proton from the protonated ether to yield the final ether product and regenerate the acid catalyst.[1][17]
Q4: Why can't I use HCl or HBr as the acid catalyst?
A: While HCl and HBr are strong acids, their conjugate bases (Cl- and Br-) are good nucleophiles. These halide ions can compete with the alcohol nucleophile and attack the protonated alcohol, leading to the formation of an alkyl halide as a significant byproduct.[15] Sulfuric acid (H2SO4) and phosphoric acid (H3PO4) are preferred because their conjugate bases (HSO4- and H2PO4-) are poor nucleophiles and are less likely to participate in competing substitution reactions.[15]
References
- Chemistry Dehydration Of Alcohols - SATHEE. (n.d.).
- Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry.
- Preparation of Ethers by Dehydration of Alcohols. (n.d.). BYJU'S.
- Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. (2023, April 30). JoVE.
- Acid-Catalyzed Dehydration of an Alcohol. (n.d.). Labflow.
- Dehydration of Alcohols to Make Ethers. (2023, January 22). Chemistry LibreTexts.
- Dehydration of alcohols | Alcohols, phenols and ethers | Grade 12 | Chemistry. (2025, September 26). Khan Academy via YouTube.
- Preparing Ethers. (2025, February 24). Chemistry LibreTexts.
- Purification of ethers. (n.d.). Google Patents.
- Dehydration of alcohols. (n.d.). Chemguide.
- Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018, June 11). ACS Earth and Space Chemistry.
- Preparation of ethers | Alcohols, phenols & ethers | Grade 12 | Chemistry | Khan Academy. (2025, August 26). Khan Academy via YouTube.
- Williamson ether synthesis. (n.d.). Wikipedia.
- Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts.
- NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. (n.d.). BYJU'S.
- DEHYDRATED ALCOHOL. (n.d.). Equistar Chemicals, LP.
- Preparation of Simple Symmetrical Ethers Via Acid Catalyzed Dehydration. (2019, February 22). Organic Chemistry at SD Miramar College via YouTube.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Preparation of ethers by acid dehydration of secondary or tetiary alco. (n.d.). Doubtnut.
- Why is williamson ether rxn a better method to make unsymmetrical ethers instead of H2SO4? (2024, August 28). Quora.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 12. chemguide.co.uk [chemguide.co.uk]
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- 14. SATHEE: Chemistry Dehydration Of Alcohols [satheejee.iitk.ac.in]
- 15. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 16. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Peroxide Contaminants in Ethyl Isobutyl Ether
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding peroxide formation and detection in ethyl isobutyl ether.
Q1: Why is peroxide formation in ethyl isobutyl ether a significant concern?
A1: Ethers like ethyl isobutyl ether can react with atmospheric oxygen through a process called autoxidation to form unstable and potentially explosive peroxides. This [1][2][3]reaction proceeds via a free-radical chain mechanism, often initiated by light and heat. These[2][4] peroxides, particularly hydroperoxides and polymeric peroxides, are highly sensitive to thermal and mechanical shock. If al[1][3][5]lowed to concentrate, such as during distillation or evaporation, they can detonate violently, posing a severe safety hazard in the laboratory. Numer[1][6][7]ous laboratory accidents, some fatal, have been attributed to the unexpected detonation of ether peroxides.
Q2[1]: How can I visually inspect a container of ethyl isobutyl ether for peroxide contamination?
A2: While not a definitive test, visual inspection is a critical first step. Examine the container for any signs of crystallization, particularly around the cap or within the liquid. The f[6][8]ormation of a viscous oily layer or a precipitate can also indicate the presence of dangerous levels of peroxides. If yo[6][8]u observe any of these signs, do not attempt to open or move the container . Treat[6][8] it as a potential bomb and contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal.
Q3[6]: What are the reliable methods for detecting the presence of peroxides in ethyl isobutyl ether?
A3: There are several reliable methods for detecting peroxides. Two common and effective qualitative tests are:
-
Potassium Iodide (KI) Test: This is a highly sensitive method. To pe[8]rform the test, mix a small sample of the ether with an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yel[9]low color indicates the presence of peroxides, while a brown color suggests a high and dangerous concentration. Starc[9][10]h solution can be added to enhance the visibility of a positive result, which will produce a dark blue or purple color.
-
[1]Peroxide Test Strips: Commercially available test strips offer a convenient and semi-quantitative method for routine screening. Simpl[1][9]y dip the strip into the ether, allow the solvent to evaporate, and then moisten the test zone. A blu[1]e color indicates the presence of peroxides, with the intensity of the color corresponding to the concentration. It's [9][11]important to note that these strips may have reduced sensitivity to certain polymeric peroxides.
Q4[1]: What is a safe level of peroxide concentration for general laboratory use?
A4: The acceptable level of peroxide contamination depends on the intended application. The following table provides general guidelines:
| Peroxide Concentration | Hazard Level & Recommended Action |
| < 3 ppm | Reasonably safe for most laboratory procedures involving moderate quantities. |
| [6][12]3 - 30 ppm | Possible moderate hazard. Avoid any procedures that concentrate the peroxides. Consider disposal if the ether will not be used promptly. |
| [6][12]> 30 ppm** | Unacceptable and poses a serious hazard. The ether must be decontaminated before use or disposed of properly. |
| [6][12]Visible Crystals or Layers | Extremely Dangerous. Do not handle. Contact EHS for immediate disposal. |
[6][8]Q5: How does storage practice influence peroxide formation?
A5: Proper storage is crucial in minimizing peroxide formation. Ethers should be stored in tightly sealed, air-impermeable containers, such as amber glass bottles, to protect them from light and air. Store[7][13] in a cool, dark place. It is[1] also critical to label containers with the date received and the date opened to track their age. Avoid[1][14] storing ethers in refrigerators that are not spark-proof. Purch[1]asing smaller quantities that will be consumed quickly is a recommended practice to prevent the accumulation of peroxides over time.
[8][16]Section 2: Troubleshooting Guides
This section provides step-by-step solutions to specific problems you might encounter during your experiments.
Issue 1: Positive Peroxide Test in Ethyl Isobutyl Ether Slated for Distillation
Causality: Distillation or any process involving evaporation will concentrate non-volatile peroxides, significantly increasing the risk of a violent explosion. There[6][7]fore, it is imperative that ethers are peroxide-free before being heated or concentrated.
Tr[6]oubleshooting Protocol:
-
Immediate Action: Do not proceed with the distillation.
-
Quantify the Hazard: Use peroxide test strips or a quantitative analytical method to determine the approximate concentration of peroxides.
-
Select a Removal Method: Based on the concentration and your experimental needs, choose one of the following validated methods for peroxide removal.
Ex[8][17]perimental Workflow: Peroxide Removal
Caption: Workflow for selecting a peroxide removal method.
Detailed Protocol: Method A - Acidified Ferrous Sulfate Treatment
This protocol describes the chemical reduction of peroxides using ferrous sulfate. The Fe(II) ions reduce the peroxides, being oxidized to Fe(III) in the process.
Materials:
-
Peroxidized ethyl isobutyl ether
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Separatory funnel
-
Peroxide test strips
Procedure:
-
Prepare the Reagent: In a fume hood, prepare a fresh solution by dissolving 60 g of ferrous sulfate heptahydrate in 110 mL of distilled water, then carefully add 6 mL of concentrated sulfuric acid.
-
[7]Extraction: For every 1 liter of ether, add approximately 100 mL of the freshly prepared ferrous sulfate solution to a separatory funnel.
-
[16]Gentle Shaking: Stopper the funnel and shake gently, periodically venting to release any pressure. Vigorous shaking is not recommended initially.
-
Separation: Allow the layers to separate and drain the aqueous (bottom) layer.
-
Retest: Test a small sample of the ether layer for the presence of peroxides using a test strip.
-
Repeat if Necessary: If the test is positive, repeat the washing procedure with a fresh portion of the ferrous sulfate solution until a negative test is obtained.
-
[1]Final Wash: Wash the ether with distilled water to remove any residual acid and iron salts.
-
Drying: Dry the purified ether over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Detailed Protocol: Method B - Activated Alumina Column Chromatography
This method relies on the adsorption and decomposition of hydroperoxides on the surface of activated alumina.
-
Peroxidized ethyl isobutyl ether
-
Activated alumina (basic or neutral, 80-200 mesh)
-
Chromatography column
-
Glass wool or fritted disc
-
Peroxide test strips
Procedure:
-
Prepare the Column: Place a small plug of glass wool at the bottom of a chromatography column. Add a layer of sand. Prepare a slurry of activated alumina in a non-peroxidized solvent and pour it into the column. Allow the solvent to drain until it is level with the top of the alumina bed. A general guideline is to use about 100 g of alumina for every 100 mL of solvent to be purified.
-
[8][10]Load the Ether: Carefully add the peroxidized ethyl isobutyl ether to the top of the column.
-
Elution: Allow the ether to pass through the column under gravity. Collect the purified ether.
-
Test the Eluate: Test the collected ether for the presence of peroxides.
-
Important Note: This process will also remove any inhibitors (like BHT) present in the solvent. The p[1][9]urified ether should be used immediately, as it will be more susceptible to peroxide formation.
-
[1]Decontaminate Alumina: After use, the alumina may contain concentrated peroxides and should be treated as hazardous. Flush[8][17] the column with a dilute acidic solution of ferrous sulfate before disposal.
Issue 2: An Opened Bottle of Ethyl Isobutyl Ether of Unknown Age is Found
Causality: The age of an ether is a critical factor in assessing the potential for peroxide formation. The longer the exposure to air, the higher the likelihood of dangerous peroxide levels. Uninh[2]ibited ethers can form hazardous levels of peroxides within months of being opened.
Tr[1]oubleshooting Protocol:
-
Safety First: Do not move or shake the bottle unnecessarily.
-
[1]Visual Inspection: Carefully inspect the bottle for the signs mentioned in FAQ Q2 (crystals, discoloration, oily layers). If any are present, do not proceed. Contact EHS.
-
[6]Test Before Opening (If Safe): If the cap is not rusted or stuck and there are no visible signs of peroxide formation, you may consider testing. However, be aware that friction from opening a cap with crystallized peroxides on the threads can cause an explosion.
-
[1][10]Testing Protocol: If you deem it safe to proceed, carefully open the container in a fume hood, away from any ignition sources. Immediately test for peroxides using one of the methods described in FAQ Q3.
-
Decision Making:
-
Negative Test: The ether may be safe for use, but it is advisable to add a radical inhibitor like Butylated Hydroxytoluene (BHT) if it will be stored further. * Positive Test: Proceed with one of the peroxide removal methods described above or dispose of the ether through your institution's hazardous waste program.
-
Logical Relationship: Age, Inhibitors, and Peroxide Risk
Caption: Factors contributing to increased peroxide risk in ethers.
Section 3: Proactive Safety and Prevention
Q6: Are there any inhibitors I can add to purified ethyl isobutyl ether to prevent future peroxide formation?
A6: Yes. Adding a free-radical scavenger can significantly prolong the safe storage life of the ether. Butylated hydroxytoluene (BHT) is a common and effective inhibitor, typically added at concentrations of 10-300 ppm. However, be aware that inhibitors like BHT can interfere with certain applications, particularly those requiring high optical purity due to its strong UV absorbance.
Q7: What is the final word on safety when working with potentially peroxidized ethers?
A7: Always err on the side of caution. If there is any doubt about the safety of a container of ethyl isobutyl ether, do not use it. The risks associated with peroxide explosions are severe. Perso[1]nal protective equipment, including safety glasses and a face shield, should always be worn when handling these compounds. All w[6]ork involving the potential for peroxide concentration must be conducted behind a safety shield in a properly functioning chemical fume hood.
[6]
References
- The University of Edinburgh. (n.d.). Ethers - storage and the detection and removal of peroxides. Retrieved from The University of Edinburgh Health and Safety Department website.
- JoVE. (2025). Autoxidation of Ethers to Peroxides and Hydroperoxides. Journal of Visualized Experiments.
- Sigma-Aldrich. (n.d.). Solvent Stabilizer Systems.
- University of California, Riverside. (2021, February). Handling and Removing Peroxides. Environmental Health & Safety.
- University of California, Santa Barbara. (2025). Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds.
- Wikipedia. (2025, December). Diethyl ether peroxide.
- askIITians. (2017, March 3). How to detect presence of peroxide in ether???? Please answer me.
- Dugan, P. R. (1961). Rapid Detection of Traces of Peroxide in Ethers. Analytical Chemistry, 33(12), 1630–1631.
- University of California, Berkeley. (n.d.). Safe Handling of Peroxide-Formers (PFs). Environment, Health & Safety.
- Princeton University. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Environmental Health & Safety.
- University of British Columbia. (2023, April). Working Safely with Peroxide Forming Compounds. Safety & Risk Services.
- Dukes, J. A. (1951).
- Western Sydney University. (2008, July). Ethers and peroxide forming compounds.
- University of Texas at Dallas. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety.
- University of British Columbia Vancouver. (2014, February 2). Guideline Handling and Removing Peroxides. Safety & Risk Services.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Clark, D. E. (2001). Peroxides and peroxide-forming compounds. Chemical Health and Safety, 8(5), 12-22.
- University of Wisconsin-Madison. (2022, August). Control and Safe Use of Peroxide Formers.
- Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines.
- Burfield, D. R. (1982). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry, 47(20), 3821–3824.
- University of Southern California. (n.d.). Organic Peroxide Formers. Environmental Health & Safety.
- Yale University. (n.d.). PEROXIDE FORMING CHEMICALS. Environmental Health & Safety.
- University of California, Los Angeles. (n.d.). PEROXIDE FORMING CHEMICALS.
- Clark, D. E. (n.d.). Peroxides and peroxide- forming compounds.
- Sciencemadness Discussion Board. (2020, February 2).
- YouTube. (2025, January 8). Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43.
- U.S. Patent No. US2556248A. (1951). Ether purification by distillation and adsorption.
Sources
- 1. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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- 9. ehs.wisc.edu [ehs.wisc.edu]
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- 15. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
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- 18. uwyo.edu [uwyo.edu]
Optimizing reaction conditions with 1-Ethoxy-2-methylpropane solvent
An authoritative guide for researchers, scientists, and drug development professionals on leveraging 1-Ethoxy-2-methylpropane as a solvent. This technical support center provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure experimental success.
As a Senior Application Scientist, this guide is designed to provide you with both the foundational knowledge and the practical, field-tested insights necessary to optimize your reaction conditions using this compound (Ethyl Isobutyl Ether). We will move beyond simple procedural lists to explore the causal relationships in your experimental setup, ensuring each protocol is a self-validating system for robust and reproducible results.
Section 1: Core Solvent Properties and Safety
Understanding the fundamental characteristics of this compound is the bedrock of its effective use. Its properties make it a viable alternative to other ether solvents in various applications, including as a medium for organometallic reactions and as a general-purpose solvent for organic compounds.[1][2][]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 627-02-1 | [4][5] |
| Molecular Formula | C₆H₁₄O | [1][6] |
| Molecular Weight | 102.17 g/mol | [4][7] |
| Boiling Point | 81-94 °C | [2][7] |
| Melting Point | -95 °C | [2] |
| Density | ~0.73 - 0.76 g/cm³ | [7][8] |
| Solubility | Slightly soluble in water; miscible with organic solvents. | [2] |
| Polarity | Moderate | [1] |
| Vapor Pressure | 82.9 mmHg at 25°C | [7][8] |
| Flash Point | Highly Flammable (GHS Category 2) | [4] |
1.1: Critical Safety and Handling Protocols
This compound is a highly flammable liquid and its vapors may cause drowsiness or dizziness.[4] Adherence to strict safety protocols is non-negotiable.
-
Ventilation and Handling : Always handle this solvent in a well-ventilated area, preferably within a chemical fume hood.[2][9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9][10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including tightly fitting safety goggles, flame-resistant gloves, and impervious clothing.[2][9] For situations where exposure limits may be exceeded, a full-face respirator is necessary.[9]
-
Storage : Store in a cool, well-ventilated place away from heat and ignition sources. Keep containers tightly closed to prevent the formation of potentially explosive peroxides, a known risk with ether solvents.[11]
-
First Aid :
-
Inhalation : Move the individual to fresh air. If they feel unwell, seek medical attention.[9][10]
-
Skin Contact : Immediately remove contaminated clothing and rinse the skin with plenty of water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[10]
-
Ingestion : Rinse mouth with water and seek medical attention.[9]
-
Section 2: Troubleshooting Guide for Reaction Optimization
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Issue Cluster: Low or No Reaction Yield in Organometallic Reactions (e.g., Grignard Synthesis)
Question 1: My Grignard reaction fails to initiate or results in a very low yield. What are the most common causes when using this compound?
Answer: Failure in Grignard reactions is almost always traced back to three primary factors: reagent inactivity, the presence of moisture or other acidic protons, and improper temperature control.[12]
-
Cause A: Presence of Water or Protic Impurities. Grignard reagents are potent bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on glassware.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere).[12] The this compound must be anhydrous. While commercially available anhydrous grades are reliable, for highly sensitive reactions, consider drying the solvent yourself.
-
-
Cause B: Inactive Magnesium Surface. The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Cause C: Incorrect Rate of Addition. Adding the alkyl halide too quickly can lead to side reactions, such as Wurtz coupling, which diminishes the yield of your desired Grignard reagent.[13]
-
Solution: Add the alkyl halide solution dropwise to maintain a gentle reflux. This ensures the local concentration of the halide remains low, favoring the formation of the Grignard reagent over side products.
-
Question 2: I've formed the Grignard reagent successfully, but the subsequent reaction with my electrophile (e.g., a ketone or ester) is low-yielding. Why?
Answer: This points to issues with reaction conditions or the stability of the intermediate products. Ethereal solvents like this compound are excellent at solvating the Grignard reagent, but temperature and stoichiometry are critical.[12]
-
Cause A: Unoptimized Reaction Temperature. The addition of the Grignard reagent to a carbonyl compound is highly exothermic. Running the reaction at too high a temperature can promote side reactions or decomposition.
-
Solution: Cool the electrophile solution in this compound to 0 °C or lower before slowly adding the Grignard reagent.[14] Monitor the reaction progress by TLC to determine the optimal reaction time at that temperature.
-
-
Cause B: Double Addition to Esters. When using an ester as an electrophile, the initial ketone intermediate is often more reactive than the starting ester, leading to a second Grignard addition and the formation of a tertiary alcohol as a byproduct.[15]
-
Solution: This is a classic challenge. Employing cryogenic temperatures (e.g., -40 °C to -78 °C) can significantly slow down the second addition, allowing for the isolation of the ketone.[15] Alternatively, using a more highly coordinating solvent or a less reactive Grignard reagent can sometimes improve selectivity.
-
Below is a workflow to guide your troubleshooting process for low-yield reactions.
Sources
- 1. CAS 627-02-1: this compound | CymitQuimica [cymitquimica.com]
- 2. Gas detectors and respiratory protection equipments C6H14O (this compound), CAS number 627-02-1 [en.gazfinder.com]
- 4. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]
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- 7. Cas 627-02-1,this compound | lookchem [lookchem.com]
- 8. This compound|lookchem [lookchem.com]
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- 11. 2-METHYL-2-ETHOXYPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Troubleshooting Low Conversion Rates in Etherification
Welcome to the technical support center for etherification reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their etherification experiments. Instead of a rigid checklist, we will explore the underlying chemical principles to empower you to make informed decisions and optimize your synthetic routes.
Section 1: Foundational Principles and Initial Checks
Before delving into specific reaction types, it's crucial to address the fundamentals that underpin successful etherification. Low conversion is often a symptom of overlooking these core principles.
FAQ 1: My etherification reaction is not working at all, or the conversion is extremely low. Where do I start?
When facing a stalled or very low-yield reaction, a systematic review of your setup and reagents is the most effective starting point. Often, the issue lies in the preparation rather than the reaction chemistry itself.
A. The Critical Role of Anhydrous Conditions
Many etherification reactions, particularly the Williamson ether synthesis, are highly sensitive to moisture.[1] Water can react with strong bases, consume organometallic reagents, and hydrolyze starting materials, leading to a cascade of problems.[1][2]
-
Expert Insight: Don't just assume your reagents are dry. Commercial "anhydrous" solvents can pick up moisture over time. It's best practice to use freshly dried solvents. Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[1]
B. Reagent Purity and Integrity
The purity of your starting materials is paramount. Impurities can introduce side reactions or inhibit your catalyst.[1]
-
Alcohol/Phenol Substrate: Ensure your alcohol or phenol is free of residual water and other impurities.
-
Electrophile (e.g., Alkyl Halide): Alkyl halides can degrade over time, especially if exposed to light or air. It's advisable to use freshly purified or newly purchased reagents.
-
Base/Catalyst: Solid bases like sodium hydride (NaH) can appear fine but may have an inactive outer layer of sodium hydroxide from exposure to air.[1] A grayish appearance of NaH can indicate deactivation.[1]
C. Reaction Monitoring: Your Window into the Reaction
Relying solely on the reaction time stated in a procedure is a common pitfall. The progress of your reaction should be actively monitored.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively track the consumption of starting materials and the formation of the product.[3][4] It can quickly tell you if the reaction is progressing, stalled, or complete.
-
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR): For more quantitative analysis, GC and NMR spectroscopy can provide precise conversion rates and identify byproducts.[5][6][7]
Section 2: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, is a cornerstone of ether synthesis.[8] However, its success is highly dependent on several factors.
FAQ 2: I'm seeing significant amounts of an elimination byproduct (alkene) in my Williamson ether synthesis. What's causing this and how can I fix it?
This is a classic issue in Williamson ether synthesis and points to the competition between SN2 (substitution) and E2 (elimination) pathways.[1]
Causality: The alkoxide is not only a good nucleophile but also a strong base.[3] When it reacts with a sterically hindered alkyl halide, it can more easily remove a proton from a beta-carbon (E2) than attack the electrophilic carbon (SN2).[9]
Troubleshooting Steps:
-
Re-evaluate your disconnection strategy: The choice of which starting material is the alkoxide and which is the alkyl halide is critical.[10] To minimize elimination, the alkyl halide should be as sterically unhindered as possible (methyl > primary > secondary).[8] Tertiary alkyl halides are generally unsuitable as they almost exclusively undergo elimination.[1][3]
Alkyl Halide Type Primary Reaction Pathway Expected Outcome Methyl or Primary SN2 Good to excellent ether yield Secondary SN2 and E2 Mixture of ether and alkene Tertiary E2 Almost exclusively alkene -
Lower the reaction temperature: While higher temperatures increase the reaction rate, they often favor elimination over substitution.[1][11] Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the SN2:E2 ratio.
-
Choice of Base and Solvent: While strong bases are needed to form the alkoxide, their strength can also promote elimination. In some cases, using a milder base like potassium carbonate in a polar aprotic solvent (e.g., DMF, acetonitrile) can be beneficial.[12] Protic solvents tend to slow down the SN2 reaction rate.[12]
Diagram: SN2 vs. E2 Competition
Caption: Factors influencing the competition between SN2 and E2 pathways.
Section 3: Troubleshooting Acid-Catalyzed Etherification
Acid-catalyzed dehydration of alcohols is another common method for ether synthesis, particularly for symmetrical ethers from primary alcohols.[11][13]
FAQ 3: My acid-catalyzed etherification of a primary alcohol is giving me a low yield and a lot of alkene. What's wrong?
This is a classic case of the reaction conditions favoring elimination over substitution.
Causality: The acid protonates the alcohol, turning the hydroxyl group into a good leaving group (water).[11][14] A second molecule of alcohol can then act as a nucleophile (SN2) to form the ether. However, if the temperature is too high, an E2 elimination will dominate, forming an alkene.[11][13]
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. For example, the optimal temperature for the formation of diethyl ether from ethanol is around 130-140°C.[11] Above 150°C, ethylene formation becomes the major pathway.[11] You must carefully control the temperature to favor ether formation.
-
Use of Excess Alcohol: To favor the bimolecular SN2 reaction, it's often beneficial to use one of the alcohols in excess.[13]
-
Substrate Limitations: This method is generally not suitable for secondary and tertiary alcohols, as they readily form stable carbocations and undergo E1 elimination to form alkenes.[11][13] It is also not ideal for producing unsymmetrical ethers, as it will result in a mixture of products.[9][11]
Diagram: Temperature Control in Acid-Catalyzed Etherification
Caption: Temperature dictates the outcome of acid-catalyzed alcohol dehydration.
Section 4: Catalyst-Related Issues in Heterogeneous Etherification
For industrial applications and green chemistry, solid acid catalysts like zeolites are often employed.[15] However, these catalysts can lose their effectiveness over time.
FAQ 4: My reaction with a solid acid catalyst (e.g., zeolite) started well but then the conversion rate dropped significantly. What is happening to my catalyst?
This phenomenon is known as catalyst deactivation. The primary causes are coking, poisoning, and structural changes.[16]
A. Coking:
-
Causality: "Coke" is a carbonaceous deposit that forms on the catalyst surface, blocking the active sites.[15] In etherification, this can be caused by the oligomerization of alkenes or the decomposition of other organic molecules at high temperatures.[15]
-
Diagnosis: The spent catalyst may appear darkened. Characterization techniques like thermogravimetric analysis (TGA) can quantify the amount of coke.
-
Mitigation:
-
Optimize reaction temperature to minimize side reactions that lead to coke formation.[17]
-
Periodic regeneration of the catalyst by controlled combustion of the coke in air.
-
B. Poisoning:
-
Causality: Certain impurities in the feedstock can strongly adsorb to the active sites of the catalyst, rendering them inactive.[16] Common poisons include sulfur and nitrogen compounds.[16]
-
Diagnosis: A thorough analysis of your feedstock for potential catalyst poisons is necessary.
-
Mitigation: Purify the feedstock to remove poisons before it comes into contact with the catalyst.
C. Leaching and Sintering:
-
Causality: Active components of the catalyst can be physically washed away (leached) by the reaction medium. Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of surface area and activity.[16]
-
Diagnosis: Characterization of the spent catalyst using techniques like X-ray diffraction (XRD) and surface area analysis (e.g., BET) can reveal structural changes.
-
Mitigation:
-
Choose a catalyst that is stable under your reaction conditions.
-
Avoid excessively high reaction temperatures that can lead to sintering.
-
Protocol: Basic Catalyst Activity Test
If you suspect catalyst deactivation, a simple diagnostic experiment can be performed:
-
Run the reaction under standard conditions and monitor the conversion rate over time.
-
Once the conversion rate drops, carefully filter the catalyst from the reaction mixture.
-
Add a fresh batch of catalyst to the reaction mixture.
-
If the reaction rate increases significantly, it strongly suggests that the original catalyst was deactivated.
Section 5: Summary and Key Takeaways
Troubleshooting low conversion rates in etherification is a process of systematic investigation. By understanding the underlying chemical principles, you can efficiently diagnose and resolve the issues.
| Issue | Potential Causes | Key Solutions |
| No or very low conversion | Wet reagents/solvents, impure starting materials, inactive base/catalyst. | Ensure anhydrous conditions, purify reagents, use fresh/active base or catalyst. |
| High elimination byproduct | Sterically hindered alkyl halide, high temperature. | Re-evaluate disconnection strategy (use primary alkyl halide), lower reaction temperature. |
| Low yield in acid-catalyzed etherification | Incorrect temperature, unsuitable substrate. | Strictly control temperature, use primary alcohols for symmetrical ethers. |
| Catalyst deactivation | Coking, poisoning, leaching/sintering. | Optimize conditions to minimize coke, purify feedstock, choose a stable catalyst. |
By approaching troubleshooting with a methodical and informed mindset, you can significantly improve the success rate of your etherification reactions.
References
- Weckhuysen, B. M., et al. (2010). Chemical Imaging of Catalyst Deactivation during the Conversion of Renewables at the Single Particle Level: Etherification of Biomass-Based Polyols with Alkenes over H-Beta Zeolites. Journal of the American Chemical Society.
- BenchChem (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- BenchChem (2025). Optimization of reaction conditions for the etherification of 2-Octyn-1-ol. BenchChem.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- P. P., et al. (2022). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. MDPI.
-
Chemistry LibreTexts. (2023). Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
- M. A., et al. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. MDPI.
-
Master Organic Chemistry. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2015). Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. Available at: [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Washington State University. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dehydration of Alcohols to Make Ethers. Chemistry LibreTexts. Available at: [Link]
Sources
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- 6. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions Involving Ethyl Isobutyl Ether
Last Updated: 2025-12-31
Introduction for the Practicing Scientist
Welcome to the Technical Support Center dedicated to the safe and effective management of exothermic reactions involving ethyl isobutyl ether. As researchers, scientists, and drug development professionals, we frequently handle energetic processes where precise control is paramount. Ethyl isobutyl ether, while a valuable solvent, presents specific hazards related to its flammability, potential for peroxide formation, and its role in moderating or contributing to reaction exotherms.[1][2]
This guide is structured to provide immediate, actionable answers to challenges you may face. It moves beyond a simple recitation of steps to explain the underlying principles of thermal management, empowering you to make informed decisions in real-time. Our protocols are designed as self-validating systems, incorporating continuous monitoring and defined safety checkpoints.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with using ethyl isobutyl ether as a solvent in an exothermic reaction?
A1: The primary hazards are twofold: the inherent flammability of the ether and its role in the overall heat balance of your reaction. Ethyl isobutyl ether is a flammable liquid with vapors that can form explosive mixtures with air.[1] In an exothermic reaction, any loss of temperature control can lead to the solvent boiling, which increases pressure in a closed system and releases flammable vapors.[3] Furthermore, like other ethers, ethyl isobutyl ether can form explosive peroxides upon exposure to air and light, which adds a significant, often hidden, risk of unexpected energy release.[4][5]
Q2: How does the concentration of my reactants affect the exotherm when using ethyl isobutyl ether?
A2: Increasing the concentration of reactants will almost always increase the reaction rate and, consequently, the rate of heat generation.[6] Ethyl isobutyl ether, as the solvent, acts as a heat sink. A more dilute system has a higher heat capacity, meaning it can absorb more energy for a given temperature rise. Conversely, a highly concentrated reaction mixture will experience a more rapid temperature increase for the same amount of heat generated. It is critical to characterize this relationship with small-scale experiments or reaction calorimetry before attempting a larger scale.[7][8]
Q3: Can ethyl isobutyl ether itself contribute to an exothermic event?
A3: Yes, primarily through two mechanisms. First, the formation of peroxides is an oxidation process that can be exothermic. If peroxides have accumulated to a dangerous level, they can decompose explosively when subjected to heat, friction, or mechanical shock.[5] Second, in the presence of strong oxidizing agents, the ether itself can be oxidized, leading to a vigorous and potentially uncontrollable exothermic reaction.[1]
Q4: What are the signs of peroxide formation in ethyl isobutyl ether, and how should I test for it?
A4: Visual signs of peroxide formation can include the appearance of cloudiness, suspended whispy structures, or crystal formation within the liquid or around the cap.[9] However, dangerous levels of peroxides can be present long before any visible signs. Therefore, routine testing is crucial. Use commercially available peroxide test strips for a qualitative assessment. For any ether that has been open for more than a few months or is past its expiration date, it is imperative to test for peroxides before use, especially before any process involving heating or distillation.[10]
Q5: What is the first thing I should do if I suspect a reaction is becoming too exothermic?
A5: The immediate priority is to stop the addition of any further reagents.[7][11] This cuts off the fuel for the reaction. The second immediate action is to maximize cooling to the reactor. This could involve increasing the flow of your coolant or switching to a colder cooling medium if your setup allows.
Troubleshooting Guides: From Unexpected Exotherms to Thermal Runaway
This section provides systematic approaches to diagnose and manage specific problems during your experiment.
Issue 1: The reaction temperature is rising faster than anticipated, but the cooling system is still managing.
| Symptom | Possible Cause | Immediate Action | Long-Term Prevention |
| Temperature consistently 5-10°C above the setpoint during reagent addition. | 1. Addition rate is too high for the current cooling capacity. 2. Reactant concentration is higher than specified. 3. Insufficient mixing leading to localized "hot spots". | 1. Immediately reduce or pause the reagent addition rate. 2. Increase the stirring rate to improve heat dissipation. 3. Monitor the temperature closely. Do not resume addition until the temperature has stabilized at the setpoint. | 1. Conduct calorimetric studies to accurately determine the heat of reaction and required addition rates.[8] 2. Verify all reactant concentrations before starting the reaction. 3. Ensure the reactor is appropriately sized for the reaction scale and that the stirring mechanism is effective. |
Issue 2: Rapid, uncontrolled temperature increase (Potential Thermal Runaway).
A thermal runaway occurs when the heat generated by the reaction surpasses the system's ability to remove it, leading to an accelerating cycle of increasing temperature and reaction rate.[3] This is a critical emergency.
| Symptom | Possible Cause | Immediate Emergency Protocol |
| Rapid, accelerating temperature rise. Cooling system is at maximum capacity but cannot control the temperature. Noticeable increase in pressure (if monitored). Solvent beginning to boil or reflux vigorously. | 1. Complete loss of cooling. 2. Gross overcharging of a reactant. 3. Introduction of an unintended catalyst or contaminant. 4. Secondary, more energetic decomposition reaction has initiated. | 1. STOP REAGENT ADDITION: Immediately cease the flow of all reactants.[7] 2. MAXIMIZE COOLING: Ensure all cooling systems are operating at their highest capacity.[11] 3. ALERT PERSONNEL: Verbally and loudly announce the emergency to all personnel in the immediate vicinity and inform your supervisor.[12] 4. PREPARE FOR QUENCHING: If the temperature continues to rise, proceed to the Emergency Quenching Protocol (see below). 5. EVACUATE: If the temperature rise cannot be controlled, follow your institution's established emergency shutdown and evacuation procedures.[11][13] |
Experimental Protocols
Protocol 1: Standard Operating Procedure for an Exothermic Reaction in Ethyl Isobutyl Ether
This protocol outlines a safe and controlled method for running a generic exothermic reaction.
-
Hazard Assessment: Before starting, perform a thorough risk assessment. Quantify the expected heat of reaction using literature values or calorimetric data. Identify a suitable quenching agent.
-
Equipment Setup:
-
Use a reactor vessel of appropriate size, equipped with an efficient overhead stirrer, a calibrated temperature probe, a reflux condenser, and an inert gas inlet.
-
Ensure the cooling bath or jacket is appropriately sized and filled with a suitable cooling medium.
-
Stage an ice bath for emergency cooling.
-
-
Reagent Preparation:
-
Test the ethyl isobutyl ether for peroxides.
-
Prepare your reactants at the correct, verified concentrations.
-
-
Reaction Execution:
-
Charge the reactor with the initial substrate and ethyl isobutyl ether.
-
Begin stirring and cool the mixture to the desired initial temperature.
-
Begin slow, controlled addition of the limiting reagent via a dosing pump or dropping funnel. The addition rate should be calculated to ensure the cooling system can effectively remove the generated heat.[14]
-
Continuously monitor the internal reaction temperature. If the temperature rises more than a few degrees above the setpoint, slow or stop the addition until the temperature is back under control.[14]
-
-
Completion and Work-up:
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
-
Once the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), cool the mixture to a safe temperature before proceeding with the work-up.
-
Be aware that the quenching step of the work-up can also be exothermic.[15] Perform this slowly and with continued cooling.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is a last resort to halt a thermal runaway. It should only be performed by trained personnel.[16]
-
Prerequisites: An appropriate quenching agent must be identified during the risk assessment phase. The ideal quencher is a cold, inert solvent or a chemical inhibitor that will rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[7] It should not react exothermically with any components of the reaction mixture.
-
Execution (only if temperature rise is uncontrollable):
-
After stopping reagent addition and maximizing cooling, if the temperature continues to accelerate, proceed with the quench.
-
While maintaining stirring, add the predetermined, cold quenching agent to the reactor as quickly as is safely possible.
-
Be prepared for a rapid release of gas or fumes. This procedure must be performed in a well-ventilated fume hood.
-
Continue to monitor the temperature. The goal is a rapid and sustained decrease.
-
Even if the reaction is successfully quenched, do not assume the danger has passed. The mixture may still contain unstable intermediates. Allow it to cool to room temperature under continued stirring and monitoring before handling.
-
Visualizing Workflows and Safety Logic
Decision-Making During an Unexpected Exotherm
Caption: Workflow for responding to an unexpected exotherm.
Key Factors Influencing Heat Management
Caption: Key factors influencing heat generation and removal.
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride.
- University of California, Irvine. (n.d.). Standard Operating Procedures for Quenching Solvent Drying Still Bottoms.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2009). Safety Data Sheet: Ethyl ether.
- Environment, Health & Safety, University of California, Berkeley. (2022). Diethyl Ether Standard Operating Procedure.
- XPRS. (2025). Best Practices for Working with Chemical Reactions in the Lab.
- Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- NOAA. (n.d.). ETHERS, N.O.S. - CAMEO Chemicals.
- Texas Christian University. (2025). Peroxide-Forming Chemicals – Safety Guidelines.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- Sola, L., Pericas, M. A., Cunill, F., & Tejero, J. (1995). Thermodynamic and Kinetic Studies of the Liquid Phase Synthesis of tert-Butyl Ethyl Ether Using a Reaction Calorimeter. Industrial & Engineering Chemistry Research.
- Sigma-Aldrich. (n.d.). Peroxide Forming Solvents.
- University of Missouri. (n.d.). Peroxide Forming Chemicals.
- Western Sydney University. (n.d.). Ethers and peroxide forming compounds.
- Vanderbilt University. (n.d.). Peroxide Forming Chemicals.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
- University of Western Australia. (2024). Laboratory emergency response procedures.
- Health and Safety Department. (2024). Ethers.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions of 2-Octyne.
Sources
- 1. ETHERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
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- 6. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
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- 10. Peroxide Forming Chemicals | Environmental Health & Safety [ehs.missouri.edu]
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- 13. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
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- 15. How To Run A Reaction [chem.rochester.edu]
- 16. ehs.uci.edu [ehs.uci.edu]
Technical Support Center: Identifying Byproducts in 1-Ethoxy-2-methylpropane Reactions by GC-MS
Here is the technical support center with troubleshooting guides and FAQs:
Welcome to the technical support resource for researchers and development professionals working on the synthesis of 1-ethoxy-2-methylpropane (ethyl isobutyl ether). This guide provides in-depth, experience-based answers to common challenges in identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemistry and analytical principles that govern your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis and analysis of this compound.
Q1: What are the most likely byproducts I should expect when synthesizing this compound via the Williamson ether synthesis?
A1: The byproduct profile is highly dependent on your choice of reactants. The Williamson synthesis involves an alkoxide and an alkyl halide.[1][2] For this compound, you have two primary routes:
-
Route 1: Sodium isobutoxide (from isobutanol) + an ethyl halide.
-
Route 2: Sodium ethoxide (from ethanol) + an isobutyl halide (e.g., 1-bromo-2-methylpropane).
The most common byproduct is an alkene formed from a competing E2 elimination reaction.[3][4] In Route 2, the isobutyl halide is a sterically hindered primary halide, which makes it susceptible to elimination when reacting with a strong base like sodium ethoxide, yielding isobutylene (2-methylpropene) .[4][5] Other potential byproducts include self-condensation products like diisobutyl ether or diethyl ether , and of course, unreacted isobutanol and ethanol .[6]
Q2: My GC chromatogram shows a significant, early-eluting peak with a molecular ion at m/z 56. What is this?
A2: A peak with a molecular ion (M+) at m/z 56 is almost certainly isobutylene (C₄H₈) . This is the classic byproduct of the E2 elimination of an isobutyl halide.[4] Its early elution time is due to its low boiling point (-7 °C) and high volatility compared to the other components in the reaction mixture. The presence of a large isobutylene peak strongly suggests your reaction conditions are favoring elimination over the desired SN2 substitution.
Q3: How can I differentiate between unreacted isobutanol and the byproduct diethyl ether, since they have the same nominal mass (74)?
A3: While both isobutanol and diethyl ether have a nominal molecular weight of 74 g/mol , they can be distinguished using two key GC-MS features:
-
Chromatographic Retention Time: Diethyl ether (boiling point: 34.6 °C) is significantly more volatile than isobutanol (boiling point: 108 °C). Therefore, diethyl ether will have a much shorter retention time and elute well before isobutanol on a standard non-polar or mid-polar GC column.
-
Mass Spectral Fragmentation: Their fragmentation patterns under electron ionization (EI) are distinct. Isobutanol will show a prominent peak at m/z 43 due to the loss of a propyl radical, and a characteristic water loss peak at m/z 56. Diethyl ether fragments differently, often showing a base peak at m/z 31 ([CH₂OH]⁺) from rearrangement and significant peaks at m/z 45 and 59.
Q4: My yield of this compound is consistently low. What is the most probable cause related to byproduct formation?
A4: A low yield of the target ether is most often caused by reaction conditions that favor the competing E2 elimination reaction.[2] This is particularly problematic if you are using an isobutyl halide as your electrophile (Route 2).[5] The alkoxide (ethoxide) is a strong base, and the steric hindrance around the reaction center of the isobutyl halide impedes the backside attack required for the SN2 mechanism, allowing the elimination pathway to dominate.[1][7] To improve your yield, you should always choose the synthetic route that involves the least sterically hindered alkyl halide.[8]
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This guide provides systematic solutions to common problems observed during GC-MS analysis.
Problem 1: High Abundance of Isobutylene (m/z 56)
-
Symptom: The GC chromatogram is dominated by an early peak identified as isobutylene, and the yield of this compound is poor.
-
Root Cause Analysis: This is a clear indication that the E2 elimination pathway is outcompeting the desired SN2 substitution. This occurs when a sterically hindered alkyl halide is used with a strong base.[4][9] The choice of an isobutyl halide as the electrophile is the most common error leading to this outcome.
-
Solution: Re-evaluate Synthetic Strategy
-
Prioritize the Right Reactants: The core principle of a successful Williamson ether synthesis is to use the least sterically hindered alkyl halide possible.[1][8] For this compound, the optimal strategy is reacting sodium isobutoxide with an ethyl halide (e.g., bromoethane or iodoethane). The ethyl halide is a primary, unhindered substrate, which strongly favors the SN2 mechanism.
-
Control Reaction Temperature: While the choice of reactants is paramount, high reaction temperatures can also favor elimination over substitution.[3] Maintain the lowest temperature that allows the reaction to proceed at a reasonable rate, typically in the range of 50-80 °C.
-
Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide from the alcohol in situ before adding the alkyl halide. This ensures the deprotonation is complete without introducing competing nucleophiles.[1]
-
Caption: Optimal synthetic route selection to minimize E2 byproducts.
Problem 2: Identification of Unknown Peaks in the Chromatogram
-
Symptom: Your chromatogram contains one or more peaks that do not correspond to starting materials or the desired product.
-
Root Cause Analysis: These peaks represent byproducts from side reactions, impurities in the starting materials, or degradation products. A systematic identification workflow is required.
-
Solution: Systematic Peak Identification Protocol
-
Acquire High-Quality Mass Spectrum: Ensure the peak is sufficiently resolved and not saturated. Obtain a clean mass spectrum by selecting a scan from the apex of the chromatographic peak.
-
NIST Library Search: Perform a search against a comprehensive mass spectral library (e.g., NIST/EPA/NIH). This is the fastest way to get a preliminary identification.[10]
-
Manual Spectral Interpretation: If the library search is inconclusive or provides a low-quality match, analyze the spectrum manually:
-
Identify the Molecular Ion (M+): This peak (if present) gives the molecular weight of the compound.
-
Analyze Isotope Patterns: Look for characteristic isotope patterns (e.g., the M+2 peak for chlorine or bromine if you used an alkyl halide).
-
Identify Key Fragment Ions: Compare the observed fragments to the expected fragmentation of potential byproducts listed in Table 1.
-
-
Confirm with Retention Data: If possible, confirm the identity by injecting a pure standard of the suspected compound to verify that both the retention time and mass spectrum match.
-
Caption: Systematic workflow for identifying unknown GC-MS peaks.
Table 1: GC-MS Data for Target Compound and Potential Byproducts
| Compound Name | Role in Reaction | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Mass Spectral Fragments (m/z) |
| This compound | Product | 102.17 | 91 | 59 , 45, 41, 29, 87[10][11] |
| Isobutylene | E2 Byproduct | 56.11 | -7 | 41 , 56, 39, 27 |
| Diisobutyl ether | Self-Condensation | 130.23 | 122 | 57 , 41, 73, 43 |
| Diethyl ether | Self-Condensation | 74.12 | 34.6 | 31 , 45, 59, 74 |
| Isobutanol | Starting Material | 74.12 | 108 | 43 , 56, 41, 31 |
| Ethanol | Starting Material | 46.07 | 78 | 31 , 45, 46, 29 |
| 1-Bromo-2-methylpropane | Starting Material | 137.02 | 91-93 | 57 , 41, 136/138 (isotope pattern) |
| Bromoethane | Starting Material | 108.97 | 38 | 29 , 108/110 (isotope pattern), 81/79 |
Note: The base peak (most intense fragment) is indicated in bold .
Section 3: Key Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol provides a general method for preparing a reaction aliquot for analysis, ensuring sample integrity and compatibility with the GC-MS system.
-
Quenching: At the desired reaction time point, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the aliquot in a vial containing 1 mL of cold, saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining alkoxide.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane) to the vial. Cap the vial and vortex vigorously for 30 seconds to extract the organic components. Allow the layers to separate.
-
Isolation: Carefully transfer the top organic layer to a new, clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract to remove any residual water.
-
Dilution: Filter the dried organic solution into a GC vial. If necessary, dilute the sample further with the extraction solvent to ensure the concentration is within the linear range of the detector and to avoid column overload. A typical dilution factor is 1:100.[3]
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: General Purpose GC-MS Method
This is a starting point for method development. Parameters should be optimized for your specific instrument and separation needs.
-
GC System: Agilent 8890 or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injection Mode: Split (Split ratio 50:1 to minimize column overload).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 3 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 2 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 25 - 300 m/z.
-
References
- BenchChem. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis. BenchChem Technical Support.
- BenchChem. (2025). Identification of byproducts in allyl phenethyl ether synthesis by GC-MS. BenchChem Technical Support.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 69386. [Link]
-
Science Info. (2023, August 18). Williamson Ether Synthesis: Mechanism, condition, Limitation. [Link]
-
Baral, N. R., et al. (2025, August 7). Dehydration of Fermented Isobutanol for the Production of Renewable Chemicals and Fuels. Multidisciplinary Digital Publishing Institute. [Link]
-
NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook, SRD 69. [Link]
-
Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]
-
Pearson. (2024, February 18). Two different Williamson ether syntheses can be used to make the.... [Link]
-
Lee, D., et al. (n.d.). Conversion of isobutanol into isobutylene by dehydration over alumina catalysts. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. Dehydration of isobutanol to isobutene in a slurry reactor - UNT Digital Library [digital.library.unt.edu]
- 7. Two different Williamson ether syntheses can be used to make the ... | Study Prep in Pearson+ [pearson.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 10. Propane, 1-ethoxy-2-methyl- [webbook.nist.gov]
- 11. This compound | C6H14O | CID 69386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for Branched Ethers
Welcome to the Technical Support Center for the purification of branched ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges in obtaining high-purity branched ethers for their experimental needs. The unique structural features of branched ethers, while imparting desirable properties, often introduce complexities in their purification. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, grounded in scientific principles and practical, field-proven insights.
Introduction: The Challenge of Purifying Branched Ethers
Branched ethers, characterized by the presence of secondary or tertiary alkyl groups attached to the ether oxygen, are valuable solvents and synthetic intermediates. Their steric hindrance can enhance stability and influence reaction selectivity. However, this same steric bulk, combined with their chemical nature, presents significant purification hurdles. Common synthesis routes, such as the Williamson ether synthesis or acid-catalyzed dehydration of alcohols, can lead to a variety of impurities that are often difficult to separate from the desired product.[1][2][3]
This guide will walk you through the identification and removal of common impurities, offering detailed protocols and the rationale behind each step.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude branched ether product?
A1: The impurity profile of a branched ether is largely dependent on its synthetic route. However, several classes of impurities are frequently encountered:
-
Unreacted Starting Materials: Residual alcohols and alkyl halides are common. Due to their polarity, alcohols can be particularly troublesome to remove completely.[4][5]
-
Side-Reaction Products:
-
Degradation Products:
-
Residual Water: Water can be introduced during the workup or be present in the starting materials.
-
Acidic or Basic Residues: Incomplete neutralization of acid or base catalysts can leave residual impurities.[10][11]
Q2: My branched ether appears yellow or cloudy. What does this indicate?
A2: A clear, colorless appearance is expected for a pure ether.[12] A yellow or cloudy appearance can be a sign of degradation or contamination.[12] The presence of precipitates or sediment is also an indicator of degradation.[12] If you observe crystal formation in the solution or around the cap, this could be a sign of dangerous peroxide formation.[8][12][13]
Q3: How can I test for the presence of peroxides in my branched ether?
A3: Peroxide testing is a critical safety step before any distillation or concentration of an ether. Several methods are available:
-
Commercial Test Strips: These are suitable for routine testing of simple ethers and provide a rapid qualitative or semi-quantitative result.[13]
-
Iodide Test: This is a more general test suitable for various peroxide-forming chemicals.[13] A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[8]
Protocol: Iodide Test for Peroxides [13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection. Perform this test in a fume hood.
-
Prepare a fresh reagent by dissolving 100 mg of potassium iodide in 1 ml of glacial acetic acid.
-
Add 1 ml of the ether to be tested to the reagent in a clean test tube.
-
Observe the color of the resulting mixture against a white background.
Q4: What is the best general approach for purifying a branched ether?
A4: A multi-step approach is typically necessary. The specific sequence will depend on the impurities present. A general workflow is as follows:
Caption: General purification workflow for branched ethers.
Troubleshooting Guides
Issue 1: Presence of Unreacted Alcohol
Symptoms:
-
Broad peak in the NMR spectrum around 1-5 ppm (can be exchange-broadened).
-
Co-elution with the product in gas chromatography (GC) or liquid chromatography (LC), making quantification difficult.
-
Formation of an azeotrope with the ether, preventing complete separation by simple distillation.
Solutions:
Method 1: Aqueous Workup For lower-boiling alcohols, repeated washing with water or brine in a separatory funnel can effectively remove them.
Method 2: Azeotropic Distillation If the alcohol forms a low-boiling azeotrope with water or another solvent, this can be used to remove it.[14][15][16][17] For example, adding benzene or toluene can help to remove water and ethanol.[16]
Method 3: Chemical Conversion In some cases, it may be easier to convert the residual alcohol to a more easily separable derivative. For example, reaction with an acid chloride to form an ester, which can then be removed by distillation or chromatography.
Issue 2: Peroxide Contamination
Symptoms:
-
Positive peroxide test.
-
CRITICAL SAFETY HAZARD: Peroxides can be explosive, especially when concentrated.[8][9] Do not distill or evaporate a solvent that tests positive for high levels of peroxides.
Solutions:
Method 1: Treatment with Ferrous Sulfate This is a common and effective method for reducing peroxides.[12][18]
Protocol: Peroxide Removal with Ferrous Sulfate [12]
-
Prepare a solution of 60 g of ferrous sulfate (FeSO₄), 6 mL of concentrated sulfuric acid (H₂SO₄), and 110 mL of water.
-
In a separatory funnel, shake 1 liter of the ether with the ferrous sulfate solution. Caution: Vent the separatory funnel frequently as pressure may build up.
-
Separate the layers and re-test the ether for peroxides.
-
Repeat the washing procedure if necessary until the peroxide test is negative.
-
Wash the ether with distilled water to remove any residual acid or salts.[12]
Method 2: Alumina Column Passing the ether through a column of activated alumina can also remove peroxides.[8][19] This method has the advantage of not introducing water.
Issue 3: Acidic or Basic Impurities
Symptoms:
-
Unexpected reactivity of the purified ether.
-
Corrosion of metal equipment.
-
Can be detected by pH measurement of an aqueous extract.
Solutions:
Method 1: Neutralizing Wash
-
For acidic impurities, wash with a dilute solution of sodium bicarbonate or sodium hydroxide.[10]
-
For basic impurities, wash with a dilute acid solution (e.g., 1% HCl).
Protocol: Acidic Impurity Removal [10]
-
Dissolve the crude ether in a suitable organic solvent.
-
Add a dilute solution of sodium bicarbonate to a separatory funnel containing the ether solution.
-
Shake the funnel, venting frequently.
-
Allow the layers to separate and remove the aqueous layer.
-
Repeat the wash if necessary.
-
Wash the organic layer with water to remove any remaining base.
Issue 4: Water Contamination
Symptoms:
-
Cloudy appearance of the ether.
-
Broad peak in the NMR spectrum.
-
Can interfere with water-sensitive reactions.
Solutions:
Method 1: Drying Agents Stirring the ether over a suitable drying agent is the most common method.
-
Anhydrous Magnesium Sulfate (MgSO₄): A good general-purpose drying agent.
-
Anhydrous Calcium Chloride (CaCl₂): Effective but can form adducts with some ethers.[12]
-
Molecular Sieves (3Å or 4Å): Very effective for removing trace amounts of water.[15]
Method 2: Distillation from a Drying Agent For very dry ether, distillation from sodium metal with benzophenone indicator is a classic method. The formation of a deep blue or purple color indicates that the solvent is dry and oxygen-free. Caution: This should only be performed by experienced personnel due to the hazards of working with sodium metal.
Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be required.
Fractional Distillation
When the boiling points of the ether and impurities are sufficiently different, fractional distillation is a powerful technique. A fractionating column with a high number of theoretical plates will provide the best separation.
Chromatography
-
Column Chromatography: For non-volatile impurities, passing the ether through a plug of silica gel or alumina can be effective.[20][21]
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, prep-GC can provide excellent separation of volatile components.
Caption: Decision tree for selecting a chromatography technique.
Analytical Techniques for Purity Assessment
Confirming the purity of your final product is essential. The following techniques are commonly used:
| Technique | Information Provided |
| Gas Chromatography (GC) | Separation and quantification of volatile components.[22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of proton-containing impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional group impurities (e.g., -OH from alcohols, C=O from esters).[22] |
| Mass Spectrometry (MS) | Determination of molecular weight and identification of impurities by their mass-to-charge ratio.[22] |
| Karl Fischer Titration | Accurate quantification of water content. |
Stabilizers for Branched Ethers
To prevent the formation of peroxides during storage, a stabilizer can be added to the purified ether.[23] Common stabilizers include:
-
Butylated Hydroxytoluene (BHT): A free-radical scavenger added at low ppm concentrations.[23]
-
Ethanol: Added at higher concentrations (1-2%), it can also inhibit peroxide formation.[23][24]
It is important to note that stabilizers may interfere with certain applications, so their use should be considered based on the intended use of the ether.[23]
References
- Ethers and their hydroperoxides: how to get rid of them? - Insights in Basic Organic Chemistry 43. (2025, January 8). YouTube.
- Ethers and peroxide forming compounds. Western Sydney University.
- Process for removing an ester impurity from an ether. European Patent Office.
- Peroxide Forming Chemicals. Environmental Health & Safety (EHS).
- Method of combining rectification and azeotropic distillation to separate ether, ethanol and acid water. Google Patents.
- Control and Safe Use of Peroxide Formers. Unknown Source.
- Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds. Google Patents.
- EH&S GUIDELINES FOR PEROXIDE FORMING CHEMICALS. (2022, August 11). Unknown Source.
- Process for removal of impurities from etherification feedstocks. Google Patents.
- Identifying and removing impurities from diethyl ether. Benchchem.
- Azeotropic distillation. Slideshare.
- Azeotropic distillation (Dean-Stark). (2022, October 28). Chemistry Online.
- Solvent Stabilizer Systems. Sigma-Aldrich.
- Azeotropic distillation. Wikipedia.
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- How to remove the excess of alcohol? (2022, August 9). ResearchGate.
- Stabilization of diethyl ether by the adition of ethanol. (2019, February 22). Powered by XMB 1.9.11.
- Using Extraction to Isolate a Neutral Compound from a Mixture Containing an Acid Impurity. (2020, August 24). Unknown Source.
- Dive Into Azeotropic Distillation: Essential Techniques. GWSI.
- How to remove impurities from diethyl ether? (2016, May 5). ResearchGate.
- STABILIZER FOR POLYETHER HAVING AT LEAST ONE REACTIVE SILYL GROUP. (2021, May 26). European Patent Office.
- Chromatography: Techniques of Separation. TSI Journals.
- Stabilized vinyl ether composition. Google Patents.
- How to remove traces of acidic impurity or water? (2016, December 13). ResearchGate.
- Purification of ethers. Google Patents.
- Chromatographic Purification. Structure Determination of Organic Compounds.
- A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024, June 20). CfPIE.
- Class 11th – Purification Techniques – Chromatography. (2018, January 25). YouTube.
- Chromatography: A Versatile Tool for Solving Purification Challenges. (2025, November 7). YouTube.
- Diethyl ether stabilizer. Sigma-Aldrich.
- Preparing Ethers. (2025, February 24). Chemistry LibreTexts.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Ether synthesis by etherification (alkylation). Organic Chemistry Portal.
- CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series.
- Preparing Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ChemScene: Building blocks. Bioactive small molecules.
- Preparation of Ethers by Dehydration of Alcohols. BYJU'S.
- How do you perform purity analysis? (2006, May 12). Chromatography Forum.
- Purification of aqueous cellulose ethers. (1990, July 1). OSTI.GOV.
- Synthesis and Characterization of Long-Chain Branched Poly(ether imide)s with A3 Comonomers. (2020, January 21). ACS Applied Polymer Materials.
- Reactions of Ethers. (2021, February 22). YouTube.
- Cellulose. Wikipedia.
- Atomistic Simulations of Individual Amphiphilic Carbosilane Dendrimers with –(OCH2CH2)n–OCH3 Terminal Groups in Hydrophilic and Hydrophobic Environments and at Interfaces. MDPI.
- Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. (2025, December 17). American Chemical Society.
Sources
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- 2. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. byjus.com [byjus.com]
- 4. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
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- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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- 8. westernsydney.edu.au [westernsydney.edu.au]
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Technical Support Center: Preventing Isomerization During Cationic Polymerization
Answering the user's request.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize cationic polymerization and face the critical challenge of isomerization. Uncontrolled rearrangement of the propagating carbocation can significantly alter the final polymer's microstructure, leading to inconsistent material properties and compromised performance. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maintain structural integrity in your polymers.
Part 1: The Fundamentals - Understanding Isomerization
This section addresses the core principles of why isomerization occurs during cationic polymerization. A firm grasp of these mechanisms is the first step toward effective prevention.
Q1: What exactly is "isomerization" in the context of cationic polymerization, and why is it a critical problem?
A1: In cationic polymerization, the growing polymer chain has a positively charged carbon atom at its end, known as a carbocation. Isomerization refers to the rearrangement of this carbocation's atomic framework to form a more stable carbocation.[1] This typically happens through a hydride shift (a hydrogen atom with its two bonding electrons moves to an adjacent carbon) or a methyde shift (a methyl group moves similarly).
The primary issue is that this rearrangement permanently alters the polymer's microstructure. A classic industrial example is the polymerization of isobutylene to produce highly reactive polyisobutylene (HR-PIB). The desired product has a terminal double bond (exo-olefin), which is crucial for subsequent chemical modifications. Isomerization of the growing carbocation before the final proton elimination step leads to more stable, but far less reactive, internal (endo) double bonds, drastically reducing the polymer's utility as an intermediate.[2] This structural change can also impact physical properties like crystallinity, thermal stability, and mechanical strength.[3]
Caption: Carbocation rearrangement via a 1,2-hydride shift.
Q2: What are the primary factors that promote these unwanted rearrangements?
A2: Isomerization is a battle between kinetics and thermodynamics. The main driving forces are:
-
Thermodynamic Stability: The fundamental reason for rearrangement is the drive to reach a lower energy state. Tertiary carbocations are significantly more stable than secondary ones, which are more stable than primary ones. If a hydride or methyde shift can convert a less stable carbocation into a more stable one, there is a strong thermodynamic incentive for it to occur.[4]
-
Activation Energy & Temperature: While thermodynamically favorable, rearrangement must still overcome an energy barrier. Higher reaction temperatures provide the necessary thermal energy to surmount this activation barrier, increasing the rate of isomerization relative to the rate of propagation.[4][5]
-
Carbocation Lifetime: The longer the carbocationic center exists in a highly reactive state, the more opportunity it has to rearrange. Factors that increase this lifetime without promoting propagation, such as a highly "free" ionic state, can increase the incidence of isomerization.
Part 2: Troubleshooting Guide - Pinpointing the Problem
This section is structured to help you diagnose issues in your experiments based on common observations.
Issue 1: My final polymer shows a high degree of isomerization and a broad molecular weight distribution. I suspect side reactions are rampant. What is the first parameter I should investigate?
A: Temperature. This is the most critical and impactful parameter in controlling side reactions in cationic polymerization.[5] Propagation, termination, and isomerization are all distinct reactions with their own activation energies. Generally, the activation energies for termination and rearrangement are higher than that for propagation.
Causality: By lowering the reaction temperature, you disproportionately reduce the rate of the unwanted side reactions (isomerization, chain transfer) compared to the rate of the desired propagation reaction.[5] For many common systems, such as isobutylene polymerization, temperatures in the range of -40°C to -100°C are necessary to produce polymers with long chains and minimal structural defects.[5]
| Temperature | Effect on Propagation Rate | Effect on Isomerization/Transfer Rate | General Outcome for Polyisobutylene |
| High (-10°C to 25°C) | Fast | Very Fast | Low MW, high degree of isomerization, broad MWD.[5] |
| Moderate (-40°C) | Moderate | Significantly Reduced | Higher MW, improved structure, but some side reactions may persist.[2] |
| Low (-80°C to -100°C) | Slow | Severely Suppressed | High MW, minimal isomerization, narrow MWD (approaching living characteristics).[5] |
Issue 2: I'm already operating at very low temperatures (-80°C), but my results are inconsistent, and I still observe isomerization. Could my choice of solvent be the problem?
A: Absolutely. The solvent plays a crucial role by influencing the relationship between the propagating carbocation and its counterion (also called a gegen-ion). This relationship can exist on a spectrum from a covalent bond to a tight ion pair, a solvent-separated ion pair, or free ions.[5]
Causality: The polarity of the solvent dictates where this equilibrium lies.
-
Non-polar solvents (e.g., hexane, toluene) promote the formation of tight ion pairs. The proximity of the counterion can sterically shield the carbocation, reducing its reactivity and providing less opportunity for rearrangement.[6]
-
Polar solvents (e.g., dichloromethane (CH₂Cl₂), methyl chloride) solvate and separate the ions more effectively.[5][7] While this can increase the propagation rate because the carbocation is more accessible to the monomer, these more "naked" or "free" carbocations are also more reactive and thus more prone to undergo rearrangement and other side reactions.[8]
For optimal control, a mixture of solvents is often used to balance monomer/polymer solubility and control over the ion pair state.
| Solvent System | Polarity | Typical Ion-Pair State | Tendency for Isomerization |
| n-Hexane | Low | Tight Ion Pair | Low |
| Toluene | Low-Medium | Tight / Solvent-Separated | Low to Moderate[9] |
| Dichloromethane (CH₂Cl₂) | Medium-High | Solvent-Separated / Free Ions | Moderate to High[6] |
Issue 3: How does my choice of initiator and co-initiator (Lewis Acid) system impact isomerization?
A: The initiating system is the heart of the polymerization; its composition directly controls the stability of the propagating species.
Causality: The key lies with the counterion generated from the initiator/co-initiator complex. An ideal counterion should be non-nucleophilic and weakly basic .[10]
-
Highly Nucleophilic Counterions (e.g., Cl⁻ from HCl alone) will quickly combine with the growing carbocation, terminating the chain prematurely.[11]
-
Stable, Bulky Counterions (e.g., [TiCl₅]⁻, [AlCl₃OH]⁻) are less likely to react with the carbocation. This stabilizes the active center, creating a more "controlled" or "living" polymerization where the carbocation has less tendency to undergo side reactions like isomerization.[12]
Furthermore, the strength of the Lewis acid co-initiator can be "tuned." Using strong Lewis acids like AlCl₃ or TiCl₄ alone can lead to very rapid, uncontrolled polymerizations. The addition of electron donors (Lewis bases) like ethers (e.g., di-tert-butyl ether) or esters can moderate the Lewis acidity. This forms a complex that generates active species more slowly and in a more controlled manner, significantly suppressing isomerization.[2][9]
Caption: Formation of the propagating species.
Part 3: Advanced Prevention Protocols and Strategies
For ultimate control over polymer architecture, advanced techniques are often required.
Q4: I've heard the terms "living" and "controlled" polymerization. How do these concepts help prevent isomerization?
A4: Living polymerization is a specialized form of chain polymerization where chain termination and chain transfer reactions are absent.[10] This is the ideal scenario for preventing isomerization because the side reactions that lead to it are effectively eliminated. In a "controlled" or "quasi-living" system, these side reactions are not entirely absent but are significantly suppressed, allowing for the synthesis of well-defined polymers.[12][13]
Mechanism of Control: These systems work by establishing a rapid and reversible equilibrium between a small number of actively propagating ionic species and a large majority of dormant (covalently bonded) species. Since most chains are "sleeping" in a dormant state at any given moment, the lifetime of any individual reactive carbocation is very short, minimizing its opportunity to rearrange before the next monomer adds.[10] This control is achieved through careful selection of the initiating system, solvent, temperature, and often the use of additives like:
-
Electron Donors (e.g., DMSO, ethers): Stabilize the carbocation.[10]
-
Common Ion Salts (e.g., nBu₄NCl): Suppress the dissociation of ion pairs into highly reactive free ions.[12]
-
Proton Traps (e.g., 2,6-di-tert-butylpyridine, DTBP): Scavenge stray protons that can initiate new chains indiscriminately or cause other side reactions.[2]
Q5: Can you provide a starting experimental protocol for minimizing isomerization during the polymerization of isobutylene?
A5: Certainly. The following is a representative protocol for the synthesis of highly reactive polyisobutylene (HR-PIB) with high exo-olefin content, a common goal where isomerization must be minimized.
Protocol: Synthesis of High Exo-Olefin Polyisobutylene via Controlled Cationic Polymerization
Objective: To synthesize PIB with Mn ≈ 2,000 g/mol and >85% exo-olefin end groups.
Materials:
-
Monomer: Isobutylene (IB), condensed from a lecture bottle and passed through columns of activated alumina and molecular sieves before use.
-
Initiator: 2-chloro-2,4,4-trimethylpentane (TMPCl).
-
Co-initiator: Titanium tetrachloride (TiCl₄).
-
Proton Trap: 2,6-di-tert-butylpyridine (DTBP).
-
Solvents: n-Hexane (Hex) and Dichloromethane (CH₂Cl₂), both dried by distillation over CaH₂.
-
Quenching Agent: Pre-chilled Methanol.
Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Dry the glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
-
Initial Charge: Charge the reactor with 80 mL of n-Hexane and 20 mL of CH₂Cl₂. Add the proton trap, DTBP (e.g., 0.5 mmol).
-
Cooling: Cool the reactor to -80°C using a dry ice/isopropanol bath.
-
Monomer Addition: Cannulate 20 mL (approx. 0.25 mol) of purified, pre-chilled isobutylene into the reactor.
-
Initiator Addition: Add the initiator, TMPCl (e.g., 1.25 mmol), to the stirred solution.
-
Initiation of Polymerization: Prepare a solution of TiCl₄ in hexane (e.g., 1 M). Slowly add the TiCl₄ solution (e.g., 10 mmol) to the reactor via syringe pump over 15 minutes. An increase in viscosity and a slight exotherm should be observed.
-
Reaction: Allow the polymerization to proceed for 1 hour at -80°C after the TiCl₄ addition is complete.
-
Quenching: Terminate the reaction by adding 20 mL of pre-chilled methanol. This will destroy any remaining active species.
-
Workup: Allow the mixture to warm to room temperature. Wash the organic phase with water multiple times to remove the catalyst residue. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polymer.
-
Analysis: Characterize the polymer by ¹H NMR to determine the percentage of exo-olefin end groups and by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI).
Q6: My monomer seems impure, and I suspect this is causing reproducibility issues. What are the best practices for monomer handling?
A6: Monomer purity is non-negotiable for controlled polymerization. Impurities, particularly water, can act as uncontrolled initiators, leading to polymers with broad molecular weight distributions and inconsistent properties.[14] Polymerization inhibitors present in commercial monomers must also be removed.
Caption: A standard workflow for liquid monomer purification.[15]
Summary Troubleshooting Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| High degree of isomerization | 1. Reaction temperature too high.2. Solvent is too polar.3. Highly active/unmoderated Lewis acid. | 1. Lower temperature to -80°C or below.[5]2. Use a less polar solvent or a non-polar/polar mixture (e.g., Hex/CH₂Cl₂).[6]3. Add an electron donor (e.g., ether) to moderate the Lewis acid.[2] |
| Broad Molecular Weight Distribution (PDI > 2) | 1. Impurities (especially water) in monomer/solvent.2. Slow initiation relative to propagation.3. Chain transfer reactions. | 1. Rigorously purify all reagents.[15]2. Choose a more efficient initiating system (e.g., cationogen/Lewis acid).[12]3. Lower temperature; add a common ion salt.[10] |
| Low Polymer Yield / No Polymerization | 1. Inactive initiator/co-initiator.2. Presence of a strong terminating agent.3. Monomer is not suitable for cationic polymerization. | 1. Check activity and concentration of reagents.2. Purify reagents to remove nucleophilic impurities.3. Ensure monomer has electron-donating groups to stabilize a carbocation.[5] |
| Inconsistent results between batches | 1. Poor control over temperature.2. Variable atmospheric moisture.3. Inconsistent reagent purity/handling. | 1. Use a cryostat or well-maintained cooling bath.2. Conduct all experiments under a rigorously dry, inert atmosphere (N₂ or Ar).3. Standardize purification and handling protocols for all reagents.[3] |
References
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Wikipedia. Cationic polymerization. [Link]
-
Polymer Chemistry (RSC Publishing). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. [Link]
-
ACS Publications. A Renaissance in Living Cationic Polymerization. [Link]
-
ResearchGate. Mechanism of Isomerization in the Cationic Polymerization of Isobutylene. [Link]
-
Quora. What is the role of a solvent in cationic polymerization?. [Link]
-
MDPI. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. [Link]
-
Patsnap. Understanding the Role of Initiators in Polymerization. [Link]
-
Chemistry LibreTexts. 2.4: Cationic Polymerization. [Link]
-
MIT OpenCourseWare. Lecture 19 - Cationic/Anionic/Living Polymerizations. [Link]
-
Taylor & Francis Online. Reactivity ratio study for the cationic copolymerization of vinyl ethers with 2,3-dihydrofuran. [Link]
-
NIH. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3. [Link]
-
ResearchGate. Cationic Polymerization of Isobutylene at Room Temperature. [Link]
-
PubMed. Visible-Light-Induced Cationic Polymerization of Isobutylene: A Route toward the Synthesis of End-Functional Polyisobutylene. [Link]
-
UT Austin Chemistry. A. Polymerization: Cationic Polymerization. [Link]
-
Chemistry For Everyone. What Is Cationic Polymerization In Polyisobutylene Synthesis?. [Link]
-
NIH. Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
CORE. Tritylium ions as initiators and co-initiators in cationic polymerizations. [Link]
-
Semantic Scholar. Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
PSLC. Cationic Polymerization. [Link]
-
ACS Publications. Recent Developments on Cationic Polymerization of Vinyl Ethers. [Link]
-
Semantic Scholar. The effect of temperature on the cationic isomerization polymerization of 3-methyl-1-butene and 3-chloro-3-methyl-l-butene. [Link]
-
OUCI. Initiators, Cationic. [Link]
-
MIT OpenCourseWare. Lecture 25: Cationic Polymerization. [Link]
-
SpringerLink. Controlled and Living Polymerizations. [Link]
-
Wikipedia. Living cationic polymerization. [Link]
-
Jinzong Machinery. Troubleshooting Common Issues in Emulsion Polymerization Reactors. [Link]
-
MDPI. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]
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YouTube. What Is Termination In Cationic Polymerization?. [Link]
-
ACS Publications. Living cationic polymerization of styrene: new initiating systems based on added halide salts and the nature of the growing species. [Link]
-
NIH. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. [Link]
-
ResearchGate. Some advices for purifying a polymer ?. [Link]
-
YouTube. Cationic polymerization problem. [Link]
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Technical Support Center: Thermal Stability of 1-Ethoxy-2-methylpropane
Welcome to the technical support guide for 1-Ethoxy-2-methylpropane (also known as ethyl isobutyl ether). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the effects of temperature on the stability of this common solvent. Understanding these effects is critical for ensuring experimental reproducibility, safety, and the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound at various temperatures.
Q1: What is the recommended maximum storage temperature for this compound? A: For long-term stability, this compound should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[1] While it is chemically stable at standard room temperature, to minimize the risk of peroxide formation, storage at a controlled temperature, such as 2-8°C, is often recommended, especially for high-purity grades used in sensitive applications.[2][3]
Q2: At what temperature does this compound begin to thermally decompose? A: Specific data for the onset of pyrolytic (thermal) decomposition of this compound is not readily available in standard safety data sheets.[1] However, based on studies of analogous ethers like diethyl ether, significant thermal decomposition occurs at very high temperatures, often in excess of 500°C.[4][5] For most laboratory applications below its boiling point (approx. 83.8°C), pyrolytic decomposition is not the primary concern.[1] The more immediate thermal hazard is the acceleration of peroxide formation.
Q3: What are the primary hazards associated with heating this compound? A: There are two primary hazards. First, it is a highly flammable liquid with a low flash point, meaning its vapors can ignite at low temperatures.[2][3][6] Heating increases vapor pressure, elevating this risk. Second, and more critically, heating can accelerate the formation of explosive peroxides and concentrate them if the solvent is evaporated.[7][8][9] These peroxide crystals are shock-sensitive and can detonate violently.
Q4: How does temperature influence peroxide formation? A: Peroxide formation is a free-radical autoxidation process that is initiated or accelerated by light and heat.[8] Elevated temperatures increase the rate of this reaction with atmospheric oxygen. Therefore, storing the ether at higher temperatures or heating it during an experiment will lead to a faster accumulation of hazardous peroxides.
Q5: My sample of this compound appears cloudy or has crystalline solids. What should I do? A: DO NOT OPEN OR MOVE THE CONTAINER. The presence of crystalline solids in the liquid or around the threads of the cap is a strong indicator of dangerous levels of explosive peroxides.[8] Twisting the cap could provide the friction needed for detonation. Immediately contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.
Q6: Can I distill this compound? What precautions are absolutely necessary? A: Yes, but only after confirming the absence of peroxides. Distillation concentrates non-volatile peroxides in the distillation pot, which can lead to a violent explosion.[7] Before any distillation or evaporation, you MUST test the solvent for peroxides. If peroxides are detected, they must be chemically removed first (see Protocol 3.3). Never distill to dryness.
Section 2: Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent reaction yields or the appearance of unexpected side-products when using this compound as a solvent.
-
Plausible Cause & Scientific Rationale: The presence of peroxides (hydroperoxides) in the ether can initiate unwanted side reactions. Hydroperoxides can act as radical initiators or oxidizing agents, interfering with sensitive reagents like organometallics, catalysts, or easily oxidized functional groups. This compromises the intended reaction pathway, leading to poor yields and the formation of impurities.
-
Troubleshooting & Validation Steps:
-
Test for Peroxides: Before starting your experiment, always test an aliquot of the this compound for peroxides using the method described in Protocol 3.1 .
-
Purify if Necessary: If peroxides are present at levels >25 ppm, do not use the solvent directly.[9] Purify it by following a validated peroxide removal procedure, such as that outlined in Protocol 3.3 .
-
Maintain Inert Atmosphere: For highly sensitive reactions, use freshly purified ether that has been purged with an inert gas (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Issue 2: A gradual pressure increase is observed in a sealed reaction vessel heated to moderately high temperatures (e.g., 80-150°C).
-
Plausible Cause & Scientific Rationale: While significant pyrolytic decomposition requires very high temperatures, low-level thermal stress can initiate elimination or bond-fission reactions, especially in the presence of trace acidic or basic impurities. The most likely decomposition pathway at these temperatures would be an elimination reaction to form gaseous products like ethene and isobutene, leading to pressure buildup.
-
Troubleshooting & Validation Steps:
-
Ensure Proper Venting: For any reaction involving heating a solvent in a sealed vessel, an appropriate and calibrated pressure relief system is mandatory.
-
Analyze Headspace Gas: If safe to do so, a sample of the vessel's headspace can be analyzed by Gas Chromatography (GC) to identify volatile decomposition products like ethene or isobutene.
-
Evaluate Reagent Compatibility: Ensure that no reagents or catalysts being used are known to promote ether cleavage under the experimental conditions.[10]
-
Section 3: Key Experimental Protocols
These protocols provide validated, step-by-step methods for ensuring the stability and safety of this compound in your research.
Protocol 3.1: Semi-Quantitative Peroxide Detection
This protocol uses potassium iodide (KI) to test for the presence of oxidizing peroxides.
-
Preparation: In a clean glass test tube, add 1 mL of this compound.
-
Reagent Addition: Add 1 mL of a freshly prepared 10% aqueous potassium iodide (KI) solution.
-
Acidification: Add one drop of glacial acetic acid to acidify the mixture.
-
Observation: Stopper the tube, shake vigorously for 30 seconds, and allow the layers to separate.
-
Interpretation: The presence of peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow-to-brown color in the aqueous layer. The intensity of the color correlates with the peroxide concentration. A deep brown or black color indicates a dangerously high concentration.
Protocol 3.2: Accelerated Thermal Stability Assessment
This protocol provides a framework for evaluating how your specific experimental conditions might affect the ether's stability.
-
Initial Analysis: Test your starting batch of this compound for peroxides (Protocol 3.1) and obtain a baseline Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram to confirm purity.
-
Controlled Heating: Place a 50 mL sample of the ether in a loosely capped vessel (to prevent pressure buildup) within a calibrated oven or heating block set to your experiment's maximum operating temperature (e.g., 100°C).
-
Aging: Maintain the temperature for a duration relevant to your experiment (e.g., 8 hours).
-
Cooling: Safely remove the sample and allow it to cool to room temperature in a dark place to prevent photochemical reactions.[11]
-
Final Analysis:
-
Visually inspect the cooled sample for any discoloration, haze, or precipitate formation.
-
Re-test for peroxide formation using Protocol 3.1.
-
Run a second GC-MS analysis and compare the chromatogram to the baseline to identify any new peaks corresponding to degradation products.
-
Protocol 3.3: Laboratory-Scale Peroxide Removal
This procedure should only be performed on ethers with low to moderate levels of peroxides (pale yellow result from Protocol 3.1). Do not attempt this on ethers with visible crystals or a dark brown peroxide test result.
-
Prepare Quenching Solution: Create a 6% (w/v) solution of ferrous sulfate (FeSO₄·7H₂O) in deionized water.
-
Extraction: In a separatory funnel, wash the ether with an equal volume of the ferrous sulfate solution. Shake gently, periodically venting the funnel. The ferrous ion (Fe²⁺) reduces the peroxides.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Wash Steps: Wash the ether sequentially with an equal volume of deionized water, then with a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with deionized water again.
-
Drying: Dry the purified ether over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Storage: Filter the dried ether into a clean, amber bottle containing a radical inhibitor (like a small amount of butylated hydroxytoluene, BHT) and store under an inert atmosphere (N₂ or Ar).
Section 4: Scientific Background & Mechanisms
An expert understanding of the underlying chemical mechanisms is key to predicting and controlling stability.
The Dual Nature of Thermal Instability
The instability of this compound when heated is governed by two distinct mechanisms with different activation energies:
-
Autoxidation (Peroxide Formation): A low-temperature, slow process that is accelerated by heat and light. It occurs via a free-radical chain reaction with atmospheric oxygen. This is the primary stability concern under typical laboratory storage and reflux conditions.[12]
-
Pyrolytic Decomposition: A high-temperature process that involves the cleavage of C-O or C-C bonds through various unimolecular reactions. This becomes relevant only at temperatures well above the solvent's boiling point.[13]
Diagram: Workflow for Safe Handling and Stability Assessment
Caption: Workflow for ensuring the safety and stability of this compound.
Mechanism of Peroxide Formation (Autoxidation)
This process involves a classic free-radical chain reaction. The carbon atom adjacent to the ether oxygen is particularly susceptible to hydrogen abstraction.
Diagram: Simplified Mechanism of Peroxide Formation
Caption: The free-radical chain reaction responsible for peroxide formation in ethers.
Postulated Thermal Decomposition Pathways
At sufficiently high temperatures, the C-O and C-C bonds in this compound will cleave. Based on analogous studies with diethyl ether, two primary types of pathways are expected.[13]
Diagram: Postulated High-Temperature Decomposition Pathways
Caption: The primary pathways for high-temperature thermal decomposition.
Section 5: Data Summary
The following table summarizes key physical and safety properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O | [6][14] |
| Molecular Weight | 102.17 g/mol | [6] |
| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether | [6][15][16] |
| Boiling Point | 83.8 °C at 760 mmHg | [1][17] |
| Density | ~0.76 g/cm³ | [1] |
| Flash Point | -10 °C (14.0 °F) | [3] |
| Auto-ignition Temp. | No data available | [1] |
| Primary Hazards | Highly Flammable Liquid, Potential Peroxide Former | [6][7][9] |
Section 6: References
-
This compound SDS, 627-02-1 Safety Data Sheets - ECHEMI.
-
High-Temperature Unimolecular Decomposition of Diethyl Ether: Shock-Tube and Theory Studies. The Journal of Physical Chemistry A - ACS Publications.
-
This compound | C6H14O | CID 69386 - PubChem - NIH.
-
Cas 627-02-1,this compound - LookChem.
-
The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings A | The Royal Society - Journals.
-
Ether cleavage - Wikipedia.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
Peroxide-Forming Chemicals - Connecticut College.
-
The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol. Proceedings A | The Royal Society - Journals.
-
CAS 627-02-1: this compound | CymitQuimica.
-
Peroxide Forming Chemicals | Florida Tech.
-
627-02-1 this compound C6H14O, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem.
-
PEROXIDE FORMING CHEMICALS: Vanderbilt University.
-
Peroxide Forming Chemicals | Environmental Health & Safety (EHS).
-
ASTM D6468 Thermal Stability Test Method - Ayalytical.
-
This compound USP Reference Standard - Sigma-Aldrich.
-
Peroxide Forming Solvents - Sigma-Aldrich.
-
Propane, 1-ethoxy-2-methyl- - NIST Chemistry WebBook.
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- 17. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Guide to Purity Validation of 1-Ethoxy-2-methylpropane: HPLC vs. GC-FID
Executive Summary
This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity validation of 1-Ethoxy-2-methylpropane (Ethyl Isobutyl Ether). While HPLC is a cornerstone of pharmaceutical analysis, its application to volatile, non-chromophoric compounds like aliphatic ethers presents significant challenges. In contrast, GC-FID offers a more direct, sensitive, and efficient analytical solution. This document details optimized experimental protocols for both techniques, explains the scientific rationale behind parameter selection, and presents a comparative analysis to guide researchers, scientists, and drug development professionals in choosing the most appropriate method for their needs. We conclude that GC-FID is the superior and recommended method for this specific application, though HPLC may serve as a viable alternative in specific, constrained circumstances.
Introduction: The Analytical Imperative for Pure this compound
This compound, also known as ethyl isobutyl ether, is an aliphatic ether with applications as a solvent and a potential component in various chemical syntheses.[1][2] Its molecular structure (C₆H₁₄O) and physicochemical properties, particularly its low boiling point (approx. 81-84°C) and moderate polarity, dictate the optimal analytical strategies for its quality control.[2][3][4]
In the realms of research and pharmaceutical development, the purity of any chemical entity is paramount. Impurities, even in trace amounts, can alter chemical reactivity, introduce unforeseen side effects in drug formulations, and compromise experimental reproducibility.[5] Regulatory bodies like the ICH have established stringent guidelines for the identification and quantification of impurities in drug substances.[5] Therefore, the selection and validation of a precise, accurate, and robust analytical method for purity assessment is not merely a procedural step but a foundational requirement for scientific integrity.[6] This guide evaluates the two most prominent chromatographic techniques, HPLC and GC, for this purpose.
Analyte Profile: Physicochemical Properties and Potential Impurities
A thorough understanding of the analyte is the first step in robust method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₄O | [1][2][7] |
| Molecular Weight | 102.17 g/mol | [4][7] |
| Boiling Point | ~81.1 - 83.8 °C | [2][4] |
| Density | ~0.73 - 0.76 g/cm³ | [2][4] |
| Vapor Pressure | 82.9 mmHg at 25°C | [2] |
| Appearance | Colorless Liquid | [1] |
| Synonyms | Ethyl Isobutyl Ether, Isobutyl Ethyl Ether |[1][2] |
Potential Impurities: Impurities in this compound are typically process-related or degradants. They may include:
-
Starting Materials: Unreacted 2-methyl-1-propanol (isobutanol) or ethanol.[8]
-
By-products: Diethyl ether or diisobutyl ether formed from side reactions.
-
Degradation Products: Peroxides, which can form in ethers upon exposure to air and light.
An effective analytical method must be able to resolve the main this compound peak from these and other potential unknown impurities.
Methodologies for Purity Determination
This section provides detailed, self-validating protocols for both HPLC and GC-FID, including the scientific justification for each parameter.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.[9] For a moderately polar analyte like this compound, a reversed-phase (RP-HPLC) method is most appropriate, where a non-polar stationary phase is used with a polar mobile phase. Separation is driven by the hydrophobic interactions of the analyte with the stationary phase.
Key Challenge: Aliphatic ethers lack a significant chromophore, making UV detection challenging. Detection must be performed at very low wavelengths (<210 nm), where solvent cutoff and potential interferences can be problematic.
Experimental Protocol: HPLC-UV
Caption: HPLC-UV workflow for purity analysis.
Table 2: Detailed HPLC Experimental Parameters
| Parameter | Setting | Justification & Scientist's Note |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides standard hydrophobic retention for moderately polar organic molecules. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Acetonitrile is chosen over methanol for its lower UV cutoff and viscosity. The 60:40 ratio is a starting point and should be optimized to achieve a retention time of ~5-10 minutes for the main peak. |
| Elution Mode | Isocratic | For a known purity analysis, an isocratic method is simpler, more robust, and reproducible than a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Detector | UV/Vis Detector | Wavelength: 205 nm. This is a critical parameter. As there is no strong chromophore, detection must occur at the far-UV end of the spectrum. This necessitates high-purity solvents and a stable baseline. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of peak overload. |
| Sample Diluent | Mobile Phase | Prevents peak distortion that can occur when the sample solvent is stronger or weaker than the mobile phase. |
| System Suitability | Tailing factor for main peak: 0.8 - 1.5; Theoretical plates: >2000 | These parameters are essential for a self-validating system, ensuring the column and system are performing adequately for the analysis. |
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle of the Method: GC is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[10] Separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase.[11] Compounds are separated based on their boiling points and interaction with the stationary phase.[9] Given that this compound is a volatile organic compound (VOC), GC is an exceptionally well-suited technique.[12][13]
Experimental Protocol: GC-FID
Caption: GC-FID workflow for purity analysis.
Table 3: Detailed GC-FID Experimental Parameters
| Parameter | Setting | Justification & Scientist's Note |
|---|---|---|
| Column | DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This is a robust, general-purpose non-polar column that separates compounds primarily by boiling point. It is an industry standard for the analysis of volatile and semi-volatile organics. |
| Carrier Gas | Helium | Flow Rate: 1.2 mL/min (Constant Flow). Helium provides good efficiency and is inert. Nitrogen is a cheaper alternative but may result in longer run times. |
| Inlet | Split/Splitless Injector | Temperature: 250 °C. Mode: Split (Ratio 50:1). A high inlet temperature ensures rapid and complete vaporization. A split injection prevents column overload from the concentrated sample and ensures sharp peaks. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 15 °C/min to 200 °C, Hold: 5 min | A temperature program is crucial for impurity profiling. The initial hold allows for separation of very volatile impurities, while the ramp effectively elutes higher-boiling impurities within a reasonable timeframe. |
| Detector | Flame Ionization Detector (FID) | Temperature: 280 °C. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for this analyte. It is robust, has a wide linear range, and is insensitive to common contaminants like water and air. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Sample Diluent | Hexane or other volatile solvent | A volatile solvent is required to ensure compatibility with GC analysis. |
Comparative Analysis: HPLC vs. GC-FID
The choice between HPLC and GC is not arbitrary; it is dictated by the chemical nature of the analyte. For this compound, the comparison is stark.
Table 4: Head-to-Head Comparison for this compound Analysis
| Feature | HPLC-UV | GC-FID | Winner for this Application |
|---|---|---|---|
| Analyte Suitability | Poor. Analyte is volatile and lacks a chromophore. | Excellent. Analyte is volatile and thermally stable. | GC-FID |
| Sensitivity | Low. Requires detection at far-UV wavelengths, leading to high noise and potential interferences. | High. FID is extremely sensitive to hydrocarbons. | GC-FID |
| Separation Efficiency | Good. Modern columns provide adequate resolution. | Excellent. Capillary GC columns offer significantly higher numbers of theoretical plates, leading to superior resolution.[14][15] | GC-FID |
| Analysis Speed | Moderate (typically 10-20 minutes).[6][9] | Fast (typically <15 minutes).[9][16] | GC-FID |
| Cost | High. Requires expensive, high-purity solvents.[6][9] | Low. Carrier gases (Helium, Nitrogen) are significantly cheaper than HPLC-grade solvents.[6][9] | GC-FID |
| Robustness | Moderate. Low UV detection can be prone to baseline drift from solvent impurities or temperature fluctuations. | High. FID is a very stable and robust detector. | GC-FID |
Data Presentation and Interpretation (Hypothetical)
Purity is typically calculated using the area percent method, under the assumption that all components have a similar detector response factor (a reasonable assumption for FID and related impurities).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 5: Hypothetical Purity Analysis Data
| Method | Peak Identity | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|---|
| HPLC-UV | Impurity 1 (Isobutanol) | 2.85 | 15,230 | 0.15% |
| This compound | 6.54 | 10,125,800 | 99.75% | |
| Impurity 2 (Unknown) | 9.12 | 10,150 | 0.10% | |
| GC-FID | Impurity 1 (Isobutanol) | 4.31 | 28,950 | 0.12% |
| This compound | 5.78 | 24,150,600 | 99.81% |
| | Impurity 2 (Unknown) | 8.22 | 16,900 | 0.07% |
Note: The higher peak areas in the GC-FID data reflect the superior sensitivity of the Flame Ionization Detector for this analyte.
Conclusion and Recommendation
While HPLC is a powerful and versatile tool in the analytical chemist's arsenal, it is not universally applicable. For the purity validation of this compound, a volatile aliphatic ether, Gas Chromatography with Flame Ionization Detection (GC-FID) is unequivocally the superior method.
-
GC-FID offers higher sensitivity, superior separation efficiency, faster analysis times, and lower operational costs for this specific analyte.[6][14][16] Its principle of operation is perfectly matched to the physicochemical properties of this compound.
-
HPLC-UV faces a fundamental limitation due to the analyte's lack of a UV chromophore, forcing detection at noisy, low wavelengths. This compromises sensitivity and robustness. While a method can be developed, it would be considered a non-optimal workaround.
Therefore, for routine quality control, impurity profiling, and final product release of this compound, this guide strongly recommends the development and validation of a GC-FID method. The HPLC protocol is provided as a potential, albeit compromised, alternative for laboratories that may not have access to GC instrumentation.
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A Researcher's Guide to Spectroscopic Differentiation of Linear vs. Branched Ethers
In the landscape of chemical research and drug development, the precise structural elucidation of organic molecules is a cornerstone of progress. Ethers, a class of compounds characterized by an oxygen atom connected to two alkyl or aryl groups, are ubiquitous as solvents, reagents, and structural motifs in pharmacologically active molecules. The seemingly subtle difference between a linear and a branched alkyl chain attached to the ether oxygen can profoundly impact a molecule's physical, chemical, and biological properties, including its reactivity, solubility, and metabolic stability. Consequently, the ability to rapidly and unequivocally distinguish between these isomeric forms is a critical analytical challenge.
This guide provides an in-depth comparison of the spectroscopic signatures of linear and branched ethers, leveraging the primary analytical techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, focusing instead on the mechanistic basis for the observed spectral differences. By understanding why these differences arise, researchers can interpret spectral data with greater confidence and solve complex structural problems. This guide uses diethyl ether (a linear ether) and methyl tert-butyl ether (MTBE, a branched ether) as primary examples to illustrate these principles.
Infrared (IR) Spectroscopy: Probing the C-O-C Vibration
Infrared spectroscopy provides information about the vibrational modes of molecules. For ethers, the most diagnostic feature is the stretching vibration of the C-O-C bond system. While other absorptions like C-H stretching (2850-3000 cm⁻¹) and bending (1350-1450 cm⁻¹) are present, they are less useful for distinguishing between isomers. The key differentiator lies in the fingerprint region, specifically the strong C-O stretching band found between 1000 and 1300 cm⁻¹.[1]
Causality of Spectral Differences:
The C-O bond stretch in an ether is more accurately described as an asymmetric stretch of the C-O-C linkage. The position of this absorption is sensitive to the substitution pattern of the α-carbons.
-
Linear Ethers (e.g., Diethyl Ether): Symmetrical, aliphatic ethers typically exhibit a single, strong, and prominent C-O-C asymmetric stretching band around 1120 cm⁻¹.[2] The symmetry of the molecule simplifies the spectrum in this region.
-
Branched Ethers (e.g., MTBE): Branching on the carbon adjacent to the oxygen introduces steric bulk and alters the electronic environment. This can lead to slight shifts in the C-O stretching frequency. More significantly, the asymmetry in a molecule like MTBE can sometimes result in a more complex or broadened absorption in this region compared to a simple, symmetric linear ether. Aryl alkyl ethers, for instance, show two distinct C-O stretching bands.[3][4][5] While MTBE is aliphatic, the principle of asymmetry influencing the spectrum holds.
The primary utility of IR in this context is often confirmatory. The presence of a strong band in the 1050-1150 cm⁻¹ range, coupled with the absence of a broad O-H stretch (3200-3600 cm⁻¹) or a C=O stretch (1650-1800 cm⁻¹), is strong evidence for an ether functionality.[2][6]
Table 1: Key IR Absorption Frequencies for Ethers
| Vibration Mode | Linear Ether (Diethyl Ether) | Branched Ether (MTBE) | General Range (Aliphatic) |
| C-O-C Asymmetric Stretch | ~1122 cm⁻¹ (Strong) | ~1088 cm⁻¹ (Strong) | 1050-1150 cm⁻¹[3][4][5] |
| C-H Stretch (sp³) | ~2850-2980 cm⁻¹ | ~2820-2970 cm⁻¹ | 2850-3000 cm⁻¹ |
Experimental Protocol: Acquiring an IR Spectrum of a Liquid Ether Sample (Neat Sample)
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean. Record a background spectrum.
-
Sample Application: Place a single drop of the liquid ether sample directly onto the center of the ATR crystal.
-
Acquisition: Secure the ATR arm and initiate the sample scan. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Caption: C-O-C stretching modes in ethers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. It provides detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
Causality of Spectral Differences:
The electronegative oxygen atom deshields adjacent protons (α-protons), causing their signals to appear downfield compared to simple alkanes.[3][4] The typical chemical shift for α-protons in aliphatic ethers is in the range of 3.3-4.5 ppm.[5][6][7][8] The key differences between linear and branched ethers arise from:
-
Chemical Shift: The number of alkyl groups on the α-carbon influences the precise chemical shift.
-
Signal Multiplicity (Splitting): The number of neighboring protons determines the splitting pattern (n+1 rule), which reveals connectivity.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Linear Ether (Diethyl Ether, CH₃CH₂OCH₂CH₃):
-
Symmetry: The molecule is symmetrical, resulting in only two unique proton environments.
-
α-protons (-OCH₂-): These protons are adjacent to the oxygen and a CH₃ group. They appear as a quartet around 3.4 ppm.
-
β-protons (-CH₃): These protons are adjacent to the -CH₂- group and appear as a triplet around 1.2 ppm.
-
Integration: The integration ratio will be 4:6, which simplifies to 2:3.
-
-
Branched Ether (MTBE, (CH₃)₃COCH₃):
-
Asymmetry: The molecule is asymmetrical, with two distinct proton environments.
-
tert-Butyl protons (-C(CH₃)₃): These nine protons are equivalent and have no adjacent proton neighbors, so they appear as a sharp singlet around 1.2 ppm.
-
Methyl protons (-OCH₃): These three protons are on the other side of the oxygen and also have no adjacent proton neighbors. They appear as a singlet, but are shifted downfield to around 3.2 ppm due to the direct attachment to the deshielding oxygen.
-
Integration: The integration ratio will be 9:3, which simplifies to 3:1.
-
The stark difference in splitting patterns (quartet and triplet vs. two singlets) and integration ratios makes ¹H NMR a definitive tool for distinguishing these two structures.
¹³C NMR Spectroscopy
Causality of Spectral Differences:
Similar to ¹H NMR, the ether oxygen deshields the α-carbon, causing it to resonate downfield in the 50-80 ppm range.[3][5][6][9] The degree of substitution on the carbon atom has a significant effect on its chemical shift.
-
Linear Ether (Diethyl Ether):
-
α-carbon (-OCH₂-): Appears around 66 ppm.
-
β-carbon (-CH₃): Appears around 15 ppm.
-
Due to symmetry, only two signals are observed.
-
-
Branched Ether (MTBE):
-
Quaternary α-carbon (-OC(CH₃)₃): This carbon is highly substituted and deshielded, appearing further downfield around 75 ppm. Quaternary carbons often show weaker signals.
-
tert-Butyl carbons (-C(CH₃)₃): These three equivalent carbons appear around 29 ppm.
-
Methyl carbon (-OCH₃): This α-carbon is less substituted than the quaternary carbon and appears upfield relative to it, around 50 ppm.
-
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Linear Ether (Diethyl Ether) | Branched Ether (MTBE) | General Range |
| ¹H α-protons | ~3.4 (quartet) | ~3.2 (singlet, -OCH₃) | 3.3-4.5 ppm[7][10] |
| ¹H β-protons | ~1.2 (triplet) | ~1.2 (singlet, -C(CH₃)₃) | 0.9-1.7 ppm |
| ¹³C α-carbons | ~66 (-OCH₂-) | ~75 (-OC(CH₃)₃), ~50 (-OCH₃) | 50-80 ppm[3][5] |
| ¹³C β-carbons | ~15 (-CH₃) | ~29 (-C(CH₃)₃) | 10-30 ppm |
Experimental Protocol: Preparing an Ether Sample for NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃) in which the ether is soluble.
-
Sample Preparation: In a clean vial, dissolve approximately 5-10 mg of the ether sample in 0.6-0.7 mL of the deuterated solvent.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Insert the NMR tube into the spectrometer's spinner turbine, place it in the magnet, and proceed with instrument tuning, locking, and shimming before acquiring the ¹H and ¹³C spectra.
Caption: Deshielding and connectivity in linear vs. branched ethers.
Mass Spectrometry: Decoding Fragmentation Patterns
Mass spectrometry bombards molecules with energy, causing them to ionize and fragment. The resulting mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint. The molecular ion peak (M⁺), if visible, gives the molecular weight. For aliphatic ethers, the M⁺ peak is often weak or absent.[6][11]
Causality of Spectral Differences:
The most dominant fragmentation pathway for ethers is α-cleavage , where a C-C bond adjacent to the oxygen breaks.[12][13][14] This process is driven by the formation of a resonance-stabilized oxonium ion. The key principle governing fragmentation is the preferential loss of the largest or most stable alkyl radical to form the most stable carbocation/oxonium ion.[15]
-
Linear Ether (Diethyl Ether, MW=74):
-
α-cleavage: Loss of a methyl radical (•CH₃, 15 Da) is possible, but less favorable than the loss of a larger group. The primary α-cleavage involves breaking the C-C bond to lose an ethyl radical (•CH₂CH₃, 29 Da), but this is not the most common pathway. The most common fragmentation is the loss of a methyl radical from the molecular ion to form an oxonium ion at m/z 59 . Another significant cleavage is the loss of an ethyl group to form a fragment at m/z 45 . The base peak (most intense) is often at m/z 31 resulting from a rearrangement.
-
-
Branched Ether (MTBE, MW=88):
-
α-cleavage: The structure of MTBE is perfectly primed for a highly favorable α-cleavage. The bond between the quaternary carbon and one of the methyl groups is weak. Cleavage here results in the loss of a methyl radical (•CH₃, 15 Da) to form a very stable tertiary carbocation stabilized by the adjacent oxygen. This results in an extremely prominent peak at m/z 73 (88 - 15).[6]
-
Another major fragmentation is the loss of the entire tert-butyl group (•C(CH₃)₃, 57 Da) to give a peak at m/z 31 . The peak at m/z 57 corresponding to the tert-butyl cation is also very strong and often the base peak.
-
The dramatic difference in the major fragment ions (m/z 73 and 57 for MTBE vs. m/z 59 and 31 for diethyl ether) provides an unambiguous method for differentiation.
Table 3: Common Mass Spectrometry Fragmentations for Ethers
| Ether Isomer | Molecular Ion (M⁺) | Key Fragmentation Pathway | Major Fragment Ions (m/z) |
| Diethyl Ether | 74 (weak) | α-cleavage, rearrangement | 59, 45, 31 (base peak) |
| MTBE | 88 (very weak/absent)[6] | α-cleavage (loss of •CH₃) | 73 (very strong)[6] |
| MTBE | 88 (very weak/absent)[6] | Cleavage (loss of •C(CH₃)₃) | 57 (base peak) |
Experimental Protocol: Analysis of an Ether by GC-MS
-
Sample Preparation: Prepare a dilute solution of the ether (approx. 100 ppm) in a volatile solvent like dichloromethane or hexane.
-
GC Method: Set up a gas chromatography method with an appropriate temperature program to separate the ether from the solvent and any impurities. A standard non-polar column (e.g., DB-5) is usually sufficient.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
MS Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV). The mass analyzer scans a suitable range (e.g., m/z 30-200) to acquire the mass spectrum.
-
Data Analysis: Analyze the resulting spectrum, identifying the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern to known library spectra for confirmation.
Caption: α-Cleavage favors the formation of the most stable cation.
Conclusion
The structural distinction between linear and branched ethers is readily achievable through a combined spectroscopic approach. While IR spectroscopy can confirm the presence of the ether functional group, it is the profound differences in NMR and Mass Spectrometry data that provide definitive structural proof.
-
¹H NMR distinguishes isomers based on unique chemical shifts, signal multiplicities, and integration ratios that directly map proton connectivity.
-
¹³C NMR provides a clear count of unique carbon environments, with chemical shifts highly sensitive to substitution.
-
Mass Spectrometry reveals fragmentation patterns dictated by carbocation stability, leading to highly diagnostic and often disparate base peaks for linear versus branched structures.
By understanding the fundamental principles that govern these spectroscopic techniques, researchers, scientists, and drug development professionals can confidently characterize ether-containing molecules, ensuring structural integrity and accelerating the pace of discovery.
References
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. OpenStax. [Link]
-
LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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Berkeley Learning Hub. (2024, October 18). IR Spectra of Ethers. [Link]
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University of Calgary. (n.d.). Ether Infrared spectra. Chemistry Department. [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]
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Demystifying Science. (2020, August 19). Mass Spectrometry of Aliphatic Ethers. YouTube. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. [Link]
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Dummies.com. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]
-
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides. Department of Chemistry. [Link]
-
ResearchGate. (2015, August 6). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]
-
OpenOChem Learn. (n.d.). MS Fragmentation. [Link]
-
Konno, C., & Hikino, H. (1975). 13C NUCLEAR MAGNETIC RESONANCE SPECTRA OF ETHERS AND GLYCOLS. ElectronicsAndBooks. [Link]
-
Hatada, K., Nagata, K., & Yuki, H. (1972). Carbon-13 NMR Spectra of Alkyl Vinyl Ethers, and Their Structures and Reactivities. Bulletin of the Chemical Society of Japan. [Link]
-
LibreTexts. (2023, November 16). 18.9 Spectroscopy of Ethers. Chemistry LibreTexts. [Link]
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Fiveable. (n.d.). Spectroscopy of Ethers. [Link]
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Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]
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Online Chemistry Tuitions. (n.d.). Ir Spectra Of Ether. [Link]
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University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Oregon State University. (2020, February 7). CH 336: Ether Spectroscopy. [Link]
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A Senior Application Scientist's Guide to Ethereal Solvents in Grignard Reactions: A Comparative Analysis of 1-Ethoxy-2-methylpropane
For over a century, the Grignard reaction has been a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency. The choice of solvent is paramount to the success of this powerful reaction, directly influencing reagent stability, reactivity, and ultimately, product yield. While diethyl ether and tetrahydrofuran (THF) have traditionally dominated the landscape, the pursuit of safer, more efficient, and environmentally benign processes has led to the exploration of alternative ethereal solvents. This guide provides an in-depth technical comparison of 1-ethoxy-2-methylpropane (ethyl isobutyl ether) with the classical solvents, diethyl ether and THF, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective performance characteristics in Grignard reactions.
The Critical Role of the Ethereal Solvent
Ethereal solvents are indispensable in Grignard reactions for two primary reasons. Firstly, they must be aprotic to prevent the highly basic Grignard reagent from being quenched.[1] Secondly, the lone pairs of electrons on the ether oxygen coordinate with the electron-deficient magnesium center of the Grignard reagent, forming a soluble and stable complex.[2] This solvation is crucial for both the formation and the reactivity of the organomagnesium species. The nature of the ether, including its steric bulk and Lewis basicity, can significantly impact the Schlenk equilibrium and the aggregation state of the Grignard reagent, thereby influencing its reactivity.[3][4]
A Comparative Overview of Key Physicochemical Properties
A solvent's physical properties dictate its suitability for specific reaction conditions and downstream processing. The following table summarizes key parameters for this compound, diethyl ether, and THF.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) |
| IUPAC Name | This compound[5] | Ethoxyethane | Oxolane |
| CAS Number | 627-02-1[5] | 60-29-7 | 109-99-9 |
| Molecular Formula | C₆H₁₄O[5] | C₄H₁₀O | C₄H₈O |
| Molecular Weight | 102.17 g/mol [5] | 74.12 g/mol | 72.11 g/mol |
| Boiling Point | 81.1 °C | 34.6 °C[6] | 66 °C[6] |
| Melting Point | -125 °C | -116.3 °C | -108.4 °C |
| Density | 0.732 g/cm³ | 0.713 g/cm³ | 0.889 g/cm³ |
| Solubility in Water | Slightly soluble | 6.9 g/100 mL (20 °C) | Miscible |
| Flash Point | -15 °C | -45 °C | -14 °C |
Note: Some physical properties for this compound are less commonly reported in readily available literature.
The higher boiling point of this compound compared to diethyl ether offers a significant operational advantage, allowing for a wider reaction temperature range and reducing solvent loss due to evaporation.[7] Its lower water solubility compared to THF simplifies aqueous work-up procedures.
Performance in Grignard Reactions: A Data-Driven Comparison
While direct, peer-reviewed comparative studies on the performance of this compound in Grignard reactions are limited, we can draw valuable insights from systematic evaluations of structurally similar ethers. A study by Zhang et al. provides a comprehensive comparison of various ethereal solvents in the Grignard reaction of benzyl bromide with 2-butanone.[3] This study included 2-methyltetrahydrofuran (2-MeTHF), a branched ether that can serve as a pertinent proxy for understanding the potential behavior of this compound.
Table 2: Comparative Yields in the Grignard Reaction of Benzylmagnesium Bromide with 2-Butanone
| Solvent | Product Yield (%) | Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | 94 | 6 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 |
| Tetrahydrofuran (THF) | 27 | 73 |
| Cyclopentyl methyl ether (CPME) | 45 | 55 |
Data sourced from Zhang, W. et al. Green Chem., 2013, 15, 1534-1540.[3]
The data clearly indicates that both diethyl ether and 2-MeTHF provide excellent yields of the desired alcohol, significantly outperforming THF and CPME in this specific reaction.[3] The poor performance of THF is attributed to a substantial increase in the formation of the Wurtz coupling byproduct (1,2-diphenylethane).[3] The authors suggest that the aggregation state of the Grignard reagent, influenced by the solvent, is a key factor in determining the reaction outcome.[3] The comparable, high yields obtained in both the linear diethyl ether and the branched 2-MeTHF suggest that the steric hindrance introduced by the methyl group in 2-MeTHF does not negatively impact the reaction's efficiency. This observation provides a strong basis to hypothesize that this compound, with its isobutyl group, could also perform effectively, potentially offering a favorable balance of reactivity and handling properties.
Mechanistic Considerations and the Role of Solvent Structure
The formation of a Grignard reagent and its subsequent reaction with an electrophile is a complex process. The solvent's Lewis basicity and steric profile play a critical role in stabilizing the "RMgX" species and influencing its reactivity.
Figure 1: Generalized workflow for a Grignard reaction, highlighting the role of the ether solvent in the formation of the solvated Grignard reagent.
The branched structure of this compound, similar to 2-MeTHF, may offer advantages in terms of safety. Ethers are known to form explosive peroxides upon exposure to air and light. The steric hindrance around the ether oxygen in branched ethers is thought to reduce the rate of peroxide formation compared to linear ethers like diethyl ether and cyclic ethers like THF.[8]
Experimental Protocols
To facilitate a direct comparison, the following are generalized, step-by-step methodologies for conducting a Grignard reaction using each of the discussed solvents. Note: All Grignard reactions must be performed under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1][9][10]
Protocol 1: Grignard Reaction in this compound
-
Apparatus Setup: Assemble a three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware before use.
-
Magnesium Activation: Place magnesium turnings in the flask and add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Grignard Reagent Formation: Add a solution of the alkyl or aryl halide in anhydrous this compound dropwise from the dropping funnel. The reaction is typically initiated with gentle warming. The higher boiling point of this compound allows for the reaction to be maintained at a controlled reflux.
-
Reaction with Electrophile: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture and add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous this compound dropwise.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Protocol 2: Grignard Reaction in Diethyl Ether
The procedure is analogous to that for this compound. However, due to the low boiling point of diethyl ether (34.6 °C), the reaction is often maintained at a gentle reflux without external heating once initiated.[6] Extreme care must be taken to prevent solvent loss.
Protocol 3: Grignard Reaction in Tetrahydrofuran (THF)
The protocol is similar to the previous two. THF's higher boiling point (66 °C) compared to diethyl ether allows for reactions at elevated temperatures, which can be beneficial for less reactive halides.[6] However, its miscibility with water can complicate the work-up procedure, often requiring extraction with a non-polar co-solvent.
Figure 2: A generalized experimental workflow for performing a Grignard reaction.
Conclusion and Recommendations
The selection of an ethereal solvent for a Grignard reaction is a critical parameter that can significantly influence the outcome of the synthesis. While diethyl ether and THF remain the workhorses of many laboratories, the data suggests that branched ethers like 2-MeTHF, and by extension this compound, are highly viable alternatives that can offer comparable or even superior performance in certain cases, particularly in minimizing side reactions like Wurtz coupling.[3]
Key takeaways for the practicing scientist:
-
This compound presents a promising alternative to traditional Grignard solvents, offering a higher boiling point than diethyl ether for better temperature control and potentially improved safety regarding peroxide formation due to its branched structure.
-
Performance: Based on data from the structurally similar 2-MeTHF, this compound is expected to provide high yields in Grignard reactions, comparable to diethyl ether.[3]
-
Work-up: Its limited water solubility simplifies the extraction and purification process compared to the fully miscible THF.
-
Recommendation: For researchers seeking to optimize their Grignard reactions for safety, efficiency, and ease of operation, this compound warrants serious consideration as a replacement for diethyl ether and THF. As with any new solvent system, some optimization of reaction conditions may be necessary to achieve optimal results.
This guide provides a framework for understanding the nuanced role of the solvent in Grignard reactions and encourages the exploration of alternative ethers like this compound to enhance the robustness and safety of this venerable synthetic transformation.
References
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Tuulmets, A., Nguyen, B. T., Panov, D., Sassian, M., & Järv, J. (2003). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(26), 9933–9937. Available at: [Link]
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Tuulmets, A., Nguyen, B. T., Panov, D., Sassian, M., & Järv, J. (2003). Kinetics of the Grignard Reaction with Silanes in Diethyl Ether and Ether−Toluene Mixtures. The Journal of Organic Chemistry, 68(26), 9933–9937. Available at: [Link]
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Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(6), 1534. Available at: [Link]
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Navigating the Ether Landscape: A Comparative Guide to Alternatives for Ethyl Isobutyl Ether in Modern Organic Synthesis
Introduction: Beyond a Single Solvent
In the intricate world of organic synthesis, the choice of solvent is a critical parameter that dictates reaction efficiency, product purity, and process safety. For decades, ethereal solvents have been indispensable for their ability to solvate a wide range of reagents and intermediates, particularly in organometallic chemistry. Ethyl isobutyl ether (EIBE), a lesser-known member of this family, offers a specific set of properties that have carved out its niche. However, the contemporary drive towards greener, safer, and more efficient chemical processes necessitates a critical evaluation of all laboratory staples.[1][2] This guide provides an in-depth, data-supported comparison of viable alternatives to ethyl isobutyl ether, empowering researchers, chemists, and drug development professionals to make informed solvent selections that align with both performance and sustainability goals.
We will move beyond a simple listing of properties to explore the causal relationships between a solvent's physicochemical characteristics and its performance in key reaction classes. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering a trustworthy and authoritative resource for the modern chemist.
I. A Comparative Analysis of Physicochemical Properties
The suitability of a solvent begins with its fundamental physical and chemical properties. These parameters influence everything from reaction kinetics and temperature control to work-up efficiency and process safety. The following table provides a direct comparison of ethyl isobutyl ether against several common and emerging alternatives.
| Property | Ethyl Isobutyl Ether (EIBE) | Diethyl Ether (DEE) | Methyl tert-Butyl Ether (MTBE) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) |
| Molecular Formula | C₆H₁₄O[3] | C₄H₁₀O | C₅H₁₂O | C₅H₁₀O[4] | C₆H₁₂O[5] | C₄H₈O |
| Molecular Weight | 102.17 g/mol [6] | 74.12 g/mol | 88.15 g/mol | 86.13 g/mol [4] | 100.16 g/mol [5] | 72.11 g/mol |
| Boiling Point (°C) | 81.1[6] | 34.6 | 55.2[7] | 80.2[4] | 106[5][8] | 66 |
| Melting Point (°C) | -125 to -127[6] | -116.3 | -108.6[7] | -136[4] | -140[5] | -108.4 |
| Density (g/mL @ 20°C) | ~0.750[9] | 0.713 | 0.740[7] | 0.854[4] | 0.863[5] | 0.889 |
| Flash Point (°C) | -5.7[6][10] | -45 | -10[7] | -11 | -1[5] | -14 |
| Solubility in Water | Sparingly (1.1 g/L)[6] | 6.9 g/100 mL | 4.8 g/100 mL[7] | 14 g/100 mL (decreases with temp)[4][11] | 1.1 g/100 g[12] | Miscible |
| Peroxide Formation | Moderate | High | Low[7][13] | Low to Moderate[14][15] | Very Low[8][15][16] | High |
| Source | Petrochemical | Petrochemical | Petrochemical | Bio-based (renewable)[15][17][18] | Petrochemical/Bio-based[5][19][20] | Petrochemical |
Expert Insights:
-
Boiling Point & Reaction Control: The higher boiling points of 2-MeTHF and CPME compared to DEE and MTBE allow for a wider operational temperature range, enabling reactions to be run at elevated temperatures to increase rates without the need for pressurized vessels.[4][21]
-
Hydrophobicity & Work-up: The low water miscibility of CPME and MTBE is a significant advantage, facilitating cleaner phase separations during aqueous work-ups and reducing the loss of product and solvent.[5][22] This contrasts sharply with the high miscibility of THF, which often complicates extractions.[22]
-
Safety - Peroxide Formation: The tendency of ethers like DEE and THF to form explosive peroxides upon storage is a major safety concern.[16] CPME and MTBE show a significantly lower propensity for peroxide formation, which reduces handling risks and the need for frequent testing and stabilization.[8][13][16]
-
Sustainability - A Bio-Based Shift: 2-MeTHF stands out as a leading "green" solvent as it can be derived from renewable biomass sources like corncobs and sugarcane bagasse.[14][15][17][18] This aligns with the principles of green chemistry, aiming to reduce reliance on petrochemical feedstocks.[15]
II. Performance in Critical Organic Reactions
A solvent's true utility is demonstrated in its performance within a reaction. Ethereal solvents are cornerstones of many transformations due to the Lewis basicity of the ether oxygen, which can coordinate to and stabilize reactive species.
A. Grignard Reactions: A Classic Ethereal Application
The formation and reaction of Grignard reagents are quintessential examples of the importance of ether solvents. The ether oxygen coordinates to the magnesium center, stabilizing the reagent in what is known as the Schlenk equilibrium.[23]
Caption: Fig 1. Schlenk equilibrium and solvent (S) coordination.
While DEE and THF are traditional choices, alternatives can offer superior performance.[21] For instance, in the formation of benzyl Grignard reagents, side reactions like Wurtz coupling can be problematic. A systematic evaluation found that 2-MeTHF often provides superior or equal performance to traditional ethers, most notably in suppressing this Wurtz coupling by-product.[24]
Experimental Protocol: Comparative Synthesis of 2-Phenyl-2-butanol via Grignard Reaction
This protocol outlines a procedure to compare solvent performance in the reaction of phenylmagnesium bromide with 2-butanone.
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, place 11.0 g (0.07 mol) of bromobenzene dissolved in 50 mL of the anhydrous ethereal solvent being tested (e.g., DEE, 2-MeTHF, CPME).
-
Grignard Formation: Place 1.8 g (0.075 g-atom) of magnesium turnings in the reaction flask. Add approximately 5-10 mL of the bromobenzene solution to the magnesium. If the reaction does not start spontaneously, gently warm the flask or add a small crystal of iodine.
-
Reaction: Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Electrophile: Cool the flask to 0 °C using an ice bath. Dissolve 5.0 g (0.07 mol) of 2-butanone in 20 mL of the same anhydrous solvent and add it dropwise from the funnel to the stirred Grignard reagent.
-
Quenching & Work-up: After the addition is complete, remove the ice bath and stir the mixture for 1 hour at room temperature. Quench the reaction by slowly adding 50 mL of a saturated aqueous NH₄Cl solution.
-
Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 30 mL portions of the reaction solvent (or a suitable extraction solvent like ethyl acetate if THF was used). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the yield of 2-phenyl-2-butanol and identify any by-products.
Comparative Performance Data in Grignard Reactions
| Solvent | Reaction | Electrophile | Product Yield (%) | Key Observations & Reference |
| Diethyl Ether | PhMgBr + 2-Butanone | 2-Butanone | ~85% | Standard, reliable yield.[25] |
| THF | PhMgBr + 2-Butanone | 2-Butanone | ~90% | Higher boiling point can improve reaction rate and yield.[21] |
| 2-MeTHF | BnMgCl + 2-Butanone | 2-Butanone | 94% | Superior yield and suppression of Wurtz coupling by-products.[24] |
| CPME | BnMgCl + 2-Butanone | 2-Butanone | 93% | High yield, excellent phase separation during work-up.[12][24] |
B. Nucleophilic Substitution Reactions (SN1/SN2)
The polarity of the solvent plays a critical role in nucleophilic substitution reactions.[26] According to the Hughes-Ingold rules, polar protic solvents (which are not typical for ethers) stabilize both the carbocation intermediate and the leaving group in an Sₙ1 reaction, thus accelerating the rate.[27][28] In contrast, polar aprotic solvents are preferred for Sₙ2 reactions because they solvate the cation but leave the nucleophile "naked" and more reactive.[26][29]
Ethereal solvents are generally considered polar aprotic. Their ability to influence the Sₙ1/Sₙ2 pathway is more nuanced and depends on their dielectric constant and ability to solvate intermediates.
-
THF (Dielectric Constant ≈ 7.6): Being the most polar among the common ethers, THF can better stabilize the carbocation-like transition state in Sₙ1 reactions compared to less polar ethers.[28][30]
-
DEE, MTBE, CPME (Dielectric Constant ≈ 4.3 - 4.5): These less polar ethers are generally excellent solvents for Sₙ2 reactions where a less-solvated, highly reactive nucleophile is desired.[29] However, their ability to support Sₙ1 reactions is diminished compared to more polar options.
C. Acid- and Base-Catalyzed Reactions
Solvent stability under reaction conditions is paramount.
-
Acidic Conditions: Many ethers, including THF and MTBE, are susceptible to degradation under strongly acidic conditions.[8][31][32] CPME exhibits remarkable stability towards both Brønsted and Lewis acids, making it an excellent choice for reactions such as Friedel-Crafts, Beckmann rearrangements, and acetalizations.[5][8][12]
-
Basic Conditions: All the discussed ethers demonstrate good stability under basic conditions, making them suitable for reactions involving organolithium reagents, enolate formations, and other strong base-mediated transformations.[8][12]
III. Green Chemistry, Safety, and Process Workflow
Adopting a new solvent requires a holistic assessment of its safety, environmental impact, and integration into laboratory workflows. The principles of green chemistry provide a framework for this evaluation, emphasizing waste prevention, use of renewable feedstocks, and designing for energy efficiency.[1][33][34]
Caption: Fig 2. Decision workflow for alternative ether selection.
Key Considerations:
-
Recyclability and Energy Efficiency: Solvents with higher boiling points and those that form azeotropes with water, like CPME and 2-MeTHF, are often easier to recover and recycle via distillation.[4][8] CPME also has a low heat of vaporization, which reduces the energy required for its recovery, an important factor in large-scale industrial processes.[8][35]
-
Toxicity and Safety: CPME has undergone toxicological assessment and is considered to have low acute toxicity.[35] The significantly reduced risk of peroxide formation with CPME and MTBE enhances laboratory safety by minimizing the potential for violent decomposition.[16][22]
IV. Conclusion and Future Outlook
The era of defaulting to traditional solvents like diethyl ether and THF is evolving. While ethyl isobutyl ether has its applications, a superior suite of alternative solvents offers significant advantages in performance, safety, and sustainability.
-
For Green Chemistry and High-Performance Organometallics: 2-Methyltetrahydrofuran (2-MeTHF) is a standout choice.[14][36] Its bio-based origin, high boiling point, and demonstrated ability to improve yields and reduce by-products in reactions like Grignard synthesis make it a compelling green alternative.[24][37]
-
For Process Safety, Stability, and Versatility: Cyclopentyl Methyl Ether (CPME) is an exceptional process solvent.[12][22] Its high boiling point, excellent stability under both acidic and basic conditions, low water solubility, and remarkable resistance to peroxide formation make it a robust and safe option for a wide array of synthetic applications, from research to plant-scale operations.[8][16]
-
For Specific Applications: Methyl tert-butyl ether (MTBE) remains a useful solvent for extractions and certain reactions where its low peroxide risk and hydrophobicity are advantageous, though its use can be limited by its instability in strong acids.[13][38]
By critically evaluating the specific demands of a chemical transformation against the detailed profiles of these alternative solvents, researchers can optimize their synthetic routes, enhance laboratory safety, and contribute to a more sustainable chemical enterprise. The continued development and adoption of solvents like 2-MeTHF and CPME represent a significant step forward in the practice of modern organic chemistry.
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de Gonzalo, G., et al. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Catalysts. [Link]
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A Senior Application Scientist's Guide to Cross-Referencing NIST Spectral Data for Ethyl Isobutyl Ether
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a cornerstone of scientific integrity. This guide provides an in-depth, technical comparison of the spectral data for ethyl isobutyl ether against common ether alternatives, grounded in data from the National Institute of Standards and Technology (NIST) and other authoritative sources. By understanding the nuances of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can confidently differentiate these structurally similar compounds.
The Imperative of Spectral Cross-Referencing
In any research endeavor, particularly in regulated fields like drug development, the purity and identity of every reagent are paramount. Ethers are widely used as solvents and reagents, and their structural similarities can lead to misidentification if relying on a single analytical technique. A multi-faceted approach, cross-referencing data from orthogonal analytical methods, provides a self-validating system for compound identification, ensuring the reliability and reproducibility of experimental outcomes. This guide will dissect the spectral signatures of ethyl isobutyl ether and compare them with those of diethyl ether, diisopropyl ether, and methyl tert-butyl ether (MTBE) to highlight the key differentiating features.
Comparative Spectral Analysis
A thorough analysis requires a detailed comparison of the key spectral features across different analytical techniques. The following tables summarize the critical data points for ethyl isobutyl ether and its common alternatives.
Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, offering a unique fragmentation pattern that serves as a molecular fingerprint.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Intensities |
| Ethyl Isobutyl Ether | 102.18 | 57 (100%), 45 (60%), 29 (50%), 41 (40%), 73 (30%)[1] |
| Diethyl Ether | 74.12 | 31 (100%), 45 (65%), 74 (30%), 29 (25%)[2] |
| Diisopropyl Ether | 102.18 | 43 (100%), 45 (80%), 87 (40%), 27 (35%)[3] |
| Methyl tert-Butyl Ether (MTBE) | 88.15 | 73 (100%), 57 (70%), 41 (30%), 29 (15%)[4] |
Expert Insight: The base peak at m/z 57 in ethyl isobutyl ether corresponds to the stable isobutyl cation. This is a key differentiator from diethyl ether, which shows a base peak at m/z 31 due to the [CH2OH]+ fragment. While diisopropyl ether also has a molecular weight of 102.18, its base peak is at m/z 43, corresponding to the isopropyl cation. MTBE, with a different molecular weight, is easily distinguished, with its base peak at m/z 73 representing the loss of a methyl group.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The characteristic C-O stretching frequency in ethers is a key diagnostic feature.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| Ethyl Isobutyl Ether | ~2960 (C-H stretch), ~1120 (C-O stretch)[1] |
| Diethyl Ether | ~2975 (C-H stretch), ~1122 (C-O stretch) |
| Diisopropyl Ether | ~2970 (C-H stretch), ~1125 (C-O stretch) |
| Methyl tert-Butyl Ether (MTBE) | ~2970 (C-H stretch), ~1090 (C-O stretch)[4] |
Expert Insight: While all the ethers exhibit a strong C-O stretching band, its exact position and the overall fingerprint region (below 1500 cm⁻¹) can provide clues for differentiation.[5][6] However, due to the similarity in the C-O stretching region for many aliphatic ethers, IR spectroscopy is often best used in conjunction with other techniques for unambiguous identification.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, offering a wealth of structural information.
¹H NMR Spectral Data (Predicted for Ethyl Isobutyl Ether)
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| Ethyl Isobutyl Ether | ~3.3 (t, 2H, -O-CH₂ -CH₃), ~3.1 (d, 2H, -O-CH₂ -CH(CH₃)₂), ~1.8 (m, 1H, -CH₂-CH (CH₃)₂), ~1.1 (t, 3H, -O-CH₂-CH₃ ), ~0.9 (d, 6H, -CH( CH₃ )₂) |
| Diethyl Ether | ~3.4 (q, 4H, -O-CH₂ -CH₃), ~1.2 (t, 6H, -O-CH₂-CH₃ )[3][7][8] |
| Diisopropyl Ether | ~3.6 (septet, 2H, -O-CH (CH₃)₂), ~1.1 (d, 12H, -O-CH(CH₃ )₂)[9] |
| Methyl tert-Butyl Ether (MTBE) | ~3.2 (s, 3H, -O-CH₃ ), ~1.2 (s, 9H, -C(CH₃ )₃)[10][11][12] |
¹³C NMR Spectral Data (Predicted for Ethyl Isobutyl Ether)
| Compound | Chemical Shift (δ) ppm |
| Ethyl Isobutyl Ether | ~75 (-O-CH₂ -CH(CH₃)₂), ~65 (-O-CH₂ -CH₃), ~28 (-CH (CH₃)₂), ~19 (-CH(CH₃ )₂), ~15 (-O-CH₂-CH₃ ) |
| Diethyl Ether | ~66 (-O-CH₂ -CH₃), ~15 (-O-CH₂-CH₃ )[4][13] |
| Diisopropyl Ether | ~72 (-O-CH (CH₃)₂), ~22 (-O-CH(CH₃ )₂)[14] |
| Methyl tert-Butyl Ether (MTBE) | ~73 (-C (CH₃)₃), ~49 (-O-CH₃ ), ~29 (-C(CH₃ )₃)[8][15] |
Expert Insight: NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The unique splitting patterns and chemical shifts in the ¹H NMR spectrum provide a clear fingerprint for each compound. For instance, the presence of a triplet, a doublet, a multiplet, another triplet, and another doublet in the ¹H NMR spectrum is highly characteristic of ethyl isobutyl ether. This is distinctly different from the simple quartet and triplet of diethyl ether, the septet and doublet of diisopropyl ether, and the two singlets of MTBE. The ¹³C NMR spectra also show clear differences in the number of signals and their chemical shifts, corresponding to the number of unique carbon environments in each molecule.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectral data, it is crucial to follow standardized experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for the analysis of volatile compounds like ethers.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the ether sample in a high-purity volatile solvent such as hexane or dichloromethane to a concentration of approximately 100 ppm.
-
GC Separation:
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 40 °C for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 20 to 200.
-
Source Temperature: Maintain the ion source at 230 °C.
-
Quadrupole Temperature: Keep the quadrupole at 150 °C.
-
-
Data Analysis: Identify the compound by matching its retention time and mass spectrum with the NIST library.
Caption: GC-MS workflow for ether analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides rapid and non-destructive analysis of the functional groups present in a sample.
Step-by-Step Methodology:
-
Sample Preparation: For liquid samples, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Background Spectrum: Acquire a background spectrum of the clean, empty salt plates to subtract any atmospheric or instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Data Acquisition:
-
Spectral Range: Scan from 4000 to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: After background subtraction, identify the characteristic absorption bands, paying close attention to the C-O stretching region around 1100 cm⁻¹.
Caption: NMR workflow for ether analysis.
Conclusion
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0062103). [Link]
-
NIST. Diisopropyl ether. NIST Chemistry WebBook. [Link]
-
Transtutors. Study the NMR spectrum of methyl- tert -butyl ether (C5H12O). (2021-01-18). [Link]
-
NIST. Diisopropyl ether. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0251356). [Link]
-
NIST. Propane, 2-methoxy-2-methyl-. NIST Chemistry WebBook. [Link]
-
PubChem. tert-Butyl methyl ether. [Link]
-
NIST. Propane, 1-ethoxy-2-methyl-. NIST Chemistry WebBook. [Link]
-
NIST. Ethyl ether. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). [Link]
-
SpectraBase. Diethylether - Optional[1H NMR] - Spectrum. [Link]
-
SpectraBase. tert-Butylmethyl ether - Optional[13C NMR] - Spectrum. [Link]
-
ResearchGate. 13C NMR Study of the Acid-Catalyzed Carbonylation of Methyl tert-Butyl Ether (MTBE). [Link]
-
Chegg. ]Sketch the 1H NMR spectrum of diethyl ether. (2021-05-05). [Link]
-
NIST. Ethyl ether. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103). [Link]
-
SpectraBase. Diethylether - Optional[13C NMR] - Chemical Shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
-
PubMed. Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry. [Link]
-
SpectraBase. Dipropyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
-
PubChem. Diisopropyl Ether. [Link]
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- 6. Biotransformation of 12C- and 2-13C-labeled methyl tert-butyl ether, ethyl tert-butyl ether, and tert-butyl alcohol in rats: identification of metabolites in urine by 13C nuclear magnetic resonance and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Note to Our Researchers: On the Topic of 1-Ethoxy-2-methylpropane in Biopreservation
As a Senior Application Scientist, a core part of my role is to ensure that the information we provide is accurate, well-supported by scientific evidence, and directly applicable to your research and development endeavors. In that spirit, I must begin this guide with a crucial clarification regarding the originally proposed topic: the efficacy of 1-ethoxy-2-methylpropane as a biopreservative.
Following an exhaustive review of chemical databases, and the scientific literature, we have found no evidence or published data to support the use of this compound (also known as ethyl isobutyl ether) as a biopreservative agent. Its documented applications are primarily as a fuel additive and an industrial solvent.
Therefore, creating a comparative guide with experimental data on its biopreservation efficacy is not feasible. A core tenet of our commitment to scientific integrity (E-E-A-T) is grounding our content in verifiable, authoritative sources, which do not exist for this specific application.
A More Viable and Instructive Comparison: Parabens vs. Benzyl Alcohol
To provide a guide that meets the rigorous standards of your work and the detailed requirements of your request, we will pivot to a topic with a wealth of available data and direct relevance to biopreservation in drug development: A Comparative Efficacy Analysis of Parabens and Benzyl Alcohol as Preservatives in Aqueous Pharmaceutical Formulations.
This comparison will allow us to delve into the mechanisms, experimental validation, and practical considerations that are critical for formulation scientists. We will explore two of the most common and well-understood preservative systems, providing the in-depth, data-driven analysis you require.
Comparative Efficacy Analysis: Parabens vs. Benzyl Alcohol in Aqueous Pharmaceutical Formulations
Introduction and Mechanistic Overview
The selection of a preservative system is a critical decision in the development of multi-dose pharmaceutical products, directly impacting patient safety and product stability. The ideal preservative must exhibit broad-spectrum antimicrobial activity at low concentrations, maintain its efficacy throughout the product's shelf-life, and be compatible with the active pharmaceutical ingredient (API) and excipients, all while ensuring patient safety.
This guide provides a head-to-head comparison of two widely used preservative systems: the paraben family (specifically methylparaben and propylparaben) and benzyl alcohol.
1.1. Mechanism of Action: Parabens
Parabens, which are esters of p-hydroxybenzoic acid, exert their antimicrobial effects primarily through the disruption of microbial cell membrane integrity. Their lipophilic nature allows them to partition into the lipid bilayer, disrupting membrane transport processes and leading to the leakage of essential intracellular components. At higher concentrations, they have also been shown to inhibit the synthesis of DNA and RNA. The combination of a shorter-chain (methyl) and a longer-chain (propyl) paraben is a common strategy to achieve synergistic, broad-spectrum activity.
1.2. Mechanism of Action: Benzyl Alcohol
Benzyl alcohol is an aromatic alcohol that functions by denaturing microbial proteins and disrupting the cell membrane. It is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright. Its efficacy is often pH-dependent and it is most effective in acidic formulations.
Caption: High-level mechanisms of action for Parabens and Benzyl Alcohol.
Comparative Efficacy Data
The efficacy of a preservative is not absolute and depends heavily on the formulation's matrix (pH, excipients) and the types of microbial challenge. The following table summarizes typical effective concentrations and spectra of activity based on data from peer-reviewed studies and regulatory guidelines.
| Feature | Parabens (Methyl & Propyl Combination) | Benzyl Alcohol |
| Typical Concentration | Methyl: 0.1-0.25%, Propyl: 0.02-0.05% | 0.5-2.0% |
| Antibacterial Spectrum | Good against Gram-positive bacteria, moderate against Gram-negative bacteria. | Good against Gram-positive bacteria, variable against Gram-negative bacteria. |
| Antifungal Spectrum | Excellent against yeasts and molds. | Generally considered weak against fungi, especially molds. |
| Optimal pH Range | 4 - 8 | < 5 |
| Common Incompatibilities | Non-ionic surfactants (e.g., Polysorbate 80) can reduce efficacy. | Can be oxidized by strong oxidizing agents. May interact with some rubber stoppers. |
Experimental Protocol: Antimicrobial Effectiveness Testing (AET)
To empirically compare the efficacy of these preservatives in your specific formulation, an Antimicrobial Effectiveness Test (AET), as described in USP <51>, is the gold standard. This protocol is a self-validating system; the results directly demonstrate the preservative's ability to control microbial growth in the final product.
3.1. Objective
To determine if a selected preservative system (Parabens or Benzyl Alcohol) provides adequate protection against microbial contamination during the shelf-life of a multi-dose aqueous pharmaceutical product.
3.2. Materials
-
Final formulated product containing the chosen preservative system.
-
Test organisms (ATCC strains):
-
Staphylococcus aureus (Gram-positive bacterium)
-
Pseudomonas aeruginosa (Gram-negative bacterium)
-
Candida albicans (Yeast)
-
Aspergillus brasiliensis (Mold)
-
-
Sterile saline solution (0.9% NaCl)
-
Tryptic Soy Broth (TSB) and Sabouraud Dextrose Agar (SDA)
-
Sterile inoculation loops, pipettes, and culture plates
-
Incubator set at 20-25°C and 30-35°C
3.3. Methodology
Caption: Workflow for Antimicrobial Effectiveness Testing (AET).
-
Preparation of Inoculum: Cultures of each test organism are grown and then diluted in sterile saline to achieve a standardized concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: The final product is divided into five separate containers (one for each test organism and a control). A small volume (0.5% to 1.0% of the product volume) of the prepared inoculum is added to each container to achieve an initial concentration of between 10⁵ and 10⁶ CFU/mL.
-
Incubation: The inoculated containers are stored at a specified temperature (typically 20-25°C) for 28 days.
-
Sampling and Plating: At specified intervals (e.g., Day 0, 7, 14, and 28), a small aliquot is removed from each container, serially diluted, and plated on appropriate growth media (TSA for bacteria, SDA for fungi).
-
Colony Counting and Log Reduction Calculation: After incubation, the number of colonies on each plate is counted. The change in microbial concentration from the initial count (Day 0) is calculated and expressed as a logarithmic reduction.
3.4. Acceptance Criteria (USP <51> for Aqueous Parenteral Products)
| Organism Type | Day 7 | Day 14 | Day 28 |
| Bacteria | ≥ 1.0 log reduction | ≥ 3.0 log reduction | No increase from Day 14 |
| Yeasts & Molds | No increase from initial | No increase from initial | No increase from initial |
Trustworthiness Note: The AET is the definitive method for validating preservative efficacy. Passing these criteria provides a high degree of confidence that the product is protected from the microbial contamination that might be introduced during repeated use.
Conclusion and Recommendations
The choice between parabens and benzyl alcohol is not straightforward and must be dictated by the specific requirements of the formulation.
-
Parabens offer superior, broad-spectrum efficacy, particularly against fungi, and are effective over a wider pH range. However, their potential for incompatibility with non-ionic surfactants and public perception issues must be considered.
-
Benzyl Alcohol is a viable alternative, especially in formulations with a pH below 5 where its efficacy is maximized. It is generally less effective against molds and is used at higher concentrations, which may impact protein stability or cause injection site pain in parenteral products.
Final Recommendation: Initiate formulation development with a clear understanding of your product's target pH, excipient list, and likely microbial risks. Perform AET with both preservative systems early in the development process to generate empirical data that will guide your final decision. The experimental workflow provided is the most reliable path to a scientifically sound and defensible choice of preservative system.
References
-
Title: Parabens: a review of epidemiology, structure, allergenicity, and hormonal properties. Source: Dermatitis URL: [Link]
-
Title: A review of the antimicrobial activity of parabens. Source: Journal of Applied Microbiology URL: [Link]
-
Title: Benzyl Alcohol Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Antimicrobial Preservatives Source: Remington: The Science and Practice of Pharmacy URL: [Link]
-
Title: Preservative-Excipient Incompatibility Source: Handbook of Pharmaceutical Excipients URL: [Link]
A Senior Application Scientist's Guide to Ether Synthesis: Navigating the Mechanistic Divide Between SN1 and SN2 Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of the ether linkage is a fundamental transformation. The choice of synthetic strategy, however, is far from trivial, hinging on a nuanced understanding of nucleophilic substitution mechanisms. This guide provides an in-depth comparison of the two primary pathways for ether synthesis: the bimolecular nucleophilic substitution (SN2) and the unimolecular nucleophilic substitution (SN1) reactions. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip the practicing scientist with the expertise to select and optimize the appropriate ether synthesis for their specific target molecule.
The Mechanistic Dichotomy: A Tale of Two Pathways
At the heart of this comparison lies the timing of bond formation and bond cleavage.[1][2] The SN2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][4][5] In stark contrast, the SN1 reaction is a stepwise process involving the formation of a carbocation intermediate after the leaving group departs, which is then captured by the nucleophile.[4][6][7] This fundamental difference in mechanism dictates the optimal reaction conditions, substrate scope, and stereochemical outcome.[1][8]
Visualizing the Mechanisms
To fully appreciate the distinction, let's visualize these pathways.
Caption: The SN2 mechanism proceeds in a single, concerted step.
Caption: General experimental workflow for Williamson ether synthesis.
Step-by-Step Methodology:
-
Reactant Preparation: In a 5 mL conical reaction vial equipped with a magnetic stir vane, combine 150 mg (1.04 mmol) of 2-naphthol and 2.5 mL of ethanol. [9][10]2. Deprotonation: While stirring, add 87 mg (2.18 mmol) of crushed solid sodium hydroxide. [9][10]3. Initial Reflux: Fit the vial with an air condenser and heat the solution to reflux for 10 minutes to ensure complete formation of the naphthoxide nucleophile. [9][10]4. Addition of Alkyl Halide: Allow the solution to cool to approximately 60 °C and then add 0.15 mL (1.35 mmol) of 1-bromobutane via syringe. [9][10]5. Reaction: Reheat the mixture to reflux for 50 minutes. [9][10]6. Workup and Isolation: After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the product. [9][10]7. Purification and Analysis: Collect the solid product by vacuum filtration. [10]The crude product can be recrystallized from boiling water. [10]Determine the percent yield and melting point of the purified 2-butoxynaphthalene. [9] Causality Behind Experimental Choices:
-
Base: Sodium hydroxide is a strong base used to deprotonate the weakly acidic 2-naphthol, generating the potent naphthoxide nucleophile required for the SN2 reaction. [11]* Substrate: 1-bromobutane is a primary alkyl halide, which is ideal for an SN2 reaction due to minimal steric hindrance. [12][13]* Solvent: Ethanol serves as a suitable polar protic solvent that can dissolve the reactants. While polar aprotic solvents are often preferred for SN2 reactions, the use of the conjugate acid of the alkoxide as the solvent is a common and effective practice. [12]* Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. [10]
Protocol 2: Acid-Catalyzed Dehydration of Alcohols (SN1/SN2)
The acid-catalyzed dehydration of alcohols can be used to synthesize ethers. [14][15]The mechanism can be either SN1 or SN2, depending on the structure of the alcohol. [16]For primary alcohols, the reaction proceeds via an SN2 mechanism, while for secondary and tertiary alcohols, an SN1 pathway is favored. [16][17]This method is most effective for the synthesis of symmetrical ethers from primary alcohols. [14][18][19]
This classic procedure illustrates the synthesis of a symmetrical ether from a primary alcohol. [14]
Caption: General experimental workflow for acid-catalyzed ether synthesis.
Step-by-Step Methodology:
-
Catalyst Preparation: Carefully add concentrated sulfuric acid to a flask containing ethanol, keeping the mixture cool.
-
Reaction and Distillation: Heat the mixture to a temperature of 130-140 °C. [14]At this temperature, diethyl ether will form and can be distilled from the reaction mixture.
-
Workup: The distillate is washed with a dilute aqueous sodium hydroxide solution to remove any acidic impurities, followed by a water wash.
-
Drying and Purification: The crude ether is dried over a suitable drying agent, such as anhydrous calcium chloride, and then purified by a final distillation.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid is required to protonate the hydroxyl group of an alcohol, converting it into a good leaving group (water). [14][20]* Substrate/Nucleophile: In this reaction, one molecule of ethanol acts as the substrate (after protonation) and another acts as the nucleophile. [16]* Temperature Control: Temperature is a critical parameter. At temperatures around 130-140 °C, the SN2 reaction leading to ether formation is favored. [14][18]At higher temperatures (above 150 °C), the E2 elimination reaction to form an alkene becomes the dominant pathway. [18]
Quantitative Performance Comparison
| Parameter | Williamson Ether Synthesis (SN2) | Acid-Catalyzed Dehydration (SN1/SN2) |
| Generality | High; suitable for symmetrical and asymmetrical ethers. [3] | Limited; best for symmetrical ethers from primary alcohols. [14][18][19] |
| Yield | Generally good to excellent for primary alkyl halides. | Can be good, but side reactions (elimination) can lower the yield, especially with secondary and tertiary alcohols. |
| Side Reactions | E2 elimination is a competing reaction, especially with secondary and tertiary alkyl halides. [10][11] | Elimination to form alkenes is a major side reaction, particularly at higher temperatures and with secondary/tertiary alcohols. [18][19] |
| Control | High; the choice of alkoxide and alkyl halide allows for precise control over the structure of the ether. [21] | Low for unsymmetrical ethers, as a mixture of products is typically formed. [17][18] |
Conclusion: A Strategic Approach to Ether Synthesis
The choice between an SN1 and SN2 pathway for ether synthesis is a strategic one, guided by the structure of the desired product and a fundamental understanding of reaction mechanisms. The Williamson ether synthesis, a robust SN2 reaction, offers broad scope and high control for the preparation of a wide variety of ethers, particularly when using primary alkyl halides. [3][12][13]In contrast, acid-catalyzed dehydration is a more specialized method, best suited for the industrial-scale synthesis of simple, symmetrical ethers from primary alcohols. [19]For the medicinal or research chemist focused on the synthesis of complex molecules, the predictability and versatility of the SN2-driven Williamson synthesis make it the superior and more frequently employed method.
References
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
1.5 Williamson Ether Synthesis. KPU Pressbooks. [Link]
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Williamson Ether Synthesis. ChemTalk. [Link]
-
What is the difference between Sn1 and Sn2 substitution reactions? Why do they occur separately? Quora. [Link]
-
SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2025, June 24). Master Organic Chemistry. [Link]
-
What are the differences between SN1 and SN2 reactions? (2021, August 2). Reddit. [Link]
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SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). Online Chemistry. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
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SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025, March 28). Patsnap Eureka. [Link]
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Difference Between SN1 and SN2 Reactions: Key Characteristics Explained. Vedantu. [Link]
-
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
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-
Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry. [Link]
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Dehydration of Alcohols To Make Ethers. Scribd. [Link]
-
ether synthesis through acid-catalysis. (2018, December 31). YouTube. [Link]
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SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Vedantu. [Link]
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-
Preparation of Ethers by Dehydration of Alcohols. BYJU'S. [Link]
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-
Factors affecting SN1 and SN2 reactions : nature of solvent and leaving group. (2020, August 30). YouTube. [Link]
-
Ether formation. Jack Westin. [Link]
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Sn1 vs Sn2: Summary (video) | Sn1 and Sn2. Khan Academy. [Link]
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SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! (2021, March 26). YouTube. [Link]
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18.2: Preparing Ethers. (2025, February 24). Chemistry LibreTexts. [Link]
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18.2 Preparing Ethers. OpenStax adaptation 1. [Link]
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Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry. Aakash Institute. [Link]
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SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. [Link]
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Synthesis of Ethers from Alcohols. (2021, December 9). YouTube. [Link]
-
SN1 Vs SN2 || Nucleophilic Substitution Reaction In Ethers || Acidic & Basic Medium ll OM. (2019, November 22). YouTube. [Link]
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7.3 SN1 vs SN2 | Organic Chemistry. (2020, November 5). YouTube. [Link]
-
An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. (2022, November 22). Journal of Chemical Education. [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. [Link]
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Comparing The SN1 and SN2 Reactions - Master Organic Chemistry. Scribd. [Link]
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3.1.4 – SN1 vs SN2. eCampusOntario Pressbooks. [Link]
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Characterization of 1-Ethoxy-2-methylpropane reaction products
An In-Depth Comparative Guide to the Reaction Products of 1-Ethoxy-2-methylpropane
Authored by a Senior Application Scientist
This guide provides a comprehensive characterization of the reaction products of this compound (ethyl isobutyl ether). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal factors behind experimental choices and reaction outcomes. We will objectively compare the performance and products of key reactions with relevant alternatives, supported by mechanistic insights and established experimental data.
Introduction: The Chemical Profile of this compound
This compound is an asymmetrical ether with the chemical formula C₆H₁₄O.[1] Structurally, it consists of an ethyl group and an isobutyl group linked by an oxygen atom. Like many ethers, it is relatively unreactive towards bases, dilute acids, and common nucleophiles, making it a useful solvent.[2] However, its C-O bonds and adjacent C-H bonds are susceptible to reaction under specific, often forcing, conditions. This guide will explore three primary reaction pathways: acidic cleavage, autoxidation, and free-radical halogenation, comparing the outcomes and offering insights into alternative synthetic strategies for the resulting products.
Reaction Pathway I: Acidic Cleavage with Strong Acids
The most common reaction of ethers is the cleavage of the C–O bond by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[2][3] This reaction is a cornerstone of ether chemistry and proceeds via nucleophilic substitution.
Mechanistic Analysis: SN2 Pathway Dominance
The mechanism of acid-catalyzed ether cleavage is dictated by the structure of the alkyl groups attached to the oxygen. Ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 or E1 mechanism due to the stability of the resulting carbocation intermediates.[2][4]
However, this compound contains a primary ethyl group and a primary isobutyl group. In this scenario, the reaction proceeds via an SN2 mechanism .[2][5] The process unfolds in two steps:
-
Protonation: The ether oxygen is protonated by the strong acid (e.g., HI), forming a good leaving group (an alcohol).[4][6]
-
Nucleophilic Attack: The conjugate base of the acid (e.g., I⁻), a strong nucleophile, attacks one of the adjacent carbon atoms. Due to the nature of the SN2 reaction, the attack occurs at the less sterically hindered site .[2][7] In this compound, the primary carbon of the ethyl group is less hindered than the primary carbon of the isobutyl group.
This regioselectivity results in the exclusive formation of iodoethane and 2-methyl-1-propanol.[8][9]
.dot
Caption: SN2 mechanism for the acidic cleavage of this compound.
Experimental Protocol: Cleavage with Hydroiodic Acid
This protocol describes a representative procedure for the cleavage of this compound.
Materials:
-
This compound
-
57% Hydroiodic acid (HI)
-
Acetic acid (optional, as solvent)
-
Sodium bisulfite solution
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Combine this compound and an excess of 57% HI in a round-bottom flask. Acetic acid can be used as a co-solvent if needed.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by gas chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel containing cold water and diethyl ether.
-
Wash the organic layer with a sodium bisulfite solution to remove excess iodine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting mixture of iodoethane and 2-methyl-1-propanol can be separated by fractional distillation.
Data Summary and Comparison
| Reactant | Reagent | Conditions | Major Products | Mechanism | Reference |
| This compound | HI or HBr | Reflux | 2-Methyl-1-propanol, Ethyl Halide | SN2 | [8],[9] |
| 2-Ethoxy-2-methylpropane (ETBE) | HI or HBr | Moderate Temp. | Methanol, tert-Butyl Halide | SN1 | [10],[11] |
| Ethyl Isopropyl Ether | HI | Reflux | Isopropyl Alcohol, Iodoethane | SN2 | [2] |
Comparative Insight: The cleavage of the isomeric ether, 2-ethoxy-2-methylpropane (ethyl tert-butyl ether, ETBE), proceeds via an SN1 mechanism.[11] The tertiary carbocation formed by the loss of ethanol is highly stable, leading to tert-butyl iodide and ethanol as the primary products. This highlights how subtle changes in isomer structure can completely alter the reaction mechanism and product distribution.
Reaction Pathway II: Autoxidation
A critical, and often hazardous, reaction pathway for ethers is autoxidation, the spontaneous reaction with atmospheric oxygen to form explosive peroxides.[12][13] This is a free-radical chain reaction that occurs during storage, especially when ethers are exposed to light and air.
Mechanistic Analysis: Free-Radical Chain Process
The autoxidation process involves three key stages:[12][14]
-
Initiation: A radical initiator (e.g., from light or impurities) abstracts a hydrogen atom from a carbon adjacent to the ether oxygen, forming a carbon-centered radical. This radical is stabilized by the adjacent oxygen atom.
-
Propagation: The carbon radical reacts with molecular oxygen (O₂) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and regenerating the carbon radical, thus continuing the chain.
-
Termination: The reaction terminates when two radicals combine.
For this compound, hydrogen abstraction can occur at either the ethyl or isobutyl group's α-carbon.
.dot
Caption: Comparison of Williamson Ether Synthesis for structural isomers.
Alternative Syntheses of Cleavage Products
The products from the acidic cleavage of this compound (2-methyl-1-propanol and ethyl halides) can be synthesized via other common methods.
| Product | Synthesis from Ether Cleavage | Alternative Synthesis Method | Comparison | Reference |
| 2-Methyl-1-propanol | Cleavage of this compound | Acid-catalyzed hydration of isobutylene | Hydration of isobutylene yields tert-butanol (Markovnikov's rule). H[15][16]ydroboration-oxidation would be required for the anti-Markovnikov product. Ether cleavage is direct but requires a pre-synthesized ether. | |
| Ethyl Halide | Cleavage of this compound | Reaction of ethanol with HX or PX₃/SOCl₂ | Direct reaction of ethanol is more atom-economical and is the standard laboratory preparation method. | N/A |
Conclusion
This compound serves as an exemplary model for understanding the fundamental reactions of aliphatic ethers. Its reactivity is dominated by three pathways:
-
Acidic Cleavage: Proceeds predictably via an SN2 mechanism to yield 2-methyl-1-propanol and an ethyl halide, a pathway dictated by steric hindrance.
-
Autoxidation: Undergoes a hazardous free-radical reaction with O₂ to form peroxides, a critical safety consideration for all ether storage and handling.
-
Free-Radical Halogenation: Exhibits regioselectivity based on radical stability and the reactivity-selectivity principle, with bromination being highly selective for the tertiary C-H position.
Comparative analysis with its isomer, ETBE, reveals how subtle structural differences can fundamentally alter reaction mechanisms and necessitate different synthetic strategies. This guide underscores the importance of a deep mechanistic understanding for predicting reaction products and designing effective, safe, and efficient chemical syntheses.
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The Virtues of an Unconventional Solvent: A Guide to Ethyl Isobutyl Ether in Pharmaceutical Research
In the landscape of pharmaceutical research and development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, and process safety. While traditional ether solvents like diethyl ether (Et₂O), tetrahydrofuran (THF), and methyl tert-butyl ether (MTBE) have long been mainstays in the synthetic chemist's toolbox, the pursuit of safer, more efficient, and environmentally benign alternatives is a continuous endeavor. This guide presents a comprehensive evaluation of a lesser-known contender: ethyl isobutyl ether (EIBE). Through a comparative analysis supported by experimental data and established chemical principles, we will explore the justifications for considering and implementing EIBE in your research publications and drug development workflows.
Unveiling Ethyl Isobutyl Ether: A Profile
Ethyl isobutyl ether, with the chemical formula C₆H₁₄O, is an asymmetrical ether that offers a unique combination of physical and chemical properties.[1][2] Its branched isobutyl group introduces steric hindrance that influences its solvation characteristics and reactivity, distinguishing it from its linear and cyclic counterparts.
A fundamental understanding of its properties is the first step in appreciating its potential applications.
A Comparative Analysis: EIBE vs. The Standards
The true measure of a solvent's utility lies in its performance relative to established alternatives. Here, we compare the key properties of ethyl isobutyl ether with those of diethyl ether, THF, and MTBE.
Table 1: Physical and Safety Properties of Common Ether Solvents
| Property | Ethyl Isobutyl Ether | Diethyl Ether | Tetrahydrofuran (THF) | Methyl tert-Butyl Ether (MTBE) |
| Molecular Formula | C₆H₁₄O | C₄H₁₀O | C₄H₈O | C₅H₁₂O |
| Molecular Weight ( g/mol ) | 102.17 | 74.12 | 72.11 | 88.15 |
| Boiling Point (°C) | 81 | 34.6 | 66 | 55.2 |
| Density (g/mL at 20°C) | ~0.760 | 0.713 | 0.889 | 0.740 |
| Flash Point (°C) | -5.7 | -45 | -14 | -28 |
| Water Solubility | Sparingly soluble | 6.9 g/100 mL (20°C) | Miscible | 4.8 g/100 mL (20°C) |
| Peroxide Formation | Susceptible | High | High | Low |
Note: Data compiled from various sources.[1][3] Exact values may vary slightly.
This data reveals several key advantages of ethyl isobutyl ether:
-
Higher Boiling Point: With a boiling point of 81°C, EIBE offers a significant advantage over the highly volatile diethyl ether (34.6°C).[1] This reduces solvent loss through evaporation, improves reaction control at elevated temperatures, and enhances safety by lowering the concentration of flammable vapors in the laboratory atmosphere.
-
Favorable Safety Profile (inferred): While specific data on the peroxide-forming tendency of EIBE is not as extensively documented as for diethyl ether or THF, its structural similarity to MTBE, which has a lower tendency to form explosive peroxides, suggests a potentially improved safety profile in this regard.[4] It is crucial, however, to treat all ethers as potential peroxide formers and handle them accordingly.[4][5]
Application Focus: Where Ethyl Isobutyl Ether Excels
The unique properties of EIBE make it a compelling alternative in several key applications within drug development.
Grignard Reactions: A Stable and Efficient Medium
Grignard reactions are fundamental to C-C bond formation in organic synthesis.[6] The choice of ether solvent is critical for the formation and stability of the Grignard reagent. While diethyl ether and THF are traditional choices, their drawbacks are well-known. Diethyl ether's low boiling point can lead to difficulties in maintaining reflux and can result in solvent loss, while THF's higher boiling point is often advantageous but it is also highly prone to peroxide formation.[3][7][8]
Ethyl isobutyl ether, with its intermediate boiling point, offers a "goldilocks" solution. It provides a sufficiently high reaction temperature to facilitate the formation of many Grignard reagents without the excessive volatility of diethyl ether. The steric bulk of the isobutyl group may also influence the aggregation state of the Grignard reagent in solution, potentially affecting its reactivity and selectivity in subsequent reactions.
Caption: Workflow for a Grignard reaction using ethyl isobutyl ether as the solvent.
Liquid-Liquid Extraction: Enhanced Separation and Reduced Emulsion Formation
Liquid-liquid extraction is an indispensable technique for product isolation and purification.[9][10][11] An ideal extraction solvent should have low solubility in water, effectively dissolve the target compound, have a low boiling point for easy removal, and be non-reactive.[9][10]
Ethyl isobutyl ether's limited water solubility makes it an excellent candidate for extractions from aqueous solutions. Its branched structure can disrupt intermolecular forces at the aqueous-organic interface, potentially reducing the formation of emulsions that can complicate phase separation, a common issue with diethyl ether. Its higher boiling point compared to diethyl ether also minimizes solvent loss during the extraction process.
Caption: A typical liquid-liquid extraction workflow highlighting the role of ethyl isobutyl ether.
Safety and Handling: A Prudent Approach
As with all ether solvents, safety is paramount. While ethyl isobutyl ether may offer some safety advantages, it is still a flammable liquid and a potential peroxide former.[3][4][5][7][8][12]
Key Safety Considerations:
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[4][5] It is imperative to date containers upon opening and to test for the presence of peroxides before distillation or concentration. The use of inhibitors like BHT is recommended for long-term storage.
-
Flammability: Ethyl isobutyl ether is flammable and should be handled in a well-ventilated fume hood, away from ignition sources.[3][7][8][12]
-
Toxicity: While specific toxicological data for ethyl isobutyl ether is limited, it is prudent to handle it with the same care as other volatile organic solvents. Avoid inhalation of vapors and skin contact by using appropriate personal protective equipment (PPE). The toxicological profile of the structurally related ethyl tert-butyl ether (ETBE) suggests that potential health effects could include kidney and liver issues with prolonged exposure, though this is not a direct indication for EIBE.[13][14][15]
Experimental Protocol: Peroxide Test for Ethers
-
Reagent Preparation: Prepare a fresh solution of 10% potassium iodide (KI) in deionized water.
-
Sample Preparation: In a clean, dry test tube, add 1-2 mL of the ethyl isobutyl ether to be tested.
-
Testing: Add 1 mL of the 10% KI solution to the ether sample.
-
Observation: Stopper the test tube and shake vigorously for 30 seconds. A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Conclusion: A Credible Alternative Worthy of Consideration
The selection of a solvent is a multi-faceted decision that balances performance, safety, and environmental impact. While the body of literature specifically detailing the applications of ethyl isobutyl ether is not as extensive as for its more common counterparts, its physical and chemical properties present a compelling case for its use in specific contexts within pharmaceutical research.
Its higher boiling point offers tangible benefits in terms of reaction control and safety. In applications like Grignard reactions and liquid-liquid extractions, it has the potential to provide a more robust and efficient alternative to traditional ether solvents. As researchers and drug development professionals, the exploration and validation of such promising alternatives are essential for advancing the frontiers of chemical synthesis in a responsible and innovative manner. The inclusion of ethyl isobutyl ether in your experimental designs and subsequent publications can contribute to the growing knowledge base of sustainable and efficient laboratory practices.
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Eastman Kodak Company. (Date not available). Ethyl Tert Butyl Ether - SAFETY DATA SHEET. Retrieved from [Link]
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Science Interactive. (2013, October 31). SAFETY DATA SHEET - Ethyl Ether. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl isobutyl ether. Retrieved from [Link]
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Production of ETBE (Ethyl Tert Butyl Ether) From Isobutene. (n.d.). Retrieved from [Link]
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McGregor, D. (2008). Ethyl tertiary-Butyl Ether: A Toxicological Review. Taylor & Francis Online. Retrieved from [Link]
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Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Retrieved from [Link]
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Illinois State Academy of Science. (n.d.). di-isopropyl ether as a solvent in the grignard reaction. Retrieved from [Link]
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Regulations.gov. (n.d.). Toxicological Review of Ethyl-Tertiary Butyl Ether (Public Comment Draft). Retrieved from [Link]
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SpectraBase. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]
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University of Missouri Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). SIMULATION AND EXPERIMENTAL INVESTIGATION TO PRODUCE ETHYL TERT-BUTYL ETHER USING REACTIVE DISTILLATION. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HAZARD IDENTIFICATION - Toxicological Review of Ethyl Tertiary Butyl Ether (CASRN 637-92-3). Retrieved from [Link]
- Yang, B., & Liew, C. W. (2000). Synthesis of ethyl tert-butyl ether from tert-butyl alcohol and ethanol on strong acid cation-exchange resins.
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University of California, Santa Cruz Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]
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NIST. (n.d.). Propane, 1-ethoxy-2-methyl-. Retrieved from [Link]
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A Comparative Analysis of Intermolecular Forces in 1-Ethoxy-2-methylpropane and Other Ethers for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the intermolecular forces present in 1-ethoxy-2-methylpropane against other common ethers, supported by experimental data. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced differences in physical properties arising from variations in molecular structure.
Introduction to Intermolecular Forces in Ethers
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] The geometry of the C-O-C bond is bent, leading to a net dipole moment and making ethers slightly polar.[1][2] However, unlike alcohols, ethers lack a hydrogen atom bonded to the oxygen, meaning they cannot act as hydrogen bond donors.[3] This inability to self-associate through hydrogen bonding results in significantly lower boiling points for ethers compared to alcohols of similar molecular weight.[2][4] The primary intermolecular forces (IMFs) at play in pure ethers are London dispersion forces and dipole-dipole interactions.[5][6] While the dipole-dipole interactions are present, London dispersion forces often dominate, particularly as the size of the alkyl groups increases.[1][7] Despite their inability to self-hydrogen bond, the lone pairs of electrons on the oxygen atom allow ethers to act as hydrogen bond acceptors, which explains their moderate solubility in protic solvents like water.[2][8]
In Focus: this compound
This compound, also known as isobutyl ethyl ether, is an ether with a branched alkyl group.[9][10] This structural feature is critical in determining the magnitude of its intermolecular forces and, consequently, its physical properties. The isobutyl group introduces steric hindrance, which can affect how closely neighboring molecules can approach each other. This distancing can weaken the overall intermolecular attractions compared to a linear isomer.
The primary intermolecular forces in this compound are:
-
London Dispersion Forces (LDF): These temporary, induced dipoles are present in all molecules and increase with the size and surface area of the molecule.
-
Dipole-Dipole Interactions: Arising from the permanent dipole moment due to the polar C-O bonds.
The branched structure of this compound reduces its surface area compared to a linear ether of the same molecular weight, which is expected to decrease the strength of its London dispersion forces.
Comparative Analysis with Other Ethers
To understand the impact of this compound's structure on its intermolecular forces, it is instructive to compare its physical properties with those of other common ethers like diethyl ether and tetrahydrofuran (THF).
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Structure | Dominant IMFs |
| This compound | C6H14O | 102.17 | 81.1 - 83.8[9][11][12][13][14][15][16] | Branched | London Dispersion, Dipole-Dipole |
| Diethyl Ether | C4H10O | 74.12 | 34.6 | Linear | London Dispersion, Dipole-Dipole[5][6] |
| Tetrahydrofuran (THF) | C4H8O | 72.11 | 66.0[17] | Cyclic | Dipole-Dipole, London Dispersion[18][19] |
Analysis of the Comparison:
-
Boiling Point: The boiling point is a direct indicator of the strength of intermolecular forces; a higher boiling point signifies stronger IMFs.[20][21] this compound has a significantly higher boiling point than both diethyl ether and THF, primarily due to its larger molar mass, which leads to stronger London dispersion forces.
-
Structural Effects:
-
Diethyl Ether: As a smaller, linear molecule, diethyl ether has weaker London dispersion forces compared to this compound, resulting in a much lower boiling point. The dominant forces are a combination of London dispersion and weaker dipole-dipole interactions.[7][22]
-
Tetrahydrofuran (THF): THF is a cyclic ether, and its planar structure allows for closer packing of molecules, which can enhance dipole-dipole interactions.[17][19] Despite having a similar molar mass to diethyl ether, THF has a notably higher boiling point, suggesting that its cyclic structure and more exposed oxygen atom lead to stronger overall intermolecular forces.[17] The moderate polarity of THF makes it a versatile solvent.[17]
-
This compound: The branching in its structure is expected to reduce the efficiency of molecular packing and decrease the surface area available for London dispersion forces compared to a hypothetical linear isomer. However, its significantly larger size compared to diethyl ether and THF is the overriding factor leading to its higher boiling point.
-
Graphical Representation of Molecular Structures and Interactions
Caption: Dominant intermolecular forces in selected ethers.
Experimental Methodologies for Characterizing Intermolecular Forces
The strength of intermolecular forces can be inferred from various macroscopic physical properties.[23] Standard experimental techniques to measure these properties include:
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[20] It is a robust measure of the energy required to overcome intermolecular forces.
Protocol:
-
Place a small volume of the ether in a distillation flask.
-
Add boiling chips to ensure smooth boiling.
-
Insert a thermometer with the bulb positioned at the level of the side arm of the distillation apparatus.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Viscometry
Viscosity, a measure of a fluid's resistance to flow, is directly related to the strength of its intermolecular forces.[24] Higher viscosity indicates stronger IMFs.
Protocol (using a Capillary Viscometer):
-
Select an appropriate capillary viscometer (e.g., Ostwald or Ubbelohde).[25][26]
-
Introduce a precise volume of the ether into the viscometer.
-
Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.
-
Using suction, draw the liquid up past the upper timing mark.
-
Measure the time it takes for the liquid to flow between the upper and lower timing marks.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.[27]
Caption: Experimental workflow for viscometry.
Tensiometry
Surface tension is the energy required to increase the surface area of a liquid and is a direct consequence of cohesive intermolecular forces.[28]
Protocol (using the Du Noüy Ring Method):
-
Ensure the platinum ring and the sample container are scrupulously clean.
-
Place the ether sample in the container.
-
Position the ring so that it is just above the liquid surface.
-
Slowly raise the sample stage until the ring makes contact with the liquid.
-
Continue to raise the stage to immerse the ring slightly.
-
Slowly lower the stage, which will pull the ring through the surface.
-
The force required to detach the ring from the liquid surface is measured by a tensiometer and is used to calculate the surface tension.[29][30]
Conclusion
The intermolecular forces in this compound, while qualitatively similar to other ethers (a combination of London dispersion forces and dipole-dipole interactions), are quantitatively influenced by its larger molar mass and branched structure. Its higher boiling point compared to diethyl ether and THF is a clear indication of stronger overall intermolecular forces, driven primarily by its increased size. The branched nature of the isobutyl group likely tempers the strength of these forces compared to a hypothetical linear isomer, but this effect is secondary to the influence of molecular weight. For researchers in drug development, understanding these nuances is crucial for applications such as solvent selection and predicting solubility, where the balance of intermolecular forces dictates molecular interactions.
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Safety Operating Guide
Understanding 1-Ethoxy-2-methylpropane: Key Hazard Profile
An In-Depth Guide to the Proper Disposal of 1-Ethoxy-2-methylpropane for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are built on a foundation of safety and procedural excellence. Handling and disposing of laboratory chemicals, such as this compound, requires not just adherence to protocols but a deep understanding of the chemical's properties and potential hazards. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.
This compound, also known as ethyl isobutyl ether, is a flammable organic solvent.[1][2] Its primary immediate risks are flammability and its potential to cause drowsiness or dizziness upon inhalation.[3][4][5] However, the most insidious and critical hazard associated with this and other ethers is the formation of explosive peroxides over time.
Ethers react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and shock-sensitive peroxide crystals.[6][7][8] This auto-oxidation process can turn a standard solvent container into a potential detonator. An older, forgotten bottle of an ether, including this compound, poses a significant explosion risk if subjected to friction, shock, or heat—such as the simple act of unscrewing a cap.[6][9] Therefore, proper management from receipt to disposal is paramount.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
| Synonyms | Ethyl isobutyl ether, Isobutyl ethyl ether | [1][2] |
| CAS Number | 627-02-1 | [1][10] |
| Molecular Formula | C₆H₁₄O | [1][3] |
| Boiling Point | ~81-84 °C | [1][10][11] |
| Flash Point | -10 °C (14 °F) | [4] |
| Primary Hazards | Highly Flammable Liquid (H225), Irritant | [3][4] |
| GHS Hazard Codes | H225, H336 (May cause drowsiness or dizziness) | [3][4][12] |
| Key Disposal Concern | Potential for explosive peroxide formation | [6][7][8] |
Pre-Disposal Protocol: Safe Handling and Storage
Proper disposal begins with proper handling during the chemical's active life in the laboratory. The following steps are mandatory to mitigate risks.
Mandatory Laboratory Practices:
-
Date All Containers: Upon receipt and upon opening, every container of this compound must be clearly marked with the date.[9][13] This is the most critical step in tracking the age of the chemical and assessing its peroxide risk.
-
Appropriate Storage: Store containers in a cool, dry, well-ventilated area away from light, heat, and all sources of ignition.[12][14] Use only in a chemical fume hood.
-
Inert Atmosphere: If possible, purge the headspace of partially used containers with an inert gas like nitrogen or argon to displace oxygen and inhibit peroxide formation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, flame-retardant laboratory coats, and chemical-resistant gloves (e.g., nitrile or butyl rubber) when handling this compound.[5][14]
The Disposal Workflow: A Step-by-Step Guide
Disposal of this compound is a multi-step process that prioritizes safety through careful assessment and segregation. It must be managed as hazardous waste, primarily due to its flammability and potential for peroxide formation.[15][16]
Step 1: Visual Inspection and Age Assessment
Before moving the container, perform a careful visual inspection.
-
Check the Dates:
-
Inspect the Container:
CRITICAL SAFETY WARNING: If crystals are visible, if the container is undated and of unknown age, or if the cap is rusted or stuck, DO NOT MOVE OR ATTEMPT TO OPEN IT. The container is now a potential shock-sensitive explosive. Cordon off the area and immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal. In some cases, this may require specialized bomb disposal services.[6][9]
Step 2: Peroxide Testing (If Safe to Proceed)
For containers that pass visual inspection but are near their disposal date, testing for peroxides is a crucial safety validation step before consolidation or disposal.
-
Procedure: Use commercially available peroxide test strips (e.g., XploSens PS). Follow the manufacturer's instructions carefully.
-
Action Levels:
-
< 25-50 ppm: Considered safe for handling and disposal.
-
> 50 ppm: Contact your EHS office for guidance. While the chemical may be stabilized, it requires expert handling.[17]
-
Step 3: Waste Segregation and Collection
-
Waste Characterization: this compound is classified as an ignitable hazardous waste (EPA waste code D001).[15] It must not be mixed with incompatible waste streams like oxidizers or corrosives.[18]
-
Use a Designated Waste Container:
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The full chemical name: "Waste this compound" (no formulas or abbreviations).[18]
-
The accumulation start date (the date the first drop of waste is added).
-
The associated hazards (e.g., "Flammable").
-
Step 4: Disposal of Empty Containers
Empty containers are not truly empty. They contain residual liquid and flammable vapors.
-
Rinsing: The first rinse of a container that held this compound must be collected and treated as hazardous waste.[19] Add the rinsate to your designated flammable liquid waste container.
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a fume hood, it may be permissible to dispose of it in the regular trash. However, you must first deface or remove all hazardous chemical labels. Always confirm this procedure with your institutional EHS guidelines.
Step 5: Arranging for Final Disposal
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17] Do not move hazardous waste between laboratories. Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical through a third party yourself; all hazardous waste must be handled by licensed professionals.[18]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of this compound.
Caption: Decision workflow for this compound disposal.
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensuring that your work can proceed without incident. Always prioritize caution and consult your EHS department whenever there is uncertainty.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 1-Ethoxy-2-methylpropane
Welcome to your essential guide for the safe handling of 1-Ethoxy-2-methylpropane (also known as ethyl tert-butyl ether or ETBE). In the fast-paced environments of research and drug development, a foundational understanding of the materials we work with is paramount to ensuring both personal safety and the integrity of our results. This document moves beyond a simple checklist, providing a deep, procedural framework for mitigating the specific risks associated with this highly flammable and peroxide-forming ether. Our objective is to build your confidence and competence by explaining the causality behind each safety recommendation, creating a self-validating system of protocols you can trust.
Hazard Assessment: Understanding the Risks of this compound
Before selecting Personal Protective Equipment (PPE), we must first perform a thorough risk assessment based on the inherent chemical and physical properties of this compound. Its primary hazards stem from its extreme flammability, its potential to form explosive peroxides over time, and its health effects upon exposure.[1][2][3]
Table 1: Key Properties and Hazards of this compound
| Property | Value | Implication for Safe Handling |
| CAS Number | 627-02-1 | Unique identifier for safety data referencing.[4] |
| Molecular Formula | C6H14O | |
| Boiling Point | 72-73 °C (162-163 °F) | The low boiling point indicates high volatility, leading to a rapid accumulation of flammable vapors in the air.[5] |
| Flash Point | -10 °C (14 °F) | The substance is a highly flammable liquid.[6] Vapors can ignite at temperatures well below standard room temperature, posing a significant fire risk.[5][7] |
| Vapor Density | >1 (air = 1) | Vapors are heavier than air and can accumulate in low-lying areas, traveling considerable distances to an ignition source.[4][8] |
| Primary Hazards | Highly Flammable Liquid (H225), May cause drowsiness or dizziness (H336), Potential Peroxide Former | Requires stringent control of ignition sources, adequate ventilation, and specific PPE.[1][2][5] |
The Dual Threat: Flammability and Peroxide Formation
The principal danger of this compound is its classification as a highly flammable liquid.[1][5] With a flash point of -10°C, it can release enough vapor to form an ignitable mixture with air at or below typical room temperatures.[6] According to OSHA, any liquid with a flashpoint below 73.4°F (23°C) is considered a Category 1 or 2 flammable liquid, necessitating strict storage and handling protocols.[9][10]
Compounding this risk is its nature as an ether, making it a peroxide-forming chemical .[2][3][11] Over time, and with exposure to air and light, ethers can undergo auto-oxidation to form highly unstable and shock-sensitive peroxide crystals.[3][12] These crystals can detonate violently when subjected to friction, shock, or heat, which can occur simply by twisting the cap of an old container.[12] The risk becomes acute if the solvent is distilled or allowed to evaporate, as the peroxides become concentrated.[13]
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The following recommendations are designed to provide a comprehensive barrier against the risks of this compound.
Table 2: Summary of Recommended PPE for Handling this compound
| Protection Type | Minimum Requirement | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields (ANSI Z87.1 certified) | Protects against splashes and irritating vapors.[14] |
| Skin/Body | Flame-retardant lab coat, Chemical-resistant gloves (e.g., Neoprene, Silver Shield) | Protects skin from irritation and prevents clothing from igniting in a flash fire.[5][14] |
| Respiratory | Use in a certified chemical fume hood | Engineering control is the primary defense. For spills or ventilation failure, an air-purifying respirator with an organic vapor (OV) cartridge is necessary.[5][14] |
Eye and Face Protection
Direct contact with this compound can cause irritation. Due to its high volatility, vapors can also be irritating to the eyes.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[14]
-
Enhanced Precaution: If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
Protecting the skin is crucial to prevent irritation and absorption. Given the severe fire hazard, flame-retardant clothing is an essential secondary measure of protection.
-
Gloves: Standard latex or vinyl gloves offer insufficient protection. Handle with chemical-impermeable gloves.[14] Always inspect gloves for tears or degradation before use.[5] After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.[5]
-
Lab Coat/Apron: A flame-retardant lab coat is mandatory.[5] For operations involving larger quantities, supplement this with a chemical-resistant apron.
Respiratory Protection
Inhalation is a primary exposure route that can lead to narcotic effects such as drowsiness and dizziness.[1][5]
-
Primary Control: All handling of this compound must be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.[5]
-
Secondary Control: Respiratory protection is required when engineering controls are insufficient, during a large spill, or when symptoms of exposure are experienced.[5][14] For short-term interventions, a respirator with an AX filter (for organic compounds with boiling points below 65°C) is suitable.[4] For longer-duration tasks or higher concentrations, a full-face respirator with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[14][15]
Operational and Disposal Plans: A Step-by-Step Guide
Trustworthy protocols are self-validating. This workflow integrates safety checks at every stage, from procurement to disposal.
Step 1: Pre-Handling and Preparation
-
Procurement: Order the smallest quantity necessary for your experiments. Ensure the chemical is supplied with a peroxide inhibitor like BHT from the manufacturer.[12]
-
Receiving: Upon receipt, write the date on the container. This is Day Zero for peroxide formation tracking.
-
Storage: Store the container in a tightly closed, light-resistant bottle in a designated flammable liquids cabinet.[5][11] The storage area must be cool, dry, and well-ventilated, away from heat and ignition sources.[5][8][14]
-
Opening: The first time the container is opened, write this date on the bottle as well. Unopened containers should be disposed of after 12 months. Once opened, the material should be disposed of within 3-6 months.[11][13]
-
Peroxide Check: Before each use of a previously opened container, test for peroxides using commercially available test strips. A "fail" result (any blue color) indicates the presence of peroxides, and the material must be disposed of as hazardous waste without further use.[13] CRITICAL: If crystals are visible in the liquid or around the cap, do not handle or open the container.[12] Contact your institution's Environmental Health & Safety (EHS) department immediately.[3]
-
Work Area Setup: Ensure the chemical fume hood is operational. Remove all potential ignition sources (sparking equipment, open flames) from the area.[5][8] Ensure spill cleanup materials are readily available.
Step 2: Safe Handling and Use
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Grounding: When transferring the liquid between metal containers, ensure both the source and receiving containers are grounded and bonded to prevent static electricity discharge.[5]
-
Dispensing: Use non-sparking tools for all operations.[5][14] Dispense the required amount inside the fume hood.
-
Sealing: Immediately and tightly recap the source container after dispensing to minimize vapor release and exposure to air.[5]
Step 3: Post-Handling and Emergency Procedures
-
Spill Cleanup: In case of a small spill, use an absorbent, non-combustible material (e.g., vermiculite or sand).[5] Collect the material using non-sparking tools and place it in a sealed container for disposal.[5][16] For large spills, evacuate the area and contact EHS.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
Step 4: Disposal Plan
-
Chemical Waste: Unused or peroxide-containing this compound must be disposed of as hazardous waste. It cannot be poured down the drain.[9][14]
-
Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[5] Place cleanup rags in a closed, metal container.[8]
-
Disposal Method: The material should be sent to a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[14]
Workflow Visualization
The following diagram illustrates the critical decision points and safety protocols in the lifecycle of handling this compound in the lab.
Caption: Safe handling workflow for this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
